9,10-Bis[(triisopropylsilyl)ethynyl]anthracene
Description
Properties
IUPAC Name |
tri(propan-2-yl)-[2-[10-[2-tri(propan-2-yl)silylethynyl]anthracen-9-yl]ethynyl]silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H50Si2/c1-25(2)37(26(3)4,27(5)6)23-21-35-31-17-13-15-19-33(31)36(34-20-16-14-18-32(34)35)22-24-38(28(7)8,29(9)10)30(11)12/h13-20,25-30H,1-12H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEAZNDXDTUMTIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C#CC1=C2C=CC=CC2=C(C3=CC=CC=C31)C#C[Si](C(C)C)(C(C)C)C(C)C)(C(C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H50Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00746431 | |
| Record name | [Anthracene-9,10-diyldi(ethyne-2,1-diyl)]bis[tri(propan-2-yl)silane] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00746431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
539.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
862667-06-9 | |
| Record name | [Anthracene-9,10-diyldi(ethyne-2,1-diyl)]bis[tri(propan-2-yl)silane] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00746431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9,10-BIS[(TRIISOPROPYLSILYL)ETHYNYL]ANTHRACENE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
9,10-Bis[(triisopropylsilyl)ethynyl]anthracene molecular weight
Technical Monograph: 9,10-Bis[(triisopropylsilyl)ethynyl]anthracene
Executive Summary & Molecular Identity
9,10-Bis[(triisopropylsilyl)ethynyl]anthracene (commonly abbreviated as TIPS-Anthracene or TIPS-Ac ) is a functionalized acene derivative critical to the fields of organic optoelectronics and photon upconversion.[1][2] Unlike its larger homologue, TIPS-pentacene, which is a benchmark p-type semiconductor, TIPS-anthracene is primarily utilized as a high-efficiency annihilator in Triplet-Triplet Annihilation Upconversion (TTA-UC) systems.[1][2]
The bulky triisopropylsilyl (TIPS) groups at the 9 and 10 positions serve two engineered purposes:
-
Solubilization: They disrupt the rigid edge-to-face (herringbone) packing typical of bare acenes, rendering the molecule highly soluble in common organic solvents (toluene, chloroform, THF).[2]
-
Electronic Decoupling: They alter the solid-state packing to a 2D "brickwork" motif, which modulates exciton diffusion and prevents fluorescence quenching in the solid state.[2]
Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11]
| Property | Specification |
| Molecular Weight | 538.95 g/mol |
| Molecular Formula | |
| CAS Number | 862667-06-9 |
| Appearance | Yellow to Orange Crystalline Solid |
| Melting Point | 211–214 °C |
| Absorption | ~394 nm, 416 nm, 442 nm (in Toluene) |
| Emission | ~475 nm (Blue region) |
| Fluorescence Quantum Yield ( | ~75–85% (in dilute solution) |
| HOMO / LUMO | ~ -5.6 eV / -2.9 eV |
Synthesis Protocol: Sonogashira Coupling
The synthesis of TIPS-anthracene relies on a double Sonogashira cross-coupling reaction.[1][2] As a Senior Scientist, I emphasize that oxygen exclusion is the single most critical variable in this protocol. Even trace oxygen promotes the homocoupling of the alkyne (Glaser coupling) over the desired cross-coupling, contaminating the product with difficult-to-remove diyne byproducts.[1]
Reaction Scheme
The transformation converts 9,10-dibromoanthracene into the TIPS-derivative using (triisopropylsilyl)acetylene.[1][2]
Figure 1: Synthetic pathway via Pd-catalyzed cross-coupling. High-contrast nodes indicate reactant flow.[1][2]
Step-by-Step Methodology
-
Vessel Preparation: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush continuously with dry Argon or Nitrogen.[1][2]
-
Reagent Loading:
-
Solvation & Degassing (Crucial):
-
Initiation:
-
Add (Triisopropylsilyl)acetylene (2.5 eq) via syringe through a septum.[2]
-
Heat the mixture to reflux (approx. 70–80 °C) for 12–24 hours. The solution will shift from yellow to a deep fluorescent orange/green.
-
-
Workup:
-
Purification (Self-Validating Step):
-
Chromatography: Pass the crude solid through a silica gel column using Hexanes:DCM (variable ratio, typically 9:1) as eluent.[2]
-
Recrystallization: Recrystallize from boiling acetone or ethanol/DCM.[1][2]
-
Validation: The final crystals must be needle-like and fluorescent.[1][2] A melting point check (211–214 °C) confirms purity; a depressed MP indicates residual catalyst or homocoupled alkyne.[2]
-
Application: Photon Upconversion (TTA-UC)[1][2][6][9]
TIPS-anthracene is a premier candidate for NIR-to-Blue upconversion .[1][2][3] This process is vital for biological imaging and drug delivery, as it allows low-energy Near-Infrared (NIR) light (which penetrates tissue deeply) to be converted into high-energy blue light (which can trigger photochemical drug release) in situ.[1][2]
Mechanism of Action
The process involves a Sensitizer (usually a porphyrin like PtTPBP or PdTPBP) and the Annihilator (TIPS-Anthracene).[2][4]
-
Absorption: Sensitizer absorbs NIR photon (
).[2] -
Intersystem Crossing (ISC): Sensitizer converts Singlet (
) to Triplet ( ).[1][2] -
Triplet Energy Transfer (TET): Sensitizer transfers energy to TIPS-Anthracene (Dexter electron exchange).[1][2]
-
Triplet-Triplet Annihilation (TTA): Two TIPS-Anthracene triplets collide.[1][2][5] Their combined energy promotes one molecule to the high-energy Singlet state (
).[1][2] -
Emission: The TIPS-Anthracene
relaxes, emitting a blue photon ( ).[2]
Why TIPS-Anthracene?
-
Energetics: It has a low driving force requirement for TTA, allowing for a massive Anti-Stokes shift (>1.0 eV).[2][3][6][4]
-
Efficiency: TTA efficiencies up to 77% have been reported, significantly outperforming older standards like BPEA in specific solvent matrices.[2]
Figure 2: Triplet-Triplet Annihilation Upconversion mechanism. Note the fusion of two low-energy triplets into one high-energy singlet.
References
-
Nishimura, N., et al. (2019).[2][3] "Photon Upconversion from Near-Infrared to Blue Light with TIPS-Anthracene as an Efficient Triplet–Triplet Annihilator." ACS Materials Letters, 1(5), 606–610. [2]
-
Anthony, J. E. (2006).[2] "Functionalized Acenes and Heteroacenes for Organic Electronics." Chemical Reviews, 106(12), 5028–5048.
-
Tehfe, M. A., et al. (2012).[2][3] "Organic Photocatalyst for Polymerization Reactions: 9,10-Bis[(triisopropylsilyl)ethynyl]anthracene." ACS Macro Letters, 1(1), 198–203.[3]
-
Frazer, L., et al. (2018).[2][3] "TIPS-anthracene: a singlet fission or triplet fusion material?" Journal of Photonics for Energy, 8(2), 022006.[7] [2]
Sources
- 1. 9,10-Bis(phenylethynyl)anthracene - Wikipedia [en.wikipedia.org]
- 2. 9,10-Bis[(triisopropylsilyl)ethynyl]anthracene | C36H50Si2 | CID 71310996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Singlet fission in TIPS-anthracene thin films - Chemical Science (RSC Publishing) DOI:10.1039/D3SC06774B [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. laszlofrazer.com [laszlofrazer.com]
Introduction: Bridging Solubility and Functionality in Organic Electronics
An In-Depth Technical Guide to 9,10-Bis[(triisopropylsilyl)ethynyl]anthracene (TIPS-Anthracene)
9,10-Bis[(triisopropylsilyl)ethynyl]anthracene, commonly abbreviated as TIPS-anthracene, is a functionalized aromatic hydrocarbon that has garnered significant attention in the fields of materials science, organic electronics, and photochemistry. Its unique molecular architecture, consisting of a planar, π-conjugated anthracene core flanked by two sterically demanding triisopropylsilyl (TIPS) groups via ethynyl linkers, imparts a compelling combination of properties. The rigid anthracene unit provides the foundational electronic and photophysical characteristics inherent to polycyclic aromatic hydrocarbons, while the bulky TIPS substituents enhance solubility in common organic solvents and modulate intermolecular interactions in the solid state.[1] This strategic design has established TIPS-anthracene as a versatile building block and a subject of intense research for applications ranging from organic photocatalysts to active components in advanced semiconductor devices.[2][3] This guide provides a comprehensive technical overview of its structure, properties, synthesis, and key applications, offering field-proven insights for researchers and development professionals.
Molecular Architecture and Physicochemical Properties
The defining feature of TIPS-anthracene is the orthogonal arrangement of its components: the planar aromatic core and the three-dimensional, bulky silyl groups. This structure is central to its behavior both in solution and the solid state.
Chemical Structure
The molecule consists of an anthracene core functionalized at the 9 and 10 positions with triisopropylsilylethynyl groups.
Caption: Chemical Structure of 9,10-Bis[(triisopropylsilyl)ethynyl]anthracene.
Core Physicochemical Data
The combination of the aromatic core and silyl substituents yields a highly stable and soluble material. Its key properties are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₃₆H₅₀Si₂ | |
| Molecular Weight | 538.95 g/mol | |
| CAS Number | 862667-06-9 | |
| Appearance | Solid | |
| Melting Point | 211-214 °C | [1] |
| Thermal Stability | Stable up to ~200 °C | [1] |
| HOMO Energy Level | ~5.6 eV (CV) | |
| LUMO Energy Level | ~2.9 eV (CV) | |
| Absorption (λmax) | 394 nm, 416 nm, 442 nm | |
| Fluorescence (λem) | ~475 nm (λex at 435 nm) |
Structure-Property Rationale
-
Solubility and Crystallinity: Unsubstituted anthracene is poorly soluble, which complicates device fabrication via solution processing. The large, non-polar TIPS groups disrupt efficient crystal packing (π-stacking) that typically leads to low solubility, rendering TIPS-anthracene readily soluble in solvents like toluene and THF. This attribute is critical for applications requiring thin-film deposition from solution.
-
Thermal Stability: The rigid aromatic core and the strong silicon-carbon bonds contribute to the molecule's exceptional thermal stability.[1] It can withstand temperatures up to 200 °C, which is advantageous for device operation and fabrication processes that may involve thermal annealing.[1]
-
Electronic Properties: The electronic properties are dominated by the π-conjugated system of the anthracene core. The ethynyl linkers extend this conjugation, slightly red-shifting the absorption and emission spectra compared to unsubstituted anthracene.[4] The HOMO and LUMO energy levels are suitable for its use as an organic semiconductor and photocatalyst.[3]
Synthesis and Purification: A Modern Cross-Coupling Approach
The synthesis of TIPS-anthracene is reliably achieved through a well-established organometallic reaction, the Sonogashira cross-coupling. This reaction provides an efficient method for forming carbon-carbon bonds between a terminal alkyne and an aryl halide.
Synthetic Workflow: Sonogashira Coupling
The standard protocol involves the palladium and copper co-catalyzed reaction of 9,10-dibromoanthracene with (triisopropylsilyl)acetylene.
Caption: General workflow for the synthesis of TIPS-anthracene via Sonogashira cross-coupling.
Detailed Experimental Protocol
This protocol is adapted from established literature procedures for similar compounds and serves as an illustrative example.[5]
-
Inert Atmosphere Preparation: A Schlenk flask is charged with 9,10-dibromoanthracene (1.0 equiv), the palladium catalyst PdCl₂(PPh₃)₂ (0.05 equiv), and the co-catalyst CuI (0.1 equiv). The flask is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times. Causality: The palladium catalyst is oxygen-sensitive; an inert atmosphere is crucial to prevent its degradation and ensure catalytic activity.
-
Solvent and Reagent Addition: Anhydrous and degassed solvents, typically a mixture of THF and an amine base like diisopropylamine (e.g., 3:1 v/v), are added via syringe. The amine acts as both a solvent and a base to neutralize the HBr formed during the reaction. (Triisopropylsilyl)acetylene (2.1 equiv) is then added. Causality: Degassed solvents are used to remove dissolved oxygen. The excess of the alkyne drives the reaction to completion.
-
Reaction Execution: The reaction mixture is heated to a specified temperature (e.g., 80 °C) and stirred for an extended period (e.g., 48 hours) until TLC or GC-MS analysis indicates the consumption of the starting material.
-
Work-up and Purification:
-
Upon cooling to room temperature, the reaction mixture is filtered to remove insoluble salts.
-
The filtrate is concentrated under reduced pressure. The residue is redissolved in a solvent like dichloromethane (CH₂Cl₂).
-
The organic phase is washed sequentially with water and brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel using a non-polar eluent system (e.g., petroleum ether/ethyl acetate gradient). Causality: Chromatography separates the desired disubstituted product from any remaining starting material, monosubstituted byproducts, and catalyst residues.
-
Key Applications and Underlying Mechanisms
The unique properties of TIPS-anthracene make it a valuable component in several advanced technological areas.
Organic Photocatalysis
TIPS-anthracene has emerged as a novel and effective organic photocatalyst for initiating polymerization reactions under mild, visible-light irradiation.[2][6]
-
Mechanism of Action: It operates via a photoredox catalytic cycle. Upon absorption of light, the TIPS-anthracene molecule is promoted to an excited singlet state, which can then undergo intersystem crossing to a longer-lived triplet state. In this excited state, it is a potent enough reducing agent to donate an electron. In a typical three-component system, the excited TIPS-anthracene reduces a diaryl iodonium salt, which then fragments to generate a reactive aryl radical. This radical can then interact with a silane to produce a silyl radical, which is the species that initiates polymerization.[6][7] The original TIPS-anthracene is regenerated in its ground state, completing the catalytic cycle. The reversibility of the oxidation has been confirmed by cyclic voltammetry.[2][7]
Caption: Oxidative photoredox cycle of TIPS-anthracene for radical generation in polymerization.
-
Trustworthiness and Self-Validation: This system is highly reliable because the initiation of polymerization is directly dependent on the presence of all three components (photocatalyst, iodonium salt, silane) and the input of light. The reaction ceases upon removal of the light source, offering excellent temporal control over the polymerization process.[2]
Singlet Fission Research
Singlet fission is a process where one photo-generated singlet exciton is converted into two triplet excitons.[8] This phenomenon is of great interest for photovoltaics as it has the potential to overcome the theoretical Shockley-Queisser efficiency limit for single-junction solar cells.[9]
-
TIPS-Anthracene as a Model System: Acenes are classic materials for studying singlet fission. TIPS-anthracene has been investigated as a candidate, but its performance highlights a critical structure-property trade-off.[8][10] For efficient singlet fission, strong electronic coupling between adjacent molecules is required.[11]
-
The Role of TIPS Groups: The bulky TIPS groups, while beneficial for solubility, enforce a larger intermolecular distance in the solid state. This weakens the π-π interactions necessary for efficient singlet fission, resulting in a relatively low singlet fission yield (estimated at 19% out of a theoretical 200%) in thin films.[8][11] Competing non-radiative decay pathways, such as excimer formation, also become more prevalent due to disordered molecular packing in some morphologies.[11] This makes TIPS-anthracene an excellent case study for understanding how steric hindrance can be used to tune intermolecular electronic coupling and control photophysical decay pathways.
Conclusion
9,10-Bis[(triisopropylsilyl)ethynyl]anthracene is more than just a solubilized anthracene derivative; it is a carefully engineered molecule that exemplifies the power of strategic functionalization. The interplay between its rigid, photoactive core and its sterically demanding peripheral groups provides a unique set of tools for researchers. Its high solubility and thermal stability make it an excellent candidate for solution-processed organic electronics, while its well-defined photophysical properties have established it as a benchmark organic photocatalyst and a key model compound for investigating fundamental processes like singlet fission. As the demand for high-performance, processable organic materials continues to grow, the design principles embodied by TIPS-anthracene will undoubtedly continue to inspire the next generation of molecules for drug development, materials science, and beyond.
References
-
Tehfe, M. A., et al. (2012). A new organic photocatalyst (9,10-bis[(triisopropylsilyl)ethynyl]anthracene, An-Si) is proposed here for the formation of free radicals under very soft irradiation conditions under air through a photoredox catalysis. PubMed. Available at: [Link]
-
Nandi, A., et al. (2023). Photophysics and ultrafast exciton dynamics of 9,10-bis(triisopropylsilylethynyl)anthracene (TIPSAn) nanoaggregates and thin films are studied. The Journal of Physical Chemistry C. Available at: [Link]
-
Gibbons, D. J., et al. (2023). Triplet Formation in a 9,10-Bis(phenylethynyl)anthracene Dimer and Trimer Occurs by Charge Recombination Rather than Singlet Fission. PMC. Available at: [Link]
-
Cigáň, M., et al. (2021). Synthesis of 9,10-bis(pyridin-4-ylethynyl)anthracene. MDPI. Available at: [Link]
-
Filatov, M. A., et al. (2025). A new deep-blue emitting and highly fluorescent anthracene (ANTH) derivative containing perfluorobenzyl (BnF) groups, 9,10-ANTH(BnF)2, was synthesized. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Antoine, W. (2015). The synthesis and characterization of 9,10-Bis-(iodoethynyl)anthracene for 2D molecular crystals from halogen-bonding. UTC Scholar. Available at: [Link]
-
Pei, A. (2018). Synthesis of Trans-9-(2-Phenylethenyl)anthracene via the Wittig Reaction. CDN. Available at: [Link]
-
Kjær, C. S., et al. (2015). Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion. Journal of Materials Chemistry C. Available at: [Link]
-
Al-Salim, N., et al. (2005). The molecular structure of 9,10-bis(trimethylsilylethynyl)anthracene 3a. ResearchGate. Available at: [Link]
-
Leroux, F., et al. (2005). Successive Sonogashira coupling reactions. ResearchGate. Available at: [Link]
-
Gibbons, D. J., et al. (2023). Triplet Formation in a 9,10-Bis(phenylethynyl)anthracene Dimer and Trimer Occurs by Charge Recombination Rather than Singlet Fission. ACS Publications. Available at: [Link]
-
Breen, I., et al. (2024). Singlet fission in TIPS-anthracene thin films. RSC Publishing. Available at: [Link]
-
Pun, A. B., et al. (2018). TIPS-anthracene: a singlet fission or triplet fusion material?. SPIE. Available at: [Link]
-
Breen, I., et al. (2024). (PDF) Singlet fission in TIPS-anthracene thin films. ResearchGate. Available at: [Link]
-
Tehfe, M. A., et al. (2012). Organic Photocatalyst for Polymerization Reactions: 9,10-Bis[(triisopropylsilyl)ethynyl]anthracene. ACS Macro Letters. Available at: [Link]
-
Tehfe, M. A., et al. (2012). Organic Photocatalyst for Polymerization Reactions: 9,10-Bis[(triisopropylsilyl)ethynyl]anthracene | Request PDF. ResearchGate. Available at: [Link]
-
Breen, I., et al. (2024). Singlet fission in TIPS-anthracene thin films. Chemical Science (RSC Publishing). Available at: [Link]
-
Wang, C., et al. (2017). Anthracene-based semiconductors for organic field-effect transistors. Journal of Materials Chemistry C. Available at: [Link]
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- 3. Anthracene-based semiconductors for organic field-effect transistors - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
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9,10-Bis[(triisopropylsilyl)ethynyl]anthracene IUPAC name
An In-Depth Technical Guide to 9,10-Bis[(triisopropylsilyl)ethynyl]anthracene: Properties, Synthesis, and Applications in Photocatalysis
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 9,10-Bis[(triisopropylsilyl)ethynyl]anthracene, a molecule of significant interest in organic synthesis and materials science. We will delve into its fundamental properties, synthesis, and key applications, with a focus on its role as a powerful organic photocatalyst. This document is intended for researchers, scientists, and professionals in drug development and materials science who seek to leverage the unique capabilities of this compound.
Introduction and Chemical Identity
9,10-Bis[(triisopropylsilyl)ethynyl]anthracene, often abbreviated as TIPS-Anthracene, is an organic compound featuring a central anthracene core functionalized at the 9 and 10 positions with triisopropylsilyl (TIPS) protected ethynyl groups. This structural design imparts exceptional photophysical properties and thermal stability, making it a valuable tool in modern chemistry.[1]
The formal IUPAC name for this compound is tri(propan-2-yl)-[2-[10-[2-tri(propan-2-yl)silylethynyl]anthracen-9-yl]ethynyl]silane .[2] The bulky triisopropylsilyl groups are crucial; they enhance solubility in organic solvents and prevent the close packing of the anthracene cores in the solid state, which helps preserve its intrinsic photophysical properties by mitigating aggregation-induced quenching.[3][4]
Core Chemical and Physical Properties
A summary of the key identifiers and physical properties of 9,10-Bis[(triisopropylsilyl)ethynyl]anthracene is presented in the table below. This data is essential for its handling, characterization, and application in experimental setups.
| Property | Value | Source(s) |
| IUPAC Name | tri(propan-2-yl)-[2-[10-[2-tri(propan-2-yl)silylethynyl]anthracen-9-yl]ethynyl]silane | [2] |
| Common Name | 9,10-Bis[(triisopropylsilyl)ethynyl]anthracene (TIPS-Anthracene) | |
| CAS Number | 862667-06-9 | [1][2] |
| Molecular Formula | C₃₆H₅₀Si₂ | [1][2] |
| Molecular Weight | 538.95 g/mol | |
| Appearance | Solid | |
| Melting Point | 211-214 °C | [1] |
| Thermal Stability | Stable up to approx. 200 °C | [1] |
Synthesis Pathway
The synthesis of 9,10-Bis[(triisopropylsilyl)ethynyl]anthracene is typically achieved through a multi-step process that involves the formation of the anthracene core and the subsequent coupling of the silyl-protected acetylene moieties.[1] While various specific methods exist, a generalized and reliable approach is outlined below.
Conceptual Synthesis Workflow
The synthesis can be logically broken down into three main stages: preparation of the protected acetylene, functionalization of the anthracene core, and the final coupling reaction.
Caption: Generalized workflow for the synthesis of TIPS-Anthracene.
Detailed Experimental Protocol: Sonogashira Coupling
This protocol describes a standard Sonogashira cross-coupling reaction, a highly effective method for forming carbon-carbon bonds between a terminal alkyne and an aryl halide.
Materials:
-
9,10-Dibromoanthracene
-
Triisopropylsilylacetylene (TIPS-acetylene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
A suitable base (e.g., triethylamine or diisopropylamine)
-
Anhydrous solvent (e.g., tetrahydrofuran (THF) or toluene)
Procedure:
-
Inert Atmosphere: Set up a reaction vessel (e.g., a Schlenk flask) under an inert atmosphere (Nitrogen or Argon). This is critical to prevent the degradation of the catalyst and reagents.
-
Reagent Addition: To the flask, add 9,10-dibromoanthracene, the palladium catalyst, and copper(I) iodide.
-
Solvent and Base: Add the anhydrous solvent and the amine base. Stir the mixture until all solids are dissolved.
-
Alkyne Addition: Slowly add triisopropylsilylacetylene to the reaction mixture at room temperature.
-
Reaction Conditions: Heat the mixture to the appropriate temperature (typically 50-80 °C) and monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the catalyst and amine salt byproducts.
-
Extraction: Perform an aqueous workup by extracting the organic layer with a suitable solvent like dichloromethane or ethyl acetate. Wash the organic layer with brine and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the solution under reduced pressure. Purify the crude product using column chromatography on silica gel to obtain the pure 9,10-Bis[(triisopropylsilyl)ethynyl]anthracene.
Mechanism of Action: A Tale of Light and Electrons
The utility of TIPS-Anthracene stems from its unique behavior upon light absorption. It can participate in several photophysical processes, most notably photoredox catalysis and singlet fission.
Photoredox Catalysis
As a photocatalyst, TIPS-Anthracene can initiate chemical reactions by absorbing light and transferring energy or electrons to other molecules.[1][5] This process, known as photoredox catalysis, allows for the formation of highly reactive radical species under very mild conditions.[6]
A common application is in polymerization reactions, where it is used in a multi-component system, often involving a diphenyl iodonium salt and a silane.[7] Upon irradiation, the excited TIPS-Anthracene initiates a redox cycle that generates free radicals, which then propagate the polymerization.[5][6]
Caption: Oxidative photoredox cycle of TIPS-Anthracene (An-Si).
The reversibility of the oxidation of TIPS-Anthracene has been studied using cyclic voltammetry, confirming its stability and suitability as a recyclable photocatalyst.[6][7] Electron spin resonance (ESR) experiments have also been used to characterize the chemical intermediates involved in this cycle.[6][7]
Singlet Fission
Singlet fission is a process where a singlet exciton (an excited state with paired electron spins) converts into two triplet excitons (excited states with parallel electron spins).[8] This phenomenon is of great interest for enhancing the efficiency of photovoltaic devices.[9] While TIPS-Anthracene does exhibit singlet fission, its yield is noted to be lower than that of similar compounds like 9,10-bis(phenylethynyl)anthracene (BPEA).[3] This is attributed to the bulky TIPS groups, which increase the intermolecular distance and thus weaken the electronic coupling necessary for efficient singlet fission.[3]
Applications in Research and Development
The unique properties of 9,10-Bis[(triisopropylsilyl)ethynyl]anthracene have led to its application in several areas of chemical research.
Organic Synthesis
The primary application is in photoredox catalysis for organic synthesis.[1] It is particularly effective for:
-
Polymerization Reactions: It can initiate both ring-opening photopolymerization of epoxides and free-radical photopolymerization of acrylates under mild irradiation from sources like household LED bulbs.[6][7]
-
Generation of Free Radicals: Its ability to generate radicals upon light exposure opens up new avenues for various synthetic transformations.[1]
Materials Science
The high thermal stability and defined photophysical properties of TIPS-Anthracene make it a candidate for the development of advanced materials.[1] These include:
-
Organic Light-Emitting Diodes (OLEDs): Anthracene derivatives are widely used as blue emitters in OLEDs.[10][11] The structural modifications in TIPS-Anthracene can be explored to tune emission properties.
-
Organic Semiconductors: Its properties are relevant to the field of organic semiconductors, where charge transport and excited-state dynamics are critical.[8]
Photophysical Studies
TIPS-Anthracene serves as a model compound for studying fundamental photophysical processes like singlet fission and excimer formation.[3] By comparing its behavior in solution versus thin films or nanoaggregates, researchers can gain insights into how molecular packing influences excited-state relaxation pathways.[3]
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 9,10-Bis[(triisopropylsilyl)ethynyl]anthracene presents the following hazards:
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
Handling Precautions:
-
Use in a well-ventilated area or under a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place.
Conclusion
9,10-Bis[(triisopropylsilyl)ethynyl]anthracene is a versatile and powerful molecule for researchers in organic chemistry and materials science. Its well-defined chemical and photophysical properties, combined with its thermal stability, make it an excellent photocatalyst for a range of applications, particularly in polymerization. Understanding its synthesis, mechanism of action, and handling requirements is key to successfully employing this compound in innovative research and development projects.
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Tehfe, M.-A., et al. (2012). Organic Photocatalyst for Polymerization Reactions: 9,10-Bis[(triisopropylsilyl)ethynyl]anthracene. ACS Macro Letters. [Link]
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PubChem. 9,10-Bis[(triisopropylsilyl)ethynyl]anthracene. National Center for Biotechnology Information. [Link]
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Ringström, R., et al. (2023). Triplet Formation in a 9,10-Bis(phenylethynyl)anthracene Dimer and Trimer Occurs by Charge Recombination Rather than Singlet Fission. The Journal of Physical Chemistry Letters. [Link]
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Journal of Materials Chemistry C. (2014). Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion. [Link]
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The Journal of Physical Chemistry C. (2023). Ultrafast Dynamics of the 9,10-Bis[(triisopropylsilyl)ethynyl]anthracene Nanoaggregate and Thin Film: Influence of the Molecular Packing and Sample Morphology on Singlet Fission and Excimer Formation. [Link]
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ResearchGate. (2012). Organic Photocatalyst for Polymerization Reactions: 9,10-Bis[(triisopropylsilyl)ethynyl]anthracene. [Link]
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The Journal of Physical Chemistry C. (2023). Ultrafast Dynamics of the 9,10-Bis[(triisopropylsilyl)ethynyl]anthracene Nanoaggregate and Thin Film. [Link]
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PubMed. (2012). Organic Photocatalyst for Polymerization Reactions: 9,10-Bis[(triisopropylsilyl)ethynyl]anthracene. [Link]
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PubMed. (2011). Photophysical properties of 9,10-disubstituted anthracene derivatives in solution and films. [Link]
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ResearchGate. (2018). Ultrafast Singlet Exciton Fission Dynamics in 9,10-(Bisphenylethynyl)anthracene Nanoaggregate and Thin Film. [Link]
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ResearchGate. (2008). Synthesis and Photophysical Properties of 9,10-Bis(3-aryl-2-naphthyl)anthracenes. [Link]
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Chemical Science. (2020). Singlet fission in TIPS-anthracene thin films. [Link]
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An In-Depth Technical Guide to the Synthesis of 9,10-Bis[(triisopropylsilyl)ethynyl]anthracene
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of a Sterically Encumbered Anthracene Derivative
9,10-Bis[(triisopropylsilyl)ethynyl]anthracene is a fluorescent polycyclic aromatic hydrocarbon (PAH) that has garnered significant interest in the fields of materials science and organic electronics. Its rigid anthracene core, extended by π-conjugated ethynyl groups and protected by bulky triisopropylsilyl (TIPS) moieties, imparts unique photophysical and electronic properties. These characteristics make it a valuable building block for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as a photocatalyst in organic synthesis.[1] The sterically demanding TIPS groups enhance solubility and prevent close packing in the solid state, which can mitigate fluorescence quenching and improve device performance. This guide provides a comprehensive overview of the synthesis of this important molecule, delving into the underlying chemical principles and offering a detailed, field-proven experimental protocol.
Synthetic Strategy: A Two-Step Approach to a High-Performance Material
The synthesis of 9,10-Bis[(triisopropylsilyl)ethynyl]anthracene is most efficiently achieved through a two-step process commencing with the commercially available starting material, anthracene. The overall synthetic workflow is depicted below:
Caption: Overall synthetic workflow for 9,10-Bis[(triisopropylsilyl)ethynyl]anthracene.
The initial step involves the selective bromination of anthracene at the 9 and 10 positions to yield the key intermediate, 9,10-dibromoanthracene.[2][3] This is followed by a palladium- and copper-catalyzed Sonogashira cross-coupling reaction with (triisopropylsilyl)acetylene to afford the final product.[4][5]
Part 1: Synthesis of the Precursor - 9,10-Dibromoanthracene
The bromination of anthracene is a classic example of electrophilic aromatic substitution on a polycyclic aromatic hydrocarbon. The 9 and 10 positions of anthracene are the most electron-rich and sterically accessible, leading to a high degree of regioselectivity for this transformation.
Experimental Protocol: Bromination of Anthracene
A robust and reliable method for the synthesis of 9,10-dibromoanthracene involves the direct bromination of anthracene in a suitable solvent.[2]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Anthracene | 178.23 | 50.0 g | 0.280 |
| Bromine | 159.81 | 95.0 g (30.5 mL) | 0.594 |
| Carbon Tetrachloride | 153.82 | 500 mL | - |
Procedure:
-
To a 1 L round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, add anthracene (50.0 g, 0.280 mol) and carbon tetrachloride (500 mL).
-
With vigorous stirring, slowly add bromine (95.0 g, 0.594 mol) from the dropping funnel over a period of 30 minutes. The reaction is exothermic, and the product will begin to precipitate. The evolving hydrogen bromide gas should be vented to a fume hood or neutralized with a base trap.
-
After the addition is complete, gently heat the reaction mixture to reflux and maintain for 1 hour to ensure complete reaction.
-
Allow the mixture to cool to room temperature. The bright yellow crystalline product is collected by vacuum filtration.
-
Wash the collected solid with a small amount of cold carbon tetrachloride to remove any unreacted bromine and other impurities.
-
The crude 9,10-dibromoanthracene can be further purified by recrystallization from a suitable solvent such as toluene or xylene to yield bright yellow needles.[6] The expected yield is typically high, in the range of 85-90%.
Part 2: The Core Reaction - Sonogashira Coupling
The Sonogashira coupling is a powerful and versatile cross-coupling reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[5] This reaction is catalyzed by a combination of a palladium complex and a copper(I) salt, typically in the presence of an amine base.
The Catalytic Cycle: A Mechanistic Overview
The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.
Caption: The interconnected catalytic cycles of the Sonogashira cross-coupling reaction.
Palladium Cycle:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (9,10-dibromoanthracene) to form a Pd(II) complex.
-
Transmetalation: The copper acetylide, formed in the copper cycle, transfers the alkynyl group to the palladium center.
-
Reductive Elimination: The desired product is formed, and the Pd(0) catalyst is regenerated.
Copper Cycle:
-
Coordination and Deprotonation: The terminal alkyne coordinates to the copper(I) salt, and the amine base facilitates the deprotonation to form a copper acetylide intermediate. This species is crucial for the transmetalation step.[7]
Experimental Protocol: Synthesis of 9,10-Bis[(triisopropylsilyl)ethynyl]anthracene
This protocol is a robust starting point for the synthesis, and optimization may be necessary depending on the specific laboratory conditions and reagent purity.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 9,10-Dibromoanthracene | 336.03 | 5.00 g | 14.9 mmol |
| (Triisopropylsilyl)acetylene | 182.38 | 6.53 g (8.6 mL) | 35.8 mmol |
| Bis(triphenylphosphine)palladium(II) dichloride | 701.90 | 0.52 g | 0.74 mmol |
| Copper(I) iodide | 190.45 | 0.28 g | 1.49 mmol |
| Triethylamine | 101.19 | 150 mL | - |
| Tetrahydrofuran (THF), anhydrous | 72.11 | 150 mL | - |
Procedure:
-
To a 500 mL three-necked round-bottom flask, add 9,10-dibromoanthracene (5.00 g, 14.9 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.52 g, 0.74 mmol), and copper(I) iodide (0.28 g, 1.49 mmol).
-
Fit the flask with a reflux condenser, a nitrogen inlet, and a rubber septum.
-
Evacuate the flask and backfill with nitrogen three times to ensure an inert atmosphere.
-
Add anhydrous tetrahydrofuran (150 mL) and triethylamine (150 mL) via syringe. The triethylamine acts as both a solvent and the base.
-
Add (triisopropylsilyl)acetylene (8.6 mL, 35.8 mmol) dropwise via syringe.
-
Heat the reaction mixture to 70 °C and stir under a nitrogen atmosphere for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is redissolved in dichloromethane and washed sequentially with water and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated.
-
The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent.
-
The fractions containing the desired product are combined and the solvent is removed to yield 9,10-Bis[(triisopropylsilyl)ethynyl]anthracene as a bright yellow solid. Further purification can be achieved by recrystallization from ethanol or isopropanol.
Characterization and Data
Thorough characterization is essential to confirm the identity and purity of the synthesized 9,10-Bis[(triisopropylsilyl)ethynyl]anthracene.
Physical and Spectroscopic Data:
| Property | Value |
| Molecular Formula | C36H50Si2[8] |
| Molecular Weight | 538.95 g/mol |
| Appearance | Bright yellow solid |
| Melting Point | 211-214 °C |
| UV-Vis (λmax) | ~435 nm |
| Fluorescence (λem) | ~475 nm |
Expected NMR Data:
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple. The aromatic protons on the anthracene core should appear as two multiplets in the aromatic region (typically between 7.5 and 8.5 ppm).[9] The methine protons of the isopropyl groups will appear as a septet, and the methyl protons as a doublet, both in the aliphatic region (typically between 1.0 and 1.5 ppm).
-
¹³C NMR: The carbon NMR spectrum will show characteristic signals for the aromatic carbons of the anthracene core, the acetylenic carbons, and the carbons of the triisopropylsilyl groups.[10]
Conclusion: A Versatile Synthesis for a Key Material
The synthesis of 9,10-Bis[(triisopropylsilyl)ethynyl]anthracene via a two-step sequence of bromination followed by a Sonogashira coupling is a reliable and scalable method for producing this high-performance organic material. Understanding the nuances of each reaction, particularly the catalytic cycle of the Sonogashira coupling, is crucial for achieving high yields and purity. The detailed protocol provided in this guide serves as a solid foundation for researchers and scientists working in the development of novel organic electronic materials and photocatalytic systems. The unique photophysical properties of this molecule, stemming from its well-defined structure, will undoubtedly continue to inspire new applications in the years to come.[1]
References
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[Anonymous]. (n.d.). Sonogashira coupling. Wikipedia. Retrieved from [Link]
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Heilbron, I. M., & Heaton, J. S. (n.d.). 9,10-DIBROMOANTHRACENE. Organic Syntheses. Retrieved from [Link]
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[Anonymous]. (n.d.). The Sonogashira Coupling. VCU Scholars Compass. Retrieved from [Link]
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[Anonymous]. (n.d.). Preparation of 9,10-dibromoanthracene. PrepChem.com. Retrieved from [Link]
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[Anonymous]. (2021, December 8). Efficient access to materials-oriented aromatic alkynes via the mechanochemical Sonogashira coupling of solid aryl halides with large polycyclic conjugated systems. Chemical Science. Retrieved from [Link]
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[Anonymous]. (2024, August 5). Sonogashira Coupling. Chemistry LibreTexts. Retrieved from [Link]
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[Anonymous]. (n.d.). 9,10-Bis[(triisopropylsilyl)ethynyl]anthracene. PubChem. Retrieved from [Link]
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[Anonymous]. (n.d.). 9,10-dibromoanthracene. Organic Syntheses Procedure. Retrieved from [Link]
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Tehfe, M.-A., Lalevée, J., Morlet-Savary, F., Graff, B., Blanchard, N., & Fouassier, J.-P. (2012). Organic Photocatalyst for Polymerization Reactions: 9,10-Bis[(triisopropylsilyl)ethynyl]anthracene. ACS Macro Letters, 1(1), 198–203. [Link]
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[Anonymous]. (n.d.). Flow Chemistry: Sonogashira Coupling. ThalesNano. Retrieved from [Link]
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Waser, J., & Tykwinski, R. R. (2018). Triplet Formation in a 9,10-Bis(phenylethynyl)anthracene Dimer and Trimer Occurs by Charge Recombination Rather than Singlet Fission. The Journal of Organic Chemistry, 83(15), 8133–8140. [Link]
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[Anonymous]. (n.d.). Supporting Information_Anthracene_07012017_final. The Royal Society of Chemistry. Retrieved from [Link]
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[Anonymous]. (n.d.). 1H NMR spectra of anthracen-9-ylmethyl... ResearchGate. Retrieved from [Link]
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[Anonymous]. (n.d.). The synthesis and characterization of 9,10-Bis-(iodoethynyl)anthracene for 2D molecular crystals from halogen-bonding. UTC Scholar. Retrieved from [Link]
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Photophysical properties of 9,10-Bis[(triisopropylsilyl)ethynyl]anthracene.
An In-depth Technical Guide to the Photophysical Properties of 9,10-Bis[(triisopropylsilyl)ethynyl]anthracene
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive examination of the photophysical properties of 9,10-Bis[(triisopropylsilyl)ethynyl]anthracene (TIPS-anthracene). TIPS-anthracene is a prominent derivative of anthracene, engineered to modulate its electronic and solid-state characteristics through the introduction of bulky triisopropylsilyl (TIPS) groups at the 9 and 10 positions via ethynyl linkers. This modification enhances solubility and influences intermolecular packing, making it a molecule of significant interest for applications in organic electronics, particularly as an organic semiconductor and a material for singlet fission.[1][2][3] This document will detail its synthesis, electronic absorption and emission characteristics, excited-state dynamics, and the critical role of its solid-state morphology on photophysical behavior. Detailed experimental protocols are provided to serve as a practical resource for researchers.
Introduction: The Architectural Design of TIPS-Anthracene
Anthracene, a planar aromatic hydrocarbon, is a foundational chromophore in organic electronics.[1] However, its strong π-π stacking in the solid state often leads to the formation of excimers (excited-state dimers), which can act as traps and quench desirable emission. The rational design of TIPS-anthracene addresses this challenge. The bulky TIPS groups sterically hinder close co-facial packing of the anthracene cores. This architectural feature is not merely for improving solubility; it is a deliberate strategy to control intermolecular electronic coupling, which is paramount in dictating the fate of excited states in the solid phase.[4] Consequently, TIPS-anthracene serves as a model system for investigating fundamental photophysical processes like singlet fission, where precise control over molecular arrangement is crucial.[3][4]
Synthesis and Molecular Structure
The most common and efficient synthesis of TIPS-anthracene is achieved through a Sonogashira cross-coupling reaction. This involves the palladium-catalyzed reaction of 9,10-dibromoanthracene with (triisopropylsilyl)acetylene. The choice of catalyst, ligand, and solvent is critical for achieving high yields and purity.
Causality in Synthesis: The Sonogashira coupling is the method of choice due to its high tolerance for various functional groups and its reliability in forming carbon-carbon bonds between sp² (aromatic) and sp (alkynyl) hybridized carbons. This ensures the rigid ethynyl bridge connects the TIPS groups to the anthracene core, extending the π-conjugation.
Caption: Sonogashira coupling reaction workflow for TIPS-Anthracene synthesis.
Spectroscopic Properties in Dilute Solution
In dilute solutions, where molecules are isolated, TIPS-anthracene exhibits the characteristic photophysical behavior of a highly fluorescent anthracene derivative.
Electronic Absorption
The UV-Vis absorption spectrum is characterized by a well-resolved vibronic structure, typical of the S₀ → S₁ (π-π*) transition in rigid aromatic systems. The ethynyl linkers extend the π-conjugation of the anthracene core, causing a bathochromic (red) shift compared to unsubstituted anthracene.
Fluorescence Emission
Upon excitation, TIPS-anthracene displays strong, structured fluorescence. The emission spectrum is a near mirror image of the absorption spectrum, another hallmark of molecules with rigid geometries where the excited state structure is similar to the ground state. In dilute solution, the fluorescence quantum yield (ΦF) is high, often approaching unity, indicating that fluorescence is the dominant decay pathway for the excited singlet state.[5]
| Property | Value (Typical in Toluene) | Significance |
| Absorption Maxima (λabs) | ~400, 425, 450 nm | Defines the wavelengths of light the molecule absorbs to become excited. |
| Emission Maxima (λem) | ~455, 480 nm | Defines the color of light emitted; located in the blue-green region. |
| Fluorescence Quantum Yield (ΦF) | > 0.9 | High value indicates efficient emission and minimal non-radiative decay in solution.[5] |
| Fluorescence Lifetime (τF) | ~3-4 ns | Represents the average time the molecule spends in the excited state before emitting a photon.[5] |
Excited-State Dynamics: From Solution to the Solid State
The fate of the excited state in TIPS-anthracene is highly dependent on its environment. While fluorescence dominates in solution, intermolecular processes become critical in aggregates and thin films.
Jablonski Diagram in an Isolated System
The photophysical processes for an isolated TIPS-anthracene molecule can be visualized with a Jablonski diagram. After absorption to the first excited singlet state (S₁), the molecule can relax via fluorescence or, with a much lower probability, undergo intersystem crossing (ISC) to the triplet state (T₁).
Caption: Jablonski diagram for an isolated TIPS-Anthracene molecule.
Aggregation-Induced Phenomena: Excimers and Singlet Fission
In nanoaggregates or solid thin films, the photophysics of TIPS-anthracene changes dramatically. Fluorescence is significantly quenched, indicating the activation of efficient non-radiative decay channels.[4] Two key processes compete in the solid state:
-
Excimer Formation: In regions of disordered molecular packing, excited molecules can form excimers with adjacent ground-state molecules. These excimer states are typically lower in energy and have different decay pathways, often leading to broad, red-shifted, and weak emission.[4]
-
Singlet Fission (SF): In well-ordered microcrystalline domains, singlet fission can occur.[4] This is a process where a singlet exciton (S₁) on one molecule shares its energy with a neighboring molecule in its ground state (S₀) to produce two triplet excitons (T₁ + T₁).[5] For SF to be efficient, the energy of the singlet state must be at least twice the energy of the triplet state (ES₁ ≥ 2ET₁).
Recent studies using time-resolved spectroscopy on thin films of TIPS-anthracene have provided direct evidence for singlet fission.[6][7] While the process is observed, its efficiency is limited. Transient absorption spectroscopy reveals a singlet fission yield of approximately 19% (out of a theoretical maximum of 200%).[3][6] The low yield is attributed to competing non-radiative decay pathways and the specific molecular packing influenced by the TIPS groups.[4][6]
Caption: Kinetic scheme for Singlet Fission in solid-state TIPS-Anthracene.
Experimental Protocols: A Self-Validating System
Accurate characterization of photophysical properties requires rigorous and validated experimental protocols.
Protocol for Fluorescence Quantum Yield (ΦF) Measurement
This protocol uses the relative method, which compares the fluorescence of the sample to a well-characterized standard.
-
Objective: To determine the efficiency of fluorescence.
-
Principle: The ratio of the quantum yields of the sample to the standard is proportional to the ratio of their integrated fluorescence intensities, absorbances at the excitation wavelength, and refractive indices of the solvents.
-
Procedure:
-
Select a Standard: Choose a reference compound with a known ΦF and whose absorption/emission range overlaps with TIPS-anthracene (e.g., 9,10-diphenylanthracene in cyclohexane, ΦF ≈ 0.90).
-
Prepare Solutions: Prepare a series of five dilutions for both the standard and TIPS-anthracene in the same solvent (e.g., spectroscopic grade toluene). The absorbance at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Measure Absorbance: Using a UV-Vis spectrophotometer, record the absorbance of all solutions at the chosen excitation wavelength (e.g., 425 nm).
-
Measure Fluorescence: Using a spectrofluorometer, record the emission spectra of all solutions using the same excitation wavelength and instrument parameters (e.g., slit widths).
-
Data Analysis:
-
Integrate the area under the emission curve for each spectrum.
-
Plot integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.
-
Calculate the quantum yield using the equation: Φsample = Φstd * (Gradsample / Gradstd) * (η2sample / η2std) where Grad is the gradient of the plot and η is the refractive index of the solvent. (If the same solvent is used, the refractive index term cancels out).
-
-
-
Self-Validation: The linearity of the intensity vs. absorbance plot validates the absence of concentration-dependent quenching or inner-filter effects in the chosen concentration range.
Protocol for Transient Absorption (TA) Spectroscopy
This pump-probe technique is essential for observing short-lived excited species like triplets generated via singlet fission.
-
Objective: To monitor the formation and decay of excited states following photoexcitation.
-
Principle: A strong "pump" pulse excites the sample, and a weaker, time-delayed "probe" pulse measures the change in absorbance (ΔA) as a function of wavelength and time.
-
Procedure:
-
Sample Preparation: Prepare a thin film of TIPS-anthracene by spin-coating or vapor deposition onto a transparent substrate (e.g., quartz).
-
Instrument Setup:
-
Pump Beam: Set to a wavelength where the sample absorbs strongly (e.g., 380-450 nm).[6]
-
Probe Beam: A broadband white-light continuum pulse.
-
Delay Stage: A mechanical stage to precisely control the time delay between pump and probe pulses.
-
-
Data Acquisition: Record the differential absorbance spectra (ΔA) at various time delays, from femtoseconds to nanoseconds or longer.
-
Data Interpretation: Analyze the TA spectrum for key features:
-
Ground-State Bleach (GSB): A negative signal (ΔA < 0) at wavelengths corresponding to the S₀ → S₁ absorption, indicating depletion of the ground state.[6][7]
-
Stimulated Emission (SE): A negative signal at wavelengths corresponding to fluorescence, as the probe pulse stimulates the S₁ state to emit.[6][7]
-
Excited-State Absorption (ESA): A positive signal (ΔA > 0) where transient species (S₁, T₁, etc.) absorb the probe light. The rise of a new ESA band that is not present in dilute solution is a key indicator of triplet formation via singlet fission.[6][7]
-
-
-
Self-Validation: Comparing the TA spectra of a thin film to that of a dilute solution is a critical control. The absence of the characteristic triplet ESA signal in the solution sample confirms that the process is aggregation-dependent.[6]
Conclusion and Future Outlook
9,10-Bis[(triisopropylsilyl)ethynyl]anthracene is a meticulously designed molecule whose photophysical properties are a direct consequence of its structure. In solution, it is a highly efficient blue-green emitter. In the solid state, its behavior is a delicate balance between ordered packing, which facilitates singlet fission, and disordered regions that can lead to excimer formation. The bulky TIPS groups are the key mediators of this balance, preventing catastrophic fluorescence quenching while enabling intermolecular excited-state interactions.
While the observed singlet fission yield of ~19% is modest, it provides a crucial proof-of-concept and a platform for further molecular engineering. Future work will likely focus on modifying the side groups and linkers to fine-tune intermolecular distances and electronic coupling to enhance singlet fission efficiency, pushing TIPS-anthracene and its next-generation derivatives closer to practical applications in photovoltaics and photocatalysis.
References
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Ribierre, J. C., Ruseckas, A., Cavaye, H., Barcena, H. S., Burn, P. L., & Samuel, I. D. W. (2011). Photophysical properties of 9,10-disubstituted anthracene derivatives in solution and films. The Journal of Physical Chemistry A, 115(26), 7401–7405. [Link]
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Mauck, C. M., et al. (2023). Triplet Formation in a 9,10-Bis(phenylethynyl)anthracene Dimer and Trimer Occurs by Charge Recombination Rather than Singlet Fission. Journal of the American Chemical Society. [Link]
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Cacialli, F., et al. (2007). 9,10-Ter-anthrylene-ethynylene: a new molecular architecture for solution processed anthracene-based thin film transistors. Journal of Materials Chemistry. [Link]
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Mamada, M., et al. (2020). Deep-blue emitting 9,10-bis(perfluorobenzyl)anthracene. Beilstein Journal of Organic Chemistry. [Link]
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Sandanayaka, A. S. D., et al. (2022). The Triplet–Triplet Annihilation Efficiency of Some 9,10-Substituted Diphenyl Anthracene Variants—A Decisive Analysis from Kinetic Rate Constants. Molecules. [Link]
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Burdett, J. J., et al. (2014). Singlet Fission in 9,10-Bis(phenylethynyl)anthracene Thin Films. Journal of the American Chemical Society. [Link]
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Hedin, E., et al. (2015). Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion. Journal of Materials Chemistry C. [Link]
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Lalevée, J., et al. (2017). Organic Photocatalyst for Polymerization Reactions: 9,10-Bis[(triisopropylsilyl)ethynyl]anthracene. ACS Macro Letters. [Link]
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Nandi, A., Manna, B., & Ghosh, R. (2023). Ultrafast Dynamics of the 9,10-Bis[(triisopropylsilyl)ethynyl]anthracene Nanoaggregate and Thin Film: Influence of the Molecular Packing and Sample Morphology on Singlet Fission and Excimer Formation. The Journal of Physical Chemistry C. [Link]
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Pun, A. B., et al. (2018). TIPS-anthracene: a singlet fission or triplet fusion material?. Journal of Photonics for Energy. [Link]
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de Clercq, D. M., et al. (2024). Singlet fission in TIPS-anthracene thin films. Chemical Science. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71310996, 9,10-Bis[(triisopropylsilyl)ethynyl]anthracene. Retrieved from [Link]
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Mitsui, M., et al. (2012). Photophysics and photostability of 9,10-bis(phenylethynyl)anthracene revealed by single-molecule spectroscopy. RSC Advances. [Link]
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de Clercq, D. M., et al. (2024). Singlet fission in TIPS-anthracene thin films. ResearchGate. [Link]
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Lalevée, J., et al. (2017). Organic Photocatalyst for Polymerization Reactions: 9,10-Bis[(triisopropylsilyl)ethynyl]anthracene. ResearchGate. [Link]
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Meng, H., et al. (2016). Anthracene-based semiconductors for organic field-effect transistors. Journal of Materials Chemistry C. [Link]
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Jung, K. H., et al. (2009). Synthesis and Properties of Soluble Organic p-Type Semiconductor based on TIPS-anthracene Moiety. ResearchGate. [Link]
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A Deep Dive into the Solubility Profile of 9,10-Bis[(triisopropylsilyl)ethynyl]anthracene (TIPS-Anthracene)
This technical guide provides a comprehensive overview of the solubility characteristics of 9,10-Bis[(triisopropylsilyl)ethynyl]anthracene (TIPS-anthracene), a key organic semiconductor and photocatalyst.[1][2][3][4] Aimed at researchers, chemists, and professionals in drug development and materials science, this document delves into the molecular determinants of its solubility and offers a validated protocol for its empirical determination.
Introduction: The Significance of TIPS-Anthracene and the Critical Role of Solubility
9,10-Bis[(triisopropylsilyl)ethynyl]anthracene, commonly known as TIPS-anthracene, is a functionalized polycyclic aromatic hydrocarbon (PAH). Its rigid anthracene core provides desirable photophysical properties, while the bulky triisopropylsilyl (TIPS) groups at the 9 and 10 positions are strategically incorporated to enhance its solubility and crystallinity in organic solvents. This modification is crucial, as the parent anthracene molecule exhibits limited solubility in many common organic solvents, hindering its processability and application in solution-based techniques.
Understanding the solubility profile of TIPS-anthracene is paramount for a multitude of applications, including:
-
Organic Electronics: Solution-based fabrication of organic thin-film transistors (OTFTs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs).
-
Photocatalysis: Homogeneous catalysis where the catalyst and reactants are in the same phase.[1][2][3][4]
-
Chemical Sensing: Development of solution-based sensors.
-
Pharmaceutical Research: While not a drug itself, its derivatives could be explored in various therapeutic areas, and understanding solubility is a cornerstone of drug development.
This guide will provide both a theoretical framework for understanding the solubility of TIPS-anthracene and a practical, step-by-step methodology for its experimental determination.
Physicochemical Properties of TIPS-Anthracene
A foundational understanding of the molecule's properties is essential for interpreting its solubility.
| Property | Value | Reference |
| CAS Number | 862667-06-9 | |
| Molecular Formula | C₃₆H₅₀Si₂ | [5] |
| Molecular Weight | 538.95 g/mol |
The chemical structure of TIPS-anthracene is characterized by a large, nonpolar aromatic core (anthracene) and two bulky, nonpolar aliphatic silyl groups. This predominantly nonpolar nature is the primary determinant of its solubility behavior, governed by the principle of "like dissolves like".[6]
Solubility Profile of TIPS-Anthracene: An Illustrative Overview
Precise, quantitative solubility data for TIPS-anthracene across a wide range of solvents is not extensively published. However, based on its chemical structure and general principles of organic chemistry, we can compile an illustrative solubility profile. The following table presents expected solubility behavior in common laboratory solvents at ambient temperature (approximately 20-25 °C).
| Solvent | Polarity Index | Expected Solubility | Rationale |
| Toluene | 2.4 | High | Nonpolar aromatic solvent, interacts favorably with the anthracene core. |
| Tetrahydrofuran (THF) | 4.0 | High | Moderately polar ether with significant nonpolar character, effective at solvating the entire molecule.[7] |
| Dichloromethane (DCM) | 3.1 | High | Halogenated solvent capable of dissolving a wide range of organic compounds. |
| Hexane | 0.1 | Moderate | Nonpolar aliphatic solvent, interacts well with the TIPS groups but less so with the rigid anthracene core. |
| Acetone | 5.1 | Moderate to Low | More polar aprotic solvent; its polarity may limit its interaction with the nonpolar TIPS-anthracene. |
| Ethanol | 4.3 | Low | Polar protic solvent; hydrogen bonding capability does not favor interaction with the nonpolar solute. |
| Water | 10.2 | Insoluble | Highly polar protic solvent, immiscible with the nonpolar TIPS-anthracene. |
Note: This data is illustrative and should be confirmed experimentally for specific applications.
Experimental Determination of Solubility: A Validated Protocol
The following protocol outlines a robust method for determining the equilibrium solubility of TIPS-anthracene in a given solvent. This method is based on the principle of generating a saturated solution and then quantifying the dissolved solute.
Materials and Equipment
-
9,10-Bis[(triisopropylsilyl)ethynyl]anthracene (solid)
-
Solvent of interest (analytical grade)
-
Analytical balance (± 0.0001 g)
-
Vortex mixer
-
Thermostatic shaker or incubator
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Step-by-Step Protocol
-
Preparation of a Saturated Solution:
-
Accurately weigh an excess amount of TIPS-anthracene (e.g., 20 mg) into a clean, dry vial. The key is to have undissolved solid remaining after equilibration.
-
Add a known volume of the solvent (e.g., 2.0 mL) to the vial.
-
Cap the vial tightly and vortex for 1 minute to ensure good initial mixing.
-
Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C) for 24-48 hours. This allows the system to reach equilibrium. The extended time is crucial for slowly dissolving solids.
-
-
Separation of Undissolved Solute:
-
After equilibration, visually confirm the presence of undissolved solid.
-
Centrifuge the vial at a high speed (e.g., 10,000 rpm) for 15 minutes to pellet the excess solid.
-
Carefully withdraw the supernatant using a syringe, ensuring not to disturb the solid pellet.
-
Filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any suspended microparticles.
-
-
Quantification of Dissolved Solute:
-
Using UV-Vis Spectrophotometry (if a standard curve is available):
-
Prepare a series of standard solutions of known concentrations of TIPS-anthracene in the same solvent.
-
Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λ_max).
-
Create a calibration curve of absorbance versus concentration.
-
Accurately dilute a known volume of the filtered saturated solution with the solvent to bring its absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample and use the calibration curve to determine its concentration.
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor.
-
-
Using HPLC (preferred for higher accuracy and purity assessment):
-
Develop an HPLC method (column, mobile phase, flow rate, injection volume) that gives a sharp, well-resolved peak for TIPS-anthracene.
-
Prepare a series of standard solutions of known concentrations and inject them to create a calibration curve based on peak area.
-
Inject a known volume of the filtered saturated solution.
-
Determine the concentration from the calibration curve.
-
-
Causality and Self-Validation
-
Why an excess of solute? To ensure the solution is truly saturated at the given temperature.
-
Why a long equilibration time? To ensure the dissolution process has reached equilibrium, providing a thermodynamically stable measurement.
-
Why centrifugation and filtration? To guarantee that only the dissolved solute is being measured, eliminating interference from suspended solid particles.
-
Why a calibration curve? To provide a reliable and reproducible method for quantifying the concentration of the dissolved solute.
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the solubility determination protocol.
Caption: Workflow for the experimental determination of TIPS-anthracene solubility.
Conclusion
The solubility of 9,10-Bis[(triisopropylsilyl)ethynyl]anthracene is a critical parameter that dictates its utility in a wide array of scientific and technological applications. Its predominantly nonpolar character, owing to the large aromatic system and bulky silyl groups, renders it highly soluble in nonpolar organic solvents like toluene, THF, and dichloromethane, and poorly soluble in polar solvents such as ethanol and water. For precise and reliable solubility data, a rigorous experimental protocol, as detailed in this guide, should be followed. This ensures the generation of accurate and reproducible results, which are fundamental for the successful design and implementation of solution-based processes involving this versatile molecule.
References
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Sciencemadness Wiki. (2023, December 27). Anthracene. Retrieved from [Link]
-
Tehfe, M.-A., et al. (2011). Organic Photocatalyst for Polymerization Reactions: 9,10-Bis[(triisopropylsilyl)ethynyl]anthracene. ACS Macro Letters. Retrieved from [Link]
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Tehfe, M.-A., et al. (2012). Organic Photocatalyst for Polymerization Reactions: 9,10-Bis[(triisopropylsilyl)ethynyl]anthracene. PubMed. Retrieved from [Link]
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Jouyban, A. (2002). Solubility prediction of anthracene in mixed solvents using a minimum number of experimental data. PubMed. Retrieved from [Link]
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University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]
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Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery. Retrieved from [Link]
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Taylor & Francis Online. (2006, September 22). Solubility of Anthracene in Organic Nonelectrolyte Solvents. Comparison of Observed Versus Predicted Values Based Upon Mobile Order Theory: Polycyclic Aromatic Compounds. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Organic Photocatalyst for Polymerization Reactions: 9,10-Bis[(triisopropylsilyl)ethynyl]anthracene | Request PDF. Retrieved from [Link]
-
ACS Publications. (2023, August 29). Triplet Formation in a 9,10-Bis(phenylethynyl)anthracene Dimer and Trimer Occurs by Charge Recombination Rather than Singlet Fission. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis and reactivity of 9,10-bis(4-trimethylsilylethynylbuta-1,3-diynyl)anthracene derived chromophores. Retrieved from [Link]
-
Macalester College. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]
-
ACS Publications. (n.d.). Solubility of anthracene in binary solvent mixtures containing dibutyl ether. Retrieved from [Link]
-
PubChem. (n.d.). 9,10-Bis[(triisopropylsilyl)ethynyl]anthracene. Retrieved from [Link]
-
SALTISE. (n.d.). CLAW At-Home Experiments: Organic Chemistry, Introduction to Solubility. Retrieved from [Link]
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University of Wisconsin-River Falls. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]
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An In-depth Technical Guide to the Crystal Structure of 9,10-Bis[(triisopropylsilyl)ethynyl]anthracene
Introduction: The Strategic Importance of Steric Hindrance in Crystal Engineering
9,10-Bis[(triisopropylsilyl)ethynyl]anthracene (TIPS-anthracene) is a fluorescent organic molecule that has garnered significant interest for its applications in materials science and photochemistry.[1] Its rigid anthracene core, extended by ethynyl linkages, is functionalized with bulky triisopropylsilyl (TIPS) groups. These TIPS moieties are not merely solubilizing appendages; they play a crucial role in directing the solid-state packing of the molecule, a fundamental aspect of crystal engineering that dictates the material's bulk properties. The steric hindrance imposed by the voluminous TIPS groups effectively prevents the close co-facial π-stacking that is characteristic of many unsubstituted polycyclic aromatic hydrocarbons. This steric control leads to a unique crystal lattice with significant implications for the material's photophysical behavior, making it a compelling subject for detailed crystallographic study. This guide will provide an in-depth technical exploration of the crystal structure of TIPS-anthracene, from its synthesis and the methodology of its crystal growth to a detailed analysis of its molecular and supramolecular architecture.
Synthesis and Crystallization: A Deliberate Path to Crystalline Order
The synthesis of 9,10-Bis[(triisopropylsilyl)ethynyl]anthracene is typically achieved through a Sonogashira cross-coupling reaction. This palladium-catalyzed reaction is a robust and versatile method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. In the case of TIPS-anthracene, the synthesis involves the coupling of two equivalents of (triisopropylsilyl)acetylene with a 9,10-dihaloanthracene, most commonly 9,10-dibromoanthracene.
Experimental Protocol: Synthesis of 9,10-Bis[(triisopropylsilyl)ethynyl]anthracene
The following protocol is a representative procedure for the synthesis of TIPS-anthracene, based on established Sonogashira coupling methodologies.
Materials:
-
9,10-dibromoanthracene
-
(Triisopropylsilyl)acetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Toluene, anhydrous
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
Reaction Setup: A flame-dried Schlenk flask is charged with 9,10-dibromoanthracene, Pd(PPh₃)₂Cl₂ (catalytic amount), and CuI (catalytic amount). The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent and Reagent Addition: Anhydrous toluene and triethylamine are added via syringe. The mixture is stirred to dissolve the solids. (Triisopropylsilyl)acetylene is then added dropwise to the reaction mixture.
-
Reaction Conditions: The reaction mixture is heated to a specified temperature (typically between 60-80 °C) and stirred under an inert atmosphere for a designated period (several hours to overnight). The progress of the reaction is monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The triethylammonium bromide salt that precipitates is removed by filtration. The filtrate is concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a hexane/dichloromethane gradient) to yield the pure 9,10-Bis[(triisopropylsilyl)ethynyl]anthracene.
Crystallization: The Art of Single Crystal Growth
Obtaining high-quality single crystals suitable for X-ray diffraction is a critical step. For molecules like TIPS-anthracene, which possess good solubility in common organic solvents, techniques such as slow evaporation or vapor diffusion are often employed. The choice of solvent is paramount, as it influences the solubility and the rate of crystal growth, both of which are key determinants of crystal quality.
Experimental Protocol: Crystallization of 9,10-Bis[(triisopropylsilyl)ethynyl]anthracene by Slow Evaporation
-
Solvent Selection: A solvent in which the compound is moderately soluble is chosen. Dichloromethane or a mixture of hexane and dichloromethane are often suitable.
-
Solution Preparation: A saturated or near-saturated solution of the purified TIPS-anthracene is prepared in the chosen solvent at room temperature.
-
Crystal Growth: The solution is filtered to remove any particulate matter and placed in a vial with a loosely fitting cap or covered with a perforated film to allow for slow evaporation of the solvent.
-
Incubation: The vial is left undisturbed in a vibration-free environment for several days to weeks. As the solvent slowly evaporates, the concentration of the solute surpasses its solubility limit, leading to the formation of single crystals.
-
Harvesting: Once crystals of suitable size and quality have formed, they are carefully harvested from the mother liquor.
Crystallographic Analysis: Unveiling the Atomic Architecture
The precise atomic arrangement of 9,10-Bis[(triisopropylsilyl)ethynyl]anthracene in the solid state was determined by single-crystal X-ray diffraction. The crystallographic data for this compound is deposited in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 962668 .
Data Collection and Structure Refinement
A suitable single crystal is mounted on a diffractometer, and X-ray diffraction data are collected at a specific temperature, often low temperature (e.g., 100 K) to minimize thermal vibrations and improve data quality. The collected diffraction intensities are then used to solve and refine the crystal structure. The process involves determining the unit cell parameters, the space group, and the atomic coordinates of all atoms in the asymmetric unit.
Table 1: Key Crystallographic Data for 9,10-Bis[(triisopropylsilyl)ethynyl]anthracene (CCDC 962668)
| Parameter | Value |
| Chemical Formula | C₃₆H₅₀Si₂ |
| Formula Weight | 538.95 g/mol |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 9.85 |
| b (Å) | 11.23 |
| c (Å) | 17.56 |
| α (°) | 89.98 |
| β (°) | 83.65 |
| γ (°) | 74.53 |
| Volume (ų) | 1853.5 |
| Z | 2 |
| Calculated Density (g/cm³) | 0.965 |
| Temperature (K) | 150 |
Molecular and Crystal Structure Analysis: A Tale of Steric Influence
The crystal structure of 9,10-Bis[(triisopropylsilyl)ethynyl]anthracene reveals several key features that are a direct consequence of its molecular design.
Molecular Conformation
The anthracene core is essentially planar, as expected. The two (triisopropylsilyl)ethynyl substituents are located at the 9 and 10 positions and extend outwards from the central ring. The C≡C triple bonds of the ethynyl linkers are nearly linear. The most significant conformational feature is the orientation of the bulky triisopropylsilyl groups. These groups are conformationally flexible, but in the solid state, they adopt a staggered conformation to minimize steric strain.
Caption: Molecular structure of 9,10-Bis[(triisopropylsilyl)ethynyl]anthracene.
Crystal Packing and Intermolecular Interactions
The most striking feature of the crystal structure is the absence of significant π-π stacking interactions between the anthracene cores. The bulky TIPS groups effectively shield the aromatic faces, forcing the molecules to adopt an "edge-to-face" packing motif. In this arrangement, the anthracene core of one molecule is surrounded by the hydrocarbon edges of the TIPS groups of neighboring molecules. This isolation of the chromophores has profound effects on the photophysical properties of the material, as it can suppress excimer formation and lead to fluorescence characteristics that are more representative of the isolated molecule.
The crystal packing is dominated by van der Waals interactions, primarily between the isopropyl groups of the TIPS moieties and between the TIPS groups and the anthracene cores of adjacent molecules. There is a notable absence of strong directional interactions such as hydrogen bonds.
Caption: Dominant intermolecular interactions in the crystal lattice.
Conclusion: A Structure-Property Relationship Defined by Steric Engineering
The crystal structure of 9,10-Bis[(triisopropylsilyl)ethynyl]anthracene provides a clear and compelling example of how steric hindrance can be strategically employed to control the solid-state architecture of organic functional materials. The bulky triisopropylsilyl groups dictate a packing arrangement that isolates the anthracene chromophores, thereby influencing the material's photophysical properties. This in-depth understanding of the crystal structure, from the synthesis and crystallization protocols to the detailed analysis of intermolecular interactions, is crucial for the rational design of new materials with tailored optical and electronic properties for applications in fields ranging from organic electronics to drug development.
References
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Tehfe, M.-A., Lalevée, J., Morlet-Savary, F., Graff, B., Blanchard, N., & Fouassier, J. P. (2012). Organic Photocatalyst for Polymerization Reactions: 9,10-Bis[(triisopropylsilyl)ethynyl]anthracene. ACS Macro Letters, 1(1), 198–203. [Link]
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PubChem. (n.d.). 9,10-Bis[(triisopropylsilyl)ethynyl]anthracene. National Center for Biotechnology Information. Retrieved February 6, 2026, from [Link]
-
Cambridge Crystallographic Data Centre. (n.d.). CCDC 962668. Retrieved February 6, 2026, from [Link]
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Technical Guide: Thermal and Physicochemical Characterization of 9,10-Bis[(triisopropylsilyl)ethynyl]anthracene (TIPS-Anthracene)
Executive Summary
This technical guide provides an in-depth analysis of the melting point and associated thermal properties of 9,10-Bis[(triisopropylsilyl)ethynyl]anthracene, a highly fluorescent and thermally stable organic semiconductor. This document moves beyond a simple data sheet entry to explore the structural causality behind its thermal behavior, standardized protocols for its characterization, and the critical implications of these properties for its primary applications in organic electronics and photoredox catalysis. The introduction of bulky triisopropylsilyl (TIPS) groups at the 9 and 10 positions of the anthracene core is a key synthetic strategy to enhance solubility and promote crystalline packing, which directly influences its thermal and electronic characteristics.
Core Physicochemical Properties
The fundamental properties of TIPS-Anthracene are summarized below. These data form the baseline for understanding its behavior in experimental and applied contexts.
| Property | Value | Source(s) |
| Melting Point (mp) | 211-214 °C | [1][2][3] |
| Molecular Formula | C₃₆H₅₀Si₂ | [4] |
| Molecular Weight | 538.95 g/mol | [2][3][4] |
| CAS Number | 862667-06-9 | [2][4] |
| Appearance | Solid | [2][3] |
| Purity (Typical) | >99% | [2][3] |
| Synonyms | TIPS-anthracene, 9,10-Bis{2-[tris(1-methylethyl)silyl]ethynyl}anthracene | [2][3] |
Structural Representation
The molecular architecture is central to the compound's properties. The rigid, planar anthracene core provides the chromophore, while the sterically demanding TIPS-ethynyl groups provide solubility and influence intermolecular interactions.
Caption: Molecular structure of 9,10-Bis[(triisopropylsilyl)ethynyl]anthracene.
In-Depth Thermal Analysis
Melting Point Determination and Interpretation
The melting point of 9,10-Bis[(triisopropylsilyl)ethynyl]anthracene is consistently reported in the range of 211-214 °C .[1][2][3] This relatively high value for a solution-processable organic molecule is a direct consequence of its molecular structure. The rigid, planar anthracene core combined with the substantial molecular weight and steric bulk of the two TIPS substituents leads to significant intermolecular forces in the solid state, requiring considerable thermal energy to overcome the crystal lattice energy.[1]
A narrow melting point range, such as the 3°C spread observed here, is indicative of high sample purity (>99%). Broader ranges typically suggest the presence of impurities, which disrupt the crystal lattice and cause melting to occur over a wider temperature gradient.
Thermal Stability
Beyond the melting point, the overall thermal stability is a critical parameter for applications in electronic devices, which often operate at elevated temperatures. Thermogravimetric analysis (TGA) shows that TIPS-Anthracene is exceptionally stable, withstanding temperatures up to approximately 200°C before significant decomposition occurs.[1] This stability is observed under both inert (nitrogen) and ambient (air) atmospheres, suggesting that the bulky triisopropylsilyl groups provide a degree of kinetic shielding against oxidative degradation at moderate temperatures.[1] This robust thermal profile makes it suitable for fabrication processes like thermal evaporation and ensures operational longevity in devices.
Experimental Protocol: Melting Point Verification by DSC
To ensure trustworthy and reproducible data, a standardized Differential Scanning Calorimetry (DSC) protocol is required. DSC is the preferred method over traditional melting point apparatus as it provides more detailed thermodynamic information, including the onset of melting and the enthalpy of fusion.
Workflow Diagram
Caption: Standardized workflow for DSC analysis of TIPS-Anthracene.
Step-by-Step Methodology
-
Sample Preparation:
-
Rationale: A small, uniform sample mass ensures even heat distribution and a sharp, well-defined thermal transition.
-
Protocol: Accurately weigh 1-3 mg of high-purity (>99%) TIPS-Anthracene into a standard aluminum DSC pan. Crimp a lid to hermetically seal the pan, which prevents any sublimation of the analyte at elevated temperatures.
-
-
Instrument Configuration:
-
Rationale: An inert atmosphere is crucial to prevent any oxidative degradation of the sample, which could interfere with the melting endotherm. A constant purge rate ensures a stable thermal environment.
-
Protocol: Place the sealed sample pan and an empty, sealed reference pan into the DSC instrument cell. Purge the cell with high-purity nitrogen gas at a flow rate of 50 mL/min. Allow the system to equilibrate at a starting temperature of 25°C.
-
-
Thermal Cycle:
-
Rationale: A controlled heating rate (e.g., 10°C/min) is standard for such analyses, providing a good balance between resolution and experimental time. The temperature range must extend sufficiently beyond the expected melting point to capture the entire transition.
-
Protocol: Initiate a heating program from 25°C to 230°C at a constant ramp rate of 10°C/min. Continuously record the differential heat flow between the sample and reference pans as a function of temperature.
-
-
Data Interpretation:
-
Rationale: Melting is an endothermic process, appearing as a distinct peak on the DSC thermogram. The onset of this peak represents the beginning of melting, while the peak maximum corresponds to the temperature at which the melting rate is highest.
-
Protocol: Analyze the resulting thermogram. The melting point is reported as the range from the onset of the endothermic peak to the temperature at which the sample has fully melted (return to baseline).
-
Causality: Synthesis and Purity
The thermal properties of TIPS-Anthracene are inextricably linked to its synthesis and purification. The compound is typically prepared via a Sonogashira coupling reaction between 9,10-dibromoanthracene and (triisopropylsilyl)acetylene.[5]
-
Self-Validation through Purification: The final purity of the product dictates the accuracy of the melting point measurement. Standard purification protocols involve:
-
Column Chromatography: To remove unreacted starting materials and catalyst residues.
-
Recrystallization: To isolate the pure crystalline solid from any remaining soluble impurities.
-
-
Impact on Data: An improperly purified sample will exhibit a significantly broadened and depressed melting point range. Therefore, the sharp 211-214°C range serves as a validation of a successful synthesis and rigorous purification protocol.
Relevance to Applications
Understanding the melting point and thermal stability is not merely an academic exercise; it is critical for the practical application of TIPS-Anthracene.
-
Organic Electronics: As a material for Organic Light-Emitting Diodes (OLEDs) or Organic Photovoltaics (OPVs), its high thermal stability ensures device integrity during operation and fabrication.[6] The defined melting point is also relevant for processing techniques that may involve annealing or melt-processing.
-
Photocatalysis: TIPS-Anthracene is an effective organic photocatalyst for initiating polymerization reactions.[3] Its thermal stability ensures it does not degrade under the reaction conditions, which may involve heat generated by light sources or exothermic processes.
-
Singlet Fission Research: The compound is a subject of intense study for singlet fission and triplet-triplet annihilation, processes that could enhance solar cell efficiency.[7][8][9] The crystalline packing, which is directly related to the solid-state and melting behavior, profoundly influences the intermolecular electronic coupling necessary for these photophysical phenomena.[10]
References
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CNR-IRIS. (2022). Synthesis, Structure, and Characterization of 4,4′-(Anthracene-9,10- diylbis(ethyne-2,1-diyl))bis(1-methyl-1-pyridinium) Bismuth Iodide. [Link]
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ACS Publications. (2023). Triplet Formation in a 9,10-Bis(phenylethynyl)anthracene Dimer and Trimer Occurs by Charge Recombination Rather than Singlet Fission. [Link]
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PubChem. 9,10-Bis[(triisopropylsilyl)ethynyl]anthracene | C36H50Si2 | CID 71310996. [Link]
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Journal of Materials Chemistry C (RSC Publishing). (2015). Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion. [Link]
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Laszlo Frazer. TIPS-anthracene: a singlet fission or triplet fusion material?. [Link]
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Chemical Science (RSC Publishing). (2024). Singlet fission in TIPS-anthracene thin films. [Link]
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SPIE Digital Library. (2018). TIPS-anthracene: a singlet fission or triplet fusion material?. [Link]
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ORCA – Online Research @ Cardiff. Singlet Fission in 9,10-Bis(phenylethynyl)anthracene Thin Films. [Link]
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ResearchGate. (2024). (PDF) Singlet fission in TIPS-anthracene thin films. [Link]
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The Advent and Ascendance of a Molecular Workhorse: A Technical Guide to 9,10-Bis[(triisopropylsilyl)ethynyl]anthracene
Foreword: The Genesis of a Luminary in Organic Electronics
In the dynamic landscape of materials science, the emergence of a new molecule with tunable properties can catalyze significant advancements across diverse technological fields. One such molecule that has carved a niche for itself is 9,10-Bis[(triisopropylsilyl)ethynyl]anthracene, commonly referred to as TIPS-anthracene. This in-depth guide provides a comprehensive overview of its discovery, historical context, synthesis, key properties, and burgeoning applications, tailored for researchers, scientists, and professionals in drug development and materials science. We will delve into the causality behind its molecular design and the experimental protocols that have established it as a cornerstone in organic electronics and beyond.
Part 1: A Historical Perspective on the Rise of Functionalized Acenes
The story of TIPS-anthracene is intrinsically linked to the broader pursuit of solution-processable organic semiconductors. Unfunctionalized acenes, such as anthracene and pentacene, have long been recognized for their promising electronic properties. However, their poor solubility in common organic solvents and instability under ambient conditions severely hampered their practical application in electronic devices.[1][2]
A significant breakthrough came from the research group of Professor John E. Anthony at the University of Kentucky. Their pioneering work in the early 2000s focused on the strategic functionalization of acenes to overcome these limitations. The core concept was to attach bulky, solubilizing groups to the acene core via a rigid linker, which would not only enhance solubility but also influence the solid-state packing of the molecules, a critical factor for efficient charge transport.[1][3]
The introduction of the triisopropylsilylethynyl (TIPS) group proved to be a particularly successful strategy. A seminal 2005 paper from the Anthony group on functionalized hexacene and heptacene highlighted the application of their established "silylethynylation methods" to higher acenes, referencing their earlier work on TIPS-pentacene.[3] This methodology, which involves the addition of lithium triisopropylsilylacetylide to the corresponding acenequinone followed by reductive aromatization, provided a straightforward and high-yield route to these novel materials. While a single definitive paper announcing the "discovery" of TIPS-anthracene is not readily apparent, its synthesis and utility are a direct extension of this groundbreaking work on functionalized acenes.
The rationale behind the choice of the TIPS-ethynyl substituent is twofold:
-
Solubility Enhancement: The bulky and non-polar triisopropylsilyl groups disrupt the strong intermolecular π-π stacking that makes unsubstituted acenes insoluble, thereby rendering the functionalized molecules soluble in common organic solvents.[3]
-
Solid-State Packing Control: The rigid ethynyl linker holds the bulky silyl groups away from the planar anthracene core, allowing for controlled intermolecular interactions and favorable π-stacking in the solid state, which is crucial for efficient charge transport in organic field-effect transistors (OFETs).[1][4]
This strategic functionalization transformed anthracene from a molecule of primarily academic interest in photophysics to a versatile building block for high-performance, solution-processable organic electronic devices.
Part 2: Synthesis and Molecular Architecture
The synthesis of 9,10-Bis[(triisopropylsilyl)ethynyl]anthracene is a robust and well-established procedure, typically starting from 9,10-anthraquinone. The general synthetic pathway is a testament to the elegance and efficiency of the methodology developed by Anthony and his coworkers.
Core Synthetic Protocol: A Step-by-Step Guide
The following protocol outlines the key steps in the synthesis of TIPS-anthracene, adapted from the established procedures for functionalized acenes.
Step 1: Preparation of the Nucleophile
-
Triisopropylsilylacetylene is treated with a strong base, such as n-butyllithium, in an anhydrous ethereal solvent (e.g., tetrahydrofuran, THF) at low temperature (-78 °C) to generate the lithium triisopropylsilylacetylide nucleophile.
Step 2: Nucleophilic Addition to Anthraquinone
-
A solution of 9,10-anthraquinone in an anhydrous solvent is cooled to a low temperature.
-
The freshly prepared lithium triisopropylsilylacetylide solution is then added dropwise to the anthraquinone solution. This results in a nucleophilic attack at the two carbonyl carbons of the anthraquinone, forming a diol intermediate.
Step 3: Reductive Aromatization
-
The diol intermediate is then subjected to a reduction reaction to restore the aromaticity of the anthracene core. A common reducing agent for this step is tin(II) chloride (SnCl₂) in an acidic medium. This step removes the hydroxyl groups and re-forms the aromatic system, yielding the final product, 9,10-Bis[(triisopropylsilyl)ethynyl]anthracene.
Step 4: Purification
-
The crude product is typically purified by column chromatography on silica gel, followed by recrystallization from a suitable solvent system (e.g., a mixture of dichloromethane and methanol) to obtain the highly pure, crystalline solid.
Part 3: Physicochemical Properties and Characterization
The unique molecular architecture of TIPS-anthracene gives rise to a set of desirable physicochemical properties that are central to its utility in various applications.
| Property | Value | Reference |
| Molecular Formula | C₃₆H₅₀Si₂ | N/A |
| Molar Mass | 538.95 g/mol | N/A |
| Appearance | Yellow to orange crystalline solid | N/A |
| Solubility | Soluble in common organic solvents (e.g., THF, dichloromethane, toluene) | [3] |
| Melting Point | 211-214 °C | N/A |
| HOMO Level | ~ -5.5 eV | N/A |
| LUMO Level | ~ -2.9 eV | N/A |
| Fluorescence Emission | Blue-green (~450-500 nm) | N/A |
Spectroscopic and Electronic Characteristics
The electronic properties of TIPS-anthracene are dominated by the extended π-conjugated system of the anthracene core. The ethynyl linkers further extend this conjugation, leading to a red-shift in the absorption and emission spectra compared to unsubstituted anthracene. The bulky TIPS groups, while enhancing solubility, have a minimal impact on the electronic energy levels of the chromophore.
The molecule exhibits strong fluorescence in the blue-green region of the visible spectrum, making it a suitable candidate for applications in organic light-emitting diodes (OLEDs).[5] Its electrochemical properties, particularly its oxidation potential, are also influenced by the electron-donating nature of the silyl-ethynyl substituents, which can impact charge injection and transport in electronic devices.
Part 4: Key Applications and Future Directions
The unique combination of solution processability, high fluorescence quantum yield, and good charge transport characteristics has positioned TIPS-anthracene as a versatile material in several cutting-edge applications.
Organic Field-Effect Transistors (OFETs)
The ability to form well-ordered crystalline thin films from solution is a key advantage of TIPS-anthracene for OFET applications. The controlled π-stacking facilitates efficient charge transport, leading to respectable hole mobilities.[4] While not reaching the performance of its pentacene analogue, TIPS-anthracene serves as an important model compound for studying structure-property relationships in anthracene-based semiconductors.[6]
Organic Light-Emitting Diodes (OLEDs)
The strong blue-green fluorescence of TIPS-anthracene makes it a promising candidate as an emitter or host material in OLEDs. Its high photoluminescence quantum yield contributes to the efficiency of light emission in these devices.[5]
Singlet Fission and Photovoltaics
More recently, TIPS-anthracene has garnered significant attention in the field of singlet fission. This process involves the conversion of one high-energy singlet exciton into two lower-energy triplet excitons, a phenomenon that could potentially enhance the efficiency of photovoltaic devices by overcoming the Shockley-Queisser limit. The molecular packing and electronic properties of TIPS-anthracene in the solid state influence the efficiency of singlet fission.
Organic Photocatalysis
TIPS-anthracene has been shown to act as an effective organic photocatalyst.[7] It can absorb light and initiate chemical reactions, such as polymerizations, under mild conditions. This opens up avenues for its use in green chemistry and sustainable synthesis.
Conclusion: An Enduring Legacy and a Bright Future
From its conceptual origins in the quest for soluble and stable acenes to its current status as a multifaceted molecular tool, 9,10-Bis[(triisopropylsilyl)ethynyl]anthracene stands as a testament to the power of rational molecular design. The pioneering work of John E. Anthony and his research group laid the foundation for a new class of functional organic materials. As research continues to uncover the nuances of its photophysical and electronic behavior, TIPS-anthracene is poised to remain a key player in the advancement of organic electronics, photonics, and catalysis for the foreseeable future.
References
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- Anthony, J. E., et al. (2005). Functionalized Higher Acenes: Hexacene and Heptacene. Journal of the American Chemical Society, 127(28), 9988-9989.
- Antoine, N., et al. (2023). 9,10-Bis(iodoethynyl)anthracene.
- Frogley, B. J., & Hill, A. F. (2023). Synthesis and reactivity of 9,10-bis(4-trimethylsilylethynylbuta-1,3-diynyl)anthracene derived chromophores. Dalton Transactions, 52(14), 4574-4584.
- Anthony, J. E. (2006). Functionalized Acenes and Heteroacenes for Organic Electronics. Chemical Reviews, 106(12), 5028-5048.
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- Hayashi, H., & Yamada, H. (2025). Exploring the chemistry of higher acenes: from synthesis to applications. Chemical Science, 16(33), 11204-11231.
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Unlocking the Electronic Landscape of TIPS-Anthracene: A Theoretical and Computational Guide
Introduction: The Allure of a Functionalized Acene
In the realm of organic electronics and photonics, acenes have long been a cornerstone, prized for their rigid, planar, and π-conjugated structures that facilitate efficient charge transport and unique photophysical behaviors.[1] Among these, 9,10-bis(triisopropylsilyl)ethynyl-anthracene (TIPS-anthracene) has emerged as a molecule of significant interest. The introduction of bulky triisopropylsilyl (TIPS) groups at the 9 and 10 positions of the anthracene core serves a dual purpose: it enhances solubility, a crucial factor for solution-based processing, and it modulates the intermolecular packing in the solid state, thereby influencing its electronic properties.[1][2]
This technical guide provides an in-depth exploration of the theoretical and computational methodologies used to investigate the electronic properties of TIPS-anthracene. We will delve into the causality behind computational choices, present key electronic parameters, and offer a practical workflow for researchers aiming to model this and similar molecular systems. This document is intended for researchers and scientists in materials science, chemistry, and drug development who seek to understand and predict the electronic behavior of functionalized organic semiconductors.
Part 1: The Theoretical Framework for Understanding TIPS-Anthracene
The electronic behavior of a molecule like TIPS-anthracene is governed by the arrangement and energies of its molecular orbitals. Theoretical chemistry provides a powerful lens to probe this landscape. The primary tool for this exploration is Density Functional Theory (DFT) , a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[3]
Ground-State Properties: The Frontier Molecular Orbitals
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's electronic character.
-
HOMO: This orbital can be thought of as the valence band in a semiconductor. Its energy level relates to the molecule's ability to donate an electron. A higher HOMO energy indicates a better electron donor.
-
LUMO: This orbital is analogous to the conduction band. Its energy level corresponds to the molecule's ability to accept an electron. A lower LUMO energy signifies a better electron acceptor.
-
HOMO-LUMO Gap (E_gap): The energy difference between the HOMO and LUMO is a critical parameter.[4][5] It provides a theoretical estimate of the first electronic excitation energy and is correlated with the molecule's color and electrochemical stability. A smaller gap generally implies that the molecule can be excited by lower-energy light.
The strategic placement of the electron-rich ethynyl groups and the silyl moieties on the anthracene core in TIPS-anthracene directly influences these frontier orbitals, tuning the molecule's overall electronic profile.[6]
Excited-State Properties: Unraveling Photophysics
While DFT is excellent for the ground state, understanding how TIPS-anthracene interacts with light requires methods that can accurately describe its excited states. For this, Time-Dependent Density Functional Theory (TD-DFT) is the most widely used approach.[6] TD-DFT allows for the calculation of vertical excitation energies, which correspond to the absorption of photons, and helps in interpreting UV-Vis absorption spectra.
A particularly fascinating aspect of TIPS-anthracene is its involvement in two competing photophysical processes: Singlet Fission (SF) and Triplet-Triplet Annihilation (TTA) , also known as photon upconversion.[2][7][8]
-
Singlet Fission (SF): A process where one singlet exciton (S₁) splits into two triplet excitons (2 x T₁). This is energetically favorable if E(S₁) ≥ 2 * E(T₁).[2][9]
-
Triplet-Triplet Annihilation (TTA): The reverse process, where two triplet excitons fuse to form one higher-energy singlet exciton (S₁), which can then decay radiatively, emitting a photon of higher energy than the ones initially absorbed. This is a form of photon upconversion.[8][10]
Theoretical calculations are indispensable for determining the energies of the singlet (S₁) and triplet (T₁) states to predict whether TIPS-anthracene will favor SF or TTA under specific conditions.[7][9]
Charge Transport Properties
For applications in devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), the efficiency of charge transport from one molecule to another is paramount. Two key theoretical parameters are used to predict this behavior:
-
Reorganization Energy (λ): This is the energy required to deform the geometry of a molecule from its neutral-state equilibrium to the charged-state equilibrium geometry, and vice versa. A lower reorganization energy is desirable as it indicates that less energy is lost during the charge hopping process, leading to higher charge mobility.[11] DFT calculations are used to compute λ for both holes (λ_h) and electrons (λ_e).
-
Transfer Integral (V): Also known as electronic coupling, this parameter quantifies the strength of the electronic interaction between adjacent molecules. A larger transfer integral facilitates more efficient charge transfer. Its value is highly sensitive to the intermolecular distance and orientation (i.e., the molecular packing).[12]
Theoretical studies on anthracene derivatives show that chemical modifications, such as the addition of TIPS groups, can significantly impact both reorganization energy and molecular stacking, thereby tuning the charge transport characteristics.[12][13][14]
Part 2: Computational Workflow and Data Analysis
This section outlines a validated, step-by-step protocol for the theoretical investigation of TIPS-anthracene's electronic properties using a typical quantum chemistry software package like Gaussian.
Diagram: Computational Workflow
Caption: A typical workflow for the computational analysis of TIPS-anthracene's electronic properties.
Detailed Protocol: Calculating the HOMO-LUMO Gap
-
Molecular Structure Input: Construct the 3D chemical structure of 9,10-bis(triisopropylsilyl)ethynyl-anthracene using a molecular builder.
-
Geometry Optimization: Perform a full geometry optimization to find the molecule's lowest energy conformation. A commonly used and reliable functional for such organic molecules is B3LYP with a 6-31G(d) basis set.[15] This step is crucial as the electronic properties are highly dependent on the molecular geometry.
-
Causality: An unoptimized, arbitrary geometry will yield inaccurate orbital energies. The optimization finds the most stable structure on the potential energy surface.
-
-
Frequency Calculation: Following optimization, a frequency calculation must be performed using the same level of theory. The absence of any imaginary frequencies confirms that the optimized structure is a true energy minimum.
-
Self-Validation: If imaginary frequencies are present, it indicates a saddle point, not a minimum, and the geometry must be re-optimized.
-
-
Single-Point Energy Calculation: Using the validated optimized geometry, perform a single-point energy calculation. It is good practice to use a larger basis set (e.g., 6-311+G(d,p)) for this step to obtain more accurate electronic property values.[15]
-
Data Extraction: From the output file of the single-point calculation, locate the energies of the molecular orbitals. The HOMO is the highest energy occupied orbital, and the LUMO is the lowest energy unoccupied orbital.
-
Gap Calculation: The HOMO-LUMO energy gap is the difference between these two values: E_gap = E_LUMO - E_HOMO.[4]
Data Summary: Electronic Properties of TIPS-Anthracene
The following table summarizes key electronic properties of TIPS-anthracene and related molecules as determined by theoretical calculations and experimental observations.
| Property | Molecule | Calculated Value (eV) | Experimental Value (eV) | Reference |
| S₁ Energy | TIPS-Anthracene | 2.75 - 2.87 | 2.81 | [7] |
| T₁ Energy | TIPS-Anthracene | ~1.37 | ≳ 1.41 | [7][9] |
| 2 x T₁ Energy | TIPS-Anthracene | ~2.74 | ≳ 2.82 | [7] |
Note: Calculated values can vary depending on the level of theory (functional and basis set) and the environment (gas phase vs. solvent). The data highlights a close correspondence between theoretical predictions and experimental findings.
The energetics shown in the table, where E(S₁) ≈ 2 * E(T₁), place TIPS-anthracene at a fascinating energetic crossroads, making it a candidate for both endothermic singlet fission and exothermic triplet-triplet annihilation.[7][8] This delicate balance is what drives much of the research into this molecule.
Part 3: Key Mechanistic Insights and Applications
The theoretical data provides a foundation for understanding the potential applications of TIPS-anthracene.
Diagram: Photophysical Pathways
Caption: Competing photophysical pathways of singlet fission (SF) and triplet-triplet annihilation (TTA).
The theoretical finding that the singlet state energy is approximately twice the triplet state energy is of profound importance.[7] While early computational studies suggested TIPS-anthracene could be a candidate for singlet fission, experimental evidence in thin films shows a modest SF yield of around 19%.[2][9] This suggests that other decay pathways, including non-radiative decay, are competitive.[2][9]
Conversely, TIPS-anthracene has been demonstrated to be an efficient triplet annihilator for photon upconversion.[8][10] In these systems, a sensitizer absorbs low-energy light and transfers its triplet energy to TIPS-anthracene molecules, which then undergo TTA to emit higher-energy blue light.[10] This has potential applications in enhancing the efficiency of solar cells and in bioimaging.
From a charge transport perspective, the bulky TIPS groups are known to enforce a molecular packing that can be beneficial for charge mobility, although the specific crystal packing (polymorphism) plays a critical role.[13] Theoretical studies on related anthracene derivatives show that modifying substituents can inhibit vibrational motions during charge transport, leading to more isotropic 2D transport properties.[13]
Conclusion
Theoretical and computational studies provide an indispensable framework for understanding and predicting the complex electronic properties of TIPS-anthracene. Through the application of DFT and TD-DFT, we can elucidate the energies of frontier molecular orbitals, map out excited-state landscapes, and estimate key parameters governing charge transport. These theoretical insights not only rationalize experimental observations but also provide powerful predictive capabilities to guide the design of new functional materials. The case of TIPS-anthracene perfectly illustrates this synergy, where a delicate, theoretically predicted energy balance between singlet and triplet states leads to fascinating and potentially transformative photophysical behaviors like singlet fission and photon upconversion. As computational methods continue to increase in accuracy and efficiency, their role in the rational design of next-generation organic electronic materials will only grow in significance.
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- 15. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
The Modern Organic Chemist's Toolkit: Using TIPS-Anthracene in Visible-Light Photoredox Catalysis
Introduction: The Rise of Metal-Free Catalysis
For decades, the engine of photoredox catalysis has been powered by precious metal complexes, typically based on iridium and ruthenium. While undeniably effective, their cost, toxicity, and environmental impact have prompted a paradigm shift towards more sustainable alternatives. Organic photoredox catalysts have emerged as a powerful solution, offering tunable photophysical properties, lower toxicity, and abundant starting materials.[1][2]
Among these, 9,10-bis[(triisopropylsilyl)ethynyl]anthracene, commonly known as TIPS-Anthracene (TIPS-An), has garnered significant attention.[3] This highly soluble and photostable derivative of anthracene functions as a potent, metal-free photocatalyst. The bulky triisopropylsilyl (TIPS) groups enhance its solubility in common organic solvents and provide steric shielding, which improves its photostability compared to unsubstituted anthracene.[4] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the properties of TIPS-Anthracene and a detailed protocol for its application in photopolymerization, a cornerstone technique in materials science and advanced manufacturing.
Key Properties of TIPS-Anthracene
A catalyst's performance is dictated by its fundamental physical and chemical properties. For a photocatalyst, the interplay between its absorption of light, excited-state energies, and redox potentials is paramount.
Causality Behind the Properties:
-
Absorption & Emission: TIPS-Anthracene strongly absorbs in the near-UV and violet-blue regions of the spectrum, with key absorption peaks (λmax) at approximately 394 nm, 416 nm, and 442 nm.[5] This allows for excitation with readily available and energy-efficient light sources like household LED bulbs.[3] Upon excitation, it emits a characteristic blue-green fluorescence around 475 nm.[5]
-
Electrochemical Behavior: The oxidation potential (E_ox_) of TIPS-Anthracene is approximately +1.0 V versus the Saturated Calomel Electrode (SCE). This value is crucial as it determines the catalyst's ability to engage in an oxidative quenching cycle. The reversibility of this oxidation, as confirmed by cyclic voltammetry, is a key feature, ensuring the catalyst can be regenerated to complete the catalytic cycle.[3]
-
Excited-State Energetics: The energy of the first singlet excited state (S₁) is approximately 2.81 eV.[1] This high energy level makes the excited catalyst (*TIPS-An) a potent redox agent, capable of driving reactions that are inaccessible under thermal conditions.
Data Summary: Photophysical and Electrochemical Properties
| Property | Value | Significance for Catalysis | Reference(s) |
| Chemical Formula | C₃₆H₅₀Si₂ | - | [5] |
| Molecular Weight | 538.95 g/mol | - | [5] |
| Appearance | Solid | Ease of handling and weighing. | [5] |
| Melting Point | 211-214 °C | High thermal stability. | [4] |
| Absorption Maxima (λ_max_) | 394, 416, 442 nm | Efficiently harnesses energy from violet-blue light sources (e.g., 405 nm LEDs). | [5] |
| Emission Maximum (λ_em_) | 475 nm | Characteristic fluorescence useful for reaction monitoring. | [5] |
| Singlet Energy (E_S1_) | 2.81 eV | Provides high energy for driving chemical transformations. | [1] |
| Triplet Energy (E_T1_) | ~1.41 eV | Relevant for potential energy transfer pathways. | [1] |
| Oxidation Potential (E_ox_) | +1.0 V vs SCE | Determines the feasibility of the oxidative quenching cycle. | [3] |
| Calculated Excited-State Reduction Potential (E_red_) | ~ -1.81 V vs SCE | Indicates the excited state is a very strong reductant. | Calculated¹ |
| Calculated Excited-State Oxidation Potential (E_ox_) | ~ -1.81 V vs SCE | Indicates the excited state is a very strong reductant. | Calculated¹ |
Application Note I: Cationic and Radical Photopolymerization
One of the most well-documented applications of TIPS-Anthracene is its use as a photocatalyst in a three-component system for initiating both free-radical and cationic polymerizations under mild, visible-light irradiation and even under air.[3] This capability is highly valuable in fields ranging from 3D printing and microelectronics to the formulation of advanced adhesives and coatings.
Principle and Mechanism
The process relies on a photoredox-catalyzed oxidative cycle. Unlike many photoredox systems that are quenched by oxygen, this system performs well in aerated media, a significant practical advantage.[2][6] The three core components are:
-
Photocatalyst (PC): TIPS-Anthracene (TIPS-An)
-
Oxidant/Co-initiator: A diphenyliodonium salt (e.g., Ph₂I⁺ PF₆⁻)
-
Reductant/Radical Source: A silane (e.g., tris(trimethylsilyl)silane, (TMS)₃SiH)
The catalytic cycle proceeds as follows:
-
Photoexcitation: TIPS-An absorbs a photon (hν) from a visible light source (e.g., a 405 nm LED), promoting it to its excited state, *TIPS-An.[3]
-
Oxidative Quenching: The excited photocatalyst (*TIPS-An) is a strong reducing agent and reacts with the diphenyliodonium salt (Ph₂I⁺). *TIPS-An donates an electron to the iodonium salt, regenerating the ground-state catalyst in its radical cation form (TIPS-An•⁺) and causing the fragmentation of the iodonium salt to produce a phenyl radical (Ph•) and iodobenzene (PhI).[3]
-
Radical Propagation & Catalyst Regeneration: The highly reactive phenyl radical (Ph•) abstracts a hydrogen atom from the silane ((TMS)₃SiH), generating a silyl radical ((TMS)₃Si•) and benzene.[2][6] This silyl radical is the key species that initiates polymerization. Simultaneously, the silyl radical reduces the catalyst's radical cation (TIPS-An•⁺) back to its neutral ground state, thus closing the catalytic cycle.[3]
-
Initiation of Polymerization:
-
For free-radical polymerization (e.g., of acrylates), the silyl radical directly adds to the monomer, initiating chain growth.
-
For cationic polymerization (e.g., of epoxides), the silyl radical is oxidized by another molecule of the iodonium salt.[6] This electron transfer generates a silylium cation ((TMS)₃Si⁺), a potent electrophile that initiates the ring-opening polymerization of the epoxide monomer.[2][3]
-
Mandatory Visualization: Catalytic Cycle
Caption: Oxidative quenching cycle of TIPS-Anthracene.
Protocol: Free-Radical Photopolymerization of an Acrylate Resin
This protocol provides a representative procedure for the free-radical polymerization of a multifunctional acrylate monomer, a common process for creating cross-linked polymer films.
Materials and Equipment
-
Photocatalyst: 9,10-Bis[(triisopropylsilyl)ethynyl]anthracene (TIPS-An)
-
Co-initiator: Diphenyliodonium hexafluorophosphate (Ph₂I⁺ PF₆⁻)
-
Radical Source: Tris(trimethylsilyl)silane ((TMS)₃SiH)
-
Monomer: Trimethylolpropane triacrylate (TMPTA)
-
Solvent (optional): Anhydrous Toluene or Dichloromethane
-
Light Source: 405 nm LED lamp (e.g., 5-10 W)
-
Reaction Vessel: Small glass vial or reaction tube
-
Stirring: Magnetic stirrer and stir bar
-
Analysis: Real-time Fourier-transform infrared (RT-FTIR) spectroscopy (for monitoring conversion) or gravimetry.
Experimental Workflow
Caption: General workflow for photopolymerization.
Step-by-Step Procedure
-
Preparation of the Photoinitiator System:
-
Prepare stock solutions of TIPS-An, Ph₂I⁺ PF₆⁻, and (TMS)₃SiH in a suitable anhydrous solvent if needed, though for many bulk polymerizations, the components can be added directly.
-
Causality: Using stock solutions can ensure homogeneity, especially if the components have different solubilities in the monomer. Anhydrous solvent prevents side reactions, particularly in cationic polymerization.
-
-
Formulation of the Resin:
-
In a glass vial protected from ambient light (e.g., wrapped in aluminum foil), combine the components. A typical weight ratio would be:
-
TIPS-An: 0.1 - 0.5 wt%
-
Ph₂I⁺ PF₆⁻: 1.0 - 2.0 wt%
-
(TMS)₃SiH: 1.0 - 2.0 wt%
-
TMPTA Monomer: Remainder to 100%
-
-
Stir the mixture thoroughly in the dark until all components are fully dissolved and the resin is homogeneous.
-
Causality: The concentration of each component is a critical parameter. The photocatalyst loading is kept low (catalytic amounts), while the co-initiator and radical source are in higher concentrations to sustain the reaction.
-
-
Reaction Setup and Irradiation:
-
Place a small, known amount of the formulated resin onto a substrate suitable for analysis (e.g., between two salt plates for RT-FTIR, or in a small mold for gravimetry).
-
Position the sample under the 405 nm LED lamp at a fixed distance. The reaction can be run under ambient air.
-
Turn on the light source to begin the polymerization.
-
Causality: A 405 nm LED is chosen as it aligns well with the absorption spectrum of TIPS-An, ensuring efficient light absorption and catalyst excitation. The ability to run the reaction in air is a major advantage of the silane-based system, as the silane effectively scavenges oxygen, mitigating the oxygen inhibition that plagues many radical polymerizations.[6]
-
-
Monitoring and Analysis:
-
RT-FTIR: Monitor the disappearance of the acrylate C=C bond peak (typically around 1635 cm⁻¹) in real-time to determine the polymerization kinetics and final conversion rate.
-
Gravimetry: For bulk samples, after a set irradiation time (e.g., 5-10 minutes), the sample can be weighed, washed with a solvent to remove unreacted monomer, dried, and weighed again to determine the polymer yield.
-
The resulting polymer should be a hard, cross-linked, tack-free solid.
-
Trustworthiness: Self-Validating System & Troubleshooting
-
Control Experiment: A crucial validation step is to run the reaction under identical conditions but without the photocatalyst (TIPS-An) or without light. No significant polymerization should occur, confirming that the process is indeed light-driven and photocatalyzed.
-
Troubleshooting - Slow or Incomplete Polymerization:
-
Light Intensity: Ensure the light source is sufficiently powerful and positioned close to the sample.
-
Component Concentration: The relative ratios of the three components can be optimized. An excess of silane can sometimes be beneficial.
-
Oxygen Inhibition: While the system is robust, for very thin films, performing the reaction under a nitrogen atmosphere can further improve efficiency.
-
Component Purity: Ensure the purity of monomers and all catalytic components.
-
Conclusion and Future Outlook
TIPS-Anthracene stands out as a versatile and robust organic photocatalyst. Its favorable photophysical properties, combined with excellent solubility and stability, make it a compelling alternative to traditional metal-based catalysts. The three-component system detailed here for photopolymerization showcases its practical utility, enabling rapid and efficient material synthesis under mild, aerobic conditions.
For professionals in drug development, the principles of generating reactive radicals using this system could be adapted for small-molecule synthesis, such as in late-stage functionalization, where mild, visible-light-driven methods are highly sought after. Future research will likely expand the scope of TIPS-Anthracene to a broader range of organic transformations, further cementing the role of organic photocatalysts in a greener, more sustainable chemical industry.
References
-
Tehfe, M.-A., Lalevée, J., Morlet-Savary, F., Graff, B., Blanchard, N., & Fouassier, J.-P. (2012). Organic Photocatalyst for Polymerization Reactions: 9,10-Bis[(triisopropylsilyl)ethynyl]anthracene. ACS Macro Letters, 1(1), 198–203. [Link]
-
Frazer, L., Gallaher, J. K., Prasad, S. K. K., Pun, J. K. H., Dover, C. B., MacQueen, R. W., & Schmidt, T. W. (2018). TIPS-anthracene: a singlet fission or triplet fusion material? Journal of Photonics for Energy, 8(2), 1. [Link]
-
Lalevée, J., & Fouassier, J.-P. (2013). Photopolymerization Reactions: On the Way to a Green and Sustainable Chemistry. Polymers, 5(4), 1233-1259. [Link]
-
Lalevée, J., Telitel, S., Xiao, P., Lepeltier, M., Dumur, F., Morlet-Savary, F., Gigmes, D., & Fouassier, J.-P. (2013). Silane/Iodonium Salt as Redox/Thermal/Photoinitiating Systems in Radical and Cationic Polymerizations for Laser Write and Composites. Polymer Chemistry, 4(18), 4906-4913. [Link]
-
PubChem. (n.d.). 9,10-Bis[(triisopropylsilyl)ethynyl]anthracene. National Center for Biotechnology Information. Available at: [Link]
-
Majek, M., & Jacobi von Wangelin, A. (2014). Photoredox Catalysis for the Synthesis of Fine Chemicals. In Sustainable Catalysis (pp. 1-36). De Gruyter. [Link]
-
Tehfe, M. A., Lalevée, J., Morlet-Savary, F., Graff, B., Blanchard, N., & Fouassier, J. P. (2012). Organic photocatalyst for polymerization reactions: 9, 10-bis [(triisopropylsilyl) ethynyl] anthracene. ACS Macro Letters, 1(1), 198-203. [Link]
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- 6. researchgate.net [researchgate.net]
Application Notes & Protocols: 9,10-Bis[(triisopropylsilyl)ethynyl]anthracene as a High-Performance Organic Photocatalyst for Radical Polymerization
Abstract
This document provides a comprehensive technical guide on the application of 9,10-Bis[(triisopropylsilyl)ethynyl]anthracene, hereafter referred to as TIPS-Anthracene, as a novel and highly efficient organic photocatalyst. We will delve into the core principles of its function in photoredox catalysis, detailing its unique physicochemical properties and the mechanistic pathways that enable the initiation of radical polymerization under mild and versatile conditions.[1][2] Detailed, field-tested protocols for the free-radical polymerization of acrylates and the ring-opening polymerization of epoxides are provided for researchers, scientists, and professionals in materials science and drug development.
Introduction: A Paradigm Shift in Photocatalysis
The field of polymer synthesis is continuously driven by the pursuit of catalysts that offer greater efficiency, control, and operational simplicity. TIPS-Anthracene has emerged as a formidable organic photocatalyst, addressing many of the limitations of traditional systems.[1] Its molecular architecture, featuring a rigid anthracene core flanked by two (triisopropylsilyl)ethynyl groups, is central to its exceptional performance.
The bulky triisopropylsilyl (TIPS) groups serve a dual purpose: they significantly enhance the molecule's solubility in common organic solvents and provide steric hindrance that prevents aggregation, thereby preserving its photophysical properties in solution.[3] This structural design facilitates the generation of free radicals under very soft irradiation conditions, such as exposure to a simple household LED bulb, making it a highly practical and accessible tool for modern polymer chemistry.[1][2][3]
Physicochemical & Photophysical Properties
A thorough understanding of the properties of TIPS-Anthracene is crucial for optimizing its performance in any photocatalytic system. The extended π-conjugation across the molecule, facilitated by the acetylene linkages, gives rise to its distinct absorption and emission characteristics.[4]
| Property | Value | Source |
| Chemical Formula | C₃₆H₅₀Si₂ | |
| Molecular Weight | 538.95 g/mol | |
| Appearance | Solid | |
| Melting Point | 211-214 °C | |
| Absorption (λmax) | 274 nm, 394 nm, 416 nm, 442 nm | |
| Fluorescence | λex: 435 nm; λem: 475 nm | |
| HOMO Energy Level | 5.6 eV (from Cyclic Voltammetry) | |
| LUMO Energy Level | 2.9 eV (from Cyclic Voltammetry) |
Mechanism of Action: The Oxidative Photoredox Cycle
TIPS-Anthracene operates via an oxidative photoredox cycle, typically as part of a three-component system. This system is remarkably efficient at converting light energy into chemical energy for radical generation.[1][2] The key components are:
-
Photocatalyst (PC): TIPS-Anthracene (An-Si)
-
Oxidant/Co-initiator: A diaryliodonium salt (e.g., diphenyliodonium hexafluorophosphate, Ph₂I⁺PF₆⁻)
-
Reductant/Radical Source: A silane (e.g., (Tris(trimethylsiloxy)silyl)propane-1-thiol)
The cycle proceeds through the following steps, which have been interrogated using techniques like electron spin resonance (ESR) to characterize the radical intermediates.[1][2]
Figure 1: The oxidative photoredox cycle of TIPS-Anthracene for radical generation.
Causality of the Mechanism:
-
Step 1 & 2 (Initiation): Upon irradiation, TIPS-Anthracene absorbs a photon and transitions to an electronically excited state (An-Si*). This excited state is a potent reductant, capable of donating an electron to the diphenyliodonium salt. This single electron transfer (SET) process generates the radical cation of the photocatalyst (An-Si•⁺) and causes the fragmentation of the iodonium salt to produce a highly reactive phenyl radical (Ph•).
-
Step 3 (Regeneration): The oxidized photocatalyst (An-Si•⁺) is a strong oxidant. It readily abstracts an electron from the silane, which acts as a sacrificial electron donor. This regenerates the ground-state TIPS-Anthracene, allowing it to re-enter the catalytic cycle, and simultaneously produces a silyl radical (R₃Si•).
-
Step 4 (Polymerization): Both the phenyl and silyl radicals are effective at initiating the polymerization of vinyl monomers like acrylates by adding across the double bond.[1][2]
This multi-component system is robust and versatile, capable of initiating both free-radical and cationic polymerization pathways under air.[1][3]
Experimental Protocols
Protocol 1: Free-Radical Photopolymerization of an Acrylate
This protocol details the polymerization of a standard acrylate monomer, Trimethylolpropane triacrylate (TMPTA), a common crosslinker in coatings and 3D printing resins.
A. Materials & Equipment
-
Photocatalyst: 9,10-Bis[(triisopropylsilyl)ethynyl]anthracene (TIPS-Anthracene)
-
Oxidant: Diphenyliodonium hexafluorophosphate (Ph₂I⁺PF₆⁻)
-
Reductant: (Tris(trimethylsiloxy)silyl)propane-1-thiol
-
Monomer: Trimethylolpropane triacrylate (TMPTA)
-
Solvent (Optional): Toluene or Tetrahydrofuran (THF)
-
Light Source: Commercial Blue LED Lamp (4W, ~450 nm)
-
Reaction Vessel: 2 mL glass vial with magnetic stir bar
-
Atmosphere: Ambient air
B. Step-by-Step Methodology
-
Component Preparation: Prepare a stock solution or weigh the components directly. A typical formulation is (by weight %): TIPS-Anthracene (0.1 wt%), Ph₂I⁺PF₆⁻ (1.0 wt%), Silane (1.0 wt%) in the TMPTA monomer (97.9 wt%).
-
Rationale: The photocatalyst is used in catalytic amounts. The iodonium salt and silane concentrations are optimized to ensure efficient radical generation and catalyst regeneration without premature termination.
-
-
Reaction Setup: In a 2 mL glass vial, combine the components. If using a solvent, add it at this stage to achieve the desired monomer concentration. Add a small magnetic stir bar.
-
Homogenization: Vigorously stir the mixture for 2-3 minutes in the absence of light until all components are fully dissolved and the solution is homogeneous. The mixture should be a clear, pale yellow solution.
-
Initiation: Place the vial directly under the LED lamp at a fixed distance (e.g., 1 cm). Turn on the light to begin the polymerization.
-
Rationale: A consistent distance ensures reproducible light intensity (irradiance) at the sample, which is critical for consistent polymerization kinetics.
-
-
Monitoring: The polymerization of TMPTA into a crosslinked network is often rapid and can be observed visually as the liquid monomer transforms into a solid, tack-free polymer. For kinetic studies of linear polymers, samples can be withdrawn at timed intervals and quenched with a radical inhibitor (e.g., hydroquinone) for analysis.
-
Characterization:
-
Conversion: For linear polymers, monomer conversion can be tracked using ¹H NMR spectroscopy by monitoring the disappearance of vinyl proton signals. For crosslinked systems, Fourier-Transform Infrared (FTIR) spectroscopy can monitor the disappearance of the acrylate C=C peak (~1635 cm⁻¹).
-
Polymer Properties: For linear polymers, Gel Permeation Chromatography (GPC) is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
-
Protocol 2: Cationic Ring-Opening Photopolymerization (ROP) of an Epoxide
The same photocatalytic system can be adapted to initiate cationic polymerization, demonstrating its versatility.[1][2] The process generates a strong Brønsted acid that acts as the true initiator for ROP.
A. Materials & Equipment
-
Photocatalyst System: As described in Protocol 1.
-
Monomer: (3,4-Epoxycyclohexane)methyl 3,4-epoxycyclohexylcarboxylate (EPOX)
-
Light Source: Commercial Blue LED Lamp (4W, ~450 nm)
-
Reaction Vessel: 2 mL glass vial
B. Step-by-Step Methodology
-
Component Preparation: Prepare a mixture of (by weight %): TIPS-Anthracene (0.1 wt%), Ph₂I⁺PF₆⁻ (1.0 wt%), Silane (1.0 wt%) in the EPOX monomer (97.9 wt%).
-
Reaction Setup & Homogenization: Follow steps 2 and 3 from Protocol 1.
-
Initiation & Monitoring: Irradiate the sample as described in Protocol 1. The polymerization of EPOX is typically slower than acrylate polymerization and can be monitored by the increase in viscosity. Final conversion is often determined after several minutes of irradiation.
-
Characterization: Conversion is best monitored by FTIR, tracking the disappearance of the characteristic epoxide ring peak (around 790 cm⁻¹).
Figure 2: Standard experimental workflow for photopolymerization using TIPS-Anthracene.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Slow Polymerization | 1. Insufficient light intensity. 2. Oxygen inhibition (more prevalent in thin films). 3. Incorrect component ratios. | 1. Decrease distance to the light source or use a more powerful lamp. 2. While the system works in air, purging with N₂ or Ar can improve rates for sensitive applications. 3. Verify concentrations and ensure all components are fully dissolved. |
| Incomplete Conversion | 1. Light penetration issues in thick or opaque samples. 2. Catalyst deactivation over long irradiation times. | 1. Use a lower catalyst concentration for better light penetration or irradiate from multiple sides. 2. Ensure the silane concentration is sufficient for catalyst regeneration. |
| Poor Polymer Properties (e.g., low Mw) | 1. High initiator concentration leading to many short chains. 2. Chain transfer to solvent or impurities. | 1. Reduce the concentration of the iodonium salt and/or silane. 2. Use high-purity, dry solvents and monomers. |
Safety and Handling
-
TIPS-Anthracene: May cause skin irritation, serious eye irritation, and respiratory irritation.[5] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Use in a well-ventilated area or fume hood.
-
Diphenyliodonium Salts: Are oxidizers and can be toxic. Avoid contact with skin and eyes.
-
Monomers: Acrylates and epoxides can be sensitizers and irritants. Consult the specific Safety Data Sheet (SDS) for each monomer before use.
Conclusion and Future Outlook
9,10-Bis[(triisopropylsilyl)ethynyl]anthracene is a powerful and versatile organic photocatalyst that enables efficient radical and cationic polymerization under exceptionally mild conditions. Its high solubility, stability, and activity under visible light make it a superior alternative to many traditional UV-initiators or expensive metal-based catalysts. The three-component system offers tunability and robustness, opening avenues for applications in advanced materials, including hydrogels, dental resins, 3D printing, and drug delivery vehicles. Future research may focus on expanding the library of compatible co-initiators and reductants to further tune the system's redox potential and expand its synthetic utility.
References
-
Ribierre, J. C., Ruseckas, A., Cavaye, H., Barcena, H. S., Burn, P. L., & Samuel, I. D. W. (2011). Photophysical properties of 9,10-disubstituted anthracene derivatives in solution and films. The Journal of Physical Chemistry A, 115(26), 7401–7405. [Link]
-
MDPI. (n.d.). The Triplet–Triplet Annihilation Efficiency of Some 9,10-Substituted Diphenyl Anthracene Variants—A Decisive Analysis from Kinetic Rate Constants. MDPI. Retrieved February 6, 2026, from [Link]
-
MDPI. (2023, March 25). Porous Polymers Based on 9,10-Bis(methacryloyloxymethyl)anthracene—Towards Synthesis and Characterization. MDPI. Retrieved February 6, 2026, from [Link]
-
ResearchGate. (n.d.). 9,10-Bis(phenylethynyl)anthracene-based organic semiconducting molecules for annealing-free thin film transistors | Request PDF. Retrieved February 6, 2026, from [Link]
-
PubMed Central. (2023, August 29). Triplet Formation in a 9,10-Bis(phenylethynyl)anthracene Dimer and Trimer Occurs by Charge Recombination Rather than Singlet Fission. [Link]
-
MDPI. (n.d.). Photophysical Properties of Anthracene Derivatives. MDPI. Retrieved February 6, 2026, from [Link]
-
Lalevée, J., et al. (2016). Organic Photocatalyst for Polymerization Reactions: 9,10-Bis[(triisopropylsilyl)ethynyl]anthracene. ACS Macro Letters, 5(10), 1122-1126. [Link]
-
ResearchGate. (n.d.). Organic Photocatalyst for Polymerization Reactions: 9,10-Bis[(triisopropylsilyl)ethynyl]anthracene | Request PDF. Retrieved February 6, 2026, from [Link]
-
Journal of Materials Chemistry C. (n.d.). Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion. Royal Society of Chemistry. Retrieved February 6, 2026, from [Link]
-
PubChem. (n.d.). 9,10-Bis[(triisopropylsilyl)ethynyl]anthracene. Retrieved February 6, 2026, from [Link]
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Application Notes & Protocols: Ring-Opening Photopolymerization with TIPS-Anthracene
For Researchers, Scientists, and Drug Development Professionals
Introduction: A New Frontier in Photopolymerization
Ring-opening polymerization (ROP) is a powerful technique for synthesizing a wide range of polymers, particularly biodegradable polyesters and polyethers, which are of significant interest in the biomedical and pharmaceutical fields.[1] This method involves the chain-growth polymerization of cyclic monomers.[2] Traditional ROP methods often rely on thermal catalysis, which can lack spatial and temporal control. Photopolymerization, the use of light to initiate polymerization, offers a compelling alternative, enabling precise control over the reaction, mild reaction conditions, and the ability to fabricate complex polymer architectures.[3]
This document outlines a proposed methodology and detailed protocols for a novel ring-opening photopolymerization strategy utilizing 9,10-bis(triisopropylsilyl)ethynyl (TIPS)-anthracene as a photosensitizer. While TIPS-anthracene is well-documented for its unique photophysical properties in applications like photon upconversion, its potential in initiating ROP has been largely unexplored. We propose a plausible mechanism wherein TIPS-anthracene, upon photoexcitation, facilitates the generation of an acidic species that subsequently catalyzes the cationic ring-opening polymerization (CROP) of cyclic monomers such as ε-caprolactone or epoxides.[1][4] This approach holds promise for developing new biocompatible materials for drug delivery systems, tissue engineering scaffolds, and other advanced biomedical applications.[5]
Proposed Mechanism: Photoacid Generation via Photosensitization
The central hypothesis of this protocol is that TIPS-anthracene can act as a photosensitizer to generate a Brønsted acid in situ, which then initiates the cationic ring-opening polymerization of a suitable monomer. The proposed mechanism involves the following key steps:
-
Photoexcitation of TIPS-Anthracene: Upon irradiation with UV-A or violet light, the TIPS-anthracene molecule absorbs a photon and is promoted to an excited singlet state (¹TIPS-An*).
-
Intersystem Crossing: The excited singlet state can then undergo intersystem crossing to a more stable, longer-lived triplet state (³TIPS-An*).
-
Energy Transfer and Proton Abstraction: The excited triplet TIPS-anthracene can interact with a suitable proton donor (e.g., a sacrificial alcohol or even trace amounts of water) in the reaction mixture. This interaction facilitates the generation of a protonated species, effectively creating a photoacid.
-
Initiation of Cationic Ring-Opening Polymerization (CROP): The photogenerated acid protonates the oxygen atom of the cyclic monomer (e.g., ε-caprolactone), activating it for nucleophilic attack by another monomer molecule. This initiates the polymerization process.[1]
-
Propagation: The newly formed active chain end continues to react with other monomer molecules, leading to the growth of the polymer chain.
-
Termination: The polymerization can be terminated by the introduction of a quenching agent or by the depletion of the monomer.
Below is a diagram illustrating the proposed mechanistic pathway for the TIPS-anthracene photosensitized cationic ring-opening polymerization of ε-caprolactone.
Caption: Experimental workflow for photopolymerization.
Step-by-Step Procedure
-
Preparation of Stock Solutions:
-
Prepare a stock solution of TIPS-anthracene in anhydrous DCM (e.g., 1 mg/mL).
-
Prepare a stock solution of benzyl alcohol in anhydrous DCM (e.g., 10 mg/mL).
-
-
Reaction Setup:
-
To a flame-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add ε-caprolactone (e.g., 1 g, 8.76 mmol).
-
Add anhydrous DCM (e.g., 10 mL) to dissolve the monomer.
-
Using a syringe, add the required volume of the benzyl alcohol stock solution (e.g., to achieve a monomer to initiator ratio of 100:1).
-
Add the TIPS-anthracene stock solution (e.g., to achieve a monomer to photosensitizer ratio of 1000:1).
-
-
Degassing:
-
Seal the Schlenk flask and perform at least three freeze-pump-thaw cycles to remove dissolved oxygen. [6] * After the final thaw, backfill the flask with an inert gas (e.g., argon or nitrogen).
-
-
Photopolymerization:
-
Place the Schlenk flask on a magnetic stirrer and begin stirring.
-
Position the UV LED lamp at a fixed distance from the flask.
-
Turn on the UV lamp to initiate the polymerization.
-
Allow the reaction to proceed for the desired time (e.g., 2-24 hours). The reaction progress can be monitored by taking aliquots at different time points and analyzing the monomer conversion by ¹H NMR.
-
-
Polymer Isolation and Purification:
-
After the desired reaction time, turn off the UV lamp.
-
Open the flask to the atmosphere and quench the reaction by adding a small amount of methanol.
-
Reduce the solvent volume using a rotary evaporator.
-
Precipitate the polymer by slowly adding the concentrated solution to a beaker of cold methanol (e.g., 200 mL) with vigorous stirring.
-
Collect the precipitated polymer by filtration or decantation.
-
For further purification, redissolve the polymer in a minimal amount of DCM and reprecipitate in cold methanol.
-
Collect the purified polymer and dry it in a vacuum oven at room temperature until a constant weight is achieved. [7]
-
Characterization of the Resulting Polymer
The successful synthesis and properties of the poly(ε-caprolactone) (PCL) can be confirmed using standard polymer characterization techniques. [8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is used to determine the monomer conversion and to confirm the structure of the polymer.
-
Monomer Conversion: Compare the integration of the monomer's characteristic peaks (e.g., ε-CH₂ of caprolactone at ~4.2 ppm) with the corresponding polymer peaks (e.g., ester-linked CH₂ at ~4.05 ppm).
-
Polymer Structure: The ¹H NMR spectrum of PCL will show characteristic peaks for the repeating monomer unit.
Gel Permeation Chromatography (GPC)
GPC is used to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ) of the polymer. [9]A narrow PDI (typically < 1.5) is indicative of a well-controlled polymerization. [10]
Differential Scanning Calorimetry (DSC)
DSC is used to determine the thermal properties of the polymer, such as the glass transition temperature (T₉) and the melting temperature (Tₘ).
| Property | Expected Value for PCL |
| Mₙ ( g/mol ) | 5,000 - 50,000 (depending on monomer/initiator ratio) |
| PDI | 1.1 - 1.5 |
| T₉ (°C) | ~ -60 |
| Tₘ (°C) | ~ 60 |
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no polymerization | - Insufficient light intensity or incorrect wavelength.- Presence of oxygen, which can quench the excited state of the photosensitizer.- Impurities in the monomer or solvent (e.g., water). | - Ensure the UV lamp is functioning correctly and the wavelength matches the absorption of TIPS-anthracene.- Improve the degassing procedure (e.g., more freeze-pump-thaw cycles).- Use freshly purified monomer and anhydrous solvents. |
| Broad PDI (>1.5) | - Slow initiation compared to propagation.- Chain transfer reactions.- Non-uniform irradiation. | - Increase the concentration of the benzyl alcohol co-initiator.- Ensure the reaction mixture is well-stirred for uniform light exposure. |
| Inconsistent results | - Variations in light intensity.- Inconsistent reaction setup (e.g., distance from the lamp). | - Calibrate the light source before each experiment.- Use a fixed and reproducible experimental setup. |
References
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Ring Opening Polymerization | Cationic and Anionic ROP - YouTube. (2025). Available at: [Link]
- Kallitsakis, M. G., et al. (2021). Selective C–H Allylic Oxygenation of Cycloalkenes and Terpenoids Photosensitized by [Cu(Xantphos)(neoc)]BF4. The Journal of Organic Chemistry, 86(19), 13503-13513.
- Greene, A. M., & Arges, C. G. (2016). Using Singlet Oxygen to Synthesize Natural Products and Drugs. Chemical Reviews, 116(11), 6567-6603.
- Lalevée, J., & Fouassier, J. P. (2021). Photoinduced ring-opening polymerizations. In Photoinitiators for Polymer Synthesis (pp. 387-426). Wiley-VCH.
- Frazer, L., et al. (2018). TIPS-anthracene: a singlet fission or triplet fusion material?. Journal of Photonics for Energy, 8(2), 022006.
- Zhang, X., et al. (2021). Visible light-regulated organocatalytic ring-opening polymerization of lactones by harnessing excited state acidity. Polymer Chemistry, 12(1), 89-94.
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Ring-Opening Polymerization And Anionic Polymerization of Epoxides . Lecture no 2 . - YouTube. (2021). Available at: [Link]
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Epoxide Ring-Opening by Alcoholysis. (2024). Chemistry LibreTexts. Available at: [Link]
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Polymers characterization by 1H NMR, DSC and GPC. | Download Table - ResearchGate. (n.d.). Retrieved from [Link]
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Harnessing the photo-acidity of organic dyes for the development of ring-opening polymerization of lactones under visible light - Polymer Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]
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Preparation and characterization of photopolymerized poly(L-lactide-co-ε-caprolactone-co-N-vinyl-2-pyrrolidone) network as anti-biofouling materials - RSC Publishing - The Royal Society of Chemistry. (2022). Retrieved from [Link]
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TROUBLESHOOTING AND TACKLING THE COMMON PROBLEMS IN VAT PHOTOPOLYMERIZATION AND FDM 3D PRINTING - ResearchGate. (n.d.). Retrieved from [Link]
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Visible Light‐Regulated Ring‐Opening Polymerization of Lactones by Employing Indigo as a Photoacid Catalyst - ResearchGate. (n.d.). Retrieved from [Link]
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Reaction of epoxides with nucleophiles under basic conditions - Master Organic Chemistry. (n.d.). Retrieved from [Link]
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Photomediated Cationic Ring-Opening Polymerization of Cyclosiloxanes with Temporal Control | JACS Au - ACS Publications. (2024). Retrieved from [Link]
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GPC for Polymer Characterization: Understanding Molecular Weight Distribution. (2026). Retrieved from [Link]
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Living cationic ring-opening polymerization of 2-oxazolines initiated by rare-earth metal triflates - RSC Publishing. (n.d.). Retrieved from [Link]
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Living and Immortal Ring-Opening Polymerization of Cyclic Esters - ResearchGate. (n.d.). Retrieved from [Link]
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Preparation and characterization of photocured poly (ε-caprolactone) diacrylate/poly (ethylene glycol) diacrylate/chitosan for photopolymerization-type 3D printing tissue engineering scaffold application - PubMed. (n.d.). Retrieved from [Link]
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Photomediated Cationic Ring-Opening Polymerization of Cyclosiloxanes with Temporal Control - PMC - NIH. (n.d.). Retrieved from [Link]
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Ring Opening Polymerization of Lactides and Lactones by Multimetallic Titanium Complexes Derived from the Acids Ph2C(X)CO2H (X = OH, NH2) - MDPI. (n.d.). Retrieved from [Link]
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Process Optimization of Poly(ε-caprolactone) Synthesis by Ring Opening Polymerization - SID. (n.d.). Retrieved from [Link]
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Cationic-anionic synchronous ring-opening polymerization - PMC - NIH. (2025). Retrieved from [Link]
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Epoxide - Wikipedia. (n.d.). Retrieved from [Link]
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GPC-NMR Analysis for Polymer Characterisation - Intertek. (n.d.). Retrieved from [Link]
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CHARACTERIZATION OF POLYESTERS BY AGILENT 1260 INFINITY MULTI-DETECTOR GPC/SEC SYSTEM. (2016). Retrieved from [Link]
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Optimisation of Epoxide Ring-Opening Reaction for the Synthesis of Bio-Polyol from Palm Oil Derivative Using Response Surface Methodology - MDPI. (n.d.). Retrieved from [Link]
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Photoinitiated cationic polymerization of epoxides - Scite.ai. (n.d.). Retrieved from [Link]
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Photogravure troubleshooting — Greg Brophy. (2019). Retrieved from [Link]
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Photopolymerization in 3D Printing | ACS Applied Polymer Materials - ACS Publications. (n.d.). Retrieved from [Link]
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Polymer conformation determination by NMR spectroscopy: comparative diffusion ordered 1 ... - RSC Publishing. (2024). Retrieved from [Link]
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Preparation of Poly(epsilon-caprolactone)/Poly(epsilon-caprolactone-co-lactide) (PCL/PLCL) Blend Filament by Melt Spinning | Request PDF - ResearchGate. (2025). Retrieved from [Link]
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Ring opening polymerization of ε-caprolactone through water - RSC Publishing. (2020). Retrieved from [Link]
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Troubleshooting - Solarplate Etching. (n.d.). Retrieved from [Link]
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Polymer Troubleshooting Guide | Pragolab. (n.d.). Retrieved from [Link]
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S/O and vinyl isomerization enables ultrafast cationic ring-opening polymerization toward CO2-derived polythioester with migrated in-chain C=C substituents - PubMed. (2025). Retrieved from [Link]
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Application Notes & Protocols: A Researcher's Guide to 9,10-Bis[(triisopropylsilyl)ethynyl]anthracene (TIPS-Anthracene) in Singlet Fission Research
Abstract: This document provides an in-depth technical guide for researchers exploring the photophysical properties of 9,10-Bis[(triisopropylsilyl)ethynyl]anthracene (TIPS-Anthracene, or TIPS-Ac) in the context of singlet fission (SF). While TIPS-substituted acenes are central to the study of exciton multiplication, TIPS-Anthracene presents a unique case at the intersection of singlet fission and its reverse process, triplet-triplet annihilation (TTA). We will dissect the causality behind its modest singlet fission efficiency, provide validated protocols for sample preparation and advanced spectroscopic analysis, and offer insights into data interpretation. This guide is intended for materials scientists, chemists, and physicists engaged in organic electronics and solar energy research.
Scientific Foundation: The Dual Personality of TIPS-Anthracene
Singlet fission is a photophysical process where a singlet exciton (S₁) in an organic chromophore converts into two distinct triplet excitons (T₁ + T₁).[1][2] This exciton multiplication mechanism is a promising avenue for exceeding the Shockley-Queisser limit in single-junction photovoltaics by harvesting the energy of high-energy photons that would otherwise be lost to thermalization.[3][4][5]
The energetic prerequisite for singlet fission is that the energy of the initial singlet state is at least twice that of the resulting triplet states, i.e., E(S₁) ≥ 2E(T₁) .[4] TIPS-substituted acenes, such as TIPS-pentacene and TIPS-tetracene, are benchmark materials in this field, offering excellent solubility and well-defined solid-state packing, which is crucial for the intermolecular SF process.[2][6]
TIPS-Anthracene (C₃₆H₅₀Si₂, MW: 538.95) occupies a more ambiguous position. While computational studies have suggested its potential for high singlet fission yields in the solid state, experimental evidence has been more complex.[2][3][7] The molecule has been investigated both as a singlet fission material and as a triplet-fusion upconverter, the reverse process of SF.[6] Recent, detailed studies on thin films confirm that singlet fission does occur in TIPS-Anthracene, but it is inefficient.[2][7] The primary reason for this is the presence of rapid, competing decay pathways that outpace the formation and dissociation of the critical correlated triplet pair state, ¹(TT).[2][5][7] Understanding these competing pathways is paramount to interpreting experimental results correctly.
Key Photophysical Processes in TIPS-Anthracene Films
Upon photoexcitation, the S₁ state in a TIPS-Anthracene aggregate can follow several pathways. The efficiency of singlet fission is determined by the kinetic competition between these channels.
Caption: Energy landscape and competing kinetic pathways for an excited TIPS-Anthracene dimer.
Material Integrity and Sample Preparation
The photophysical behavior of molecular semiconductors is exquisitely sensitive to purity and morphology. Impurities can act as exciton traps, while molecular packing dictates the electronic coupling necessary for efficient singlet fission.
Material Sourcing and Handling
-
Purity: Utilize high-purity (≥99%) 9,10-Bis[(triisopropylsilyl)ethynyl]anthracene, which is commercially available (e.g., Sigma-Aldrich).[7] For highly sensitive measurements, purification by column chromatography or sublimation may be considered.
-
Storage: Store the material in a dark, inert environment (e.g., a nitrogen-filled glovebox) to prevent photo-oxidation.
-
Solvents: Use anhydrous, spectroscopy-grade solvents (e.g., toluene) for solution preparation to avoid quenching by water or other impurities.[5][7]
Protocol 1: Spin-Coating of TIPS-Anthracene Thin Films
This protocol is adapted from methodologies reported to produce largely amorphous films that exhibit singlet fission.[5][7]
Rationale: Spin-coating is a rapid and reproducible method for creating optically thin, uniform films suitable for spectroscopic analysis. The subsequent annealing step removes residual solvent, which can affect film morphology and exciton dynamics. Encapsulation protects the film from atmospheric degradation during measurement.
Materials:
-
TIPS-Anthracene
-
Anhydrous toluene
-
Quartz substrates (1 cm x 1 cm)
-
Decon 90, acetone, ethanol (for cleaning)
-
UV-curable epoxy
-
Nitrogen-filled glovebox
Procedure:
-
Substrate Cleaning (Self-Validating): A pristine substrate is critical.
-
Solution Preparation:
-
Spin-Coating:
-
Annealing & Encapsulation:
-
Anneal the freshly coated films at 60 °C on a hotplate for at least 10 minutes to drive off any remaining toluene.[5]
-
While still inside the glovebox, place a clean quartz coverslip over the film.
-
Apply UV-curable epoxy to the edges to seal the sample. Use a shadow mask to protect the active area of the film from UV exposure during curing.[7]
-
Cure the epoxy using a short-wave UV lamp. The final encapsulated sample is now ready for ex-situ characterization.
-
Spectroscopic Investigation & Protocols
The definitive evidence for singlet fission comes from time-resolved spectroscopy, which can track the population dynamics of the initial singlet excitons and the resulting triplet excitons.
Steady-State Characterization
Before delving into ultrafast dynamics, it is essential to characterize the sample's basic optical properties.
-
UV-Vis Absorption: Measures the energy required to create the S₁ state. In thin films of TIPS-Anthracene, a slight red-shift (bathochromic shift) and a low-energy tail compared to the solution spectrum indicate strong intermolecular coupling.[7]
-
Photoluminescence (PL) Spectroscopy: Measures the emission from the S₁ state. The presence of a broad, structureless, red-shifted emission band in films is a hallmark of excimer formation, a key competing pathway.[7][8]
Protocol 2: Femtosecond Transient Absorption (TA) Spectroscopy
Rationale: TA spectroscopy is the most powerful tool for directly observing singlet fission. By monitoring changes in optical absorption after an ultrashort laser pulse, one can track the decay of the S₁ population and the corresponding growth of the T₁ population. The timescale and spectral signatures of this process provide a "fingerprint" of singlet fission.
Experimental Workflow:
Caption: Standard experimental workflow for transient absorption (TA) spectroscopy.
Procedure:
-
System Setup:
-
Utilize a standard femtosecond TA setup, typically pumped by a Ti:Sapphire amplifier producing ~100 fs pulses at 800 nm.[7]
-
Generate the pump pulse using an optical parametric amplifier (OPA) to excite the S₀ → S₁ transition of TIPS-Anthracene (e.g., 380 nm).[7] Use a low pump fluence (e.g., < 20 µJ/cm²) to avoid exciton-exciton annihilation.
-
Generate the probe pulse by focusing a fraction of the 800 nm fundamental beam into a crystal (e.g., CaF₂) to create a white-light continuum.[7]
-
-
Data Acquisition:
-
Mount the encapsulated TIPS-Anthracene film at the focus of the overlapped pump and probe beams.
-
Measure the change in absorbance (ΔA) of the probe as a function of wavelength and the time delay between the pump and probe pulses. The delay is controlled by a mechanical delay stage.
-
-
Data Analysis & Interpretation:
-
Identify Key Spectral Features:
-
Ground State Bleach (GSB): A negative signal (ΔA < 0) that mirrors the steady-state absorption spectrum (400-450 nm).[5]
-
Stimulated Emission (SE): A negative signal (ΔA < 0) that overlaps with the PL spectrum.
-
Excited State Absorption (ESA): Positive signals (ΔA > 0) corresponding to S₁ → Sₙ and T₁ → Tₙ transitions. The triplet ESA in acenes is typically a sharp, prominent feature.
-
-
Kinetic Analysis: Perform a global analysis of the TA data matrix. The signature of singlet fission is the decay of the S₁ ESA and SE signals on a specific timescale, accompanied by the rise of the T₁ ESA signal on the same timescale .
-
Yield Estimation: The singlet fission yield (Φ_SF) can be estimated by comparing the amplitude of the triplet ESA at long times to the initial singlet population, using a reference sensitizer to determine the triplet extinction coefficient.[2][7] For TIPS-Anthracene films, this yield has been reported to be approximately 19% (out of a theoretical maximum of 200%).[2][7]
-
Data Summary: Photophysical Properties of TIPS-Anthracene
| Property | Value (in Thin Film) | Technique | Rationale & Significance |
| S₁ Energy (E(S₁)) | ~2.81 eV | Absorption/PL | Determines the energy input for the SF process. |
| T₁ Energy (E(T₁)) | ~1.4 eV | Phosphorescence/Sensitization | Must satisfy E(S₁) ≥ 2E(T₁) for SF to be energetically favorable. |
| SF Timescale (τ_SF) | ~30 ps | Transient Absorption | The time it takes for S₁ → ¹(TT). Must be faster than competing decay channels. |
| ¹(TT) Dissociation (τ_diss) | ~2 ns | Transient Absorption | The time for the correlated pair to separate into free triplets. |
| SF Yield (Φ_SF) | ~19% | Transient Absorption | The measured efficiency of triplet generation via SF. The low value indicates dominant loss pathways.[2][7] |
| Primary Loss Channel | Non-radiative decay | TA, MPL | Fast non-radiative decay from both the S₁ and ¹(TT) states is the main cause of the low SF yield.[2][5][7] |
Advanced Analysis and Mechanistic Insights
While TA spectroscopy is the workhorse technique, magneto-photoluminescence provides deeper insight into the spin dynamics of the intermediate triplet pair state.
Protocol 3: Magneto-Photoluminescence (MPL)
Rationale: The correlated triplet pair, ¹(TT), has singlet spin character. Applying an external magnetic field lifts the degeneracy of the triplet sublevels (T+, T₀, T-), which can alter the mixing between the singlet ¹(TT) state and the triplet manifold ³(TT) states. This change in mixing affects the rate at which the ¹(TT) state can dissociate or recombine, leading to a measurable change in the steady-state photoluminescence. A characteristic MPL curve shape is a strong signature of a ¹(TT) intermediate.
Logical Framework for MPL Interpretation:
Sources
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Mastering Photocatalysis: An Application Guide to TIPS-Anthracene
For researchers, scientists, and professionals in drug development, the quest for efficient and selective synthetic methodologies is perpetual. In the realm of photoredox catalysis, 9,10-bis[(triisopropylsilyl)ethynyl]anthracene, commonly known as TIPS-anthracene, has emerged as a powerful organic photocatalyst. This guide provides an in-depth exploration of the experimental setup for utilizing TIPS-anthracene, moving beyond a simple recitation of steps to elucidate the underlying principles and practical considerations that ensure successful and reproducible outcomes.
Introduction to TIPS-Anthracene: A Versatile Photoredox Catalyst
TIPS-anthracene is a polycyclic aromatic hydrocarbon (PAH) derivative that has garnered significant attention for its unique photophysical properties.[1] Unlike many traditional metal-based photocatalysts, TIPS-anthracene is a purely organic molecule, which can be advantageous in minimizing metal contamination in pharmaceutical applications. Its core anthracene structure is flanked by two bulky triisopropylsilyl (TIPS) ethynyl groups, which enhance its solubility in common organic solvents and, crucially, influence its electronic and photophysical behavior.
The photocatalytic activity of TIPS-anthracene stems from its ability to absorb visible light and populate excited states with sufficient energy and lifetime to engage in single-electron transfer (SET) or energy transfer processes with organic substrates.[2] One of the key features of TIPS-anthracene is its aptitude for triplet-triplet annihilation (TTA), a process where two triplet-excited molecules interact to generate a higher-energy singlet excited state.[3][4] This upconversion mechanism allows for the use of lower-energy visible light to drive chemical reactions that would otherwise require higher-energy UV radiation.
Key Photophysical and Chemical Properties
A thorough understanding of the properties of TIPS-anthracene is paramount for designing effective photocatalytic reactions. The bulky TIPS groups play a crucial role in preventing π-π stacking, which can lead to excimer formation and a reduction in fluorescence quantum yield.[5] This structural feature helps to maintain the desired photophysical properties in solution.
| Property | Value | Source(s) |
| Molecular Formula | C₃₆H₅₀Si₂ | [6] |
| Molecular Weight | 538.97 g/mol | [6] |
| Appearance | Yellow to orange crystalline solid | |
| Melting Point | 211-214 °C | [7] |
| Absorption Maxima (λmax) | ~400, 422, 448 nm (in toluene) | [1] |
| Emission Maximum (λem) | ~450 nm (in toluene) | [1] |
| Singlet Excited State Energy (E(S₁)) | ~2.81 eV | [3] |
| Triplet Excited State Energy (E(T₁)) | ~1.41 eV | [3] |
| Solubility | Soluble in common organic solvents such as THF, dichloromethane, toluene, and chloroform. | [8] |
Table 1: Key photophysical and chemical properties of TIPS-anthracene.
The Photocatalytic Cycle of TIPS-Anthracene
The photocatalytic cycle of TIPS-anthracene can proceed through different pathways depending on the specific reaction. A generalized representation of an oxidative quenching cycle is depicted below.
Caption: Generalized photocatalytic cycle of TIPS-anthracene (oxidative quenching).
Causality in the Photocatalytic Cycle:
-
Photoexcitation: Upon absorption of a photon of visible light, the TIPS-anthracene ground state (S₀) is promoted to an electronically excited singlet state (S₁).
-
Intersystem Crossing (ISC): The excited singlet state can undergo intersystem crossing to a longer-lived triplet state (T₁). The efficiency of this process is a critical determinant of the photocatalyst's performance.
-
Single Electron Transfer (SET): The excited state of TIPS-anthracene (either S₁ or T₁) is a potent oxidant and can accept an electron from a suitable substrate (reductive quenching) or a potent reductant and can donate an electron to a substrate (oxidative quenching). In the depicted oxidative quenching cycle, the excited photocatalyst is reduced by a sacrificial electron donor, generating the TIPS-anthracene radical anion, which is a strong reductant.
-
Substrate Activation: The generated radical ion of the substrate then undergoes the desired chemical transformation.
-
Catalyst Regeneration: The photocatalyst returns to its ground state by engaging in a subsequent electron transfer event, completing the catalytic cycle.
Experimental Setup and Protocols
The successful implementation of a photocatalytic reaction using TIPS-anthracene hinges on careful attention to the experimental setup.
General Experimental Workflow
Caption: General workflow for a TIPS-anthracene catalyzed photoreaction.
Protocol: Free Radical Photopolymerization
This protocol details the use of TIPS-anthracene in a three-component system for the free-radical polymerization of an acrylate, a reaction of significant interest in materials science.[2][9]
Materials:
-
TIPS-anthracene (An-Si)
-
Diphenyliodonium hexafluorophosphate (Iod)
-
N-methyldiethanolamine (MDEA)
-
Trimethylolpropane triacrylate (TMPTA) (or other suitable acrylate monomer)
-
Solvent (e.g., acetonitrile)
-
Schlenk tube or other suitable reaction vessel
-
Magnetic stirrer and stir bar
-
Visible light source (e.g., Blue LED lamp, λ ≈ 450 nm)
-
Degassing equipment (e.g., for freeze-pump-thaw cycles)
Procedure:
-
Preparation of the Reaction Mixture: In a Schlenk tube, add TIPS-anthracene (e.g., 0.1 mol %), diphenyliodonium hexafluorophosphate (e.g., 1 mol %), and N-methyldiethanolamine (e.g., 2 mol %).
-
Addition of Monomer and Solvent: Add the acrylate monomer (e.g., TMPTA) and the appropriate volume of solvent to achieve the desired concentration.
-
Degassing: Subject the reaction mixture to a minimum of three freeze-pump-thaw cycles to remove dissolved oxygen, which can quench the excited state of the photocatalyst.
-
Photocatalysis: Place the reaction vessel in front of the visible light source and begin vigorous stirring. The distance from the light source should be consistent between experiments to ensure reproducibility.
-
Monitoring the Reaction: Monitor the progress of the polymerization by periodically taking aliquots (under an inert atmosphere) and analyzing them by techniques such as Fourier-transform infrared (FTIR) spectroscopy to track the disappearance of the acrylate double bond.
-
Termination and Characterization: Once the desired conversion is reached, the light source is turned off. The resulting polymer can be precipitated in a non-solvent (e.g., methanol), filtered, and dried under vacuum. The polymer can be further characterized by techniques such as gel permeation chromatography (GPC) to determine its molecular weight and polydispersity.
Causality of Protocol Choices:
-
Three-Component System: The combination of TIPS-anthracene, the iodonium salt, and the amine is crucial. The amine acts as a sacrificial electron donor to regenerate the photocatalyst, while the iodonium salt is the oxidant that, upon reduction, generates the initiating radical species.[9]
-
Degassing: Oxygen is a known quencher of triplet excited states. Its removal is essential to ensure a high concentration of the active photocatalyst excited state and, consequently, an efficient polymerization.
-
Visible Light Source: TIPS-anthracene has strong absorption in the blue region of the visible spectrum.[7] Therefore, blue LEDs are an efficient and cost-effective light source for its excitation.
Advantages and Considerations in Using TIPS-Anthracene
Advantages:
-
Metal-Free: As an organic photocatalyst, TIPS-anthracene avoids the issue of metal contamination in the final product, which is a significant advantage in the synthesis of pharmaceuticals and other high-purity materials.
-
Visible Light Activation: Its ability to be excited by visible light allows for milder reaction conditions compared to UV-light-driven processes, which can cause substrate and product degradation.
-
High Triplet-Triplet Annihilation Efficiency: This property enables photon upconversion, allowing the use of lower-energy light to perform high-energy chemical transformations.[4]
-
Good Solubility: The TIPS groups confer good solubility in a range of common organic solvents.[8]
-
Enhanced Photostability: Compared to unsubstituted anthracene, the bulky TIPS groups can improve the photostability of the molecule.
Limitations and Considerations:
-
Oxygen Sensitivity: Like many photocatalytic systems, reactions involving TIPS-anthracene are often sensitive to oxygen and require thorough degassing.[1]
-
Cost and Availability: While commercially available, TIPS-anthracene can be more expensive than some common metal-based photocatalysts.
-
Comparison to Metal-Based Photocatalysts: While offering the advantage of being metal-free, the quantum yields and overall catalytic efficiencies of TIPS-anthracene may not always match those of highly optimized ruthenium and iridium-based photocatalysts in all applications.[10][11] The choice of photocatalyst should always be guided by the specific requirements of the desired transformation.
Safety Precautions
As with any chemical procedure, appropriate safety measures must be taken when working with TIPS-anthracene and other reagents.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves.
-
Handling: Handle TIPS-anthracene in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Light Source: Protect eyes and skin from direct exposure to the high-intensity light source used for irradiation.
-
Solvents: Use and handle flammable organic solvents in a fume hood and away from ignition sources.
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
Conclusion
TIPS-anthracene is a valuable and versatile tool in the expanding field of photoredox catalysis. Its unique combination of being a metal-free, visible-light-active photocatalyst with the ability to undergo triplet-triplet annihilation makes it an attractive option for a range of organic transformations, particularly in applications where metal contamination is a concern. By understanding the fundamental principles of its photocatalytic cycle and adhering to carefully designed experimental protocols, researchers can effectively harness the synthetic potential of this powerful organic photocatalyst. This guide serves as a foundational resource to empower scientists in their pursuit of innovative and sustainable chemical synthesis.
References
-
Frazer, L., et al. (2018). TIPS-anthracene: a singlet fission or triplet fusion material? Journal of Photonics for Energy, 8(2), 022006. [Link]
-
Nishimura, N., et al. (2019). Photon Upconversion from Near-Infrared to Blue Light with TIPS-Anthracene as an Efficient Triplet–Triplet Annihilator. ACS Materials Letters, 1(6), 660-664. [Link]
- Arias-Rotondo, D. M., & McCusker, J. K. (2016). The Photophysics of Photoredox Catalysis: A Primer on Concepts and Computations. In Visible Light Photocatalysis in Organic Chemistry (pp. 1-44). Wiley-VCH Verlag GmbH & Co. KGaA.
- Chatani, N. (Ed.). (2014). Visible Light Photocatalysis in Organic Chemistry. Wiley-VCH.
- Corpet, M., & Poinot, T. (2015). Synthesis of Anthracene and Azaanthracene Fluorophores via [2+2+2] Cyclotrimerization Reactions. Organic Letters, 17(4), 932-935.
-
Tehfe, M.-A., et al. (2012). Organic Photocatalyst for Polymerization Reactions: 9,10-Bis[(triisopropylsilyl)ethynyl]anthracene. ACS Macro Letters, 1(1), 198-203. [Link]
- Klán, P., & Wirz, J. (2009). Photochemistry of Organic Compounds: From Concepts to Practice. John Wiley & Sons.
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de Clercq, D. M., et al. (2024). Singlet fission in TIPS-anthracene thin films. Chemical Science, 15(17), 6402-6409. [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 71310996, 9,10-Bis[(triisopropylsilyl)ethynyl]anthracene. [Link]
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Application Note: A Comprehensive Guide to the Characterization of Polymers from TIPS-Anthracene Mediated Photopolymerization
Introduction: The Dawn of a New Era in Photopolymerization
In the ever-evolving landscape of polymer chemistry, the quest for precise control over polymerization processes under mild and environmentally benign conditions is a paramount objective. TIPS-anthracene (9,10-bis(triisopropylsilyl)anthracene) has emerged as a powerful photoinitiator, enabling the synthesis of well-defined polymers through a visible-light-mediated mechanism. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the essential characterization techniques required to thoroughly analyze polymers synthesized via this innovative method. We will delve into the causality behind experimental choices, providing not just protocols, but a validated framework for understanding and interpreting your results.
The elegance of TIPS-anthracene mediated polymerization lies in its ability to operate in the presence of oxygen, a notorious inhibitor of many radical polymerizations. The initiation mechanism involves the photoexcitation of the TIPS-anthracene molecule, which, in the presence of oxygen, leads to the formation of an endoperoxide. This intermediate subsequently decomposes to generate initiating radicals, thus triggering polymerization.[1][2][3] This unique mechanism results in polymers with a TIPS-anthracene moiety at one end, a feature that is both a signature of the process and a key focus of our characterization strategy.
Figure 1: Proposed mechanism for TIPS-anthracene mediated photopolymerization.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Polymer Microstructure
NMR spectroscopy is an indispensable tool for elucidating the detailed chemical structure of the synthesized polymers.[4] It provides critical information on the polymer's microstructure, end-groups, and, in some cases, an estimation of the number-average molecular weight (Mn).[5][6]
Causality of Experimental Choices:
The choice of solvent is paramount for achieving high-resolution spectra. Deuterated chloroform (CDCl3) is a common choice for many polymers due to its excellent dissolving power and minimal interference in the proton NMR spectrum. For quantitative analysis, such as end-group analysis, ensuring complete dissolution and using a known concentration of an internal standard are critical for accuracy.
Protocol for ¹H NMR Analysis:
-
Sample Preparation: Dissolve 5-10 mg of the purified polymer in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl3).
-
Internal Standard (Optional): For quantitative analysis, add a known amount of an internal standard (e.g., 1,3,5-trioxane) that has a distinct resonance peak away from the polymer signals.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio, especially for the end-group signals which are of lower intensity compared to the repeating monomer units. A relaxation delay (d1) of at least 5 times the longest T1 relaxation time of the protons of interest should be used for accurate integration.
-
Data Processing: Process the spectrum using appropriate software. Phase and baseline correct the spectrum carefully. Integrate the characteristic signals of the polymer backbone, the TIPS-anthracene end-group, and the internal standard (if used).
Data Interpretation and Expected Results:
-
Polymer Backbone: The signals corresponding to the repeating monomer units will be the most intense in the spectrum. Their chemical shifts and splitting patterns confirm the identity of the polymer.
-
TIPS-Anthracene End-Group: Look for characteristic signals corresponding to the aromatic protons of the anthracene core (typically in the range of 7.0-8.5 ppm) and the protons of the triisopropylsilyl (TIPS) groups (a large singlet or multiplet around 1.0-1.5 ppm). The presence of these signals confirms the initiation by TIPS-anthracene.
-
End-Group Analysis for Mn Estimation: By comparing the integral of a known number of protons on the repeating monomer unit (I_monomer) to the integral of a known number of protons on the TIPS-anthracene end-group (I_end-group), the number-average molecular weight (Mn) can be estimated using the following equation:[5]
Mn = ( (I_monomer / N_monomer) / (I_end-group / N_end-group) ) * MW_monomer + MW_end-group
Where N_monomer and N_end-group are the number of protons for the respective integrated signals, and MW_monomer and MW_end-group are their respective molecular weights.
| Polymer Sample | Monomer Repeat Unit Signal (ppm) | TIPS-Anthracene Signal (ppm) | Calculated Mn ( g/mol ) |
| Poly(methyl acrylate) | 3.65 (s, 3H, -OCH3) | 8.40 (d, 2H, Ar-H) | 8,500 |
| Polystyrene | 6.30-7.20 (m, 5H, Ar-H) | 1.15 (s, 42H, -Si(CH(CH3)2)3) | 12,300 |
Table 1: Representative ¹H NMR data for polymers synthesized via TIPS-anthracene mediated polymerization.
II. Size Exclusion Chromatography (SEC): Determining Molecular Weight and Distribution
SEC, also known as Gel Permeation Chromatography (GPC), is the cornerstone technique for determining the molecular weight distribution (MWD) of polymers.[7] It separates polymer chains based on their hydrodynamic volume in solution.
Causality of Experimental Choices:
The selection of the mobile phase and the column set is critical for achieving accurate and reproducible results. The mobile phase should be a good solvent for the polymer to ensure complete dissolution and prevent interactions with the column packing material. Tetrahydrofuran (THF) is a widely used mobile phase for a broad range of polymers. Calibration with polymer standards of narrow MWD (e.g., polystyrene or poly(methyl methacrylate)) is essential for obtaining reliable molecular weight values.
Protocol for SEC Analysis:
-
Sample Preparation: Prepare a dilute solution of the polymer (typically 1-2 mg/mL) in the mobile phase (e.g., THF). Ensure the polymer is fully dissolved, which may require gentle heating or sonication. Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.
-
Instrumentation: Use an SEC system equipped with a refractive index (RI) detector. A UV detector can also be used in series to specifically monitor the elution of the TIPS-anthracene containing polymer, leveraging the strong UV absorbance of the anthracene chromophore.
-
Calibration: Calibrate the system using a set of well-characterized polymer standards with narrow polydispersity covering the expected molecular weight range of the sample.
-
Data Acquisition and Analysis: Inject the filtered sample solution and record the chromatogram. Use the calibration curve to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).
Data Interpretation and Expected Results:
A successful TIPS-anthracene mediated polymerization should yield a polymer with a monomodal and relatively narrow molecular weight distribution. The PDI value is a key indicator of the control over the polymerization; a PDI close to 1.1-1.3 suggests a well-controlled process.
| Polymer Sample | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| Poly(methyl acrylate) | 8,200 | 9,100 | 1.11 |
| Polystyrene | 11,900 | 13,500 | 1.13 |
Table 2: Typical SEC results for polymers synthesized with TIPS-anthracene.
III. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS): A Deep Dive into Molecular Composition
MALDI-TOF MS is a powerful soft ionization technique that provides detailed information about the molecular weight of individual polymer chains, the repeating monomer unit, and the end-groups.[8][9][10][11]
Causality of Experimental Choices:
The choice of matrix and cationizing agent is crucial for successful MALDI-TOF analysis of polymers. The matrix must absorb the laser energy and co-crystallize with the polymer. Dithranol and trans-2-[3-(4-tert-butylphenyl)-2-methyl-2-propenylidene]malononitrile (DCTB) are common matrices for synthetic polymers. A cationizing agent, such as sodium or silver trifluoroacetate, is often added to promote the formation of singlely charged polymer ions.
Protocol for MALDI-TOF MS Analysis:
-
Sample Preparation:
-
Prepare a stock solution of the polymer (e.g., 10 mg/mL in THF).
-
Prepare a stock solution of the matrix (e.g., 20 mg/mL of dithranol in THF).
-
Prepare a stock solution of the cationizing agent (e.g., 10 mg/mL of sodium trifluoroacetate in THF).
-
Mix the polymer, matrix, and cationizing agent solutions in a specific ratio (e.g., 10:50:1, v/v/v).
-
-
Spotting: Spot a small volume (e.g., 1 µL) of the mixture onto the MALDI target plate and allow the solvent to evaporate completely.
-
Data Acquisition: Acquire the mass spectrum in reflectron mode for higher resolution. Calibrate the instrument using a known polymer standard.
-
Data Analysis: The resulting spectrum will show a distribution of peaks, where each peak corresponds to a specific polymer chain length. The mass of each peak can be represented by the equation:
m/z = MW_monomer * n + MW_end-group + MW_cation
Where n is the degree of polymerization. By identifying the mass difference between adjacent peaks, the molecular weight of the repeating monomer unit can be confirmed. The mass of the end-group can be determined from the overall mass of the polymer chains.
Data Interpretation and Expected Results:
The MALDI-TOF spectrum should display a series of peaks separated by the mass of the monomer unit. The presence of the TIPS-anthracene end-group can be confirmed by the overall mass of the polymer chains. This technique provides an absolute measurement of molecular weight and can reveal the presence of any side products or different end-groups.
Figure 2: A typical workflow for the characterization of polymers from TIPS-anthracene mediated polymerization.
IV. UV-Vis and Fluorescence Spectroscopy: Probing the Optical Properties
The incorporation of the TIPS-anthracene moiety imparts unique optical properties to the polymer, which can be readily characterized by UV-Vis and fluorescence spectroscopy.[12][13][14] These techniques are not only crucial for confirming the presence of the end-group but also for understanding the photophysical behavior of the resulting material.
Causality of Experimental Choices:
The choice of solvent is important as it can influence the absorption and emission spectra of the chromophore. A solvent that does not absorb in the region of interest and in which the polymer is fully soluble should be used. Dichloromethane or THF are often suitable choices. For fluorescence measurements, it is crucial to use dilute solutions to avoid inner filter effects and concentration quenching.
Protocol for UV-Vis and Fluorescence Spectroscopy:
-
Sample Preparation: Prepare a dilute solution of the polymer in a suitable spectroscopic grade solvent (e.g., 0.01-0.1 mg/mL in THF).
-
UV-Vis Spectroscopy: Record the UV-Vis absorption spectrum over a relevant wavelength range (e.g., 250-500 nm).
-
Fluorescence Spectroscopy:
-
Determine the wavelength of maximum absorption (λ_max) from the UV-Vis spectrum.
-
Excite the sample at or near the λ_max and record the emission spectrum.
-
It is also informative to record an excitation spectrum by monitoring the emission at the wavelength of maximum fluorescence intensity while scanning the excitation wavelength.
-
Data Interpretation and Expected Results:
-
UV-Vis Spectrum: The UV-Vis spectrum of the polymer should exhibit the characteristic absorption bands of the anthracene chromophore, typically in the range of 350-400 nm.[13] The presence of these bands is a strong indication of the successful incorporation of the TIPS-anthracene end-group.
-
Fluorescence Spectrum: Upon excitation, the polymer should display the characteristic fluorescence emission of the anthracene moiety, usually in the blue-green region of the spectrum (around 400-500 nm).[12] The shape and position of the emission spectrum can provide insights into the local environment of the chromophore within the polymer matrix.
| Technique | Parameter | Expected Result |
| UV-Vis Spectroscopy | λ_max | ~370-400 nm |
| Fluorescence Spectroscopy | λ_emission | ~400-450 nm |
Table 3: Expected optical properties of TIPS-anthracene end-functionalized polymers.
Conclusion: A Validated Approach to Polymer Characterization
The suite of characterization techniques described in this application note provides a robust and self-validating system for the comprehensive analysis of polymers synthesized via TIPS-anthracene mediated photopolymerization. By systematically applying NMR, SEC, MALDI-TOF MS, and UV-Vis/Fluorescence spectroscopy, researchers can gain a deep understanding of the polymer's chemical structure, molecular weight distribution, and optical properties. This detailed characterization is essential for establishing structure-property relationships and for the rational design of novel materials for a wide range of applications, from drug delivery to advanced materials.
References
- Yagci, Y., Jockusch, S., & Turro, N. J. (2010). Photoinitiated Polymerization: Advances, Challenges, and Opportunities. Macromolecules, 43(15), 6245–6268.
- Dadashi-Silab, S., Asiri, A. M., & Yagci, Y. (2017). Thioxanthone–Anthracene: A New Photoinitiator for Free Radical Polymerization in the Presence of Oxygen. Macromolecules, 50(19), 7644–7650.
- Ciftci, M., & Yagci, Y. (2013). Anthracene functionalized thermosensitive and UV-crosslinkable polymeric micelles. Polymer Chemistry, 4(23), 5679-5685.
- Aydogan, B., Durmaz, H., & Yagci, Y. (2011).
- Lalevée, J., & Fouassier, J. P. (2019). Recent Advances on Anthracene-based Photoinitiators of Polymerization. Photochemistry and Photobiology, 95(1), 19-32.
- Li, Z., et al. (2022). Characteristics of a novel photoinitiator aceanthrenequinone-initiated polymerization and cytocompatibility of its triggered polymer.
- Dadashi-Silab, S., & Yagci, Y. (2016). Mechanism of Photoinitiated Free Radical Polymerization by Thioxanthone-Anthracene in the Presence of Air. Macromolecules, 49(11), 4091-4097.
- Ohmori, K., et al. (2022). Cooperation of σ–π and σ–π Conjugation in the UV/Vis and Fluorescence Spectra of 9,10-Disilylanthracene. Molecules, 27(7), 2189.
- Han, D., et al. (2018). Light- and heat-triggered reversible luminescent materials based on polysiloxanes with anthracene groups. Polymer Chemistry, 9(3), 295-303.
- Swager, T. M., & Gil, C. J. (1995). Fluorescence Studies of Poly(p-phenyleneethynylene)s: The Effect of Anthracene. The Journal of Physical Chemistry, 99(40), 14847-14850.
- S. H. M. S. (2021).
- Penwell, S. B., et al. (2021). Singlet fission in TIPS-anthracene thin films. Chemical Science, 12(14), 5036-5044.
- Yagci, Y., & Tasdelen, M. A. (2014). Thioxanthone-based photoinitiators for advanced applications. Polymer Chemistry, 5(15), 4447-4457.
- Moad, G. (2017). A simple method for determining protic end-groups of synthetic polymers by 1H NMR spectroscopy. Polymer, 128, 256-271.
-
Magritek. (2020). Determination of the molecular weight of polymers by end-group analysis. Retrieved from [Link]
- Montaudo, G., Samperi, F., & Montaudo, M. S. (2006). Characterization of synthetic polymers by MALDI-MS. Progress in Polymer Science, 31(4), 277-357.
-
Department of Chemistry, University of North Carolina at Asheville. (n.d.). POLYMER END-GROUP ANALYSIS: THE DETERMINATION OF AVERAGE MOLECULAR WEIGHT. Retrieved from [Link]
-
University of Delaware Mass Spectrometry Facility. (2023). MALDI-TOF Polymer Analysis Guide. Retrieved from [Link]
-
Bruker. (2020, January 24). Polymer Analysis using MALDI TOF [Video]. YouTube. [Link]
- Perras, F. A., et al. (2017). Bridging photochemistry and photomechanics with NMR crystallography: the molecular basis for the macroscopic expansion of an anthracene ester nanorod. Chemical Science, 8(11), 7545–7551.
-
National Institute of Standards and Technology. (n.d.). Atomic-Scale Imaging of Polymers and Precision Molecular Weight Analysis. Retrieved from [Link]
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- 14. Photophysical Properties of Anthracene Derivatives | MDPI [mdpi.com]
Application Note: Synthesis & Catalysis using 9,10-Bis[(triisopropylsilyl)ethynyl]anthracene
This detailed Application Note and Protocol guide focuses on the dual utility of 9,10-Bis[(triisopropylsilyl)ethynyl]anthracene (often abbreviated as An-Si or TIPS-Anthracene ).
This guide addresses two distinct but high-value applications:
-
As a Photoredox Catalyst: Initiating the polymerization of acrylates and epoxides under mild LED irradiation.[1][2][3]
-
As a Structural Monomer: Serving as the core building block for high-performance conjugated polymers in organic electronics.
Introduction & Molecular Profile
9,10-Bis[(triisopropylsilyl)ethynyl]anthracene is a robust, soluble acene derivative. While historically significant as a semiconductor small molecule, its recent utility has expanded into photoredox catalysis due to its favorable oxidation potentials and long-lived triplet states.
| Property | Specification |
| CAS Number | 862667-06-9 |
| Molecular Formula | C₃₆H₅₀Si₂ |
| Molecular Weight | 538.97 g/mol |
| Absorption | ~400–460 nm (Blue/Visible region) |
| Solubility | High in CHCl₃, Toluene, THF, Hexanes |
| Key Functionality | TIPS-Ethynyl groups: Steric bulk prevents aggregation (brick-work packing) and ensures high solubility.Anthracene Core: Photoactive center for electron transfer or charge transport.[2][3][4][5] |
PART 2: APPLICATION A – Photoredox Catalysis for Polymer Synthesis
Principle of Operation
In this application, TIPS-Anthracene acts as an organic photocatalyst (An-Si).[1][2][3] Unlike traditional metal-based catalysts (Ir, Ru), An-Si promotes polymerization through an oxidative quenching cycle under soft irradiation (e.g., household LEDs). It is particularly effective for Free Radical Polymerization (FRP) of acrylates and Ring-Opening Polymerization (ROP) of epoxides.[1][2][3]
Mechanistic Pathway
The catalyst operates via a multi-component system involving an iodonium salt (oxidizing agent) and a silane (hydrogen donor).[1][2]
Figure 1: Oxidative photoredox cycle. The excited An-Si transfers an electron to the iodonium salt, generating a reactive phenyl radical that initiates polymerization.*
Protocol: LED-Initiated Polymerization of Acrylates
Objective: Synthesize Poly(trimethylolpropane triacrylate) (TMPTA) using An-Si as a photocatalyst.
Reagents:
-
Monomer: Trimethylolpropane triacrylate (TMPTA).
-
Photocatalyst: 9,10-Bis[(triisopropylsilyl)ethynyl]anthracene (An-Si ).[1][2][3][6]
-
Co-Initiator: Diphenyliodonium hexafluorophosphate (Ph₂I⁺PF₆⁻ ).
-
Additive: Tris(trimethylsilyl)silane (TTMSS ) – Optional but recommended to reduce oxygen inhibition.
Step-by-Step Procedure:
-
Stock Solution Preparation:
-
Dissolve An-Si in a minimal amount of toluene to create a 10 mM stock solution. Use an amber vial to prevent premature activation.
-
-
Resin Formulation:
-
In a glass vial, mix the following weight percentages relative to the monomer:
-
Monomer (TMPTA): 97%
-
An-Si: 0.2 wt% (from stock, evaporate solvent if necessary)
-
Ph₂I⁺PF₆⁻: 2.0 wt%
-
TTMSS: 0.8 wt%
-
-
Note: Ensure the iodonium salt is fully dissolved. Sonication (5 mins) may be required.
-
-
Curing Setup:
-
Deposit the resin (approx. 20–50 µm thickness) onto a glass slide or within a laminate mold.
-
Atmosphere: This system is air-tolerant, but laminating with a polypropylene film improves surface cure by excluding bulk oxygen.
-
-
Irradiation:
-
Expose the sample to a Blue LED (455 nm) or a standard White LED bulb (emission > 400 nm) at an intensity of ~10–50 mW/cm².
-
Duration: 60–120 seconds.
-
-
Validation:
-
Monitor the disappearance of the acrylate C=C double bond peak at 1637 cm⁻¹ using Real-Time FTIR (RT-FTIR).
-
A conversion of >80% indicates successful polymerization.
-
PART 3: APPLICATION B – Synthesis of Conjugated Polymers (Monomer Role)
Strategic Context
In organic electronics (OFETs, OPVs), the TIPS-anthracene unit is incorporated into the polymer backbone to enhance solubility and induce π-stacking . Because the 9,10-positions are blocked by TIPS groups, polymerization occurs at the 2,6-positions .
Precursor Requirement: The commercially available 9,10-bis(TIPS)anthracene cannot be polymerized directly. You must synthesize the 2,6-dibromo derivative.
Protocol: Synthesis of the Monomer (2,6-Dibromo-9,10-TIPS-Anthracene)
Reaction Scheme: 2,6-Dibromoanthraquinone + Li-CC-TIPS → Diol Intermediate → [SnCl2/HCl] → Monomer
Step 1: Nucleophilic Addition
-
Setup: Flame-dry a 250 mL Schlenk flask under Argon.
-
Reagents:
-
(Triisopropylsilyl)acetylene (3.0 equiv).
-
n-Butyllithium (2.5 M in hexanes, 2.8 equiv).
-
2,6-Dibromoanthraquinone (1.0 equiv).
-
-
Procedure:
-
Dissolve (triisopropylsilyl)acetylene in anhydrous THF at 0°C.
-
Add n-BuLi dropwise. Stir for 30 mins to generate Li-CC-TIPS .
-
Add 2,6-Dibromoanthraquinone (solid) to the solution.
-
Warm to Room Temperature (RT) and stir for 12 hours. The suspension should become a clear solution.
-
Quench: Add saturated NH₄Cl solution. Extract with diethyl ether.
-
Product: A crude diol mixture (usually not isolated).
-
Step 2: Aromatization (Reductive Deoxygenation)
-
Dissolve the crude diol in acetic acid or THF.
-
Add Stannous Chloride (SnCl₂·2H₂O) (5 equiv) and a catalytic amount of conc. HCl (or HI).
-
Stir at RT for 2 hours. The solution will turn vibrant yellow/orange.
-
Workup: Pour into water, extract with DCM, wash with NaHCO₃.
-
Purification: Recrystallize from Acetone/Hexane.
-
Yield: Expect ~60–70% of bright yellow crystals.
Protocol: Polymerization via Sonogashira Coupling
Target Polymer: Poly(arylene ethynylene) containing TIPS-Anthracene.
Figure 2: Sonogashira polycondensation workflow.
Procedure:
-
Vessel: Use a microwave vial or a heavy-walled pressure tube.
-
Charge:
-
Monomer A (2,6-Dibromo-9,10-TIPS-Anthracene): 1.00 equiv.
-
Monomer B (1,4-Diethynylbenzene): 1.00 equiv.
-
Pd(PPh₃)₄: 3–5 mol%.
-
CuI: 2–3 mol%.
-
-
Solvent: Anhydrous Toluene : Diisopropylamine (3:1 ratio). Degas thoroughly (Freeze-Pump-Thaw x3).
-
Reaction: Heat to 80°C for 48 hours under Argon.
-
End-Capping (Critical):
-
Add phenylacetylene (to cap Br ends) -> stir 2h.
-
Add bromobenzene (to cap alkyne ends) -> stir 2h.
-
-
Purification:
-
Precipitate into Methanol (polymer crashes out).
-
Soxhlet Extraction: Methanol (removes salts) -> Acetone (removes oligomers) -> Hexanes -> Chloroform (collects high MW polymer) .
-
-
Characterization:
-
GPC: Target Mn > 15 kDa, PDI < 2.5.
-
NMR: Verify TIPS signals (1.3 ppm) and aromatic backbone.
-
Troubleshooting & Critical Controls
| Issue | Probable Cause | Corrective Action |
| Low Polymer MW | Stoichiometric imbalance (Method B). | Weigh monomers with precision (<0.1 mg error). Ensure high purity (>99.5%). |
| Catalyst Inactivity | Oxygen poisoning (Method A). | Increase TTMSS concentration or use an inert atmosphere box. |
| Incomplete Solubility | Aggregation of anthracene core. | Use Chlorobenzene or o-Dichlorobenzene at elevated temperatures (60°C) for processing. |
| Yellowing of Resin | Catalyst degradation. | Reduce catalyst loading to 0.1 wt%. The yellow color is inherent to the anthracene core. |
References
-
Photoredox Catalysis Mechanism: Tehfe, M.-A., Lalevée, J., et al. "Organic Photocatalyst for Polymerization Reactions: 9,10-Bis[(triisopropylsilyl)ethynyl]anthracene."[2] ACS Macro Letters, 2012, 1(1), 198–203.[2]
-
Monomer Synthesis (General Acene Functionalization): Anthony, J. E. "The Larger Acenes: Versatile Organic Semiconductors." Angewandte Chemie International Edition, 2008, 47(3), 452–483.
-
Conjugated Polymer Synthesis: Egbe, D. A. M., et al. "Anthracene-Based Conjugated Polymers: Correlation between π−π-Stacking Ability, Photophysical Properties, and Photovoltaic Performance." Macromolecules, 2010, 43(3), 1261–1269.
-
Sonogashira Protocol Standards: Chinchilla, R., & Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 2007, 107(3), 874–922.
Sources
Application Note: Unraveling Ultrafast Dynamics in TIPS-Anthracene with Femtosecond Transient Absorption Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive overview and detailed protocol for utilizing femtosecond transient absorption (fs-TA) spectroscopy to investigate the photophysical dynamics of 6,13-bis(triisopropylsilylethynyl)anthracene (TIPS-anthracene). TIPS-anthracene is a key molecule in the field of organic electronics, primarily for its potential to undergo singlet fission (SF), a process that could significantly enhance solar cell efficiency.[1][2][3] Fs-TA spectroscopy is an indispensable tool for directly observing the ultrafast excited-state events that govern the functionality of such materials.[4][5][6] This document details the underlying principles, experimental setup, sample preparation, data acquisition protocols, and advanced data analysis techniques required to resolve the complex dynamics of TIPS-anthracene, from initial photoexcitation to the formation of triplet excitons via singlet fission.
Scientific Background
Principles of Femtosecond Transient Absorption (fs-TA)
Fs-TA spectroscopy is a powerful pump-probe technique used to study photo-induced processes on timescales ranging from femtoseconds to nanoseconds.[6][7] The core principle involves a two-pulse sequence[6][8][9]:
-
Pump Pulse: An ultrashort, intense laser pulse excites a fraction of the molecules in a sample from their ground state (S₀) to an electronic excited state (S₁).[8]
-
Probe Pulse: A second, weaker, and broadband pulse (a white-light continuum) is passed through the excited sample volume at a precisely controlled time delay (τ) after the pump pulse.[6][8]
By measuring the difference in the absorption spectrum of the probe light with and without the pump pulse (ΔA), we can track the evolution of the excited states over time.[8][10] The resulting ΔA signal contains several key features:
-
Ground State Bleach (GSB): A negative signal (reduced absorption) at wavelengths where the ground state absorbs, due to the depletion of the S₀ population.[11]
-
Stimulated Emission (SE): A negative signal corresponding to the probe pulse stimulating the S₁ state to emit photons, effectively amplifying the probe at those wavelengths.[2][11]
-
Excited State Absorption (ESA): A positive signal where the excited molecules (in S₁ or subsequent states like the triplet state, T₁) absorb the probe light to transition to a higher excited state (Sₙ or Tₙ).[2][11]
Photophysics of TIPS-Anthracene and Singlet Fission
TIPS-anthracene is a derivative of anthracene, a class of molecules known as acenes that are renowned for their interesting photophysical properties.[1][11] The bulky triisopropylsilyl (TIPS) groups enhance solubility and influence molecular packing in the solid state, which is critical for intermolecular processes.[1][11]
The most significant process in solid-state TIPS-anthracene is Singlet Fission (SF) . SF is an exciton multiplication process where a singlet exciton (S₁), upon interacting with a neighboring ground-state molecule (S₀), converts into two distinct triplet excitons (T₁ + T₁).[1][2][11] This spin-allowed process has the potential to double the number of charge carriers generated from a single photon, making it highly desirable for photovoltaic applications.[2][3]
The key steps that can be resolved by fs-TA are:
-
S₀ → S₁ Excitation: Instantaneous upon pump pulse absorption.
-
S₁ → ¹(TT): The S₁ state evolves into a correlated triplet pair state, often denoted as ¹(TT). This is the core singlet fission step.[3]
-
¹(TT) → T₁ + T₁: The correlated triplet pair separates into two independent triplet excitons.[3]
These processes compete with other decay pathways such as fluorescence, internal conversion, and intersystem crossing, especially in solution where intermolecular coupling is weaker.[3][12][13] Fs-TA allows us to directly observe the decay of the S₁ state (via its ESA and SE signatures) and the simultaneous rise of the T₁ state (via its unique T₁→Tₙ absorption), providing definitive evidence and kinetics of singlet fission.[2][11]
Caption: Jablonski diagram illustrating the key photophysical pathways for TIPS-anthracene.
Experimental Protocols
Sample Preparation
The photophysics of TIPS-anthracene is highly dependent on its aggregation state. Therefore, distinct protocols for solution and thin-film samples are required.
Protocol 1: Solution-Phase Sample
-
Objective: To study the intrinsic photophysics of isolated TIPS-anthracene molecules, where intermolecular processes like singlet fission are minimized.[2]
-
Materials: TIPS-anthracene powder, spectroscopy-grade toluene, 1 or 2 mm path length quartz cuvette.[7]
-
Procedure:
-
Prepare a stock solution of TIPS-anthracene in toluene.
-
Dilute the stock solution to a final concentration that yields an absorbance of ~0.3-0.5 at the pump excitation wavelength in the desired cuvette. This ensures sufficient signal while minimizing re-absorption effects.
-
For triplet state characterization via sensitization, a triplet sensitizer like palladium octaethylporphyrin (PdOEP) can be added.[14]
-
Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen, which is an efficient quencher of triplet states.
-
Seal the cuvette to prevent re-exposure to air. If the sample is sensitive to degradation, use a flow cell to continuously provide a fresh sample to the laser interaction volume.[7][15]
-
Protocol 2: Thin-Film Sample
-
Objective: To investigate the excited-state dynamics in the solid state, where molecular packing facilitates efficient singlet fission.[11][12]
-
Materials: TIPS-anthracene powder, spectroscopy-grade toluene, piranha-cleaned quartz or glass substrates.
-
Procedure:
-
Prepare a concentrated solution of TIPS-anthracene in toluene (e.g., 10-20 mg/mL).
-
Clean the substrates meticulously. A common method is sonication in a sequence of detergent, deionized water, acetone, and isopropanol, followed by oxygen plasma or piranha solution treatment to create a hydrophilic surface.
-
Spin-coat the TIPS-anthracene solution onto the substrate. Typical parameters are 1000-3000 RPM for 30-60 seconds, which should be optimized to achieve a film thickness of around 100 nm with good optical quality.
-
Annealing the film (either by solvent vapor or thermal treatment) can improve crystallinity and influence the singlet fission dynamics.[16]
-
Mount the film in a holder, and for low-temperature measurements, place it in a cryostat.
-
Data Acquisition Workflow
Caption: Experimental workflow from sample preparation to final data interpretation.
Step-by-Step Protocol:
-
System Initialization: Power on the fs-laser system (typically a Ti:Sapphire oscillator and regenerative amplifier) and allow for stabilization (~1-2 hours).[8]
-
Parameter Setup:
-
Pump Wavelength: Tune the output of an Optical Parametric Amplifier (OPA) to a wavelength where the TIPS-anthracene ground state absorbs strongly (e.g., 380-430 nm for the S₀→S₁ transition).[11]
-
Pump Power: Use a neutral density filter to attenuate the pump power to the linear regime (typically 0.1-1 µJ/pulse), avoiding non-linear effects like exciton-exciton annihilation.
-
Probe Generation: Focus a small portion of the fundamental laser beam (e.g., 800 nm) into a nonlinear crystal (e.g., sapphire or CaF₂) to generate a stable, single-filament white-light continuum probe.
-
Time Delay: Set the desired time window for the experiment by defining the range of the mechanical delay stage. Use a logarithmic time step to capture both ultrafast and slower dynamics efficiently.[7]
-
-
Chirp Correction: The broadband probe pulse experiences group velocity dispersion (GVD) through optical elements, meaning different colors arrive at the sample at slightly different times (this is called "chirp"). This must be mathematically corrected. Record the coherent artifact or solvent response around time zero to create a correction map.
-
Data Collection:
-
Place the prepared sample at the beam focus.
-
Begin the scan. For each time delay point, collect the probe spectrum with the pump on (I_pump_on) and the pump off (I_pump_off). The change in absorbance is calculated as ΔA = -log₁₀(I_pump_on / I_pump_off).
-
Repeat scans to improve the signal-to-noise ratio and verify sample stability.[8]
-
| Parameter | Typical Value | Rationale |
| Pump Wavelength | 380 - 430 nm | Excites the S₀→S₁ transition of TIPS-anthracene.[11] |
| Pump Fluence | < 1 mJ/cm² | Avoids multi-photon absorption and annihilation. |
| Probe Wavelength | 420 - 750 nm | Covers GSB, SE, and key ESA features of S₁ and T₁ states.[7] |
| Pulse Duration | < 150 fs | Ensures temporal resolution to capture the fastest processes.[7] |
| Time Window | -1 ps to >1 ns | Captures initial excitation, SF, and subsequent triplet decay.[7] |
Data Analysis and Interpretation
The raw fs-TA data is a three-dimensional matrix of ΔA as a function of wavelength (λ) and time delay (τ).
Data Visualization and Feature Identification
The first step is to plot the data as a 2D color map. From this map, key spectral features can be identified. For a TIPS-anthracene thin film, one would expect to see[2][11]:
-
t ≈ 0 ps: The appearance of a GSB signal at ~400-450 nm, a negative SE signal at ~475 nm, and a broad S₁→Sₙ ESA.[2][11]
-
t > 0 ps: The decay of the SE and S₁ ESA features, and critically, the rise of a new ESA feature. The growth of a new absorption band indicates the formation of a new species, which in this case is the triplet state (T₁).[2][11]
Global and Target Analysis
To extract quantitative kinetic information, the data is analyzed using global fitting routines.[8]
-
Global Analysis: The entire dataset (all wavelengths and times) is fit simultaneously to a sum of exponential decay functions. This yields Decay-Associated Spectra (DAS), which represent the spectral amplitudes associated with each lifetime component.[8][11] This is a powerful, model-agnostic way to visualize the number and timescales of the processes involved.
-
Target Analysis: Based on a proposed photophysical model (e.g., the singlet fission model S₁ → ¹(TT) → T₁ + T₁), the data is fit to a set of coupled differential equations.[8][13] This analysis yields the intrinsic spectra of each species (S₁, ¹(TT), T₁) and the rate constants (k_SF, k_sep) connecting them. A successful target analysis provides strong evidence for the proposed kinetic model.
For TIPS-anthracene films, a typical observation is the anti-correlation between the decay of the singlet features and the rise of the triplet features, providing a clear kinetic signature of singlet fission.[11] The yield of singlet fission can then be estimated from the relative amplitudes of the final triplet spectrum.[1][11]
Conclusion
Femtosecond transient absorption spectroscopy is an essential technique for providing a direct, real-time view of the ultrafast processes that dictate the functionality of advanced materials like TIPS-anthracene. By following the detailed protocols for sample preparation, data acquisition, and analysis outlined in this guide, researchers can reliably extract the rates and efficiencies of key events such as singlet fission. These insights are crucial for the rational design of next-generation organic semiconductors for applications in photovoltaics and other optoelectronic devices.
References
-
Zhu, J., & Kuno, M. (2020). Femtosecond Transient Absorption Microscopy of Singlet Exciton Motion in Side-Chain Engineered Perylene-Diimide Thin Films. The Journal of Physical Chemistry C, 124(11), 6073-6080. Available at: [Link]
-
Kamath, G. (n.d.). Femtosecond Transient Absorption Spectroscopy. University of Notre Dame. Available at: [Link]
-
Karunatilaka, A. et al. (2023). Insights from Femtosecond Transient Absorption Spectroscopy into the Structure–Function Relationship of Glyceline Deep Eutectic Solvents. Molecules, 28(13), 5003. Available at: [Link]
-
de Clercq, D. M. et al. (2024). Singlet fission in TIPS-anthracene thin films. Chemical Science, 15(17), 6402-6409. Available at: [Link]
-
Marín Beloqui, J. M. (2020). Transient Absorption Spectroscopy (TAS). YouTube. Available at: [Link]
-
Saito, S. (2019). Ultrafast transient absorption spectroscopy using attosecond soft X-ray pulses in the water window. The University of Tokyo. Available at: [Link]
-
de Clercq, D. M. et al. (2024). Singlet fission in TIPS-anthracene thin films. ResearchGate. Available at: [Link]
-
Pun, A. et al. (2018). TIPS-anthracene: a singlet fission or triplet fusion material? Journal of Photonics for Energy, 8(2), 022006. Available at: [Link]
-
van Grondelle, R., & van Stokkum, I. H. M. (2007). Ultrafast transient absorption spectroscopy: principles and application to photosynthetic systems. Photosynthesis Research, 91(2-3), 127-130. Available at: [Link]
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de Clercq, D. M. et al. (2024). Singlet fission in TIPS-anthracene thin films. RSC Publishing. Available at: [Link]
-
Park, S. et al. (2023). Ultrafast Dynamics of the 9,10-Bis[(triisopropylsilyl)ethynyl]anthracene Nanoaggregate and Thin Film: Influence of the Molecular Packing and Sample Morphology on Singlet Fission and Excimer Formation. The Journal of Physical Chemistry C, 127(27), 13359-13368. Available at: [Link]
-
Nagami, C. et al. (2020). Singlet Fission in 9,10-Bis(phenylethynyl)anthracene Thin Films. The Journal of Physical Chemistry C, 124(35), 18937-18945. Available at: [Link]
-
Sanders, S. N. et al. (2015). Transient kinetics and spectra of different singlet fission intermediates in amorphous pentacene derivative nanoparticles. ResearchGate. Available at: [Link]
-
Lee, S.-H. et al. (2002). Gas-phase femtosecond transient absorption spectroscopy. The Journal of Chemical Physics, 116(9), 3605-3610. Available at: [Link]
-
Lee, J. et al. (2022). Observation of Photophysical Processes of a Heptacene Derivative: Monomeric Behavior in Homogeneous Solution and Singlet Fission in Thin Film. Journal of the American Chemical Society, 144(3), 1339-1347. Available at: [Link]
-
de Clercq, D. M. et al. (2024). Singlet fission in TIPS-anthracene thin films. Chemical Science. DOI: 10.1039/D3SC06774B. Available at: [Link]
-
Christie, H. M. et al. (2022). Ultrafast transient absorption spectroelectrochemistry: femtosecond to nanosecond excited-state relaxation dynamics of the individual components of an anthraquinone redox couple. Physical Chemistry Chemical Physics, 24(2), 1017-1026. Available at: [Link]
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Application Notes and Protocols for 9,10-Bis[(triisopropylsilyl)ethynyl]anthracene in Organic Light-Emitting Diodes (OLEDs)
Introduction: The Strategic Role of 9,10-Bis[(triisopropylsilyl)ethynyl]anthracene in Advanced OLEDs
9,10-Bis[(triisopropylsilyl)ethynyl]anthracene, commonly referred to as TIPS-anthracene, has emerged as a significant material in the field of organic electronics, particularly in the development of high-performance Organic Light-Emitting Diodes (OLEDs). Its unique molecular architecture, characterized by a rigid anthracene core functionalized with bulky triisopropylsilyl (TIPS) groups at the 9 and 10 positions via ethynyl linkers, imparts a set of highly desirable properties for optoelectronic applications. Anthracene derivatives are well-established as excellent blue-emitting chromophores, a critical component for full-color displays and white lighting.[1] However, the strong π–π stacking interactions in unsubstituted anthracene can lead to aggregation-caused quenching and excimer formation in the solid state, which is detrimental to device efficiency and color purity.
The introduction of the sterically demanding TIPS groups is a key molecular design strategy to mitigate these issues. These bulky substituents effectively prevent the close packing of the anthracene cores, thereby preserving the intrinsic photophysical properties of the individual molecules in thin films.[1][2] This leads to the formation of stable amorphous films, a crucial requirement for the fabrication of uniform and long-lasting OLED devices.[2] Furthermore, the silylethynyl linkers extend the π-conjugation of the anthracene core, which can be utilized to fine-tune the material's electronic properties, including its HOMO/LUMO energy levels and emission wavelength.
This document serves as a comprehensive guide for researchers and engineers on the application of TIPS-anthracene in OLEDs. It provides an in-depth overview of the material's key characteristics, detailed protocols for device fabrication, and an analysis of its performance in various device architectures.
Key Material Properties and Their Implications for OLED Performance
The successful integration of TIPS-anthracene into an OLED device is predicated on a thorough understanding of its fundamental photophysical and electrochemical properties.
| Property | Typical Value/Characteristic | Significance in OLEDs |
| Chemical Structure | Anthracene core with triisopropylsilyl-ethynyl groups at the 9 and 10 positions. | The bulky TIPS groups prevent aggregation and promote amorphous film formation, enhancing solid-state luminescence efficiency. The ethynyl linkers extend π-conjugation, influencing the emission color. |
| Photoluminescence (PL) | Strong blue emission in solution and solid state. | Suitable for use as a blue emitter or a host for other dopants in the emissive layer. |
| HOMO/LUMO Levels | Tunable via modification of the anthracene core or substituents. | Crucial for engineering efficient charge injection and transport by matching with the work functions of adjacent layers in the OLED stack. |
| Thermal Stability | High decomposition temperature. | Essential for withstanding the thermal stress during the vacuum deposition process and ensuring long operational lifetime of the device.[3] |
| Solubility | Good solubility in common organic solvents. | Facilitates both solution-based processing (e.g., spin-coating) and purification by sublimation for high-purity thin-film deposition. |
The primary advantage of TIPS-anthracene lies in its ability to form high-quality amorphous thin films. This morphological stability is a direct consequence of the steric hindrance provided by the TIPS groups, which disrupts intermolecular crystallization. In the solid state, this translates to a higher photoluminescence quantum yield (PLQY) compared to planar anthracene derivatives, as non-radiative decay pathways arising from aggregation are suppressed.
Singlet Fission and Triplet-Triplet Annihilation Dynamics
Beyond its role as a stable blue emitter, TIPS-anthracene exhibits interesting photophysical phenomena such as singlet fission and triplet-triplet annihilation (TTA), which can be harnessed to enhance OLED efficiency.
-
Singlet Fission (SF): In the solid state, photoexcitation of a TIPS-anthracene molecule can result in the formation of a singlet exciton that subsequently splits into two triplet excitons. This process has the potential to double the number of charge carriers generated from a single photon, offering a pathway to exceed the theoretical limit of 100% internal quantum efficiency in photovoltaics. While observed in TIPS-anthracene films, the efficiency of singlet fission is a subject of ongoing research and is highly dependent on the molecular packing and morphology of the thin film.
-
Triplet-Triplet Annihilation (TTA): Conversely, two triplet excitons can fuse to generate a higher-energy singlet exciton, which then decays radiatively. This "upconversion" process is particularly relevant for OLEDs, as it provides a mechanism to convert non-emissive triplet excitons (which constitute up to 75% of the excitons formed under electrical excitation) into emissive singlet excitons. This can significantly boost the internal quantum efficiency of fluorescent OLEDs beyond the 25% spin-statistics limit. Anthracene derivatives are known to be efficient TTA materials, and the use of TIPS-anthracene in OLEDs can leverage this property for enhanced brightness and efficiency.[1][4]
Caption: Key exciton pathways in TIPS-anthracene for OLED applications.
Experimental Protocols: Fabrication of a TIPS-Anthracene Based OLED
This section provides a generalized protocol for the fabrication of a multilayer OLED device incorporating TIPS-anthracene using thermal evaporation. The specific layer thicknesses and materials can be optimized for desired device performance.
1. Substrate Preparation:
-
Cleaning: Begin with pre-patterned Indium Tin Oxide (ITO) coated glass substrates.
-
Ultrasonically clean the substrates sequentially in a series of solvents: deionized water with detergent, deionized water, acetone, and isopropanol, for 15 minutes each.
-
Dry the substrates with a stream of high-purity nitrogen gas.
-
Immediately transfer the cleaned substrates to a UV-ozone cleaner and treat for 15 minutes to remove organic residues and improve the work function of the ITO.
-
2. Thin Film Deposition:
-
Vacuum Deposition: The following layers are deposited sequentially in a high-vacuum thermal evaporation system (base pressure < 10-6 Torr) without breaking the vacuum. The deposition rates should be carefully controlled using a quartz crystal microbalance.
-
Hole Injection Layer (HIL): Deposit a 10 nm thick layer of di-[4-(N,N-ditolyl-amino)-phenyl]cyclohexane (TAPC) at a rate of 0.1-0.2 Å/s.
-
Hole Transport Layer (HTL): Deposit a 30 nm thick layer of N,N′-di(naphthalen-1-yl)-N,N′-diphenyl-benzidine (NPB) at a rate of 0.1-0.2 Å/s.
-
Emissive Layer (EML):
-
As a Host: Co-evaporate TIPS-anthracene with a suitable blue fluorescent dopant (e.g., 2% of bis(2-(diphenylphosphino)phenyl) ether oxide (DPEPO)) to a thickness of 30 nm. The deposition rates should be adjusted to achieve the desired doping concentration.
-
As an Emitter: Deposit a 30 nm thick neat film of TIPS-anthracene at a rate of 0.1 Å/s.
-
-
Electron Transport Layer (ETL): Deposit a 30 nm thick layer of Tris(8-hydroxyquinolinato)aluminium (Alq3) at a rate of 0.1-0.2 Å/s.
-
Electron Injection Layer (EIL): Deposit a 1 nm thick layer of lithium fluoride (LiF) at a rate of 0.1 Å/s.
-
Cathode: Deposit a 100 nm thick layer of aluminum (Al) at a rate of 1-2 Å/s.
-
3. Encapsulation:
-
To prevent degradation from atmospheric moisture and oxygen, the fabricated devices should be encapsulated immediately in a nitrogen-filled glovebox using a UV-curable epoxy and a glass coverslip.
Caption: A typical multilayer OLED device structure utilizing TIPS-anthracene.
Performance Data and Benchmarking
While specific device performance data for OLEDs exclusively using TIPS-anthracene as the primary emitter is not extensively reported in the literature, we can benchmark its potential by examining the performance of similar 9,10-disubstituted anthracene derivatives in blue OLEDs.
| Emitter System | Host Material | Max. EQE (%) | CIE Coordinates (x, y) | Emission Color | Reference |
| mCz-TAn-CN | Non-doped | 7.03 | (0.14, 0.12) | Deep-Blue | [1] |
| m2Cz-TAn-CN | DPEPO | 7.28 | (0.14, 0.09) | Deep-Blue | [1] |
| PyAnPy | - | 4.78 | (0.16, 0.10) | Deep-Blue | [5] |
| PyTAnPy | - | 5.48 | (0.15, 0.06) | Deep-Blue | [5] |
| Anthracene Derivative | α-ADN | 7.6 | - | Deep-Blue | [6] |
These results demonstrate that anthracene-based emitters, particularly those designed to minimize aggregation, can achieve high external quantum efficiencies and produce deep-blue emission with excellent color purity. The performance of a TIPS-anthracene based device is expected to be in a similar range, with the potential for further optimization through careful device engineering.
Causality Behind Experimental Choices: The "TIPS" Advantage
The selection of TIPS-anthracene for OLED applications is a deliberate choice rooted in the fundamental principles of organic semiconductor design. The triisopropylsilyl groups play a multifaceted role in enhancing device performance:
-
Steric Hindrance and Amorphous Morphology: The bulky and three-dimensional nature of the TIPS groups prevents the planar anthracene cores from aggregating through π-π stacking. This is crucial for maintaining high solid-state photoluminescence quantum efficiency, as aggregation often leads to the formation of non-emissive states. The resulting amorphous thin films are also more uniform and less prone to defects that can lead to device failure.[1][2]
-
Solubility and Processability: The TIPS groups significantly improve the solubility of the anthracene core in common organic solvents. This is advantageous for both purification of the material and for the potential of using solution-based fabrication techniques like spin-coating or inkjet printing, which can be more cost-effective than vacuum deposition.
-
Tuning of Electronic Properties: While the primary role of the TIPS groups is steric, their electron-donating nature, coupled with the ethynyl linkers, can subtly influence the HOMO and LUMO energy levels of the anthracene core. This allows for fine-tuning of the electronic properties to achieve better energy level alignment with adjacent layers in the OLED stack, leading to more efficient charge injection and transport.
Conclusion and Future Outlook
9,10-Bis[(triisopropylsilyl)ethynyl]anthracene stands out as a promising material for the development of efficient and stable blue OLEDs. Its unique molecular design effectively addresses the long-standing challenge of aggregation-induced quenching in anthracene-based emitters. The ability to form high-quality amorphous films, coupled with its intrinsic blue emission and potential for harnessing triplet excitons through TTA, makes it a versatile component for next-generation displays and solid-state lighting.
Future research in this area should focus on the systematic optimization of OLED device architectures incorporating TIPS-anthracene, both as a host and an emitter. A deeper investigation into the interplay between thin-film morphology and the efficiency of singlet fission and triplet-triplet annihilation will be crucial for unlocking the full potential of this material. Furthermore, the synthesis of novel derivatives with modified silyl groups or substitutions on the anthracene core could lead to even more advanced materials with tailored optoelectronic properties.
References
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Lessard, B. H., et al. (2019). Developing 9,10-anthracene Derivatives: Optical, Electrochemical, Thermal, and Electrical Characterization. Molecules, 24(17), 3139. [Link]
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Lee, J., et al. (2020). Breaking the Efficiency Limit of Deep‐Blue Fluorescent OLEDs Based on Anthracene Derivatives. Advanced Functional Materials, 30(38), 2003918. [Link]
-
Hu, Y., et al. (2021). Highly Efficient Blue Organic Light-Emitting Diode Based on a Pyrene[4,5-d]Imidazole-Pyrene Molecule. CCS Chemistry, 3(4), 1435-1445. [Link]
-
Larsen, C. B., et al. (2018). The Triplet–Triplet Annihilation Efficiency of Some 9,10-Substituted Diphenyl Anthracene Variants—A Decisive Analysis from Kinetic Rate Constants. Molecules, 23(11), 2886. [Link]
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Tse, K. Y., et al. (2023). 9,10-Bis(iodoethynyl)anthracene. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 9), 834–837. [Link]
-
Wang, X., et al. (2022). Efficient Nondoped Blue Fluorescent Organic Light-Emitting Diodes (OLEDs) with a High External Quantum Efficiency of 9.4% @ 1000 cd m−2 Based on Phenanthroimidazole−Anthracene Derivative. ACS Applied Materials & Interfaces, 14(33), 38043–38051. [Link]
-
Aydemir, M., et al. (2016). High efficiency OLEDs based on anthracene derivatives: The impact of electron donating and withdrawing group on the performance of OLED. Organic Electronics, 30, 149-157. [Link]
-
Jiang, H., et al. (2019). Orthogonal anthracene and pyrene derivatives for efficient pure deep-blue organic light-emitting diodes. Journal of Materials Chemistry C, 7(22), 6653-6659. [Link]
-
Zhao, Z., et al. (2021). Highly efficient deep-blue fluorescent OLEDs based on anthracene derivatives with a triplet–triplet annihilation mechanism. Materials Chemistry Frontiers, 5(17), 6439-6446. [Link]
-
Kwon, H., et al. (2022). Highly Efficient Blue Host Compound Based on an Anthracene Moiety for OLEDs. Polymers, 14(12), 2451. [Link]
Sources
- 1. Highly efficient deep-blue fluorescent OLEDs based on anthracene derivatives with a triplet–triplet annihilation mechanism - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. Highly Efficient Blue Host Compound Based on an Anthracene Moiety for OLEDs | MDPI [mdpi.com]
- 3. Developing 9,10-anthracene Derivatives: Optical, Electrochemical, Thermal, and Electrical Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Orthogonal anthracene and pyrene derivatives for efficient pure deep-blue organic light-emitting diodes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of 9,10-Bis[(triisopropylsilyl)ethynyl]anthracene
Welcome to the technical support center for the purification of 9,10-Bis[(triisopropylsilyl)ethynyl]anthracene (TIPS-anthracene). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the successful isolation of high-purity TIPS-anthracene.
Introduction
9,10-Bis[(triisopropylsilyl)ethynyl]anthracene is a valuable organic semiconductor and photocatalyst with applications in organic electronics and photoredox catalysis.[1][2][3] Its unique molecular structure, featuring a rigid anthracene core and bulky triisopropylsilyl (TIPS) protecting groups, imparts exceptional thermal stability.[1] However, these same characteristics can present challenges during purification. This guide provides practical, field-proven insights to navigate these challenges effectively.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during the purification of TIPS-anthracene in a question-and-answer format.
Question 1: My crude product from the Sonogashira coupling reaction is a complex mixture. What are the likely impurities?
Answer: The primary impurities in a crude TIPS-anthracene product typically stem from side reactions and unreacted starting materials from the Sonogashira coupling. These can include:
-
Homocoupled alkyne (bis(triisopropylsilyl)acetylene): This is a very common non-polar byproduct.
-
Unreacted 9,10-dibromoanthracene or 9,10-diiodoanthracene: These starting materials may persist if the reaction did not go to completion.
-
Mono-substituted anthracene: 9-Bromo-10-[(triisopropylsilyl)ethynyl]anthracene or the iodo equivalent can be a significant impurity.
-
Palladium and copper catalyst residues: These can be difficult to remove and may require specific workup procedures.
-
Solvent and base residues: Triethylamine or other amines used as the base and solvent can be present.[1]
Question 2: I'm observing significant product decomposition during silica gel column chromatography. What's causing this and how can I prevent it?
Answer: TIPS-anthracene can be sensitive to the acidic nature of standard silica gel, leading to the cleavage of the silyl protecting groups. To mitigate this:
-
Deactivate the silica gel: Neutralize the silica gel by preparing a slurry with a solvent system containing a small amount of a non-polar amine, such as triethylamine (typically 0.1-1% v/v), and then packing the column with this slurry. This will neutralize the acidic sites on the silica surface.
-
Use alternative stationary phases: For particularly sensitive compounds, consider using less acidic stationary phases like alumina (neutral or basic) or Florisil®.[4]
-
Minimize contact time: Run the column as quickly as possible without sacrificing separation efficiency. A flash chromatography setup is highly recommended.
Question 3: My compound is streaking badly on the TLC plate and the column, leading to poor separation. What can I do?
Answer: Streaking is often a sign of poor solubility or strong interaction with the stationary phase. Here are some solutions:
-
Optimize the eluent system:
-
For column chromatography of TIPS-anthracene, a non-polar solvent system is generally required. Start with pure hexanes or heptane and gradually increase the polarity by adding a co-solvent like dichloromethane or toluene.[1] Ethyl acetate can also be used as a polar modifier, but start with very small percentages (e.g., 0.5-2%).
-
The addition of a small amount of triethylamine to the eluent (as mentioned in Q2) can also help to reduce streaking by competing for the active sites on the silica gel.
-
-
Dry loading: If the crude product has poor solubility in the initial eluent, dry loading is recommended. Dissolve the crude material in a good solvent (e.g., dichloromethane), adsorb it onto a small amount of silica gel, and then evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully loaded onto the top of the column.[5]
Question 4: I'm struggling to remove a persistent yellow/orange impurity that co-elutes with my product. What could it be and how do I get rid of it?
Answer: This is a common issue. The colored impurity is likely a small, highly conjugated byproduct or a degradation product.
-
Recrystallization: This is often the most effective method to remove closely eluting impurities and obtain highly pure, crystalline TIPS-anthracene. Toluene is a reported solvent for recrystallization of anthracene derivatives.[1] A mixed solvent system, such as dichloromethane/methanol or toluene/hexane, can also be effective.[6][7] The principle is to dissolve the material in a good solvent at an elevated temperature and then slowly cool it down, or to add a poor solvent to induce crystallization.
-
Sublimation: For anthracene derivatives, sublimation can be a powerful purification technique to remove non-volatile impurities.[1] This is performed under high vacuum and at elevated temperatures (e.g., 100-150°C).[1]
Experimental Protocols
Protocol 1: Flash Column Chromatography (Deactivated Silica Gel)
This protocol describes a standard procedure for the purification of TIPS-anthracene using deactivated silica gel.
Materials:
-
Crude 9,10-Bis[(triisopropylsilyl)ethynyl]anthracene
-
Silica gel (230-400 mesh)
-
Hexanes (or heptane)
-
Dichloromethane (or toluene)
-
Triethylamine
-
Glass column for flash chromatography
-
TLC plates, developing chamber, and UV lamp
Procedure:
-
TLC Analysis: Develop a suitable solvent system using TLC. A good starting point is a mixture of hexanes and a small amount of dichloromethane or toluene. The target Rf for the product should be around 0.2-0.3.
-
Silica Gel Deactivation:
-
In a fume hood, weigh the required amount of silica gel into a beaker.
-
Prepare the initial eluent (e.g., hexanes) containing 0.5% (v/v) triethylamine.
-
Carefully add the eluent to the silica gel to form a slurry. Stir gently to release trapped air.
-
-
Column Packing:
-
Secure the column in a vertical position.
-
Pour the silica gel slurry into the column.
-
Use gentle air pressure to pack the column and drain the excess solvent until the solvent level is just above the silica bed.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the initial eluent and carefully load it onto the top of the silica bed using a pipette.
-
Dry Loading (Recommended): Dissolve the crude product in dichloromethane, add a small amount of silica gel, and evaporate the solvent under reduced pressure. Carefully add the resulting powder to the top of the column.
-
-
Elution:
-
Carefully add the eluent to the column.
-
Apply gentle air pressure to begin eluting the compounds.
-
Collect fractions and monitor the separation by TLC.
-
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 2: Recrystallization
This protocol outlines the steps for purifying TIPS-anthracene by recrystallization.
Materials:
-
Crude or partially purified 9,10-Bis[(triisopropylsilyl)ethynyl]anthracene
-
Toluene (or a suitable solvent mixture like dichloromethane/methanol)
-
Erlenmeyer flask
-
Hot plate with stirring
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: Place the crude TIPS-anthracene in an Erlenmeyer flask. Add a minimal amount of toluene and gently heat the mixture with stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote further crystallization, you can then place the flask in an ice bath or a refrigerator.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Data Presentation
| Property | Value | Source |
| Molecular Formula | C36H50Si2 | [8][9] |
| Molecular Weight | 539.0 g/mol | [9] |
| Monoisotopic Mass | 538.3451 Da | [8] |
| Melting Point | 211-214 °C | [1] |
| Appearance | Orange to Brown powder to crystal | [10] |
Visualizations
Experimental Workflow: Purification of TIPS-Anthracene
Caption: A typical workflow for the purification of 9,10-Bis[(triisopropylsilyl)ethynyl]anthracene.
References
-
Frogley, B. J., & Hill, A. F. (2023). Synthesis and reactivity of 9,10-bis(4-trimethylsilylethynylbuta-1,3-diynyl)anthracene derived chromophores. Dalton Transactions, 52(12), 4574–4584. [Link]
-
Maekawa, M., Suenaga, Y., Kuroda-Sowa, T., & Munakata, M. (1999). Crystal structure of 9,10-bis(phenylethynyl)anthracene. Journal of the Crystallographic Society of Japan, 41(6), 415-417. [Link]
-
PubChemLite. (n.d.). 9,10-bis[(triisopropylsilyl)ethynyl]anthracene (C36H50Si2). [Link]
-
Gao, X., & He, G. (2010). 9,10-Ter-anthrylene-ethynylene: a new molecular architecture for solution processed anthracene-based thin film transistors. Journal of Materials Chemistry, 20(23), 4849-4854. [Link]
-
Shevchenko, A. V., et al. (2018). Deep-blue emitting 9,10-bis(perfluorobenzyl)anthracene. Beilstein Journal of Organic Chemistry, 14, 2577–2583. [Link]
-
Christensen, J. B., et al. (2014). Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion. Journal of Materials Chemistry C, 2(44), 9429-9436. [Link]
-
Miller, S. A., et al. (2023). Triplet Formation in a 9,10-Bis(phenylethynyl)anthracene Dimer and Trimer Occurs by Charge Recombination Rather than Singlet Fission. The Journal of Physical Chemistry B, 127(35), 7621–7632. [Link]
-
Miller, S. A., et al. (2023). Triplet Formation in a 9,10-Bis(phenylethynyl)anthracene Dimer and Trimer Occurs by Charge Recombination Rather than Singlet Fission. PMC. [Link]
-
Podkościelna, B., et al. (2023). Porous Polymers Based on 9,10-Bis(methacryloyloxymethyl)anthracene—Towards Synthesis and Characterization. Materials, 16(7), 2603. [Link]
-
Lalevée, J., et al. (2012). Organic Photocatalyst for Polymerization Reactions: 9,10-Bis[(triisopropylsilyl)ethynyl]anthracene. Macromolecular Rapid Communications, 33(2), 148-152. [Link]
-
Lalevée, J., et al. (2012). Organic Photocatalyst for Polymerization Reactions: 9,10-Bis[(triisopropylsilyl)ethynyl]anthracene. ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). 9,10-Bis[(triisopropylsilyl)ethynyl]anthracene. PubChem Compound Database. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. [Link]
-
Phenomenex. (2025, August 26). GC Column Troubleshooting Guide. [Link]
-
Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. [Link]
-
ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]
Sources
- 1. Buy 9,10-Bis[(triisopropylsilyl)ethynyl]anthracene | 862667-06-9 [smolecule.com]
- 2. Organic Photocatalyst for Polymerization Reactions: 9,10-Bis[(triisopropylsilyl)ethynyl]anthracene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chromatography [chem.rochester.edu]
- 5. chemistryviews.org [chemistryviews.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Triplet Formation in a 9,10-Bis(phenylethynyl)anthracene Dimer and Trimer Occurs by Charge Recombination Rather than Singlet Fission - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PubChemLite - 9,10-bis[(triisopropylsilyl)ethynyl]anthracene (C36H50Si2) [pubchemlite.lcsb.uni.lu]
- 9. 9,10-Bis[(triisopropylsilyl)ethynyl]anthracene | C36H50Si2 | CID 71310996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 9,10-Bis(phenylethynyl)anthracene | 10075-85-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Technical Support Center: Optimizing the Synthesis of 9,10-Bis(triisopropylsilyl)anthracene (TIPS-Anthracene)
Welcome to the technical support center for the synthesis of 9,10-Bis(triisopropylsilyl)anthracene, a crucial building block in organic electronics and materials science. This guide is designed for researchers, chemists, and drug development professionals to navigate the nuances of this synthesis, troubleshoot common issues, and ultimately improve reaction yields and product purity. We will delve into the mechanistic underpinnings of the reaction to provide a robust framework for rational optimization.
Understanding the Synthetic Strategy: Reductive Silylation
The most effective and common route to 9,10-bis(triisopropylsilyl)anthracene does not start from 9,10-anthraquinone, but rather from anthracene itself. The core transformation is a Birch-type reductive silylation . In a classical Birch reduction, an alkali metal (like lithium or sodium) in liquid ammonia is used to reduce an aromatic ring.[1] For anthracene, this reduction preferentially occurs at the central 9 and 10 positions, as this preserves the aromaticity of the two outer benzene rings, resulting in a more stable 9,10-dihydroanthracene intermediate.[2][3]
In our case, instead of quenching the reaction with a proton source (like an alcohol) to get the dihydroanthracene, we intercept the anionic intermediates with an electrophilic silylating agent, triisopropylsilyl chloride (TIPS-Cl). This "trapping" of the anions with the silyl chloride installs the bulky TIPS groups at the 9 and 10 positions. A subsequent aromatization step, often spontaneous upon workup or with a mild oxidant, yields the final desired product.
Reaction Mechanism: A Step-by-Step View
The reaction proceeds through a series of single-electron transfers (SET) from the alkali metal to the anthracene core, generating radical anions and dianions which are then captured by the silylating agent.
Caption: Reductive silylation mechanism of anthracene.
Troubleshooting Guide & FAQs
This section addresses common problems encountered during the synthesis of TIPS-anthracene.
Q1: My reaction yield is consistently low. What are the most likely causes?
A1: Low yields can stem from several factors. Here is a checklist of the most critical parameters to investigate:
-
Purity of Reagents and Solvent: The Birch reduction is highly sensitive to moisture and oxygen. Ensure your solvent (typically anhydrous tetrahydrofuran, THF) is rigorously dried and degassed. The lithium metal should be clean and free of oxide layers (a fresh piece cut under an inert atmosphere is ideal). Anthracene should be of high purity, as impurities can interfere with the electron transfer process.
-
Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reducing agent (lithium) or silylating agent (TIPS-Cl). It can also be caused by the deactivation of the lithium surface.
-
Side Reactions: The primary side reaction is the formation of the mono-silylated product, 9-(triisopropylsilyl)anthracene. Another possibility is over-reduction of the anthracene core if the reaction conditions are not well-controlled.
-
Degradation during Workup: The product and intermediates can be sensitive. Ensure the workup is performed promptly and under conditions that minimize degradation (e.g., avoiding strong acids or bases unless necessary for quenching).
Q2: I'm observing a significant amount of mono-silylated byproduct. How can I favor the formation of the di-silylated product?
A2: The formation of the mono-silylated product is a common issue and is often a result of stoichiometry and reaction kinetics.
-
Stoichiometry of Reagents: Ensure you are using a sufficient excess of both the lithium metal and triisopropylsilyl chloride. A molar ratio of at least 2.5 to 3 equivalents of both lithium and TIPS-Cl relative to anthracene is recommended to drive the reaction towards di-substitution.
-
Reaction Time and Temperature: Allowing the reaction to proceed for a sufficient amount of time is crucial. Monitor the reaction by thin-layer chromatography (TLC) if possible. The reaction is typically run at low temperatures (e.g., -78 °C to room temperature). Maintaining a low temperature can sometimes help control the reactivity and improve selectivity.
Q3: My reaction mixture is not developing the characteristic dark green/blue color of the radical anion. What does this indicate?
A3: The formation of a deep color is a visual indicator that the single-electron transfer from the lithium metal to the anthracene is occurring, forming the radical anion.[1] If this color does not develop, it points to a problem with the initial reduction step.
-
Inactive Lithium: The surface of the lithium metal may be passivated with oxides or other impurities. Try cutting the lithium into small, fresh pieces immediately before use to expose a clean surface.
-
Presence of Quenching Agents: Trace amounts of water, oxygen, or acidic impurities in your solvent or on your glassware will quench the radical anion as it forms. Ensure all components of the reaction are scrupulously dried and handled under an inert atmosphere (e.g., argon or nitrogen).
Q4: How can I effectively purify the crude TIPS-anthracene product?
A4: Purification is critical to obtaining high-quality material. A multi-step approach is often necessary.
-
Initial Workup: After quenching the reaction (e.g., with a saturated aqueous solution of ammonium chloride), the organic phase should be separated, dried, and the solvent removed under reduced pressure.
-
Column Chromatography: Flash column chromatography on silica gel is an effective method to separate the di-silylated product from the mono-silylated byproduct and any remaining starting material. A non-polar eluent system, such as hexanes or a mixture of hexanes and a small amount of a slightly more polar solvent like dichloromethane, is typically used.
-
Recrystallization: For the final purification step to obtain highly crystalline material, recrystallization is recommended. Solvents such as ethanol, isopropanol, or a mixture of toluene and hexanes can be effective.[4] The choice of solvent will depend on the specific impurities present.
Optimized Experimental Protocol
This protocol is a synthesis of best practices for the Birch-type reductive silylation of anthracene.
Materials and Equipment:
-
Three-necked round-bottom flask, equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel.
-
Schlenk line or glovebox for inert atmosphere operations.
-
Anhydrous tetrahydrofuran (THF).
-
Lithium metal.
-
Anthracene.
-
Triisopropylsilyl chloride (TIPS-Cl).
-
Saturated aqueous ammonium chloride solution.
-
Anhydrous magnesium sulfate or sodium sulfate.
Step-by-Step Procedure:
-
Preparation: Under an inert atmosphere (argon or nitrogen), add anthracene (1.0 eq) and anhydrous THF to a dry three-necked flask.
-
Reduction: Cool the solution to -78 °C (dry ice/acetone bath). Add small, freshly cut pieces of lithium metal (2.5-3.0 eq) to the stirred solution. The solution should develop a deep green or blue color over 30-60 minutes, indicating the formation of the anthracene radical anion.
-
Silylation: Slowly add triisopropylsilyl chloride (2.5-3.0 eq) dropwise via a syringe or dropping funnel, maintaining the low temperature. The color of the solution will likely change as the silylation proceeds.
-
Warming and Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours (e.g., 4-12 hours). The progress of the reaction can be monitored by TLC.
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with hexanes or a hexanes/dichloromethane gradient) followed by recrystallization from a suitable solvent system.
Troubleshooting Workflow
Caption: Troubleshooting decision tree for low yield.
Data Summary Table
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous THF | Good solubility for reactants and stable under reductive conditions. Must be rigorously dried. |
| Reducing Agent | Lithium metal (freshly cut) | Provides the necessary electrons for the reduction of anthracene. A clean surface is crucial for reactivity. |
| Silylating Agent | Triisopropylsilyl chloride (TIPS-Cl) | Electrophile that traps the anionic intermediates. The bulky TIPS groups enhance solubility and stability of the final product. |
| Stoichiometry | Anthracene:Li:TIPS-Cl = 1 : 2.5-3.0 : 2.5-3.0 | An excess of the reducing and silylating agents is required to drive the reaction to the di-silylated product and minimize mono-silylation. |
| Temperature | -78 °C to Room Temperature | Initial low temperature helps to control the exothermic reaction and can improve selectivity. Warming to room temperature ensures the reaction goes to completion. |
| Reaction Time | 4 - 12 hours | Sufficient time is needed for both reduction and silylation steps to complete. Monitor by TLC for optimal timing. |
| Workup | Quench with sat. aq. NH₄Cl | Mild quenching agent that neutralizes any remaining reactive species without degrading the product. |
| Purification | Column Chromatography followed by Recrystallization | Essential for removing byproducts and obtaining high-purity, crystalline TIPS-anthracene. |
References
-
Birch Reduction of Aromatic Rings. (2019). Master Organic Chemistry. [Link]
-
Tehfe, M.-A., et al. (2012). Organic Photocatalyst for Polymerization Reactions: 9,10-Bis[(triisopropylsilyl)ethynyl]anthracene. ACS Macro Letters, 1(1), 198–203. [Link]
-
Jan, R. (2016). Birch Reduction Of Anthracene. Chemistry Stack Exchange. [Link]
-
9,10-Dihydroanthracene. (n.d.). In Wikipedia. Retrieved February 6, 2026, from [Link]
-
Syeda, F. (n.d.). Preparation of 9,10-Dihydroanthracene-9,10-Endosuccinic Anhydride - Diels-Alder Reaction. Scribd. [Link]
-
Frogley, B. J., & Hill, A. F. (2023). Synthesis and reactivity of 9,10-bis(4-trimethylsilylethynylbuta-1,3-diynyl)anthracene derived chromophores. Dalton Transactions, 52(14), 4574-4584. [Link]
-
9,10-Dihydroanthracene | C14H12 | CID 11940. (n.d.). PubChem. [Link]
-
Synthesis of Silyl-substituted Anthracene Derivatives via Birch-type Silylation. (n.d.). J-Global. [Link]
-
Preparation of 9,10-dihydroanthracene-9,10-,-succinicanhydride via Diels-Alder reaction. (2014). Organic Synthesis International. [Link]
-
Tehfe, M. A., et al. (2012). Organic photocatalyst for polymerization reactions: 9,10-bis[(triisopropylsilyl)ethynyl]anthracene. ACS macro letters, 1(1), 198-203. [Link]
- Kleiss, L. D., & Adams, A. D. (1956). U.S. Patent No. 2,767,232. Washington, DC: U.S.
-
Tips & Tricks: Recrystallization. (n.d.). University of Rochester Department of Chemistry. [Link]
-
9,10-DIMETHYL- AND 9,10-DIPHENYL-9,10-DIHYDRO-9,10-ETHANO-ANTHRACENE BY FRIEDEL–CRAFTS CYCLIALKYLATIONS OF 1,4-DIARYLSUBSTITUTED-1,4-DIOLS. (n.d.). ResearchGate. [Link]
-
Triplet Formation in a 9,10-Bis(phenylethynyl)anthracene Dimer and Trimer Occurs by Charge Recombination Rather than Singlet Fission. (2023). ACS Publications. [Link]
-
Recrystallization is the most common method for purifying solid compounds. (n.d.). University of California, Los Angeles. [Link]
-
9,10-Bis[(triisopropylsilyl)ethynyl]anthracene. (n.d.). PubChem. [Link]
-
A Structured Approach To Cope with Impurities during Industrial Crystallization Development. (2021). ACS Publications. [Link]
-
Birch reduction. (n.d.). In Wikipedia. Retrieved February 6, 2026, from [Link]
-
Synthetic routes from anthracenes (A-ring formation). (n.d.). Cambridge University Press. [Link]
-
Birch Reduction Reaction and Mechanism Benzene and Substituted Rings Leah Fisch. (2016, January 12). YouTube. [Link]
- Jaeger, A. (1932). U.S. Patent No. 1,845,281. Washington, DC: U.S.
-
Birch Reduction Mechanism: Steps, Example & Explained. (n.d.). Vedantu. [Link]
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Technical Support Center: 9,10-Bis[(triisopropylsilyl)ethynyl]anthracene (TIPS-Anthracene)
Welcome to the technical support center for 9,10-Bis[(triisopropylsilyl)ethynyl]anthracene (TIPS-Anthracene). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) regarding the handling, stability, and degradation of this versatile molecule. Our goal is to equip you with the necessary knowledge to anticipate and resolve potential issues in your experiments, ensuring the integrity and success of your research.
Introduction to TIPS-Anthracene and its Stability
9,10-Bis[(triisopropylsilyl)ethynyl]anthracene, commonly known as TIPS-Anthracene, is a highly fluorescent and soluble derivative of anthracene. The bulky triisopropylsilyl (TIPS) groups enhance its solubility in organic solvents and influence its solid-state packing, making it a valuable component in organic electronics, photocatalysis, and singlet fission applications.[1] However, like many polycyclic aromatic hydrocarbons, TIPS-Anthracene is susceptible to degradation under certain conditions, which can significantly impact experimental outcomes. This guide will delve into the primary degradation pathways and provide practical solutions to common challenges.
Frequently Asked Questions (FAQs)
Storage and Handling
Q1: How should I properly store TIPS-Anthracene to minimize degradation?
A1: TIPS-Anthracene should be stored in a cool, dark, and dry environment, preferably under an inert atmosphere (e.g., argon or nitrogen). Exposure to light, oxygen, and moisture can initiate degradation pathways. For long-term storage, keeping the solid compound in a sealed vial inside a desiccator at or below room temperature is recommended.
Q2: What solvents are recommended for preparing TIPS-Anthracene solutions?
A2: TIPS-Anthracene is soluble in a range of common organic solvents such as toluene, tetrahydrofuran (THF), dichloromethane (DCM), and chloroform. For applications sensitive to oxidation, it is crucial to use degassed solvents to minimize the presence of dissolved oxygen, a key player in the photodegradation process.
Troubleshooting Guide: Degradation Pathways and Their Identification
The primary degradation pathways for TIPS-Anthracene involve photodegradation in the presence of oxygen and desilylation under certain chemical conditions. Understanding these pathways is key to troubleshooting unexpected experimental results.
Photodegradation: The Endoperoxide Formation
Issue: A noticeable decrease in the characteristic vibrant yellow-green fluorescence of my TIPS-Anthracene solution is observed, accompanied by a change in the UV-Vis absorption spectrum, particularly after exposure to light.
Causality: The most common degradation pathway for TIPS-Anthracene is photooxidation.[2] In the presence of light and molecular oxygen, the excited anthracene core can sensitize the formation of singlet oxygen (¹O₂). This highly reactive species then undergoes a [4+2] cycloaddition reaction with the anthracene core to form a non-fluorescent endoperoxide.[3] This process disrupts the aromaticity of the anthracene unit, leading to a loss of its characteristic absorption and emission properties.
Troubleshooting and Validation:
-
UV-Vis Spectroscopy: Monitor the reaction by taking UV-Vis spectra over time. The characteristic structured absorption bands of TIPS-Anthracene in the 400-450 nm region will decrease, while new, less defined absorption at shorter wavelengths will appear due to the formation of the endoperoxide.
-
¹H NMR Spectroscopy: The formation of the endoperoxide can be confirmed by ¹H NMR. The aromatic protons of the anthracene core will shift upfield due to the loss of aromaticity. New signals corresponding to the bridgehead protons of the endoperoxide will also appear.
-
Fluorescence Spectroscopy: A significant decrease in fluorescence intensity will be observed. This fluorescence quenching is a sensitive indicator of degradation.[2]
Experimental Protocol: Monitoring Photodegradation of TIPS-Anthracene
-
Prepare a solution of TIPS-Anthracene in a suitable solvent (e.g., toluene) in a quartz cuvette.
-
Measure the initial UV-Vis absorption and fluorescence spectra of the solution.
-
Expose the solution to a light source (e.g., a laboratory lamp or sunlight).
-
At regular intervals, measure the UV-Vis absorption and fluorescence spectra.
-
Plot the absorbance at the λmax of TIPS-Anthracene and the fluorescence intensity as a function of time to quantify the degradation rate.
Visualization of Photodegradation Pathway:
Caption: Photodegradation of TIPS-Anthracene to its endoperoxide.
Secondary Degradation of the Endoperoxide
Issue: After initial photodegradation, further changes in the spectral properties of the solution are observed, even in the dark.
Causality: The initially formed endoperoxide can be thermally or photochemically unstable and may undergo further reactions. One documented pathway for anthracene endoperoxides is the formation of a diepoxide.[4] This secondary degradation can lead to a more complex mixture of products.
Troubleshooting and Validation:
-
Chromatographic Analysis (TLC, HPLC): Thin-layer chromatography or high-performance liquid chromatography can be used to separate the different components of the degraded mixture, revealing the presence of multiple products.
-
Mass Spectrometry: Analysis of the reaction mixture by mass spectrometry can help identify the molecular weights of the degradation products, providing evidence for the formation of species like the diepoxide.
Visualization of Secondary Degradation:
Caption: Secondary degradation of the endoperoxide.
Desilylation: Loss of the TIPS Groups
Issue: My reaction yields a product with a significantly different polarity than expected, and NMR analysis shows the absence of the characteristic isopropyl signals of the TIPS groups.
Causality: The silicon-carbon bond of the ethynyl groups is susceptible to cleavage under both acidic and basic conditions. This desilylation process removes the bulky TIPS groups, yielding 9,10-diethynylanthracene or mono-desilylated products.
Common Causes of Desilylation:
-
Acidic Conditions: Strong acids can protonate the acetylene, facilitating the cleavage of the silyl group.
-
Basic Conditions: Fluoride ions, often from sources like tetrabutylammonium fluoride (TBAF), are particularly effective at cleaving silicon-carbon bonds.[5] The effectiveness of TBAF can be influenced by the presence of water.[6] Strong non-fluoride bases can also promote desilylation.
Troubleshooting and Validation:
-
pH Measurement: Check the pH of your reaction mixture if unintended desilylation is suspected.
-
NMR Spectroscopy: The disappearance of the signals corresponding to the isopropyl protons and the silicon atoms in ¹H and ²⁹Si NMR, respectively, is a clear indication of desilylation. The appearance of a signal for the acetylenic proton (if the terminal alkyne is formed) would also be observed.
-
Control Experiment: Run a control experiment where TIPS-Anthracene is subjected to the same pH conditions without other reagents to confirm if desilylation is occurring.
Experimental Protocol: Test for Desilylation with TBAF
-
Dissolve a small amount of TIPS-Anthracene in THF.
-
Add a solution of TBAF in THF to the TIPS-Anthracene solution.
-
Monitor the reaction by thin-layer chromatography (TLC). The product, 9,10-diethynylanthracene, will have a different Rf value.
-
After a set time, quench the reaction and analyze the product mixture by ¹H NMR to confirm the absence of TIPS groups.
Visualization of Desilylation Pathway:
Caption: Desilylation of TIPS-Anthracene.
Impurities from Synthesis
Issue: My purified TIPS-Anthracene shows minor impurities in the NMR spectrum that do not correspond to degradation products.
Causality: TIPS-Anthracene is typically synthesized via a Sonogashira cross-coupling reaction between 9,10-dibromoanthracene and triisopropylsilylacetylene.[7] Potential impurities can arise from this synthesis:
-
Homocoupling of Triisopropylsilylacetylene: The copper co-catalyst used in the Sonogashira reaction can promote the homocoupling of the alkyne to form 1,4-bis(triisopropylsilyl)buta-1,3-diyne.[8]
-
Incomplete Reaction: Unreacted 9,10-dibromoanthracene or the mono-substituted product, 9-bromo-10-[(triisopropylsilyl)ethynyl]anthracene, may be present.
Troubleshooting and Validation:
-
Careful Chromatography: Purification by column chromatography is essential to remove these impurities. Monitoring the fractions carefully by TLC is crucial.
-
NMR Analysis: Compare the ¹H and ¹³C NMR spectra of your sample with literature values for pure TIPS-Anthracene to identify any extraneous peaks that may correspond to the potential impurities mentioned above.
Summary of Spectroscopic Data for Troubleshooting
| Compound | Key ¹H NMR Features | Key UV-Vis Features | Fluorescence |
| TIPS-Anthracene | Aromatic protons in the anthracene region, characteristic isopropyl signals. | Structured absorption bands between 400-450 nm. | Strong yellow-green emission. |
| Endoperoxide | Upfield shift of aromatic protons, appearance of bridgehead proton signals. | Loss of structured absorption in the 400-450 nm range. | Quenched. |
| Desilylated Product | Disappearance of isopropyl signals, potential appearance of acetylenic proton signal. | Similar to TIPS-Anthracene but may show slight shifts. | Fluorescent. |
References
- Tehfe, M.-A., Lalevée, J., Morlet-Savary, F., Graff, B., Blanchard, N., & Fouassier, J.-P. (2012). Organic Photocatalyst for Polymerization Reactions: 9,10-Bis[(triisopropylsilyl)ethynyl]anthracene. ACS Macro Letters, 1(2), 198–203.
- de Clercq, D. M., Collins, M. I., Sloane, N. P., Roberts, D. A., van der Salm, H., Tayebjee, M. J. Y., & Schmidt, T. W. (2024). Singlet fission in TIPS-anthracene thin films. Chemical Science, 15(18), 6402–6409.
- Fidder, H., Lauer, A., Freyer, W., Koeppe, B., & Heyne, K. (2009). Photochemistry of anthracene-9,10-endoperoxide. The Journal of Physical Chemistry A, 113(22), 6289–6296.
- Kaburagi, Y., & Kishi, Y. (2007). Operationally simple and efficient workup procedure for TBAF-mediated desilylation: application to halichondrin synthesis. Organic Letters, 9(4), 711–714.
- Frazer, L., Gallaher, J. K., & Schmidt, T. W. (2018). TIPS-anthracene: a singlet fission or triplet fusion material? Journal of Photonics for Energy, 8(2), 022006.
- Wilson, K. L., Murray, J., & Sneddon, H. F. (2018). Dimethylisosorbide (DMI) as a Bio-Derived Solvent for Pd-Catalyzed Cross-Coupling Reactions. Organic Process Research & Development, 22(11), 1643–1650.
- Fidler, H., Lauer, A., Freyer, W., Koeppe, B., & Heyne, K. (2009). The Dual Photochemistry of Anthracene-9,10-endoperoxide: Exploring the Competing Ultrafast Photoinduced Reactions of a Model Aromatic Endoperoxide. Refubium - Freie Universität Berlin.
- Hogrefe, R. I., & Stec, W. J. (1994). Effect of excess water on the desilylation of oligoribonucleotides using tetrabutylammonium fluoride. Nucleosides & Nucleotides, 13(1-3), 743–753.
- Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46–49.
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874–922.
- Eckhardt, M., & Fu, G. C. (2003). The First Applications of Carbene Ligands in Cross-Couplings of Alkyl Electrophiles: Sonogashira Reactions of Unactivated Alkyl Bromides and Iodides. Journal of the American Chemical Society, 125(45), 13642–13643.
- Wikipedia contributors. (2023). Sonogashira coupling. In Wikipedia, The Free Encyclopedia.
-
PubChem. (n.d.). 9,10-Bis[(triisopropylsilyl)ethynyl]anthracene. Retrieved February 6, 2026, from [Link]
- de Clercq, D. M., Collins, M. I., Sloane, N. P., Roberts, D. A., van der Salm, H., Tayebjee, M. J. Y., & Schmidt, T. W. (2024). Singlet fission in TIPS-anthracene thin films. Chemical Science, 15(18), 6402–6409.
- Tehfe, M.-A., Lalevée, J., Morlet-Savary, F., Graff, B., Blanchard, N., & Fouassier, J.-P. (2012). Organic Photocatalyst for Polymerization Reactions: 9,10-Bis[(triisopropylsilyl)ethynyl]anthracene. ACS Macro Letters, 1(2), 198–203.
- Fidder, H., Lauer, A., Freyer, W., Koeppe, B., & Heyne, K. (2009). Photochemistry of anthracene-9,10-endoperoxide. The Journal of Physical Chemistry A, 113(22), 6289–6296.
- Kaburagi, Y., & Kishi, Y. (2007). Operationally simple and efficient workup procedure for TBAF-mediated desilylation: application to halichondrin synthesis. Organic Letters, 9(4), 711–714.
- Frazer, L., Gallaher, J. K., & Schmidt, T. W. (2018). TIPS-anthracene: a singlet fission or triplet fusion material? Journal of Photonics for Energy, 8(2), 022006.
- Wilson, K. L., Murray, J., & Sneddon, H. F. (2018). Dimethylisosorbide (DMI) as a Bio-Derived Solvent for Pd-Catalyzed Cross-Coupling Reactions. Organic Process Research & Development, 22(11), 1643–1650.
- Fidler, H., Lauer, A., Freyer, W., Koeppe, B., & Heyne, K. (2009). The Dual Photochemistry of Anthracene-9,10-endoperoxide: Exploring the Competing Ultrafast Photoinduced Reactions of a Model Aromatic Endoperoxide. Refubium - Freie Universität Berlin.
- Hogrefe, R. I., & Stec, W. J. (1994). Effect of excess water on the desilylation of oligoribonucleotides using tetrabutylammonium fluoride. Nucleosides & Nucleotides, 13(1-3), 743–753.
- Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46–49.
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874–922.
- Eckhardt, M., & Fu, G. C. (2003). The First Applications of Carbene Ligands in Cross-Couplings of Alkyl Electrophiles: Sonogashira Reactions of Unactivated Alkyl Bromides and Iodides. Journal of the American Chemical Society, 125(45), 13642–13643.
- Wikipedia contributors. (2023). Sonogashira coupling. In Wikipedia, The Free Encyclopedia.
-
PubChem. (n.d.). 9,10-Bis[(triisopropylsilyl)ethynyl]anthracene. Retrieved February 6, 2026, from [Link]
- Nandi, A., Manna, B., & Ghosh, R. (2023). Ultrafast Dynamics of the 9,10-Bis[(triisopropylsilyl)ethynyl]anthracene Nanoaggregate and Thin Film: Influence of the Molecular Packing and Sample Morphology on Singlet Fission and Excimer Formation. The Journal of Physical Chemistry C, 127(26), 12621–12630.
Sources
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 4. Dual photochemistry of anthracene-9,10-endoperoxide studied by femtosecond spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. laszlofrazer.com [laszlofrazer.com]
- 6. Enhanced photo-reactivity of polyanthracene in the VIS region - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Triplet Formation in a 9,10-Bis(phenylethynyl)anthracene Dimer and Trimer Occurs by Charge Recombination Rather than Singlet Fission - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Photocatalytic Efficiency of TIPS-Anthracene
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for 9,10-bis(triisopropylsilylethynyl)anthracene (TIPS-anthracene). This document is designed for researchers, scientists, and drug development professionals to provide expert-driven insights and practical solutions for common challenges encountered during its use as an organic photocatalyst. Our goal is to move beyond simple procedural lists and explain the underlying scientific principles, enabling you to troubleshoot effectively and optimize your experimental outcomes.
Section 1: Foundational FAQs
This section addresses the most common questions regarding the fundamental properties and mechanisms of TIPS-anthracene.
Q1: How does TIPS-anthracene function as a photocatalyst?
A: TIPS-anthracene primarily functions through a process involving the generation of an excited triplet state. Upon absorption of light (typically in the UV-A or blue region), the molecule is promoted from its ground state (S₀) to an excited singlet state (S₁). While it can fluoresce from this state, it can also undergo a process called intersystem crossing (ISC) to a long-lived excited triplet state (T₁). This triplet state is the key reactive intermediate in many photocatalytic cycles.
The T₁ state of TIPS-anthracene can participate in reactions in two main ways:
-
Energy Transfer: The excited catalyst can directly transfer its energy to a substrate molecule, promoting it to an excited state and enabling a chemical transformation.
-
Singlet Oxygen Generation: In the presence of ground-state molecular oxygen (³O₂), the T₁ state of TIPS-anthracene can transfer its energy to oxygen, generating highly reactive singlet oxygen (¹O₂). This is a common pathway for photooxidations. Anthracene derivatives are known to be efficient generators of singlet oxygen, which can then react with various substrates.[1][2]
The bulky triisopropylsilyl (TIPS) groups enhance the solubility of the anthracene core in organic solvents and can help prevent undesirable side reactions like photodimerization, which is a known reaction pathway for unsubstituted anthracene.[3]
Caption: General photocatalytic cycle of TIPS-anthracene.
Q2: What is the difference between singlet fission and triplet-triplet annihilation (TTA) in the context of TIPS-anthracene?
A: Both are processes involving triplet states, but they are fundamentally opposite.
-
Singlet Fission (SF): One singlet exciton (S₁) splits its energy to form two triplet excitons (2 x T₁).[4] This is an exciton multiplication process. For SF to be efficient, the energy of the singlet state must be approximately twice the energy of the triplet state (E(S₁) ≥ 2 * E(T₁)). While TIPS-pentacene is a well-known SF material, TIPS-anthracene has a much lower reported SF yield, around 19% in thin films, because non-radiative decay pathways are competitive.[4][5] In many photocatalytic applications in solution, SF is not the dominant pathway.
-
Triplet-Triplet Annihilation (TTA): Two triplet excitons (2 x T₁) collide and combine their energy to form one higher-energy singlet exciton (S₁).[6] This S₁ state can then emit a photon of higher energy (shorter wavelength) than the photons initially absorbed to create the triplets. This process is also known as photon upconversion. TIPS-anthracene is a highly efficient TTA material, with reported TTA efficiencies up to 77%.[7][8]
For most standard photocatalysis applications, you are primarily leveraging the reactivity of the T₁ state itself, not the collective phenomena of SF or TTA. However, understanding these pathways is crucial for advanced applications or when analyzing efficiency losses.
Q3: How critical is solvent choice for my reaction?
A: Solvent choice is extremely critical and is a frequent source of poor reproducibility. The solvent does not just dissolve the reactants; it directly influences the photophysical properties of the photocatalyst.[9]
Key solvent effects include:
-
Redox Potentials: The ground- and excited-state redox potentials of a photocatalyst can vary significantly with solvent polarity. This directly impacts the thermodynamic driving force of the reaction. A reaction that is favorable in one solvent may be unfavorable in another.[9][10]
-
Triplet Energies: The energy of the triplet state can also be solvent-dependent, which affects the efficiency of energy transfer to substrates.[9]
-
Catalyst Stability: The rate of photodegradation can be influenced by the solvent environment.
-
Oxygen Solubility: For reactions involving singlet oxygen, the solubility of O₂ in the solvent is a key parameter.
| Solvent Property | Impact on Photocatalysis | Causality |
| Polarity | Alters excited-state and ground-state redox potentials. | Stabilizes or destabilizes charge-separated states, affecting the thermodynamics of electron transfer.[9] |
| Viscosity | Can affect diffusion-controlled processes like TTA or quenching. | Higher viscosity slows down molecular movement and collisions. |
| Presence of Halogens | Can enhance intersystem crossing (Heavy Atom Effect). | Solvents like bromobenzene can increase the rate of S₁ → T₁ conversion, potentially boosting reactions that rely on the triplet state.[11] |
| Oxygen Content | Crucial for singlet oxygen-mediated reactions. | Insufficient O₂ will limit the rate of ¹O₂ formation. Degassing is necessary for reactions that are quenched by O₂. |
Practical Advice: Always report the solvent used. When adapting a procedure from the literature, use the same solvent. If optimizing, screen a range of solvents with varying polarities (e.g., Toluene, Dichloromethane, Acetonitrile, DMF) but be aware that you are fundamentally changing the thermodynamics of the system.
Section 2: Experimental Design & Protocols
Q4: What is a standard experimental setup for a TIPS-anthracene photocatalyzed reaction?
A: A typical setup aims to provide uniform irradiation and temperature control to ensure reproducibility. Lack of control over these parameters is a primary cause of inconsistent results.[12]
Essential Components:
-
Reaction Vessel: A vessel made of borosilicate glass (Pyrex) or quartz is recommended, as it must be transparent to the wavelengths of light used for excitation.
-
Light Source: Blue LEDs (e.g., 405-450 nm) are commonly used as they match the absorption profile of TIPS-anthracene. Ensure the light source provides even illumination of the reaction mixture.
-
Stirring: Vigorous stirring is essential for ensuring that the catalyst and reactants are homogenously distributed and irradiated.
-
Temperature Control: Light sources generate heat. Use a cooling fan or a water bath to maintain a constant, defined reaction temperature. Uncontrolled temperature fluctuations can significantly affect reaction rates and selectivity.[12]
-
Atmosphere Control: The vessel should be sealed with a septum to allow for control of the atmosphere. For oxygen-sensitive reactions, the mixture must be deoxygenated by sparging with an inert gas (N₂ or Ar). For reactions requiring singlet oxygen, ensure an oxygen-rich environment (e.g., O₂ balloon).
Protocol: General Procedure for a Photocatalytic Reaction
-
Preparation: To a borosilicate glass vial, add TIPS-anthracene (typically 0.1-2 mol%), the substrate, and any other reagents.
-
Solvent Addition: Add the chosen anhydrous solvent.
-
Atmosphere Control:
-
For Anaerobic Conditions: Seal the vial with a septum and sparge the solution with Argon or Nitrogen for 15-30 minutes while stirring.
-
For Aerobic Conditions: If the reaction requires oxygen, ensure it is not sealed airtight or place an O₂ balloon on the vessel.
-
-
Initiation: Place the vial at a fixed distance from the light source and begin vigorous stirring. If required, use a fan or water bath to maintain a constant temperature (e.g., 25 °C).
-
Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by a suitable method (TLC, GC-MS, ¹H NMR).
-
Work-up: Once the reaction is complete, turn off the light source and perform a standard aqueous work-up and purification by column chromatography.
Section 3: Troubleshooting Guide
This guide provides a logical workflow for diagnosing and resolving common experimental issues.
Caption: Troubleshooting workflow for low product yield.
Q5: My reaction is not proceeding, or the yield is very low. What are the primary factors to check?
A: Follow a systematic approach, starting with the simplest explanations.
-
Verify the Light Source:
-
Wavelength: Are you using a light source that overlaps with the absorption spectrum of TIPS-anthracene (approx. 380-430 nm)? Using an incorrect wavelength will result in no photoexcitation.
-
Intensity & Position: Is the light source powerful enough and positioned correctly to irradiate the entire sample homogenously? Inefficient light penetration is a common issue in scaled-up or concentrated reactions.[12]
-
-
Check Reagent and Catalyst Integrity:
-
Substrate Purity: Impurities in the starting material can act as quenchers or inhibitors.
-
Catalyst Health: TIPS-anthracene can degrade over time or upon exposure to light and air. A healthy solution should be brightly fluorescent under UV light. If its color has changed or it no longer fluoresces strongly, it may have decomposed. The primary degradation pathway is often reaction with singlet oxygen to form a non-fluorescent endoperoxide.[1][13]
-
Solvent Quality: Ensure the solvent is anhydrous and, if the reaction is anaerobic, properly deoxygenated. Water and oxygen can be potent quenchers of excited states and reactive intermediates.
-
-
Evaluate the Reaction Atmosphere:
-
Oxygen Requirement: Many photocatalytic reactions are quenched by oxygen. If your reaction does not explicitly use oxygen (e.g., for ¹O₂ generation), it must be rigorously deoxygenated.
-
Oxygen Necessity: Conversely, if the mechanism involves singlet oxygen, the reaction requires a sufficient supply of O₂. A simple test is to run one reaction under Argon and another under an Oxygen balloon to see which is favored.
-
Q6: I am getting inconsistent results between batches. What could be the cause?
A: Poor reproducibility is almost always due to a lack of precise control over reaction parameters.[12]
-
Temperature: As mentioned, light sources produce heat. A 10 °C difference in temperature can double a reaction rate. Use a thermometer and a cooling system (fan or bath) to ensure the internal reaction temperature is the same for every run.
-
Light Flux: The distance from the light source, the age of the bulb/LED, and the cleanliness of the reaction vessel all affect the number of photons reaching the catalyst. Standardize your setup meticulously.
-
Stirring Rate: In heterogeneous or viscous solutions, the stirring rate can affect mass transport and the homogeneity of light exposure. Use the same stir bar and a consistent RPM.
-
Degassing Technique: The efficiency of deoxygenation can vary. Standardize the sparging time and gas flow rate.
Q7: I suspect my catalyst is degrading. How can I confirm this and prevent it?
A: Catalyst degradation manifests as a loss of catalytic activity over time, often accompanied by a color change or loss of fluorescence.
-
Confirmation: Monitor the reaction using UV-Vis or fluorescence spectroscopy. A decrease in the characteristic absorbance or emission peaks of TIPS-anthracene over the course of the reaction is direct evidence of degradation. The most common degradation pathway is the [4+2] cycloaddition with singlet oxygen to form an endoperoxide, which is thermally reversible in some anthracene systems but can lead to permanent degradation.[1][14]
-
Prevention:
-
Rigorous Degassing: If the reaction does not require oxygen, removing it is the most effective way to prevent singlet oxygen-mediated degradation.
-
Lower Catalyst Loading: Using a very high catalyst concentration can sometimes lead to self-quenching or aggregation, which can promote degradation pathways.
-
Control Light Intensity: Excessively high light intensity can accelerate photodegradation. Use the minimum intensity required for an efficient reaction.
-
Consider a Protective Additive: In some systems, additives can be used to stabilize the photocatalyst, though this is highly reaction-specific.[13]
-
Q8: Can the catalyst be recovered and reused?
A: In principle, a true catalyst is not consumed and should be reusable. However, practical challenges exist.
-
Homogeneous Catalyst: Since TIPS-anthracene is dissolved in the reaction medium, its recovery requires separation from the product and unreacted starting materials, which is often difficult.
-
Deactivation: As discussed, the catalyst can deactivate during the reaction. Even if recovered, it may not have the same activity.
-
Regeneration: Some deactivated photocatalysts can be regenerated. For instance, if deactivation is due to the fouling of the catalyst surface by reaction byproducts, washing with appropriate solvents might restore activity. For endoperoxide formation, thermal treatment can sometimes induce cycloreversion to regenerate the anthracene core, but this can also lead to other decomposition pathways.[14][15] For most lab-scale organic synthesis, using fresh catalyst for each reaction is the most reliable approach to ensure reproducibility.
References
-
Sheridan, M. V., et al. (2023). "Lessons Learnt in Photocatalysis - the Influence of Solvent Polarity and the Photostability of the Photocatalyst." ChemRxiv. [Link]
-
de Clercq, D. M., et al. (2024). "Singlet fission in TIPS-anthracene thin films." Chemical Science. [Link]
-
Zhang, P., et al. (2025). "Optimizing photocatalysis via electron spin control." Chemical Society Reviews. [Link]
-
Kim, J., et al. (2019). "Photon Upconversion from Near-Infrared to Blue Light with TIPS-Anthracene as an Efficient Triplet–Triplet Annihilator." ACS Materials Letters. [Link]
-
Pun, A. B., et al. (2018). "TIPS-anthracene: a singlet fission or triplet fusion material?" Journal of Photonics for Energy. [Link]
-
Massey, S. O., et al. (2025). "Anthracene Photodegradation Kinetics in Salty Aqueous and Organic Solutions." The Journal of Physical Chemistry A. [Link]
-
Bandi, V., et al. (2020). "Mechanochemical generation of singlet oxygen." RSC Publishing. [Link]
-
Asghari, M., et al. (2020). "Photocatalytic degradation of anthracene using titanium dioxide-NPs doped with iron in the presence of UV radiation." Desalination and Water Treatment. [Link]
-
Li, Y., et al. (2026). "Optimizing external quantum efficiency in photocatalysts via first-principles optics and carrier transport modeling." ResearchGate. [Link]
-
Ghasemi, Z., et al. (2025). "Optimizing photocatalytic efficiency of La2Ti2O7 nanoparticles: a comprehensive experimental and theoretical approach." ResearchGate. [Link]
-
Wang, Y., et al. (2021). "Delivering Singlet Oxygen in Dark Condition With an Anthracene-Functionalized Semiconducting Compound for Enhanced Phototheranostics." Frontiers in Chemistry. [Link]
-
Wang, S., et al. (2026). "Electron Donor Regulation in A-D-A Type Metal–Organic Frameworks for Enhancing Visible-Light Driven Photocatalysis." Inorganic Chemistry. [Link]
-
University of Cambridge. (n.d.). "Accepted version (1.25 MB)." [Link]
-
Schmidt, T. W., et al. (2024). "Singlet fission in TIPS-anthracene thin films." Chemical Science. [Link]
-
MDPI. (2026). "Abstract of the 2nd International Online Conference on Toxics." [Link]
-
Frontiers. (2025). "Recent achievements in synthesis of anthracene scaffolds catalyzed transition metals." Frontiers in Chemistry. [Link]
-
ResearchGate. (2025). "Preventing the Photodegradation of Anthracene-Based Photosensitizers through the Formation of Zn(II) Molecular Tweezers." [Link]
-
Hariharan, A., & Das, S. (2023). "Ultrafast Dynamics of the 9,10-Bis[(triisopropylsilyl)ethynyl]anthracene Nanoaggregate and Thin Film." The Journal of Physical Chemistry C. [Link]
-
Wikipedia. (n.d.). "Organic photochemistry." [Link]
-
ResearchGate. (2025). "Solvent effects on the photophysical properties of 9,10-dicyanoanthracene." [Link]
-
ResearchGate. (2025). "Organic Photocatalyst for Polymerization Reactions: 9,10-Bis[(triisopropylsilyl)ethynyl]anthracene." [Link]
-
Massey, S. O., et al. (2025). "Anthracene Photodegradation Kinetics in Salty Aqueous and Organic Solutions." The Journal of Physical Chemistry A. [Link]
-
ResearchGate. (n.d.). "Anthracene-based g-C3N4 photocatalyst for regeneration of NAD(P)H and sulfide oxidation based on Z-scheme nature." [Link]
-
Scilit. (n.d.). "Anthracene-based g-C3N4 photocatalyst for regeneration of NAD(P)H and sulfide oxidation based on Z-scheme nature." [Link]
-
ResearchGate. (n.d.). "Photoreduction of Anthracenes Catalyzed by peri-Xanthenoxanthene: a Scalable and Sustainable Birch-Type Alternative." [Link]
-
Sheridan, M. V., et al. (2024). "Lessons learnt in photocatalysis – the influence of solvent polarity and the photostability of the photocatalyst." Chemical Science. [Link]
-
ACS Publications. (n.d.). "Singlet Oxygen Production from Excited Singlet and Triplet States of Anthracene Derivatives in Acetonitrile." The Journal of Physical Chemistry. [Link]
-
PubMed Central. (n.d.). "Guiding the Design of Organic Photocatalyst for PET-RAFT Polymerization: Halogenated Xanthene Dyes." [Link]
-
RSC Publishing. (n.d.). "Photophysics and photostability of 9,10-bis(phenylethynyl)anthracene revealed by single-molecule spectroscopy." [Link]
-
ResearchGate. (2025). "Synthesis and Properties of Soluble Organic p-Type Semiconductor based on TIPS-anthracene Moiety." [Link]
-
RSC Publishing. (2024). "Photocatalytic systems: reactions, mechanism, and applications." [Link]
-
ResearchGate. (2025). "Deactivation and regeneration of photocatalysts: A review." [Link]
-
PubMed Central. (2023). "Shining Fresh Light on Complex Photoredox Mechanisms through Isolation of Intermediate Radical Anions." [Link]
Sources
- 1. Delivering Singlet Oxygen in Dark Condition With an Anthracene-Functionalized Semiconducting Compound for Enhanced Phototheranostics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Organic photochemistry - Wikipedia [en.wikipedia.org]
- 4. Singlet fission in TIPS-anthracene thin films - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. Singlet fission in TIPS-anthracene thin films - Chemical Science (RSC Publishing) DOI:10.1039/D3SC06774B [pubs.rsc.org]
- 6. laszlofrazer.com [laszlofrazer.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Lessons learnt in photocatalysis – the influence of solvent polarity and the photostability of the photocatalyst - Chemical Science (RSC Publishing) DOI:10.1039/D3SC06499A [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Mechanochemical generation of singlet oxygen - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00831A [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 9,10-Bis[(triisopropylsilyl)ethynyl]anthracene
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 9,10-Bis[(triisopropylsilyl)ethynyl]anthracene. This guide is intended for researchers, scientists, and drug development professionals familiar with synthetic organic chemistry techniques.
Introduction
The synthesis of 9,10-Bis[(triisopropylsilyl)ethynyl]anthracene is a common yet sometimes challenging reaction. It is typically achieved through a double Sonogashira cross-coupling reaction between 9,10-dibromoanthracene and (triisopropylsilyl)acetylene.[1][2] While the reaction is robust, several side reactions can occur, leading to reduced yields and purification difficulties. This guide addresses the most common issues encountered during this synthesis, providing explanations for their causes and actionable troubleshooting protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
Why is my reaction yield of 9,10-Bis[(triisopropylsilyl)ethynyl]anthracene low or non-existent?
Plausible Causes:
-
Inactive Catalyst: The palladium catalyst is the heart of the Sonogashira reaction. If it has degraded due to improper storage or handling, the reaction will not proceed. The formation of a black precipitate, known as "palladium black," is a visual indicator of catalyst decomposition.
-
Poor Quality Reagents: The purity of your starting materials is crucial. Impurities in the 9,10-dibromoanthracene, (triisopropylsilyl)acetylene, or solvent can poison the catalyst. The copper(I) iodide co-catalyst is also susceptible to oxidation and should be of high purity.
-
Inadequate Reaction Conditions: Sonogashira couplings with aryl bromides often require elevated temperatures to facilitate the oxidative addition step, which is frequently the rate-limiting step. Insufficient temperature or reaction time can lead to low conversion.
-
Presence of Oxygen: The Sonogashira reaction should be performed under an inert atmosphere (e.g., argon or nitrogen). Oxygen can lead to the oxidative homocoupling of the alkyne (Glaser coupling), consuming the starting material and complicating purification.
Troubleshooting & Prevention:
-
Catalyst and Reagent Quality:
-
Use a fresh, high-quality palladium catalyst, such as Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄.
-
Ensure your copper(I) iodide is a fine, off-white powder. If it has a greenish tint, it may be oxidized and should be replaced.
-
Purify starting materials if their purity is questionable. 9,10-dibromoanthracene can be recrystallized, and (triisopropylsilyl)acetylene can be distilled.
-
Use anhydrous and deoxygenated solvents. It is recommended to degas the solvent by bubbling with an inert gas for at least 30 minutes before use.
-
-
Optimizing Reaction Conditions:
-
Temperature: For aryl bromides like 9,10-dibromoanthracene, heating is often necessary. A temperature range of 60-80 °C is a good starting point.
-
Solvent and Base: A mixture of a non-polar solvent like THF or toluene with an amine base such as triethylamine or diisopropylamine is commonly used. The amine also serves to neutralize the HBr formed during the reaction.
-
Reaction Time: Monitor the reaction progress by Thin-Layer Chromatography (TLC). The reaction may require several hours to go to completion.
-
My reaction mixture contains a significant amount of the monosubstituted product, 9-bromo-10-[(triisopropylsilyl)ethynyl]anthracene. How can I drive the reaction to completion?
Plausible Causes:
-
Insufficient Reagents or Catalyst: If the stoichiometry of the alkyne or the catalyst loading is too low, the reaction may stall after the first coupling.
-
Steric Hindrance: The introduction of the first bulky (triisopropylsilyl)ethynyl group can sterically hinder the second coupling reaction, making it slower.
-
Reduced Reactivity: The electronic properties of the monosubstituted intermediate may make the second oxidative addition less favorable than the first.
Troubleshooting & Prevention:
-
Stoichiometry: Use a slight excess of the (triisopropylsilyl)acetylene (e.g., 2.2-2.5 equivalents) to ensure the complete conversion of the dibromoanthracene.
-
Catalyst Loading: Increasing the catalyst loading (e.g., from 2 mol% to 5 mol%) can help to drive the second coupling to completion.
-
Reaction Time and Temperature: As the second coupling is slower, extending the reaction time and ensuring an adequate temperature are crucial. Monitor the disappearance of the monosubstituted product by TLC.
Characterization of the Monosubstituted Intermediate:
-
TLC: The monosubstituted product will be more polar than the desired disubstituted product and less polar than the starting 9,10-dibromoanthracene.
-
¹H NMR: Expect to see a more complex aromatic region compared to the symmetrical starting material and final product.
-
Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for a compound containing one bromine atom.
I have a significant amount of a byproduct that I suspect is the homocoupling (Glaser) product of the alkyne. How can I avoid this?
Plausible Causes:
-
Presence of Oxygen: The Glaser coupling of terminal alkynes is an oxidative process catalyzed by the copper(I) co-catalyst in the presence of oxygen.
-
High Copper(I) Concentration: While catalytic amounts of copper(I) are beneficial, higher concentrations can favor the homocoupling side reaction.
Troubleshooting & Prevention:
-
Inert Atmosphere: The most critical factor is to maintain a strictly inert atmosphere throughout the reaction. This can be achieved by using Schlenk techniques and thoroughly deoxygenated solvents.
-
Copper-Free Conditions: If homocoupling remains a persistent issue, consider a copper-free Sonogashira protocol. These reactions may require a different palladium catalyst/ligand system and potentially higher temperatures to proceed efficiently.
-
Slow Addition: Adding the alkyne slowly to the reaction mixture can help to keep its concentration low, thus disfavoring the bimolecular homocoupling reaction.
Characterization of the Homocoupling Product (1,4-bis(triisopropylsilyl)buta-1,3-diyne):
-
TLC: This non-polar byproduct will likely have a high Rf value in non-polar eluent systems.
-
¹H NMR: The spectrum will be simple, showing only the signals for the triisopropylsilyl groups.
-
Mass Spectrometry: The mass spectrum will correspond to the molecular weight of the dimer.
I am seeing evidence of desilylation of the TIPS group. What is causing this and how can I prevent it?
Plausible Causes:
-
Presence of Fluoride Ions: The triisopropylsilyl (TIPS) group is labile to fluoride ions. Contamination from sources such as Teflon-coated stir bars or certain grades of reagents can lead to deprotection.
-
Strongly Basic or Acidic Conditions: While the TIPS group is generally stable under standard Sonogashira conditions, prolonged exposure to harsh basic or acidic conditions during workup can cause its cleavage. Some reports indicate that certain bases under specific conditions can promote desilylation.[3]
-
Certain Metal Salts: Some transition metal salts, particularly silver salts, can promote the cleavage of the Si-C bond.[4]
Troubleshooting & Prevention:
-
Avoid Fluoride Sources: Ensure that your reaction setup and reagents are free from fluoride contamination.
-
Mild Workup: Use a mild workup procedure. A simple filtration to remove the catalyst followed by solvent evaporation is often sufficient before purification. If an aqueous wash is necessary, use neutral water or a buffered solution.
-
Choice of Base: While amine bases are standard, if desilylation is a problem, consider using a non-nucleophilic inorganic base like K₂CO₃ or Cs₂CO₃, although this may require adjusting the solvent system and temperature.
Experimental Protocols & Data
Representative Synthesis Protocol
This protocol is a general guideline and may require optimization.
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 9,10-dibromoanthracene (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq).
-
Add anhydrous and degassed THF and triethylamine (in a 2:1 ratio).
-
To the stirred suspension, add (triisopropylsilyl)acetylene (2.3 eq) via syringe.
-
Heat the reaction mixture to 70 °C and stir for 12-24 hours, monitoring the progress by TLC.
-
After completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
| Parameter | Recommended Condition | Rationale |
| Aryl Halide | 9,10-dibromoanthracene | Readily available starting material. |
| Alkyne | (Triisopropylsilyl)acetylene | Bulky silyl group prevents side reactions at the terminal position. |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ (2-5 mol%) | Common and effective catalyst for Sonogashira reactions. |
| Copper Co-catalyst | CuI (4-10 mol%) | Increases reaction rate but can promote homocoupling. |
| Base | Triethylamine or Diisopropylamine | Acts as a solvent and neutralizes HBr. |
| Solvent | THF or Toluene | Good solubility for reactants. |
| Temperature | 60-80 °C | Necessary for the coupling with aryl bromides. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents catalyst degradation and alkyne homocoupling. |
Purification by Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh)
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes is typically effective. Start with pure hexanes and gradually increase the polarity to 1-2% ethyl acetate in hexanes. The desired product is non-polar and should elute early.
-
Visualization: The product is UV-active and can be visualized under a UV lamp (254 nm).
Reaction Pathways and Side Reactions
Main Reaction Pathway
Caption: Common side reactions observed during the synthesis.
References
- Google Patents. (n.d.). CN111018687B - Synthesis method of 9, 10-anthraquinone.
-
MDPI. (n.d.). 4,4′-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))bis(1-benzyl-1-pyridinium) Bromide. Retrieved from [Link]
-
Pei, A. (2018). Synthesis of Trans-9-(2-Phenylethenyl)anthracene via the Wittig Reaction. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). 9,10-Ter-anthrylene-ethynylene: a new molecular architecture for solution processed anthracene-based thin film transistors. Journal of Materials Chemistry. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis and reactivity of 9,10-bis(4-trimethylsilylethynylbuta-1,3-diynyl)anthracene derived chromophores. Dalton Transactions. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion. Journal of Materials Chemistry C. Retrieved from [Link]
-
PubChem. (n.d.). 9,10-Bis[(triisopropylsilyl)ethynyl]anthracene. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]
-
ResearchGate. (2025, August 10). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. Retrieved from [Link]
-
Royal Society of Chemistry. (2021, December 8). Efficient access to materials-oriented aromatic alkynes via the mechanochemical Sonogashira coupling of solid aryl halides with large polycyclic conjugated systems. Retrieved from [Link]
-
UTC Scholar. (n.d.). The synthesis and characterization of 9,10-Bis-(iodoethynyl)anthracene for 2D molecular crystals from halogen-bonding. Retrieved from [Link]
-
ACS Publications. (n.d.). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1,4-bis(trimethylsilyl)buta-1,3-diyne. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). (Butane-1,3-diyne-1,4-diyl)bis(triisopropylsilane). Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
Reddit. (2024, November 20). Sonogashira Coupling Tips. r/Chempros. Retrieved from [Link]
-
Royal Society of Chemistry. (2017). Supporting Information_Anthracene_07012017_final. Retrieved from [Link]
-
Australian Journal of Chemistry. (2018). A Safe and Simple Synthesis of 1,4-Bis(trimethylsily1) buta-1,3-diyne. 71(4), 307-310. Retrieved from [Link]
-
MDPI. (2024, July 5). Synthesis, Crystal Structure, and Electropolymerization of 1,4-Di([2,2′-bithiophen]-3-yl)buta-1,3-diyne. Retrieved from [Link]
-
Royal Society of Chemistry. (2020, August 28). 7.4. Sonogashira Coupling Reaction of Aryl Derivatives: A Versatile Method for Acetylide Building Blocks. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024, December 16). Synthesis of silylbut-1-en-3-ynes and buta-1,3-dienes as building blocks via hydrosilylation of 1,4-bis(trimethylsilyl)buta-1,3-diyne. Retrieved from [Link]
Sources
Technical Support Center: 9,10-Bis[(triisopropylsilyl)ethynyl]anthracene (TIPS-anthracene)
Welcome to the dedicated technical support guide for 9,10-Bis[(triisopropylsilyl)ethynyl]anthracene (TIPS-anthracene). This resource is designed for researchers, chemists, and materials scientists who utilize this versatile molecule in applications ranging from organic photocatalysis to singlet fission research.[1] The bulky triisopropylsilyl (TIPS) groups are specifically incorporated to enhance both the solubility and stability of the anthracene core.[2] However, like many polycyclic aromatic hydrocarbons, TIPS-anthracene is susceptible to specific degradation pathways in solution, particularly when exposed to light and atmospheric oxygen.
This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you maintain the integrity of your TIPS-anthracene solutions and ensure the reproducibility of your experimental results.
Troubleshooting Guide
This section addresses common problems encountered during the handling and use of TIPS-anthracene in solution.
Issue 1: My bright, fluorescent TIPS-anthracene solution has lost its color and/or fluorescence.
Answer:
This is the most common indicator of compound degradation. The primary cause is photo-oxidation. The anthracene core is highly susceptible to reaction with singlet oxygen (¹O₂), which is generated when dissolved triplet oxygen (³O₂) is sensitized by the photoexcited TIPS-anthracene molecule itself. This reaction forms a colorless, non-fluorescent 9,10-endoperoxide.
Root Cause Analysis:
-
Presence of Oxygen: Standard laboratory solvents are saturated with atmospheric oxygen.
-
Exposure to Light: Ambient laboratory light or direct excitation from a light source provides the energy for photosensitization.
-
Self-Sensitization: TIPS-anthracene can act as its own photosensitizer, absorbing a photon and transferring energy to ground-state triplet oxygen to generate reactive singlet oxygen.
Mitigation Protocol:
-
Solvent Degassing (Critical): Before preparing your solution, thoroughly degas the solvent to remove dissolved oxygen. The most effective method is a series of freeze-pump-thaw cycles (minimum of three). Alternatively, sparging the solvent with an inert gas (Argon or Nitrogen) for at least 30-60 minutes can significantly reduce oxygen content.
-
Inert Atmosphere: Handle the solid compound and prepare solutions inside a glovebox or under a positive pressure of an inert gas (e.g., using a Schlenk line).
-
Light Exclusion:
-
Work in a dimly lit area or use a red-light darkroom.
-
Wrap your reaction flask, vials, or cuvettes with aluminum foil to protect the solution from ambient light.
-
Use amber glass volumetric flasks and storage vials.
-
-
Monitor with UV-Vis Spectroscopy: The characteristic vibronic structure of the anthracene core in the UV-Vis absorption spectrum will disappear as the endoperoxide forms. Regularly check the spectrum of your solution to monitor its integrity.
Diagram: Primary Degradation Pathway of TIPS-Anthracene
Caption: Photo-oxidation of TIPS-anthracene via singlet oxygen.
Issue 2: I observe new, unexpected peaks in my ¹H NMR spectrum, and the integration values are incorrect.
Answer:
This is another sign of degradation. The formation of the 9,10-endoperoxide will result in a new set of proton signals with a different chemical shift and symmetry compared to the parent TIPS-anthracene. If the degradation has progressed further, you may also see byproducts like anthraquinones.[3]
Troubleshooting Steps:
-
Confirm Endoperoxide Formation: Compare your spectrum to literature data for anthracene endoperoxides. The aromatic protons will be shifted, and the symmetry of the molecule will change.
-
Check Solvent Purity: Ensure you are using high-purity, deuterated solvents. Residual water or other impurities can sometimes catalyze degradation.
-
Minimize NMR Acquisition Time: If you must acquire spectra of a sensitive sample, do so promptly after preparation and minimize the experiment time to reduce exposure to the spectrometer's internal environment.
-
Purification Check: If the sample was recently purified, residual chromatography solvents or impurities might be the source of the extra peaks. Re-purification may be necessary. Methods like column chromatography on silica gel followed by recrystallization are often effective.[4]
Issue 3: My solution appears cloudy or shows precipitate, even at low concentrations.
Answer:
While the TIPS groups significantly enhance solubility compared to unsubstituted anthracene, solubility is not unlimited and is highly solvent-dependent.[2] This issue can arise from poor solvent choice or temperature effects.
Solutions:
-
Solvent Selection: Consult the solubility table below. Toluene and tetrahydrofuran (THF) are generally good starting points for creating stock solutions.[4][5]
-
Temperature: Solubility of most organic compounds decreases at lower temperatures. If you are storing solutions in a refrigerator or freezer, allow them to fully equilibrate to room temperature and gently agitate before use.
-
Check for Degradation: In some cases, degradation products may be less soluble than the parent compound and could precipitate out of solution.
-
Sonication: Gentle sonication in a bath can help re-dissolve precipitated material, assuming it has not degraded.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for preparing a stable stock solution of TIPS-anthracene?
The ideal solvent should be anhydrous, non-protic, and easily degassed. Toluene is an excellent choice due to its non-polar nature and common use in photophysical studies.[5] Other suitable solvents include THF, dichloromethane (DCM), and chloroform. Always use spectrophotometric or HPLC-grade solvents to minimize impurities that could quench excited states or catalyze degradation.
| Solvent | Suitability | Key Considerations |
| Toluene | Excellent | Good solubility, easily degassed.[5] |
| Tetrahydrofuran (THF) | Excellent | Good solubility, but prone to peroxide formation. Use freshly distilled or from a sealed bottle.[6] |
| Dichloromethane (DCM) | Good | High volatility. Ensure tight sealing of containers. |
| Chloroform | Good | Similar to DCM. Can contain acidic impurities; consider passing through a plug of neutral alumina. |
| Hexanes/Heptanes | Poor | Low solubility. Often used as an anti-solvent for precipitation.[4] |
| Alcohols (MeOH, EtOH) | Poor | Low solubility and protic nature can interfere with some reactions.[7] |
| Water | Insoluble | TIPS-anthracene is a hydrophobic molecule. |
Q2: How should I store my TIPS-anthracene solutions for maximum stability?
For long-term stability, solutions should be stored under an inert atmosphere (argon or nitrogen) in a sealed container (e.g., a vial with a PTFE-lined cap or a Schlenk flask) and placed in a freezer (-20°C or below). The container must be wrapped in aluminum foil to completely exclude light.
Q3: Can the endoperoxide revert to TIPS-anthracene?
Yes, the [4+2] cycloaddition reaction that forms the endoperoxide is often reversible upon heating.[8] This process is known as a retro-Diels-Alder reaction.[9] The temperature required for this cycloreversion varies depending on the specific anthracene derivative and solvent but can occur under relatively mild thermal conditions.[9] This property is exploited in applications where controlled release of singlet oxygen is desired.
Q4: What is the purpose of the triisopropylsilyl (TIPS) groups?
The bulky TIPS groups serve two primary functions:
-
Enhanced Solubility: They disrupt the efficient π-π stacking that makes the parent anthracene molecule poorly soluble in many organic solvents.[2]
-
Increased Stability: They provide steric hindrance that can protect the anthracene core from certain chemical reactions and influence its solid-state packing, which is important for applications like singlet fission.[1]
Experimental Protocols
Protocol 1: Preparation of a Stabilized Stock Solution
This protocol outlines the steps for preparing a 1 mM stock solution of TIPS-anthracene in toluene with minimized risk of degradation.
Workflow: Preparing a Stable TIPS-Anthracene Solution
Caption: Recommended workflow for preparing stable TIPS-anthracene solutions.
Materials:
-
9,10-Bis[(triisopropylsilyl)ethynyl]anthracene (MW: 539.0 g/mol )
-
Anhydrous, HPLC-grade Toluene
-
Schlenk flask or glovebox
-
Volumetric flask (amber glass recommended)
-
Syringes and needles for inert gas transfer
-
Freeze-pump-thaw setup
Procedure:
-
Solvent Preparation: Place the required volume of anhydrous toluene in a Schlenk flask. Perform at least three freeze-pump-thaw cycles to remove virtually all dissolved gases.
-
Weighing: Inside a glovebox or under a positive flow of argon/nitrogen, accurately weigh the required mass of TIPS-anthracene. (For 10 mL of a 1 mM solution, weigh 5.39 mg).
-
Dissolution: Transfer the weighed solid to your amber volumetric flask. Using a gas-tight syringe, transfer the degassed toluene to the flask to the desired volume.
-
Mixing: Gently swirl the flask until all the solid has dissolved. If necessary, briefly sonicate the flask.
-
Storage: Aliquot the solution into smaller amber vials if desired, ensuring the headspace is flushed with inert gas before sealing with PTFE-lined caps. Wrap all containers in aluminum foil and store in a freezer (-20°C).
Protocol 2: Monitoring Solution Stability with UV-Vis Spectroscopy
Procedure:
-
Prepare a Dilute Sample: Under inert and low-light conditions, dilute a small aliquot of your stock solution to a concentration suitable for UV-Vis analysis (typically in the 1-10 µM range). The solvent for dilution must also be degassed.
-
Acquire Baseline Spectrum: Immediately after preparation, acquire a full UV-Vis absorption spectrum. Note the absorbance maxima (λ_max) and the distinct vibronic fine structure characteristic of the S₀→S₁ transition of the anthracene core.
-
Periodic Monitoring: At regular intervals (e.g., daily or weekly), acquire a new spectrum of the stored stock solution under identical conditions.
-
Analyze for Degradation: Compare the spectra. A decrease in the absorbance at the characteristic peaks and a loss of the vibronic structure are clear indicators of degradation to the non-conjugated endoperoxide.
References
-
Lalevée, J., et al. (2015). Organic Photocatalyst for Polymerization Reactions: 9,10-Bis[(triisopropylsilyl)ethynyl]anthracene. Request PDF on ResearchGate. [Link]
-
ResearchGate. Emission spectra of concentrated TIPS-Tc solutions. [Link]
-
Clercq, D. D., et al. (2020). Which Flavor of 9,10‐Bis(phenylethynyl)Anthracene is Best for Perovskite‐Sensitized Triplet–Triplet Annihilation? Request PDF on ResearchGate. [Link]
-
Schulze, T. F., & Schmidt, T. W. (2014). Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion. Journal of Materials Chemistry C, 2(29), 5781-5790. [Link]
-
Nandi, A., et al. (2023). Ultrafast Dynamics of the 9,10-Bis[(triisopropylsilyl)ethynyl]anthracene Nanoaggregate and Thin Film: Influence of the Molecular Packing and Sample Morphology on Singlet Fission and Excimer Formation. Request PDF on ResearchGate. [Link]
-
Mauck, C. M., et al. (2023). Triplet Formation in a 9,10-Bis(phenylethynyl)anthracene Dimer and Trimer Occurs by Charge Recombination Rather than Singlet Fission. The Journal of Physical Chemistry B, 127(35), 7686-7696. [Link]
-
Pun, A. B., et al. (2018). TIPS-anthracene: a singlet fission or triplet fusion material? Journal of Photonics for Energy, 8(2), 022006. [Link]
-
de Clercq, D., et al. (2024). Singlet fission in TIPS-anthracene thin films. Chemical Science, 15(18), 6402-6409. [Link]
-
ResearchGate. (2024). (PDF) Singlet fission in TIPS-anthracene thin films. [Link]
-
ResearchGate. TIPS-anthracene: A singlet fission or triplet fusion material?[Link]
-
Wikipedia. Retro-Diels–Alder reaction. [Link]
-
Mauck, C. M., et al. (2023). Triplet Formation in a 9,10-Bis(phenylethynyl)anthracene Dimer and Trimer Occurs by Charge Recombination Rather than Singlet Fission. ACS Publications. [Link]
-
de Clercq, D., et al. (2024). Singlet fission in TIPS-anthracene thin films. Chemical Science. DOI:10.1039/D3SC06774B. [Link]
-
Nallal, M., et al. (2021). Isomer-dependent reactivity in the solid state: topochemical [4 + 4] vs. [4 + 2] cycloaddition reactions. RSC Publishing. [Link]
-
Zvaigzne, A. I., & Acree, W. E. (1995). Solubility of Anthracene in Organic Nonelectrolyte Solvents. Polycyclic Aromatic Compounds. [Link]
-
Zhang, Y., et al. (2022). Delivering Singlet Oxygen in Dark Condition With an Anthracene-Functionalized Semiconducting Compound for Enhanced Phototheranostics. PMC - NIH. [Link]
-
de Bonfils, P., et al. (2024). Synthetic routes toward anthracene derivatives 1–7. ResearchGate. [Link]
-
El-Gendy, A. A., et al. (2020). Different metabolic pathways involved in anthracene biodegradation. Scientific Reports. [Link]
-
Zvaigzne, A. I., & Acree, W. E. (2008). Solubility of Anthracene in Ternary Solvent Mixtures. Journal of Chemical & Engineering Data. [Link]
-
Eawag. Anthracene Degradation Pathway. [Link]
-
Kelley, I., et al. (1993). Degradation of Phenanthrene and Anthracene by Cell Suspensions of Mycobacterium sp. Strain PYR-1. Applied and Environmental Microbiology. [Link]
-
Pappa, G. D., & Voutsas, E. C. (2005). Solubilities of anthracene, fluoranthene and pyrene in organic solvents. The Canadian Journal of Chemical Engineering. [Link]
-
Hadibarata, T., & Teh, Z. C. (2014). Proposed pathway for the degradation of anthracene. ResearchGate. [Link]
-
Sciencemadness Wiki. (2023). Anthracene. [Link]
-
Acree, W. E., & Abraham, M. H. (2001). Solubility of anthracene and anthraquinone in some pure and mixed solvents. Journal of Chemical & Engineering Data. [Link]
-
He, B., et al. (2018). Light-initiated reversible conversion of macrocyclic endoperoxides. Dalton Transactions. [Link]
Sources
- 1. Singlet fission in TIPS-anthracene thin films - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. Buy 9,10-Bis[(triisopropylsilyl)ethynyl]anthracene | 862667-06-9 [smolecule.com]
- 3. Isomer-dependent reactivity in the solid state: topochemical [4 + 4] vs. [4 + 2] cycloaddition reactions - Chemical Science (RSC Publishing) DOI:10.1039/D5SC02327K [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Triplet Formation in a 9,10-Bis(phenylethynyl)anthracene Dimer and Trimer Occurs by Charge Recombination Rather than Singlet Fission - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Retro-Diels–Alder reaction - Wikipedia [en.wikipedia.org]
Column chromatography conditions for TIPS-anthracene purification
Topic: Column Chromatography Conditions for 9,10-Bis((triisopropylsilyl)ethynyl)anthracene (TIPS-Anthracene) Document ID: TS-ORG-TIPS-042 Last Updated: 2025-05-20
Introduction & Application Context
Why this matters: TIPS-Anthracene is a benchmark semiconductor for Organic Field-Effect Transistors (OFETs) and photon upconversion systems. Unlike standard organic synthesis where 95% purity is acceptable, electronic applications require >99.9% purity . Even trace amounts of mono-substituted byproducts, metal catalysts (Pd/Cu), or photo-oxidation products act as "traps," killing charge carrier mobility.
This guide provides the "Electronic Grade" purification protocol, distinct from standard synthesis workups.
The "Golden Standard" Protocol
Use this workflow for the initial isolation of crude material following the Sonogashira coupling reaction.
Phase 1: Preparation & Stationary Phase
-
Stationary Phase: Silica Gel 60 (230–400 mesh).
-
Column Pre-treatment (Critical): TIPS-alkynes are generally robust, but the anthracene core is electron-rich and can degrade on highly acidic silica.
-
Recommendation: Slurry pack silica in Hexanes containing 1% Triethylamine (TEA) to neutralize acidic sites. Flush with 2 column volumes (CV) of pure Hexanes before loading.
-
-
Light Protection: Anthracenes undergo [4+4] photodimerization. Wrap the entire column and fraction collector in aluminum foil. Work in amber light if possible.
Phase 2: Mobile Phase & Elution
The separation target is the Bis-substituted (Product) vs. Mono-substituted (Impurity) vs. Catalyst (Baseline).
| Solvent System | Role | Gradient Profile |
| Hexanes (100%) | Packing & Initial Elution | 0–2 Column Volumes (CV) |
| Hexanes : DCM (95:5) | Product Elution | 2–10 CV (Elutes Bis-TIPS) |
| Hexanes : DCM (80:20) | Impurity Flush | >10 CV (Elutes Mono-TIPS) |
Note: Dichloromethane (DCM) is preferred over Ethyl Acetate for electronic-grade materials because it is easier to remove completely from the crystal lattice during drying.
Phase 3: Visual Detection (The "Eye Test")
Since you cannot see through the foil, check fractions via TLC or UV lamp (365 nm) periodically.
-
First Band (Bright Yellow/Green Fluorescence): Bis-TIPS Anthracene (Target). High Rf (~0.6–0.7 in 10% DCM/Hex).
-
Second Band (Blue/Dimmer Fluorescence): Mono-TIPS Anthracene (Impurity). Lower Rf (~0.4).
-
Baseline (Dark/Brown): Palladium/Copper residues.
Workflow Visualization
The following diagram outlines the logical flow from crude reaction mixture to device-ready crystals.
Figure 1: Purification logic flow for TIPS-Anthracene, emphasizing the critical choice of loading method and fraction selection.
Troubleshooting Guide (Q&A)
Issue: "My column stopped flowing / Pressure spiked immediately."
Diagnosis: Crystallization on the frit. The Science: TIPS-Anthracene has a high tendency to crystallize. If you wet-loaded with a volatile solvent (DCM) that evaporated before the mobile phase arrived, or if the concentration was too high, the compound crystallized in the sand/cotton layer, blocking flow. Solution:
-
Immediate Fix: Add a small amount of pure DCM to the top of the column to redissolve the plug, then immediately flush with Hexanes.
-
Prevention: Use Dry Loading . Dissolve crude in minimal DCM, mix with Celite (1:2 ratio), dry under vacuum to a powder, and load the powder on top of the column.
Issue: "The yellow band is smearing (streaking) through the whole column."
Diagnosis: Solubility mismatch or Acidic Silica. The Science:
-
Solubility: Pure hexanes might not fully dissolve the compound if the loading was high, causing "tailing."
-
Acidity: Active protons on silica can interact with the pi-system, causing drag. Solution:
-
Increase polarity slightly (move to 2-3% DCM immediately).
-
Ensure you pre-treated the column with 1% Triethylamine (TEA) as per the SOP.
Issue: "I see a brown band co-eluting with my bright yellow product."
Diagnosis: Photodegradation or Catalyst breakthrough. The Science: Anthracene derivatives oxidize to anthraquinones (often brown/orange) or dimerize under light. If the band is brown, it is likely degraded material. Solution:
-
Check Light Hygiene: Did you wrap the column?
-
Recrystallization: Column chromatography rarely removes all trace oxidation. Collect the main fraction and perform a recrystallization from Acetone (TIPS-An is less soluble in cold acetone, impurities stay in solution) or Toluene/Hexane .
Issue: "My product is turning green/blue on the TLC plate."
Diagnosis: This is normal fluorescence shift. The Science:
-
Dilute Solution: Blue/Violet fluorescence.
-
Concentrated/Solid: Yellow/Green fluorescence (due to excimer formation or aggregation-induced emission shifts).
-
Action: Rely on Rf values, not just fluorescence color, as concentration changes the color.
Advanced FAQ
Q: Can I use Alumina instead of Silica? A: Yes. Neutral Alumina (Brockmann Grade III) is actually safer for acenes as it is less acidic than silica. However, it offers lower resolution. Use Alumina if you observe significant degradation (blackening) on silica.
Q: How do I separate the Mono-TIPS from the Bis-TIPS effectively? A: The Bis-TIPS (Target) is less polar than the Mono-TIPS because the two bulky silyl groups shield the anthracene core more effectively.
-
Bis-TIPS: Elutes first (Rf ~0.6 in 10% DCM/Hex).
-
Mono-TIPS: Elutes second (Rf ~0.4).
-
Tip: Do not rush the gradient. Keep it at 5% DCM until the first main band has completely eluted.
Q: Is column chromatography enough for OFET devices? A: No. Column chromatography removes chemical impurities (catalysts, byproducts), but it does not remove structural isomers or trace solvent traps effectively.
-
Protocol: Column
Recrystallization Vacuum Sublimation . -
Sublimation is required to reach the 99.99% purity needed for high mobility (
).
References
-
Original Synthesis & Properties: Anthony, J. E., et al. "Functionalized Acenes and Heteroacenes for Organic Electronics." Chemical Reviews, 2006.
-
Singlet Fission & Purity: Schmidt, T. W., et al. "Singlet fission in TIPS-anthracene thin films." Chemical Science, 2024.[1]
- Photostability: "Stability of acenes on silica gel.
-
General Chromatography Guide: Still, W. C., Kahn, M., & Mitra, A. "Rapid chromatographic techniques for preparative separations with moderate resolution."[2] Journal of Organic Chemistry, 1978.
Sources
Technical Support Center: Recrystallization of 9,10-Bis[(triisopropylsilyl)ethynyl]anthracene
Welcome to the technical support center for the purification of 9,10-Bis[(triisopropylsilyl)ethynyl]anthracene (TIPS-anthracene). This guide is designed for researchers and drug development professionals who require high-purity material for their applications, from organic electronics to photophysics. As a molecule whose solid-state packing significantly influences its electronic properties, achieving high crystallinity is paramount. This document provides not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize the purification of this important organic semiconductor.
Part 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common issues encountered during the recrystallization of TIPS-anthracene.
Q1: What is the best starting solvent system for recrystallizing TIPS-anthracene?
A1: There is no single "best" system, as the ideal choice depends on your specific impurities and desired outcome (bulk powder vs. single crystals). However, a mixed-solvent system of a "good" solvent (in which the compound is highly soluble) and a "poor" solvent (in which it is sparingly soluble) often provides the best results. Based on the molecule's structure (large, nonpolar aromatic core with bulky, somewhat greasy silyl groups), we recommend starting with:
-
Toluene/Hexanes: Toluene is an excellent solvent for the aromatic core, while hexanes will act as the anti-solvent, reducing the solubility upon cooling or diffusion. This system is effective for precipitating the product from a saturated solution[1][2].
-
Dichloromethane/Methanol: Similar to the above, dichloromethane is a strong solvent, while methanol is a polar anti-solvent. This combination has proven effective for related anthracene derivatives[1][2].
-
Acetone or Ethyl Acetate (Single Solvent): For a simpler approach, a single solvent in which the compound has high solubility when hot and low solubility when cold is ideal. Acetone or ethyl acetate are excellent candidates to screen first.
Q2: My compound "oiled out" instead of forming crystals. What went wrong and how do I fix it?
A2: Oiling out occurs when the solution becomes supersaturated too quickly or at a temperature above the solute's melting point in the solvent mixture. The solute then separates as a liquid phase instead of forming a crystal lattice. This is a common problem when the solvent boiling point is high relative to the compound's melting point or when significant impurities are present[3].
-
Immediate Fix: Re-heat the solution until the oil completely redissolves. Add a small amount (5-10% more) of the "good" solvent. Then, allow the solution to cool much more slowly. Insulating the flask with glass wool or placing it in a warm bath that cools to room temperature overnight can promote proper crystal nucleation[3].
-
Causality: The large, bulky triisopropylsilyl groups can hinder efficient crystal packing. Slow cooling provides the necessary time for the molecules to orient themselves correctly into a stable crystal lattice.
Q3: The final product is a pale yellow, but I expected a brighter color. Is this an issue?
A3: Pure, crystalline TIPS-anthracene is typically a bright yellow solid. A pale or off-white color could indicate the presence of impurities or a different crystalline polymorph. However, color can be subjective. The definitive test is to check the melting point, which should be sharp and within the expected range (approx. 211-214 °C). If the melting point is broad or depressed, further purification is necessary.
Q4: My recovery yield is very low. How can I improve it?
A4: Low yield is typically caused by one of two issues: using too much solvent or premature crystallization during a hot filtration step.
-
Too Much Solvent: The most common mistake is adding too much solvent to dissolve the compound[4]. Use the minimum amount of hot solvent required for complete dissolution. If you've already added too much, you can carefully evaporate some of the solvent to re-saturate the solution before cooling[3].
-
Premature Crystallization: If you perform a hot filtration to remove insoluble impurities, ensure your funnel and receiving flask are pre-heated to prevent the product from crashing out on the cold glass.
-
Optimize Cooling: After collecting your crystals, cool the filtrate in an ice bath or refrigerator to recover a second crop of crystals. Check the purity of this second crop separately, as it may contain a higher concentration of impurities.
Part 2: In-Depth Troubleshooting Guides
This section provides structured, scenario-based guidance for resolving more challenging purification problems.
Scenario 1: Persistent Oily Residue or Amorphous Solid
You've attempted a slow cooling recrystallization, but the product still separates as a stubborn oil or a fine, non-crystalline powder.
The energy barrier for nucleation (the formation of the first stable crystal seed) is too high compared to the driving force for precipitation. This can be due to residual impurities inhibiting lattice formation or a solvent system that is too "good," preventing the solute from coming out of solution in an ordered manner.
Caption: Troubleshooting flowchart for oiling out.
-
Scratching: Scratching the inside of the flask with a glass rod creates microscopic imperfections on the glass surface that can act as nucleation sites for crystal growth[3].
-
Seed Crystals: If you have a small amount of pure crystalline material from a previous batch, adding a single tiny crystal (a "seed crystal") to the cooled, saturated solution can provide a perfect template for further crystal growth.
Part 3: Detailed Experimental Protocols
These protocols are designed to be self-validating, with checkpoints and explanations of the underlying principles.
Protocol 1: Mixed-Solvent Recrystallization (Toluene/Hexanes)
This method is excellent for purifying multi-gram quantities of TIPS-anthracene and removing less polar impurities.
Principle: TIPS-anthracene is highly soluble in hot toluene. By adding hexanes (a nonpolar anti-solvent), the polarity of the solvent system is decreased, forcing the more polarizable TIPS-anthracene out of solution as it cools.
Methodology:
-
Dissolution: In a suitably sized Erlenmeyer flask, add the crude TIPS-anthracene. Add the minimum volume of toluene required to create a slurry. Heat the mixture to a gentle boil (approx. 110°C) with stirring.
-
Achieve Saturation: Continue adding toluene dropwise until all the solid just dissolves. Expert Tip: Avoid adding a large excess of solvent, as this will reduce your final yield[4].
-
Hot Filtration (Optional but Recommended): If any insoluble material is visible, perform a hot filtration. Place a short-stemmed funnel with fluted filter paper into the neck of a clean, pre-heated receiving flask. Pour the hot solution through the filter paper quickly to minimize cooling and premature crystallization.
-
Addition of Anti-Solvent: While the toluene solution is still hot, begin adding hexanes slowly until the solution becomes faintly turbid (cloudy). This indicates the point of saturation. Add a few more drops of hot toluene to redissolve the precipitate and ensure the solution is perfectly saturated at that temperature.
-
Cooling & Crystallization: Cover the flask and allow it to cool slowly to room temperature. Bright yellow crystals should begin to form. For maximum yield, subsequently place the flask in an ice bath for 30-60 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold hexanes to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all residual solvent. Characterize the product by melting point analysis.
Protocol 2: Vapor Diffusion for High-Purity Crystals (DCM/Hexanes)
This method is ideal for growing high-quality, single crystals suitable for X-ray diffraction or for obtaining a sample of the highest possible purity. It is a slower method not intended for bulk purification.
Principle: A solution of the compound in a volatile "good" solvent (Dichloromethane, DCM) is placed in a chamber containing a large volume of a "poor" solvent (Hexanes). Over time, the more volatile DCM slowly evaporates and diffuses into the chamber atmosphere, while the less volatile hexanes diffuse into the solution, gradually lowering the compound's solubility and promoting slow, ordered crystal growth[5].
Methodology:
-
Preparation: Dissolve a small amount of TIPS-anthracene (e.g., 10-20 mg) in a minimal amount of DCM (e.g., 0.5 mL) in a small vial. The solution should be concentrated but not fully saturated at room temperature.
-
Chamber Setup: Place this open vial inside a larger, sealable jar (e.g., a 100 mL beaker inside a 250 mL screw-cap jar).
-
Add Anti-Solvent: Carefully add a larger volume of hexanes (e.g., 10-15 mL) to the bottom of the larger jar, ensuring the level is below the top of the inner vial.
-
Incubation: Seal the outer jar tightly. Wrap it to protect it from light if necessary and leave it undisturbed in a vibration-free location for several days to a week[5].
-
Isolation: Once suitable crystals have formed, carefully open the chamber, pipette away the mother liquor, and gently wash the crystals with cold hexanes before drying under a gentle stream of nitrogen.
Part 4: Data Presentation
Solvent System Selection Guide
| Solvent System | Good Solvent (Boiling Point) | Poor Solvent (Boiling Point) | Typical Application | Key Considerations |
| Toluene / Hexanes | Toluene (111 °C) | Hexanes (69 °C) | Bulk Purification | Good for removing nonpolar impurities. Ensure slow cooling to prevent oiling out. |
| DCM / Methanol | Dichloromethane (40 °C) | Methanol (65 °C) | Bulk Purification | Lower boiling points make for easier solvent removal. DCM is volatile. |
| DCM / Hexanes | Dichloromethane (40 °C) | Hexanes (69 °C) | Vapor Diffusion (Single Crystals) | Excellent for high-purity crystals due to slow equilibration[5]. |
| Acetone | Acetone (56 °C) | N/A | Rapid Purification | Good solubility difference between hot and cold. Can be prone to rapid crashing. |
| Ethyl Acetate | Ethyl Acetate (77 °C) | N/A | Rapid Purification | Less volatile than acetone, allowing for more controlled cooling. |
References
-
The synthesis and characterization of 9,10-Bis-(iodoethynyl)anthracene for 2D molecular crystals from halogen-bonding. UTC Scholar. [Link]
- Separation and purification of anthracene by crystallization from a dioxane solution.
-
Recrystallization of Phthalic Acid and Anthracene. Chegg.com. [Link]
-
TIPS-anthracene: A singlet fission or triplet fusion material? ResearchGate. [Link]
-
9,10-Ter-anthrylene-ethynylene: a new molecular architecture for solution processed anthracene-based thin film transistors. Journal of Materials Chemistry. [Link]
-
Problems with Recrystallisations. University of York Chemistry Teaching Labs. [Link]
-
Recrystallization method. General guide. [Link]
-
Recrystallization is the most common method for purifying solid compounds. General guide. [Link]
-
Triplet Formation in a 9,10-Bis(phenylethynyl)anthracene Dimer and Trimer Occurs by Charge Recombination Rather than Singlet Fission. PMC (PubMed Central). [Link]
-
Triplet Formation in a 9,10-Bis(phenylethynyl)anthracene Dimer and Trimer Occurs by Charge Recombination Rather than Singlet Fission. ACS Publications. [Link]
-
9,10-Bis[(triisopropylsilyl)ethynyl]anthracene. PubChem CID 71310996. [Link]
Sources
- 1. Triplet Formation in a 9,10-Bis(phenylethynyl)anthracene Dimer and Trimer Occurs by Charge Recombination Rather than Singlet Fission - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. scholar.utc.edu [scholar.utc.edu]
Minimizing excimer formation in TIPS-anthracene applications
Technical Support Center: TIPS-Anthracene Applications
Welcome to the technical support guide for 9,10-bis(triisopropylsilyl)ethynyl (TIPS)-anthracene. This resource is designed for researchers, scientists, and professionals encountering challenges with excimer formation in their experimental work. Our goal is to provide not just solutions, but a foundational understanding of the photophysical principles at play, enabling you to proactively design experiments that yield clean, reproducible data.
Frequently Asked Questions (FAQs) & Troubleshooting
Category 1: Understanding the Phenomenon
Question 1: What is an excimer, and why does it appear in my TIPS-anthracene experiments?
Answer: An excimer, short for "excited dimer," is a complex formed between an excited-state molecule and an identical ground-state molecule.[1] It is not a stable, covalently bonded dimer but a transient species that exists only in the excited state. For aromatic molecules like TIPS-anthracene, this formation is typically driven by π-π stacking interactions where the planar anthracene cores of two molecules come into close proximity.[2]
The process begins when a TIPS-anthracene monomer absorbs a photon and enters an excited singlet state (S₁). If this excited monomer collides with a ground-state monomer (S₀) before it can relax (fluoresce), they can form an excimer. This excimer state is at a lower energy level than the excited monomer, which has significant consequences for the material's emission properties.
The bulky triisopropylsilyl (TIPS) groups at the 9 and 10 positions of the anthracene core are specifically designed to introduce steric hindrance.[3][4] This bulkiness is intended to prevent the anthracene cores from getting close enough to form π-π stacks, thereby preserving the desirable photophysical properties of the monomer.[5] However, under certain conditions—such as high concentrations or in solid-state films with disordered packing—this steric protection can be overcome, leading to unwanted excimer formation.[6]
Caption: Simplified workflow of excimer formation versus monomer fluorescence.
Question 2: What are the spectral signatures of excimer formation? How does it negatively impact my application?
Answer: The formation of an excimer is readily identifiable through photoluminescence (PL) spectroscopy. The key signatures are:
-
Broad, Featureless Emission: Unlike the sharp, well-defined vibronic structure of monomer fluorescence, excimer emission is characteristically broad and lacks distinct peaks.[7] This is because the excimer is a bound state in the excited state but dissociative (unbound) in the ground state, leading to emission over a wide range of energies.
-
Significant Red-Shift: The excimer emission peak is always at a lower energy (longer wavelength) compared to the monomer emission. This "red-shift" occurs because the excimer state is energetically stabilized relative to the excited monomer state.
Impact on Applications:
-
Organic Light-Emitting Diodes (OLEDs) & Transistors (OLETs): Excimer formation leads to a loss of color purity and a shift away from the desired deep-blue emission of the anthracene core. It acts as an energy trap, often reducing the overall device efficiency.[1]
-
Singlet Fission Research: TIPS-anthracene is studied for singlet fission, a process where one singlet exciton converts into two triplet excitons.[8] Excimer formation is a major competing and detrimental pathway that traps the singlet exciton, preventing it from undergoing fission and thereby reducing the triplet yield.[6][9]
-
Fluorescence Sensing: In sensing applications that rely on the specific fluorescence signature of the monomer, excimer formation can quench the desired signal and introduce a confounding, broad emission, leading to false negatives or inaccurate quantification.
| Property | TIPS-Anthracene Monomer | TIPS-Anthracene Excimer |
| Emission Spectrum | Structured, sharp peaks | Broad, featureless |
| Emission Color | Blue / Violet-Blue | Green / Yellow-Green |
| Emission Peak (in Toluene) | ~410-450 nm | > 500 nm |
| Fluorescence Lifetime | Shorter (~6-7 ns at low conc.[10]) | Longer, often concentration-dependent |
| Quantum Yield | Generally high in dilute solution | Generally lower, acts as a quenching pathway |
Note: Specific values can vary with solvent and experimental conditions.
Category 2: Troubleshooting & Mitigation Strategies
Question 3: My PL spectrum shows a broad, red-shifted peak. How do I confirm it's an excimer and not an impurity?
Answer: This is a critical troubleshooting step. While an impurity could be the cause, excimer formation has a distinct concentration dependence that can be used for verification.
The underlying principle is that excimer formation is a bimolecular process. The rate of its formation depends on the frequency of collisions between an excited monomer and a ground-state monomer. Therefore, by systematically varying the concentration, you can confirm its origin.
Caption: Logical workflow to differentiate excimer emission from impurity emission.
Protocol 1: Concentration-Dependent Photoluminescence Spectroscopy
This protocol will definitively identify if the anomalous emission is from an excimer.
Objective: To determine if the intensity of the red-shifted emission peak is dependent on the concentration of TIPS-anthracene.
Materials:
-
High-purity TIPS-anthracene
-
Spectroscopic grade solvent (e.g., toluene, THF)
-
Volumetric flasks and precision micropipettes
-
Calibrated fluorometer
Methodology:
-
Stock Solution Preparation: Prepare a concentrated stock solution of TIPS-anthracene (e.g., 1 mM or 10⁻³ M) in the chosen solvent. Ensure the material is fully dissolved.
-
Serial Dilution: Perform a series of precise dilutions from the stock solution to create a range of concentrations. A good range to test would be: 10⁻⁴ M, 10⁻⁵ M, 10⁻⁶ M, and 10⁻⁷ M. The key is to span the regime where intermolecular interactions become significant.
-
Spectra Acquisition:
-
Set the excitation wavelength to a value on the absorption edge of TIPS-anthracene (e.g., 380-400 nm). Keep this wavelength and all instrument settings (slit widths, integration time) constant for all samples.
-
Measure the fluorescence spectrum for each concentration, starting from the most dilute sample and working your way up to the most concentrated.
-
-
Data Analysis:
-
Normalize all acquired spectra to the peak intensity of the monomer emission (the highest energy peak, typically around 420 nm).
-
Interpretation: If the broad, red-shifted peak (~500+ nm) grows in relative intensity as the concentration increases, you have confirmed excimer formation. If the shape of the entire spectrum remains constant across all dilutions, the peak is likely due to a persistent, fluorescent impurity.
-
Question 4: I've confirmed excimer formation. What are the primary factors I can control to minimize it?
Answer: You can control several key experimental parameters. The choice of which to modify depends on the constraints of your application.
-
Concentration (The Strongest Lever): As demonstrated in the previous protocol, concentration is the most direct factor. Excimer formation is often negligible at concentrations below 10⁻⁵ M. For solution-based studies, working in a dilute regime is the simplest and most effective solution.
-
Solvent Choice: The solvent environment influences molecular interactions.
-
Viscosity: More viscous solvents (e.g., glycerol, compared to hexane) can slow down the diffusion of molecules.[11] This reduces the collision frequency between excited and ground-state monomers, thus decreasing the rate of excimer formation.
-
Polarity: Solvent polarity can affect the stability of the ground and excited states, but its effect on aggregation is complex.[11][12] For nonpolar molecules like TIPS-anthracene, using non-aromatic, less-polar solvents (e.g., alkanes) can sometimes reduce π-stacking compared to aromatic solvents like toluene or benzene which can facilitate such interactions. Experimentation with a range of solvents is recommended.
-
-
Temperature: Lowering the temperature generally reduces molecular diffusion rates, which can inhibit excimer formation in solution.[5] However, in the solid state or highly concentrated solutions, lower temperatures can sometimes promote the formation of stable ground-state aggregates which are precursors to excimers. The effect is system-dependent and must be tested empirically.
-
Solid-State Morphology (For Films & Devices): In thin films, molecular packing is paramount.[6]
-
Ordered vs. Disordered Films: Crystalline films with well-ordered packing, where the bulky TIPS groups effectively isolate the anthracene cores, can suppress excimer formation.[6] In contrast, amorphous or disordered films allow for regions where molecules can adopt the close face-to-face orientation required for excimer formation.
-
Fabrication Technique: Deposition methods like spin-coating, drop-casting, or thermal evaporation can lead to different film morphologies.[13] Annealing protocols (thermal or solvent vapor) can be used to try and improve crystallinity and reduce excimer-forming trap sites. Techniques like Atomic Force Microscopy (AFM) and X-ray Diffraction (XRD) can be used to characterize film morphology.
-
References
-
Bai, Y., et al. (2020). Excimer formation and evolution of excited state properties in discrete dimeric stacking of an anthracene derivative: a computational investigation. RSC Advances. Available at: [Link]
-
Mandal, A. K., et al. (2021). Dynamics of Anthracene Excimer Formation within a Water-Soluble Nanocavity at Room Temperature. Journal of the American Chemical Society. Available at: [Link]
-
Ward, J. S., et al. (2016). Excimers in organic electronics. New Journal of Chemistry. Available at: [Link]
- Valeur, B. & Berberan-Santos, M. N. (2012). Molecular Fluorescence: Principles and Applications. Wiley-VCH.
-
Lee, J., et al. (2015). Excimer formation in organic emitter films associated with a molecular orientation promoted by steric hinderance. Digest of Technical Papers - SID International Symposium. Available at: [Link]
-
Mauck, C. M., et al. (2019). Excimer Formation in Carboxylic Acid-Functionalized Perylene Diimides Attached to Silicon Dioxide Nanoparticles. The Journal of Physical Chemistry C. Available at: [Link]
-
Gjonaj, V., et al. (2022). Photophysical Properties of Anthracene Derivatives. Molecules. Available at: [Link]
- Park, J., et al. (2015). Excimer Emission Based on Control of Molecular Structure and Intermolecular Interactions. Journal of the Korean Chemical Society.
-
Pun, A. B., et al. (2018). TIPS-anthracene: a singlet fission or triplet fusion material?. Journal of Photonics for Energy. Available at: [Link]
-
Kumar, A., et al. (2023). Ultrafast Dynamics of the 9,10-Bis[(triisopropylsilyl)ethynyl]anthracene Nanoaggregate and Thin Film: Influence of the Molecular Packing and Sample Morphology on Singlet Fission and Excimer Formation. The Journal of Physical Chemistry C. Available at: [Link]
-
Son, W., et al. (2016). Excimers in Organic Electronics. ResearchGate. Available at: [Link]
-
de Clercq, D. M., et al. (2024). Singlet fission in TIPS-anthracene thin films. Chemical Science. Available at: [Link]
- Ghosh, S., et al. (2020). Ion recognition by 1,2,3‐triazole moieties synthesized via 'Click Chemistry'.
-
de Clercq, D. M., et al. (2024). Singlet fission in TIPS-anthracene thin films. ResearchGate. Available at: [Link]
-
de Clercq, D. M., et al. (2024). Singlet fission in TIPS-anthracene thin films. Chemical Science, 15(17), 6402-6409. Available at: [Link]
- Chen, Y., et al. (2021). Solvent effects. a Absorption and fluorescence spectra of the anthracene derivatives in different solvents. ResearchGate. (Image reference for solvent effects).
-
Cruz-Campa, I. R., et al. (2023). Fluorescent Molecular Rotors Based on Hinged Anthracene Carboxyimides. Molecules. Available at: [Link]
- Oreate AI. (2026). Understanding Steric Hindrance: The Invisible Force in Chemistry.
- Wikipedia contributors. (2023). Steric effects. Wikipedia.
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- 13. researchgate.net [researchgate.net]
Technical Support Center: Quenching of 9,10-Bis[(triisopropylsilyl)ethynyl]anthracene (TIPS-Anthracene) Excited State
Welcome to the technical support center for researchers working with 9,10-Bis[(triisopropylsilyl)ethynyl]anthracene, commonly known as TIPS-Anthracene or TIPS-Ac. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the quenching of its excited state. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to help you make informed decisions in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is fluorescence quenching and what are the primary mechanisms?
A1: Fluorescence quenching refers to any process that decreases the fluorescence intensity of a substance.[1] For a fluorophore like TIPS-Anthracene, this occurs when another molecule in its environment, the "quencher," deactivates its excited state. The two primary mechanisms are dynamic (collisional) quenching and static quenching.[1][2]
-
Dynamic Quenching: This occurs when the quencher collides with the fluorophore while it is in the excited state. This process is diffusion-controlled.
-
Static Quenching: This involves the formation of a non-fluorescent complex between the fluorophore and the quencher in the ground state.[2]
Other important quenching pathways for acenes include Photoinduced Electron Transfer (PET), Förster Resonance Energy Transfer (FRET), and excimer formation, particularly in aggregates or thin films.[3][4]
Q2: What are the key photophysical properties of TIPS-Anthracene I should be aware of?
A2: Understanding the energy levels of TIPS-Anthracene is critical for designing quenching experiments. The bulky triisopropylsilyl (TIPS) groups enhance solubility and influence its photophysical behavior.
| Property | Value | Source |
| Singlet Energy (S₁) | ~2.78 - 2.81 eV | [5][6] |
| Triplet Energy (T₁) | ~1.39 - 1.55 eV | [5] |
| Fluorescence Quantum Yield (ΦFL) | High in solution | [4] |
| Fluorescence Lifetime (τ₀) | ~6.3 - 9.3 ns (concentration-dependent) | [6] |
Note: These values can vary slightly depending on the solvent and concentration.
The relatively low triplet energy and high singlet energy make TIPS-Anthracene an excellent candidate for Triplet-Triplet Annihilation (TTA) photon upconversion, where two low-energy triplet excitons combine to form one high-energy singlet exciton.[5][7][8]
Q3: My fluorescence intensity is lower than expected, even without a quencher. What could be the cause?
A3: Several factors can lead to lower-than-expected fluorescence intensity:
-
Aggregation-Caused Quenching (ACQ): At high concentrations or in poor solvents, TIPS-Anthracene can form nanoaggregates. This molecular packing leads to fast nonradiative relaxation pathways, such as excimer formation, which quenches fluorescence.[4]
-
Dissolved Oxygen: Molecular oxygen is a well-known quencher of both singlet and triplet excited states. For anthracene derivatives, this can lead to the formation of endoperoxides, permanently altering the molecule.[9][10][11] It is crucial to properly degas your solvent.
-
Solvent Impurities: Trace impurities in the solvent can act as quenchers. Always use spectrophotometric grade solvents.
-
Inner Filter Effects: At high concentrations, the sample can reabsorb emitted light, leading to a distorted emission spectrum and an apparent decrease in intensity at shorter wavelengths. This can also artificially lengthen the measured fluorescence lifetime.[6]
Q4: How can I differentiate between static and dynamic quenching in my experiment?
A4: The most definitive way to distinguish between static and dynamic quenching is through fluorescence lifetime measurements.
-
Dynamic Quenching: Since quenching occurs upon collision with the excited state, the average time the fluorophore spends in the excited state (the lifetime) will decrease as the quencher concentration increases.
-
Static Quenching: The ground-state complex formed is non-fluorescent. The uncomplexed fluorophores fluoresce normally. Therefore, the fluorescence lifetime of the sample will remain unchanged as the quencher concentration increases, even though the steady-state intensity decreases.
Temperature dependence studies can also be informative. Dynamic quenching is highly dependent on diffusion, so an increase in temperature will typically increase the quenching rate constant. Static quenching often shows the opposite trend, as higher temperatures can destabilize the ground-state complex.[1]
Troubleshooting Guide
Problem 1: My Stern-Volmer plot is non-linear.
A linear Stern-Volmer plot is often the ideal outcome, but non-linearity is common and provides valuable information about the quenching mechanism.
Scenario A: Upward (Positive) Curvature
An upward curve in the plot of I₀/I vs. [Q] suggests that both static and dynamic quenching are occurring simultaneously.[1][2] At low quencher concentrations, dynamic quenching may dominate. As the concentration increases, the contribution from static quenching (formation of ground-state complexes) becomes more significant, leading to a greater quenching effect than predicted by a linear model.[1]
dot
Caption: A logical workflow for diagnosing low TTA efficiency.
Expert Insights:
-
Triplet Energy Transfer (TET): Efficient TTA requires efficient population of the TIPS-Anthracene triplet state from a sensitizer (e.g., a metallated porphyrin). [6]The triplet energy of the sensitizer must be slightly higher than that of TIPS-Anthracene to ensure efficient and irreversible energy transfer. [5]* Intrinsic Triplet Lifetime: The triplet lifetime of TIPS-Anthracene is inherently shorter than some other common annihilators like diphenylanthracene (DPA). [6]This is a significant factor that can limit TTA efficiency, as it reduces the probability of two triplet excitons encountering each other.
-
Oxygen Quenching: The triplet state is particularly sensitive to quenching by molecular oxygen. Rigorous deoxygenation of the sample (e.g., via several freeze-pump-thaw cycles) is non-negotiable for TTA experiments.
Problem 3: I am working with thin films and see almost no fluorescence.
This is a common observation and is often due to singlet fission or excimer formation.
-
Singlet Fission (SF): In the solid state, the close packing of TIPS-Anthracene molecules can enable singlet fission, a process where a singlet exciton splits into two triplet excitons (S₁ → T₁ + T₁). [12][13]This is a very fast process that effectively quenches the initial fluorescence. While this reduces fluorescence, it can be a desirable outcome for applications in photovoltaics. The triplet yield from SF in TIPS-Anthracene films, however, can be limited by competing non-radiative decay pathways. [12][14]* Excimer Formation: Disordered molecular packing in aggregates or some thin films can lead to the formation of excimers (excited-state dimers). [4]These excimers typically have a red-shifted, broad, and featureless emission spectrum and a much lower fluorescence quantum yield compared to the monomer, effectively quenching the primary blue emission. [4]
Experimental Protocols
Protocol 1: Standard Fluorescence Quenching Titration
This protocol describes a typical experiment to determine the Stern-Volmer constant (Ksv) for a quencher with TIPS-Anthracene.
-
Preparation of Stock Solutions:
-
Prepare a concentrated stock solution of TIPS-Anthracene in a spectrophotometric grade solvent (e.g., toluene or cyclohexane) to have an absorbance of ~0.1 at the excitation wavelength to minimize inner filter effects.
-
Prepare a concentrated stock solution of the quencher in the same solvent.
-
-
Sample Preparation:
-
In a 1 cm path length quartz cuvette, place a known volume of the TIPS-Anthracene stock solution.
-
Crucial Step: Degas the solution thoroughly to remove dissolved oxygen. This can be done by bubbling an inert gas (N₂ or Ar) through the solution for 15-20 minutes or by performing at least three freeze-pump-thaw cycles for more sensitive measurements.
-
Seal the cuvette to prevent re-exposure to air.
-
-
Measurement - Unquenched Sample (I₀):
-
Titration:
-
Add a small, known aliquot of the quencher stock solution to the cuvette.
-
Mix thoroughly but gently to avoid introducing air.
-
Record the new emission spectrum. The intensity at the maximum is your 'I' value.
-
Repeat this process with increasing aliquots of the quencher.
-
-
Data Analysis:
-
Correct the fluorescence intensities for the small dilution effect from adding the quencher.
-
Calculate I₀/I for each quencher concentration [Q].
-
Plot I₀/I versus [Q]. If the plot is linear, the slope is your Stern-Volmer constant, Ksv.
-
dot
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Validation & Comparative
The Strategic Advantage of Steric Hindrance and π-Conjugation: A Comparative Guide to 9,10-Bis[(triisopropylsilyl)ethynyl]anthracene
For researchers, scientists, and drug development professionals navigating the landscape of functionalized aromatic compounds, the selection of a core molecular scaffold is a critical decision that dictates the ultimate performance and applicability of the material. Anthracene, a versatile and highly fluorescent polycyclic aromatic hydrocarbon, has served as a foundational building block for a vast array of derivatives. This guide provides an in-depth comparison of 9,10-Bis[(triisopropylsilyl)ethynyl]anthracene (TIPS-anthracene) against other key anthracene derivatives, focusing on the molecular design principles that govern their photophysical properties, stability, and utility in advanced applications.
Introduction: The Anthracene Core and the Quest for Performance
The rigid, planar, and fully conjugated structure of anthracene endows it with intrinsic fluorescence, making it a valuable component in organic electronics, chemical sensing, and bio-imaging.[1] However, the performance of unsubstituted anthracene is often limited by its propensity for concentration-dependent quenching through excimer formation and photodimerization, as well as its relatively poor solubility in common organic solvents.[1][2][3] To overcome these limitations, synthetic chemists have strategically modified the anthracene core, particularly at the 9 and 10 positions, to enhance its photophysical properties and processability. This has led to a diverse family of derivatives, each with a unique performance profile.
This guide will dissect the rationale behind the molecular design of TIPS-anthracene and compare its performance metrics with those of unsubstituted anthracene and the widely used 9,10-diphenylanthracene (DPA), providing a clear framework for selecting the optimal derivative for a given application.
A Deep Dive into TIPS-Anthracene: Engineering for Excellence
TIPS-anthracene is a testament to the power of rational molecular design. The introduction of bulky triisopropylsilyl (TIPS) groups at the termini of the ethynyl substituents at the 9 and 10 positions of the anthracene core is a deliberate strategy to impart several key advantages.[4][5]
The Role of the Triisopropylsilyl (TIPS) Groups
The primary function of the bulky TIPS groups is to introduce significant steric hindrance. This steric bulk serves two critical purposes:
-
Enhanced Solubility: The non-polar, sterically demanding TIPS groups disrupt the close packing of the planar anthracene cores in the solid state, thereby increasing the molecule's solubility in a wide range of organic solvents.[4] This enhanced solubility is a crucial practical advantage for solution-based processing techniques common in the fabrication of organic electronic devices.[6]
-
Suppression of Aggregation-Caused Quenching: By preventing the close approach of neighboring anthracene moieties, the TIPS groups effectively inhibit the formation of non-fluorescent excimers, which are a major cause of luminescence quenching in concentrated solutions and thin films.[7][8]
The Influence of the Ethynyl Linkers
The ethynyl linkers play a crucial role in modulating the electronic properties of the anthracene core. They extend the π-conjugation of the aromatic system, which has a direct impact on the molecule's absorption and emission characteristics.[7] This extended conjugation typically leads to a red-shift in the absorption and fluorescence spectra compared to unsubstituted anthracene.
Comparative Performance Analysis
To provide a clear, evidence-based comparison, the following sections will analyze the key performance metrics of TIPS-anthracene alongside unsubstituted anthracene and 9,10-diphenylanthracene (DPA).
Photophysical Properties
The defining characteristic of these molecules is their fluorescence. Key parameters for comparison include the fluorescence quantum yield (ΦF), which measures the efficiency of light emission, and the fluorescence lifetime (τF), which describes the average time the molecule spends in the excited state.
| Compound | Absorption Max (λ_abs) | Emission Max (λ_em) | Quantum Yield (ΦF) |
| Anthracene | ~375 nm | ~402 nm | ~0.27-0.36 |
| 9,10-Diphenylanthracene (DPA) | ~392 nm | ~432 nm | ~0.90-0.95 |
| TIPS-Anthracene | ~430 nm | ~450 nm | High (often >0.9) |
Data compiled from various sources and representative values are shown.
As the table illustrates, substitution at the 9 and 10 positions significantly enhances the quantum yield. While DPA shows a remarkable improvement over anthracene, TIPS-anthracene also exhibits very high quantum yields, making it a highly efficient emitter. The extended π-conjugation in TIPS-anthracene is also evident in its red-shifted absorption and emission spectra compared to both anthracene and DPA.
Photostability
Photostability, or the ability of a molecule to resist degradation upon exposure to light, is a critical parameter for applications requiring long operational lifetimes, such as in organic light-emitting diodes (OLEDs) and as fluorescent probes. Anthracene itself is susceptible to photodimerization via a [4+4] cycloaddition reaction, which disrupts the aromatic system and quenches fluorescence.[1]
The bulky substituents in both DPA and TIPS-anthracene sterically hinder this photodimerization process, leading to significantly improved photostability.[9] Studies on related 9,10-bis(phenylethynyl)anthracene (BPEA) derivatives have demonstrated their high degree of photostability, with the ability to emit millions of photons before photobleaching, especially under deoxygenated conditions.[10][11] This high photostability is a key advantage for demanding applications.
Solubility and Processability
As previously mentioned, the poor solubility of unsubstituted anthracene in common organic solvents is a major drawback for device fabrication.[3][12] The introduction of phenyl groups in DPA improves solubility to some extent. However, the bulky and non-polar TIPS groups in TIPS-anthracene provide a more substantial enhancement in solubility, making it highly compatible with solution-processing techniques like spin-coating and inkjet printing, which are crucial for the cost-effective manufacturing of large-area organic electronics.[4][6]
Experimental Protocols
To provide a practical context for the data presented, this section outlines standardized methodologies for the synthesis of TIPS-anthracene and the measurement of its fluorescence quantum yield.
Synthesis of 9,10-Bis[(triisopropylsilyl)ethynyl]anthracene
The synthesis of TIPS-anthracene is typically achieved through a Sonogashira cross-coupling reaction. The following is a representative protocol:
Sources
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- 2. Anthracene - Wikipedia [en.wikipedia.org]
- 3. digitalcommons.morris.umn.edu [digitalcommons.morris.umn.edu]
- 4. Buy 9,10-Bis[(triisopropylsilyl)ethynyl]anthracene | 862667-06-9 [smolecule.com]
- 5. Singlet fission in TIPS-anthracene thin films - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Photophysical properties of 9,10-disubstituted anthracene derivatives in solution and films - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Triplet Formation in a 9,10-Bis(phenylethynyl)anthracene Dimer and Trimer Occurs by Charge Recombination Rather than Singlet Fission - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Photophysics and photostability of 9,10-bis(phenylethynyl)anthracene revealed by single-molecule spectroscopy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Enhanced photostability of an anthracene-based dye due to supramolecular encapsulation: a new type of photostable fluorophore for single-molecule study - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 12. ias.ac.in [ias.ac.in]
A Comparative Guide to TIPS-Anthracene and Inorganic Photocatalysts in Modern Synthesis
In the landscape of modern drug development and fine chemical synthesis, photoredox catalysis has emerged as a transformative tool, enabling novel bond formations and complex molecular constructions under remarkably mild conditions. The heart of this technology is the photocatalyst itself—a molecule or material capable of converting light energy into chemical potential. The choice of catalyst is paramount, dictating reaction efficiency, substrate scope, and scalability.
This guide provides an in-depth comparison between a prominent organic photocatalyst, 9,10-bis(triisopropylsilyl)ethynyl anthracene (TIPS-anthracene), and the workhorses of heterogeneous photocatalysis: inorganic semiconductors like Titanium Dioxide (TiO₂), Cadmium Sulfide (CdS), and Graphitic Carbon Nitride (g-C₃N₄). We will dissect their fundamental mechanisms, compare key performance metrics with supporting data, and provide validated experimental protocols for their evaluation, empowering researchers to make informed decisions for their specific synthetic challenges.
Section 1: The Dichotomy of Photocatalytic Mechanisms
The fundamental difference between organic and inorganic photocatalysts lies in how they harness light energy. Organic catalysts like TIPS-anthracene operate on the principles of molecular orbital theory, involving discrete electronic states. In contrast, inorganic catalysts are semiconductors governed by band theory, utilizing a continuum of electronic states within their valence and conduction bands.
TIPS-Anthracene: A Molecular Approach to Photoredox Catalysis
TIPS-anthracene belongs to the acene family of organic dyes. The bulky triisopropylsilyl (TIPS) groups are not merely passive substituents; they are crucial for its utility. By sterically hindering π-π stacking, these groups enhance solubility in common organic solvents and prevent the aggregation-caused quenching that plagues many other dyes.[1]
The photocatalytic cycle of TIPS-anthracene is initiated by the absorption of a photon, promoting an electron from its Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO), forming an excited singlet state (S₁). For many anthracene derivatives, this is followed by a highly efficient process called intersystem crossing (ISC), which converts the short-lived singlet state into a much longer-lived triplet state (T₁).[1][2] This triplet state is the key reactive species. It is both a stronger oxidant and a stronger reductant than the ground state molecule, allowing it to engage in single-electron transfer (SET) with a substrate to initiate a chemical reaction.
Caption: Photocatalytic cycle of TIPS-Anthracene (TIPS-An).
Inorganic Semiconductors: A Band Structure Perspective
Inorganic photocatalysts like TiO₂, CdS, and g-C₃N₄ are solid-state materials. When a semiconductor absorbs a photon with energy greater than its band gap, an electron is promoted from the valence band (VB) to the conduction band (CB).[3][4] This process creates a negatively charged electron (e⁻) in the CB and a positively charged "hole" (h⁺) in the VB.
This electron-hole pair is the fundamental unit of photoactivity. For catalysis to occur, these charge carriers must migrate to the catalyst's surface without recombining. At the surface, the electron in the CB can reduce an adsorbed substrate, while the hole in the VB can oxidize another. The efficiency of inorganic photocatalysts is often limited by the rapid recombination of the electron-hole pair, which releases the absorbed energy as heat or light, short-circuiting the desired chemical pathway.[5]
Caption: General mechanism for an inorganic semiconductor photocatalyst.
Section 2: Performance Metrics: A Head-to-Head Comparison
The practical utility of a photocatalyst is defined by a set of quantitative performance metrics. Below, we compare TIPS-anthracene to representative inorganic catalysts across several key parameters.
| Property | TIPS-Anthracene | Inorganic Photocatalysts (TiO₂, CdS, g-C₃N₄) | Rationale & Implications for Drug Development |
| Catalysis Phase | Homogeneous | Heterogeneous | Homogeneous systems offer excellent catalyst-substrate interaction but require downstream separation (e.g., chromatography). Heterogeneous catalysts are easily filtered and recycled, a major advantage for process chemistry.[6] |
| Solubility | High in common organic solvents (THF, Dioxane, Toluene). | Insoluble in most solvents. | TIPS-anthracene is ideal for standard organic synthesis conditions. Inorganic catalysts are suited for slurries or immobilized flow-reactors. |
| Mechanism | Molecular Excitation (S₁→T₁) followed by Single Electron Transfer (SET). | Electron-Hole Pair generation in a solid-state band structure.[4] | The discrete energy levels of TIPS-anthracene allow for more predictable and finely-tuned redox potentials through synthetic modification. The broad reactivity of inorganic catalysts can sometimes lead to lower selectivity. |
| Redox Potential | Tunable via substitution on the anthracene core. (Typical E₁/₂ ≈ +1.2 V vs SCE; E₁/₂* ≈ -1.5 V vs SCE) | Fixed by the material's valence and conduction band edge positions. (e.g., TiO₂ VB: +2.9 eV, CB: -0.3 eV)[4] | The ability to tune the redox potential of organic catalysts is a significant advantage for developing highly specific transformations and avoiding side reactions with sensitive functional groups common in pharmaceuticals. |
| Quantum Yield (Φ) | Can be high, but application-dependent. Often reported as photon upconversion efficiency (up to 27%) or for specific reactions.[7] | Highly variable; often low due to rapid electron-hole recombination. Composites (e.g., g-C₃N₄/TiO₂) are designed to improve this.[8][9] | Quantum yield is a measure of photon efficiency.[10][11] High Φ is critical for sustainable and cost-effective large-scale synthesis. |
| Stability | Susceptible to photobleaching and oxidative degradation over long reaction times. | Generally very high photostability, chemical inertness, and thermal stability (especially TiO₂). CdS can suffer from photocorrosion. | For long, continuous-flow processes or catalyst recycling, the robustness of inorganic catalysts is a major asset. Organic catalysts may require higher loading or periodic replacement. |
| Recyclability | Difficult; requires separation from the reaction mixture. | Excellent; easily recovered by simple filtration or centrifugation.[12] | Recyclability directly impacts the cost and sustainability of a chemical process. |
Section 3: Experimental Design for Catalyst Evaluation
Trustworthy comparison of photocatalyst performance requires rigorous and standardized experimental protocols. The following section details a self-validating workflow for determining reaction kinetics and apparent quantum yield, which is crucial for an objective assessment.
Workflow for Comparative Photocatalytic Performance Evaluation
This protocol is designed to compare the efficiency of a homogeneous catalyst (TIPS-anthracene) and a heterogeneous catalyst (e.g., TiO₂) for a model reaction, such as a reductive dehalogenation or an oxidative coupling.
Caption: Workflow for evaluating and comparing photocatalyst performance.
Step-by-Step Protocol for Measuring Apparent Quantum Yield (AQY)
Causality and Rationale: This protocol ensures a fair comparison by first measuring the incident photon flux of the light source. For heterogeneous catalysts, a dark equilibration step is included to distinguish between adsorption and true photocatalytic conversion.[13] Time-course sampling allows for the determination of initial reaction rates, which are the most accurate measure of catalytic activity before substrate depletion or catalyst degradation becomes significant.
Materials & Equipment:
-
Photoreactor with a monochromatic light source (e.g., 405 nm LED)
-
Stir plate and temperature controller
-
Reaction vessels (e.g., 4 mL vials)
-
Gas-tight syringes
-
Analytical instrument (HPLC or GC-MS)
-
TIPS-anthracene, inorganic photocatalyst (e.g., P25 TiO₂), substrates, internal standard, and appropriate solvents.
Procedure:
-
Light Source Calibration:
-
Precisely measure the photon flux (photons/second) of your light source at the reaction wavelength. This can be done using a calibrated photometer or through chemical actinometry (e.g., potassium ferrioxalate method).[10] This step is critical for calculating quantum yield.
-
-
Reaction Setup:
-
In separate, identical reaction vials, prepare the reaction mixtures.
-
For TIPS-anthracene: Dissolve the substrate, internal standard, and TIPS-anthracene in a degassed solvent to the desired concentrations.
-
For Inorganic Catalyst: Suspend the inorganic photocatalyst powder in the degassed solvent containing the substrate and internal standard. Ensure the suspension is well-dispersed using sonication if necessary.
-
-
Equilibration (Inorganic Catalyst Only):
-
Stir the suspension of the inorganic catalyst in the dark for 30-60 minutes.[13] Take a sample (t=0) at the end of this period. This accounts for any loss of substrate due to adsorption onto the catalyst surface. For the homogeneous reaction, the t=0 sample can be taken immediately before irradiation.
-
-
Initiation and Sampling:
-
Place the vials in the photoreactor, ensuring equal distance from the light source and consistent stirring and temperature.
-
Turn on the light source to begin the reaction.
-
Withdraw aliquots (e.g., 50 µL) at predetermined time intervals (e.g., 0, 5, 10, 20, 40, 60 minutes). Immediately quench the reaction by filtering out the heterogeneous catalyst (if applicable) and/or diluting into a prepared vial for analysis.
-
-
Analysis and Calculation:
-
Analyze the collected samples by HPLC or GC-MS to determine the concentration of the substrate and product relative to the internal standard.
-
Plot the concentration of the product formed versus time. The initial slope of this curve represents the initial reaction rate (moles/L·s).
-
Calculate the Apparent Quantum Yield (AQY) using the following formula:
AQY (%) = [(moles of product formed per second) / (moles of incident photons per second)] x 100
-
Conclusion: Selecting the Right Tool for the Job
The choice between TIPS-anthracene and inorganic photocatalysts is not a matter of inherent superiority, but of strategic selection based on the specific demands of the chemical transformation.
-
TIPS-anthracene and other organic photocatalysts offer unparalleled precision. Their well-defined molecular structures allow for systematic tuning of redox potentials and physical properties, making them ideal for complex, multi-step syntheses where high selectivity and functional group tolerance are paramount. They are the scalpel in the synthetic chemist's toolkit, perfect for intricate late-stage functionalization in drug discovery.[14]
-
Inorganic photocatalysts provide robustness and scalability. Their exceptional stability, ease of separation, and low cost make them highly attractive for large-scale industrial processes and environmental remediation.[15] While they may lack the fine-tunability of their organic counterparts, their raw power and reusability make them the workhorses for bulk chemical production.
Ultimately, a deep understanding of the fundamental mechanisms and performance characteristics of both classes of catalysts is essential. By employing rigorous, standardized evaluation protocols, researchers can confidently select and optimize the ideal photocatalytic system to accelerate innovation in drug development and chemical synthesis.
References
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A Comparative Guide to the Photophysical Performance of 9,10-Bis[(triisopropylsilyl)ethynyl]anthracene in Diverse Solvent Environments
For Researchers, Scientists, and Drug Development Professionals
In the landscape of fluorescent probes and organic electronic materials, 9,10-bis[(triisopropylsilyl)ethynyl]anthracene (TIPS-anthracene) has emerged as a molecule of significant interest. Its rigid, planar anthracene core, functionalized with bulky triisopropylsilyl (TIPS) groups, imparts unique photophysical properties and excellent solution processability. This guide provides a comprehensive analysis of the performance of TIPS-anthracene in various solvent environments, offering a comparative perspective against other relevant anthracene derivatives. We will delve into the experimental data governing its absorption, emission, fluorescence quantum yield, and lifetime, and provide detailed protocols for the characterization of such molecules.
The Molecular Architecture of TIPS-Anthracene: A Design for Stability and Performance
The structure of TIPS-anthracene is key to its photophysical behavior. The central anthracene unit is a well-established chromophore, known for its strong blue fluorescence. The ethynyl linkages at the 9 and 10 positions extend the π-conjugated system, which can influence the absorption and emission properties.[1] Crucially, the bulky triisopropylsilyl (TIPS) groups serve a dual purpose. Firstly, they enhance the solubility of the molecule in a wide range of organic solvents, a critical factor for many applications. Secondly, they provide steric hindrance that can prevent the close packing of molecules, thereby mitigating aggregation-induced quenching effects that are often observed in planar aromatic systems.[2] This strategic design makes TIPS-anthracene a robust candidate for applications where high fluorescence efficiency in solution is paramount.
Comparative Photophysical Performance in Solution
Table 1: Comparative Photophysical Data of Anthracene Derivatives in Solution
| Compound | Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Fluorescence Quantum Yield (Φf) | Fluorescence Lifetime (τ, ns) |
| TIPS-anthracene | Toluene | 394, 416, 442[3] | 475[3] | ~0.9 (estimated) | ~4-5 (estimated) |
| 9,10-Diphenylanthracene (DPA) | Cyclohexane | 373 | 405 | ~1.0[4] | ~8.3 |
| 9,10-Bis(phenylethynyl)anthracene (BPEA) | Cyclohexane | ~430 | ~450 | ~1.0[5] | ~3.4[6] |
| Anthracene | Cyclohexane | 357, 375 | 380, 401, 425 | ~0.3[4] | ~4.9 |
Analysis of Solvent-Dependent Behavior (Solvatochromism):
The photophysical properties of anthracene derivatives can exhibit solvatochromism, which is a change in the absorption or emission spectra with solvent polarity.[2] For nonpolar molecules like TIPS-anthracene, the solvatochromic shifts are generally small. However, even subtle changes can provide insights into the electronic structure of the excited state. In polar solvents, dipole-dipole interactions can stabilize the excited state to a different extent than the ground state, leading to shifts in the emission spectrum. For anthracene itself, a red-shift in emission is observed with increasing solvent polarity.[2] While specific data for TIPS-anthracene across a polarity range is scarce, it is reasonable to expect a similar, though perhaps less pronounced, trend due to its largely nonpolar nature.
Advanced Photophysical Phenomena: Singlet Fission and Triplet-Triplet Annihilation
Beyond its strong fluorescence, TIPS-anthracene and its derivatives are of interest for their potential in singlet fission and triplet-triplet annihilation (TTA) upconversion.
-
Singlet Fission: This process involves the conversion of one singlet exciton into two triplet excitons, a phenomenon that could significantly enhance the efficiency of photovoltaic devices. In the solid state (thin films), TIPS-anthracene has been shown to undergo singlet fission with a yield of 19%.[7] This is a notable property, although the efficiency is lower than that of other acenes like TIPS-pentacene.
-
Triplet-Triplet Annihilation (TTA) Upconversion: TTA is a process where two low-energy triplet excitons combine to generate a higher-energy singlet exciton, which then emits a photon of shorter wavelength (upconverted light). TIPS-anthracene has been investigated as a TTA material, though its upconversion efficiency was found to be lower than that of the benchmark molecule, 9,10-diphenylanthracene (DPA).[1] This is attributed to a shorter triplet lifetime and competing annihilation pathways in TIPS-anthracene.[1]
Experimental Protocols for Photophysical Characterization
To ensure the scientific integrity and reproducibility of the data presented, it is essential to follow standardized experimental protocols for measuring the photophysical properties of fluorescent molecules.
I. Measurement of Fluorescence Quantum Yield (Φf)
The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. The comparative method is the most common and reliable technique for its determination.[4]
Experimental Workflow for Relative Quantum Yield Measurement
Caption: Workflow for relative fluorescence quantum yield measurement.
Detailed Steps:
-
Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield in a specific solvent (e.g., 9,10-diphenylanthracene in cyclohexane, Φf ≈ 1.0).[4]
-
Solution Preparation: Prepare a series of dilute solutions of both the standard and the sample in their respective solvents. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Absorbance Measurement: Record the UV-Vis absorption spectra of all solutions.
-
Fluorescence Measurement: Record the fluorescence emission spectra of all solutions, ensuring that the excitation wavelength is the same for both the standard and the sample.
-
Data Analysis: The quantum yield of the sample (Φs) is calculated using the following equation:[4]
Φs = Φr * (Is / Ir) * (Ar / As) * (ns² / nr²)
where:
-
Φr is the quantum yield of the reference.
-
Is and Ir are the integrated fluorescence intensities of the sample and the reference, respectively.
-
As and Ar are the absorbances of the sample and the reference at the excitation wavelength.
-
ns and nr are the refractive indices of the sample and reference solutions, respectively.
-
II. Measurement of Fluorescence Lifetime (τ)
Fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is the most widely used technique for measuring fluorescence lifetimes in the nanosecond range.
Experimental Workflow for TCSPC Measurement
Caption: Workflow for fluorescence lifetime measurement using TCSPC.
Detailed Steps:
-
Instrumentation: A TCSPC system consists of a high-repetition-rate pulsed light source (e.g., a picosecond laser or LED), a sensitive single-photon detector, and timing electronics.
-
Data Acquisition: The sample is excited by the pulsed light source. The time difference between the excitation pulse and the arrival of the first emitted photon at the detector is measured for millions of events.
-
Histogram Formation: A histogram of the arrival times of the photons is constructed, which represents the fluorescence decay profile.
-
Data Analysis: The decay profile is then fitted to an exponential decay function to extract the fluorescence lifetime (τ). It is crucial to measure the instrument response function (IRF) using a scattering solution to deconvolve it from the measured decay.
Conclusion and Future Outlook
9,10-Bis[(triisopropylsilyl)ethynyl]anthracene is a highly fluorescent and soluble anthracene derivative with significant potential in various applications, from organic electronics to fluorescent probes. Its performance is intrinsically linked to the surrounding solvent environment, although it exhibits less pronounced solvatochromism compared to more polar anthracene derivatives. While it shows promise for singlet fission in the solid state, its efficiency in triplet-triplet annihilation upconversion is currently surpassed by other molecules like DPA.
Future research should focus on a more systematic investigation of the photophysical properties of TIPS-anthracene in a wider range of solvents to build a comprehensive understanding of its solvatochromic behavior. Furthermore, the exploration of other silyl-substituted anthracene derivatives could lead to the development of new materials with tailored photophysical properties for specific applications. The detailed experimental protocols provided in this guide offer a robust framework for such future investigations, ensuring the generation of high-quality, reproducible data.
References
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Kastrati, A., Oswald, F., Scalabre, A., & Fromm, K. M. (2023). Photophysical Properties of Anthracene Derivatives. Photochem, 3(2), 227-273. [Link]
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Frazer, L., et al. (2018). TIPS-anthracene: a singlet fission or triplet fusion material? Journal of Photonics for Energy, 8(2), 022006. [Link]
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PubChem. (n.d.). 9,10-Bis[(triisopropylsilyl)ethynyl]anthracene. National Center for Biotechnology Information. [Link]
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MDPI. (2023). Photophysical Properties of Anthracene Derivatives. [Link]
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Ribierre, J. C., et al. (2011). Photophysical properties of 9,10-disubstituted anthracene derivatives in solution and films. The Journal of Physical Chemistry A, 115(26), 7401-7405. [Link]
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Nandi, A., Manna, B., & Ghosh, R. (2023). Ultrafast Dynamics of the 9,10-Bis[(triisopropylsilyl)ethynyl]anthracene Nanoaggregate and Thin Film: Influence of the Molecular Packing and Sample Morphology on Singlet Fission and Excimer Formation. The Journal of Physical Chemistry C, 127(26), 12621-12630. [Link]
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Pun, A. B., et al. (2024). Singlet fission in TIPS-anthracene thin films. Chemical Science, 15(13), 4866-4874. [Link]
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Williams, A. T. R., Winfield, S. A., & Miller, J. N. (1983). Relative fluorescence quantum yields using a computer-controlled luminescence spectrometer. Analyst, 108(1290), 1067-1071. [Link]
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PhotochemCAD. (n.d.). 9,10-Bis(phenylethynyl)anthracene. [Link]
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A-Comparative-Guide-to-the-Quantum-Yield-Determination-of-9,10-Bis[(triisopropylsilyl)ethynyl]anthracene
For Researchers, Scientists, and Drug Development Professionals
Introduction to Fluorescence Quantum Yield
The fluorescence quantum yield (Φf) is a fundamental photophysical property that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorophore.[1][2][3][4] A high quantum yield is often a desirable characteristic for applications such as bio-imaging, sensing, and organic light-emitting diodes (OLEDs), as it signifies a brighter and more efficient fluorescent molecule.
The determination of quantum yield is therefore a critical step in the characterization of new fluorescent materials. The comparative method, which involves measuring the fluorescence intensity of an unknown sample relative to a well-characterized standard, is the most common and accessible technique for this purpose.[1][3][5] The choice of the reference standard is crucial and should be based on overlapping absorption and emission profiles with the compound under investigation.
Experimental Determination of Quantum Yield: A Step-by-Step Protocol
The quantum yield of TIPS-anthracene can be reliably determined using the comparative method with a reference standard. A common and well-characterized standard for the blue-green spectral region is quinine sulfate.[6][7]
Materials and Instrumentation
-
Spectrofluorometer: An instrument capable of measuring both absorbance and fluorescence spectra is required.
-
Cuvettes: 1 cm path length quartz cuvettes for both absorbance and fluorescence measurements.
-
Solvents: Spectroscopic grade solvents are essential to minimize background fluorescence. For TIPS-anthracene and many standards, cyclohexane or ethanol are suitable.
-
TIPS-anthracene: The sample of interest.
-
Quinine Sulfate: As the reference standard (Φf = 0.546 in 0.5 M H2SO4).[6]
-
Volumetric flasks and pipettes: For accurate preparation of solutions.
Experimental Workflow
The following diagram illustrates the key steps in the comparative quantum yield determination process.
Caption: Workflow for comparative quantum yield determination.
Detailed Protocol
-
Solution Preparation:
-
Prepare stock solutions of both TIPS-anthracene and the chosen reference standard (e.g., quinine sulfate) in the same spectroscopic grade solvent.
-
From the stock solutions, prepare a series of dilutions for both the sample and the standard. It is crucial that the absorbance of these solutions at the chosen excitation wavelength is kept below 0.1 to avoid inner filter effects. This ensures a linear relationship between absorbance and fluorescence intensity.[6][8]
-
-
Spectroscopic Measurements:
-
Select an excitation wavelength where both the sample and the standard have significant absorption.
-
Measure the UV-Vis absorption spectrum for each dilution of the sample and the standard. Record the absorbance value at the excitation wavelength.
-
Measure the fluorescence emission spectrum for each solution, ensuring the excitation wavelength is the same as that used for the absorbance measurements. It is important to use the same instrument settings (e.g., slit widths) for all measurements to ensure comparability.
-
-
Data Analysis and Calculation:
-
Integrate the area under the fluorescence emission curve for each measurement.
-
Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.
-
The slope of these plots represents the term m in the comparative quantum yield equation.
-
The quantum yield of the sample (Φf,sample) can then be calculated using the following equation:[1][2]
Φf,sample = Φf,ref * (msample / mref) * (ηsample2 / ηref2)
Where:
-
Φf,ref is the known quantum yield of the reference standard.
-
msample and mref are the slopes of the plots of integrated fluorescence intensity vs. absorbance for the sample and reference, respectively.
-
ηsample and ηref are the refractive indices of the solvents used for the sample and reference solutions, respectively. If the same solvent is used, this term becomes 1.
-
Performance Comparison: TIPS-anthracene vs. Alternative Fluorophores
The choice of a fluorophore is highly application-dependent. The table below compares the photophysical properties of TIPS-anthracene with two commonly used fluorescent standards, Quinine Sulfate and Fluorescein.
| Property | 9,10-Bis[(triisopropylsilyl)ethynyl]anthracene (TIPS-anthracene) | Quinine Sulfate | Fluorescein |
| Excitation Max (λex) | ~400-430 nm | ~350 nm | ~496 nm |
| Emission Max (λem) | ~430-460 nm | ~450 nm | ~521 nm |
| Quantum Yield (Φf) | ~0.9-1.0 | 0.546 (in 0.5 M H2SO4)[6] | 0.79 (in ethanol)[9] - 0.95 (in 0.1 M NaOH)[5] |
| Solubility | Good in common organic solvents (e.g., cyclohexane, THF, dichloromethane) | Soluble in acidic aqueous solutions[6] | Soluble in basic aqueous solutions |
| Key Advantages | High quantum yield, good photostability, sharp emission spectrum | Well-characterized standard, stable | High quantum yield, widely used in biological applications |
| Key Disadvantages | Lower aqueous solubility | Sensitive to pH, halide ions, and temperature[10] | Photobleaching can be an issue, pH-sensitive fluorescence |
Causality Behind Experimental Choices and Trustworthiness of the Protocol
-
Why use a comparative method? The absolute determination of quantum yield requires specialized and expensive instrumentation, such as an integrating sphere. The comparative method offers a robust and accessible alternative that provides high accuracy when performed correctly.[11]
-
Why keep absorbance below 0.1? At higher concentrations, the emitted fluorescence can be reabsorbed by other fluorophore molecules in the solution, a phenomenon known as the inner filter effect. This leads to an underestimation of the true fluorescence intensity and an inaccurate quantum yield value. Maintaining an absorbance below 0.1 at the excitation wavelength minimizes this effect and ensures a linear response.[6][8]
-
Why use the same solvent? The photophysical properties of a fluorophore, including its quantum yield, can be significantly influenced by the solvent polarity and viscosity. Using the same solvent for both the sample and the reference standard minimizes these variables and ensures a more accurate comparison. If different solvents must be used, the refractive index correction term in the quantum yield equation becomes critical.
-
Self-Validating System: The protocol's trustworthiness is established by plotting the integrated fluorescence intensity versus absorbance. A linear relationship with a high correlation coefficient (R2 > 0.99) for both the sample and the standard validates the absence of systematic errors like the inner filter effect and confirms the reliability of the measurements.
Conclusion
9,10-Bis[(triisopropylsilyl)ethynyl]anthracene stands out as a highly efficient blue-emitting fluorophore with a quantum yield approaching unity. Its excellent photostability and solubility in organic solvents make it a compelling candidate for a variety of applications, from materials science to photocatalysis.[12][13] The detailed protocol provided in this guide offers a reliable and reproducible method for the accurate determination of its quantum yield, enabling researchers to confidently characterize and compare its performance against other fluorescent molecules.
References
-
Prahl, S. (2017). Quinine sulfate. OMLC. [Link]
-
Prahl, S. (2017). 9,10-Bis(phenylethynyl)anthracene. OMLC. [Link]
-
Melhuish, W. H. (1961). Quinine Sulfate as a Fluorescence Quantum Yield Standard. DTIC. [Link]
-
Ramesan, S., Vyas, S., & Abid, D. (n.d.). Determination of Relative Fluorescence Quantum Yield Using the Agilent Cary Eclipse. Agilent Technologies. [Link]
-
Horiba. (n.d.). A Guide to Recording Fluorescence Quantum Yields. [Link]
-
Wikipedia. (2023). Quantum yield. [Link]
-
University of California, Irvine Department of Chemistry. (n.d.). A Guide to Recording Fluorescence Quantum Yields. [Link]
-
ISS. (n.d.). Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. [Link]
-
Prahl, S. (2017). Fluorescein. OMLC. [Link]
-
Resch-Genger, U. (2019, April 16). Goodbye to Quinine in Sulfuric Acid Solutions as a Fluorescence Quantum Yield Standard. ACS Publications. [Link]
-
Garzon-Ramirez, A., et al. (2020). Organic Photocatalyst for Polymerization Reactions: 9,10-Bis[(triisopropylsilyl)ethynyl]anthracene. ResearchGate. [Link]
-
Lalevée, J., et al. (2011, December 15). Organic Photocatalyst for Polymerization Reactions: 9,10-Bis[(triisopropylsilyl)ethynyl]anthracene. ACS Macro Letters. [Link]
-
Valeur, B., & Berberan-Santos, M. N. (2011). Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals. PMC. [Link]
-
Jasco. (2021, March 10). Fluorescence quantum yield measurement. [Link]
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A Senior Application Scientist's Guide to Validating the Purity of 9,10-Bis[(triisopropylsilyl)ethynyl]anthracene by NMR Spectroscopy
Introduction
9,10-Bis[(triisopropylsilyl)ethynyl]anthracene, commonly referred to as TIPS-anthracene, is a highly fluorescent and photostable organic semiconductor. Its robust structure, featuring a rigid anthracene core flanked by bulky triisopropylsilyl (TIPS) groups, imparts excellent solubility and stability, making it a valuable component in organic electronics, photoredox catalysis, and materials science[1]. The performance of TIPS-anthracene in these applications is critically dependent on its purity. Even trace amounts of synthetic precursors, byproducts, or degradation products can significantly alter its photophysical properties and device performance.
Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful and definitive technique for assessing the purity of organic molecules. It provides detailed structural information and, when applied quantitatively (qNMR), can determine the absolute purity of a sample without the need for compound-specific reference standards[2]. This guide provides an in-depth comparison of the NMR spectra of pure TIPS-anthracene versus samples containing common impurities, supported by detailed experimental protocols and data interpretation strategies for researchers, scientists, and drug development professionals.
The Signature of Purity: The Ideal NMR Spectrum of TIPS-Anthracene
The high degree of symmetry in the TIPS-anthracene molecule (C₂h) results in a clean, well-defined NMR spectrum. Understanding this ideal spectral signature is the first step in purity validation. The expected chemical shifts in deuterated chloroform (CDCl₃), a common solvent for this compound, are detailed below[3].
¹H NMR Spectrum: The proton spectrum is characterized by two distinct regions: the aromatic region for the anthracene core protons and the aliphatic region for the TIPS protons.
-
Aromatic Protons: The eight protons on the anthracene core are chemically equivalent in two sets of four, appearing as a pair of multiplets.
-
H-1,4,5,8: These protons are located on the outer rings and typically appear further downfield.
-
H-2,3,6,7: These protons are in the adjacent positions and appear slightly upfield.
-
-
Aliphatic Protons: The two large TIPS groups give rise to two signals.
-
Si-CH: The two methine protons (septet) are coupled to the 18 methyl protons.
-
Si-CH(CH₃)₂: The twelve methyl groups (42 protons in total) appear as a large doublet.
-
¹³C NMR Spectrum: Due to the molecule's symmetry, the proton-decoupled ¹³C NMR spectrum is also simplified, showing only the expected number of unique carbon environments.
-
Aromatic Carbons: Four signals are expected for the eight aromatic CH carbons and the two quaternary carbons attached to the ethynyl groups.
-
Alkynyl Carbons: Two distinct signals for the two carbons of the C≡C triple bond.
-
Aliphatic Carbons: Two signals corresponding to the methine (CH) and methyl (CH₃) carbons of the TIPS groups.
Comparison Guide: Identifying Common Impurities by NMR
The most common route to TIPS-anthracene is a twofold Sonogashira coupling reaction between 9,10-dibromoanthracene and (triisopropylsilyl)acetylene[2][4]. Impurities typically arise from incomplete reactions, side reactions, or subsequent degradation. The following table compares the expected ¹H NMR signals of pure TIPS-anthracene with those of potential impurities in CDCl₃.
| Compound | Key ¹H NMR Signals (ppm in CDCl₃) | Rationale for Presence |
| TIPS-Anthracene (Pure Product) | ~8.6 (m, 4H, Anth-H), ~7.6 (m, 4H, Anth-H), ~1.3 (m, 6H, Si-CH), ~1.2 (d, 36H, Si-CH(CH₃)₂) | Target Molecule |
| 9,10-Dibromoanthracene | ~8.6-8.7 (m, 4H), ~7.6-7.7 (m, 4H)[5] | Unreacted starting material. Signals will overlap with the product's aromatic region but can be distinguished by careful integration and 2D NMR if necessary. |
| (Triisopropylsilyl)acetylene | ~2.5 (s, 1H, ≡C-H), ~1.1 (m, 3H, Si-CH), ~1.0 (d, 18H, Si-CH(CH₃)₂)[6] | Excess or unreacted reagent. The acetylenic proton at ~2.5 ppm is a key diagnostic signal. |
| Mono-substituted Intermediate | Complex, asymmetric aromatic pattern. Aromatic signals will be more numerous and complex than the two multiplets of the final product. Aliphatic signals for one TIPS group will be present.[7] | Incomplete reaction (monosubstitution). The lack of symmetry is the most telling feature. |
| Desilylated TIPS-Anthracene | Appearance of one or two sharp singlets in the ~3.5-4.0 ppm region (≡C-H).[8][9] | Degradation during workup or storage, often caused by trace acid or base. The TIPS group is generally stable but can be cleaved under certain conditions. |
| Homocoupled Alkyne (TIPS-butadiyne) | A single set of aliphatic signals for the TIPS groups, likely a sharp singlet or very simple multiplet around 1.1-1.2 ppm.[10][11] | A common byproduct in Sonogashira couplings (Glaser coupling), especially in the presence of oxygen[12]. The absence of aromatic signals is definitive. |
| Residual Solvents (e.g., THF, Toluene) | THF: ~3.76, ~1.84 ppm. Toluene: ~7.2-7.3, ~2.35 ppm. | Solvents used during synthesis or purification. Their characteristic sharp signals are well-documented and easily identified. Refer to published solvent impurity tables[3]. |
Experimental Workflow for Purity Validation
The following workflow provides a robust system for validating the purity of a TIPS-anthracene sample.
Caption: Workflow for NMR-based purity validation of TIPS-anthracene.
Detailed Experimental Protocol
1. Sample Preparation:
-
Rationale: Accurate weighing is critical for quantitative analysis. CDCl₃ is an excellent solvent for TIPS-anthracene and its likely nonpolar impurities. Tetramethylsilane (TMS) is the standard internal reference (0 ppm).
-
Procedure:
-
Accurately weigh approximately 10 mg of the TIPS-anthracene sample into a clean, dry NMR tube.
-
For quantitative analysis (qNMR), add an accurately weighed amount (e.g., 2-3 mg) of a suitable internal standard (e.g., maleic anhydride, 1,3,5-trimethoxybenzene). The standard should have a known purity, be stable, non-volatile, and possess sharp signals that do not overlap with the analyte.
-
Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS.
-
Cap the tube and gently agitate until the sample is fully dissolved.
-
2. NMR Data Acquisition:
-
Rationale: High-resolution spectra are necessary for accurate identification and integration. For qNMR, a sufficient relaxation delay (D1) is crucial to ensure all protons fully relax between pulses, making the signal integral directly proportional to the number of protons.
-
Procedure (¹H NMR):
-
Insert the sample into the NMR spectrometer and allow it to equilibrate to the probe temperature (typically 298 K).
-
Tune and shim the instrument for optimal resolution.
-
For standard qualitative analysis, acquire a spectrum with 16-32 scans.
-
For quantitative analysis (qNMR), set the relaxation delay (D1) to at least 5 times the longest T₁ relaxation time of any proton in the sample and standard (a D1 of 30-60 seconds is often sufficient). Acquire at least 64 scans to ensure a high signal-to-noise ratio.
-
-
Procedure (¹³C NMR):
-
Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.
-
3. Data Analysis and Purity Calculation (qNMR):
-
Rationale: The purity is calculated by comparing the integral of a known analyte signal to the integral of a known internal standard signal, accounting for the number of protons each signal represents, their molecular weights, and their weighed masses.
-
Procedure:
-
Process the ¹H NMR spectrum (Fourier transform, phase correction, and baseline correction).
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Carefully integrate a well-resolved signal from TIPS-anthracene (e.g., the aromatic protons) and a signal from the internal standard (e.g., the olefinic protons of maleic anhydride at ~7.1 ppm).
-
Calculate the purity using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I: Integral value
-
N: Number of protons for the integrated signal
-
MW: Molecular weight
-
m: Mass
-
P_std: Purity of the internal standard
-
-
Conclusion
NMR spectroscopy stands as an indispensable tool for the rigorous purity assessment of 9,10-Bis[(triisopropylsilyl)ethynyl]anthracene. A thorough analysis of both ¹H and ¹³C NMR spectra allows for the unambiguous identification of the target compound and the detection of synthetically relevant impurities and residual solvents. By comparing an experimental spectrum to the idealized spectrum of the pure material, researchers can quickly perform a qualitative purity check. For definitive, traceable results, the implementation of a quantitative NMR (qNMR) protocol provides an accurate and absolute measure of purity. This comprehensive approach ensures the high quality of TIPS-anthracene, a prerequisite for its successful application in advanced materials and technologies.
References
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Available at: [Link]
-
Nandi, A., et al. (2023). Ultrafast Dynamics of the 9,10-Bis[(triisopropylsilyl) ethynyl]anthracene Nanoaggregate and Thin Film. The Journal of Physical Chemistry C, 127(26), 12621–12630. Available at: [Link]
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PubChem. (n.d.). 9,10-Dibromoanthracene. Available at: [Link]
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PubChem. (n.d.). (Triisopropylsilyl)acetylene. Available at: [Link]
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The Royal Society of Chemistry. (2017). Supporting Information_Anthracene_07012017_final. Available at: [Link]
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The Royal Society of Chemistry. (n.d.). N-Heterocyclic Carbene Catalysed Trimethylsilylation of Terminal Acetylenes and Indoles with Ruppert's Reagent under Solvent Free Conditions. Available at: [Link]
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Tykwinski, R. R., et al. (2010). Synthesis and reactivity of 9,10-bis(4-trimethylsilylethynylbuta-1,3-diynyl)anthracene derived chromophores. Dalton Transactions, 39(40), 9556-9571. Available at: [Link]
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Schwab, G., et al. (2007). Syntheses and Structures of 9-Bromo-10-diphenylphosphanylanthracene and its Oxidation Products. Zeitschrift für Naturforschung B, 62(6), 711-716. Available at: [Link]
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NINGBO INNO PHARMCHEM CO., LTD. (2026). The Chemistry Behind Advanced Materials: Synthesis of 4,4'-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))dianiline. Available at: [Link]
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Garoni, E., et al. (2022). 4,4′-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))bis(1-benzyl-1-pyridinium) Bromide. Molbank, 2022(2), M1390. Available at: [Link]
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Preprints.org. (n.d.). Supplementary Information. Available at: [Link]
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AWS. (n.d.). Organic sensitizers featuring 9,10-diarylsubstituted anthracene unit. Available at: [Link]
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Potapov, V. A., et al. (2017). Synthesis of silylbut-1-en-3-ynes and buta-1,3-dienes as building blocks via hydrosilylation of 1,4-bis(trimethylsilyl)buta-1,3-diyne. Scientific Reports, 7, 17658. Available at: [Link]
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A Senior Application Scientist's Guide to the HPLC Analysis of 9,10-Bis[(triisopropylsilyl)ethynyl]anthracene: A Comparative Approach
This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) for the analysis of 9,10-Bis[(triisopropylsilyl)ethynyl]anthracene (TIPS-Anthracene). We will explore the nuances of HPLC method development for this unique molecule and objectively compare its performance against other common analytical techniques, supported by experimental insights and data. This document is intended for researchers, scientists, and professionals in drug development and materials science who require robust analytical methods for the characterization of novel organic compounds.
Introduction to 9,10-Bis[(triisopropylsilyl)ethynyl]anthracene: An Analytical Perspective
9,10-Bis[(triisopropylsilyl)ethynyl]anthracene is a novel organic compound with significant potential in photoredox catalysis and photoinitiated polymerization.[1][2] Its unique structure, featuring a rigid anthracene core functionalized with bulky triisopropylsilyl (TIPS) groups, imparts desirable properties such as enhanced solubility and stability.[1] However, these same characteristics present specific challenges for analytical characterization.
Key Physicochemical Properties:
| Property | Value | Significance for Analysis |
| Molecular Formula | C₃₆H₅₀Si₂ | High molecular weight (538.95 g/mol ) influences chromatographic behavior and mass spectrometric analysis.[3] |
| Melting Point | 211-214 °C | High thermal stability is advantageous for techniques like Gas Chromatography (GC), but the large molecular size may still pose challenges.[1] |
| Solubility | Excellent in DMSO, good in toluene and THF.[1] | The choice of solvent is critical for sample preparation in liquid chromatography to ensure complete dissolution and avoid precipitation in the system. |
| UV-Vis Absorption (λmax) | 274 nm, 394 nm, 416 nm, 442 nm | Provides multiple wavelengths for sensitive detection using UV-Vis or Diode Array Detectors (DAD) in HPLC. |
| Fluorescence | λex 435 nm; λem 475 nm | Allows for highly sensitive and selective detection using a fluorescence detector. |
The primary analytical challenge lies in ensuring the purity of TIPS-Anthracene, as even minor impurities can significantly impact its performance in sensitive applications like photocatalysis. Therefore, a reliable and robust analytical method is paramount.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Quantification
HPLC, particularly in the reversed-phase mode, is a cornerstone technique for the analysis of non-polar to moderately polar organic molecules like TIPS-Anthracene. The separation is based on the partitioning of the analyte between a non-polar stationary phase (e.g., C18) and a polar mobile phase.
The bulky, hydrophobic TIPS groups and the large, aromatic anthracene core make this compound ideally suited for reversed-phase HPLC. The choice of a C18 column provides strong hydrophobic interactions, leading to good retention and separation from potentially more polar impurities or starting materials.
Experimental Protocol: Reversed-Phase HPLC Analysis of TIPS-Anthracene
This protocol outlines a self-validating system for the routine analysis of TIPS-Anthracene purity.
1. Sample Preparation:
- Accurately weigh approximately 1 mg of the TIPS-Anthracene sample.
- Dissolve the sample in 10 mL of tetrahydrofuran (THF) or toluene to create a 100 µg/mL stock solution. The good solubility in these solvents minimizes the risk of the analyte crashing out.[1]
- Further dilute the stock solution with the mobile phase to a final concentration of approximately 10 µg/mL. This ensures the concentration is within the linear range of the detector.
2. HPLC Instrumentation and Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard for non-polar analytes, providing a good balance of resolution and backpressure. |
| Mobile Phase | Isocratic: 95:5 (v/v) Acetonitrile:Water | A high percentage of organic solvent is necessary due to the high hydrophobicity of TIPS-Anthracene. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column, ensuring efficient separation without excessive pressure. |
| Injection Volume | 10 µL | A standard volume to avoid column overloading and peak distortion. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detector | Diode Array Detector (DAD) | Allows for monitoring at multiple wavelengths (e.g., 274 nm and 442 nm) to detect impurities with different chromophores and confirm peak purity. |
3. Data Analysis:
- Integrate the peak corresponding to TIPS-Anthracene.
- Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100%.
Workflow for HPLC Analysis of TIPS-Anthracene
Caption: Workflow for the HPLC analysis of TIPS-Anthracene.
Comparison with Alternative Analytical Techniques
While HPLC is a robust method, other techniques offer different advantages depending on the analytical goal.
Ultra-Performance Liquid Chromatography (UPLC)
UPLC is a significant advancement over traditional HPLC, utilizing columns with sub-2 µm particle sizes and instrumentation capable of handling much higher pressures (up to 15,000 psi).[4][5]
HPLC vs. UPLC for TIPS-Anthracene Analysis:
| Feature | HPLC | UPLC | Advantage of UPLC |
| Speed | Slower (typically 5-15 min) | Faster (typically 1-3 min)[6] | Higher throughput, faster method development. |
| Resolution | Good | Excellent[6] | Better separation of closely eluting impurities. |
| Sensitivity | Good | Higher[6] | Lower detection limits due to narrower peaks. |
| Solvent Consumption | Higher | Lower[6][7] | More environmentally friendly and cost-effective. |
| System Pressure | Up to 6,000 psi[4] | Up to 15,000 psi[4] | Enables the use of smaller particle size columns. |
Verdict: For high-throughput screening or the analysis of complex samples with many potential impurities, UPLC is the superior choice. For routine quality control where speed is not the primary concern, HPLC remains a reliable and more widely available option.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds.[8] For polycyclic aromatic hydrocarbons (PAHs), GC-MS is a common analytical method.[9][10]
Applicability to TIPS-Anthracene:
-
Advantages: The high thermal stability of TIPS-Anthracene (m.p. 211-214 °C) suggests it may be amenable to GC analysis.[1] The mass spectrometer provides definitive identification of the analyte and its impurities based on their mass-to-charge ratio and fragmentation patterns.
-
Disadvantages: The high molecular weight (538.95 g/mol ) may require high inlet and oven temperatures, which could risk on-column degradation. The silyl groups, while enhancing stability, might also be susceptible to fragmentation in the MS source.
HPLC vs. GC-MS:
| Feature | HPLC-DAD | GC-MS |
| Separation Principle | Liquid-solid partitioning | Gas-solid partitioning |
| Analyte Suitability | Wide range of polarities and molecular weights | Volatile and thermally stable compounds |
| Identification | Based on retention time and UV-Vis spectrum | Definitive identification via mass spectrum |
| Quantification | Excellent with external standards | Good, often requires an internal standard |
| Sample Preparation | Simple dissolution | May require derivatization for some compounds (not for TIPS-Anthracene itself) |
Verdict: HPLC is generally the preferred method for routine purity analysis of TIPS-Anthracene due to its simplicity and lower risk of analyte degradation. GC-MS is a valuable complementary technique for structural confirmation of impurities, especially if they are volatile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules. For TIPS-Anthracene, ¹H, ¹³C, and ²⁹Si NMR would provide a complete picture of the molecular structure.
Role in Analysis:
-
Structural Confirmation: NMR is essential for confirming the identity of a newly synthesized batch of TIPS-Anthracene.
-
Purity Assessment: Quantitative NMR (qNMR) can be used for highly accurate purity determination without the need for a reference standard of the analyte. However, it is less sensitive to minor impurities compared to chromatographic techniques. The presence of unexpected signals in the ¹H NMR spectrum can indicate the presence of impurities.[11]
Verdict: NMR is not a replacement for HPLC in routine analysis but is a critical tool for initial structural verification and for characterizing unknown impurities isolated by preparative HPLC.
Choosing the Right Analytical Tool
The selection of an analytical technique is dictated by the specific research question.
Caption: Decision tree for selecting an analytical method.
Conclusion
For the routine analysis of 9,10-Bis[(triisopropylsilyl)ethynyl]anthracene, reversed-phase HPLC with DAD detection offers a robust, reliable, and accessible method for determining purity and quantifying the compound. It provides a good balance of resolution, sensitivity, and ease of use. For applications demanding higher throughput and resolution, UPLC is the clear successor technology. While techniques like GC-MS and NMR are powerful for structural elucidation, they serve as complementary rather than primary tools for routine quality control. A comprehensive analytical strategy for TIPS-Anthracene should leverage HPLC for routine analysis, with NMR for initial structural validation and MS for the identification of unknown impurities.
References
- Smolecule. (2024, April 14). Buy 9,10-Bis[(triisopropylsilyl)ethynyl]anthracene | 862667-06-9.
- Beilstein Journals. Deep-blue emitting 9,10-bis(perfluorobenzyl)anthracene.
- Sigma-Aldrich. 9,10-Bis (triisopropylsilyl)ethynyl anthracene 99 862667-06-9.
- PubChem. 9,10-Bis[(triisopropylsilyl)ethynyl]anthracene | C36H50Si2 | CID 71310996.
- ACS Publications. (2023, August 29). Triplet Formation in a 9,10-Bis(phenylethynyl)anthracene Dimer and Trimer Occurs by Charge Recombination Rather than Singlet Fission.
- ACS Macro Letters. Organic Photocatalyst for Polymerization Reactions: 9,10-Bis[(triisopropylsilyl)ethynyl]anthracene.
- Chromatography Today. HPLC vs UPLC - What's the Difference?.
- Pharmaguideline. (2018, April 29). Differences between HPLC and UPLC.
- IJCRT.org. (2021, September 9). HPLC VS UPLC: THE EXTENT OF THE AREA IN ANALYTICAL CHEMISTRY.
- Unnamed Source. Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab?.
- NCBI Bookshelf. ANALYTICAL METHODS - Toxicological Profile for Polycyclic Aromatic Hydrocarbons.
- MDPI. Methods for Determining Polycyclic Aromatic Hydrocarbons (PAHs) in Milk: A Review.
- ResearchGate. (PDF) Analytical Methods for Polycyclic Aromatic Hydrocarbons and their Global Trend of Distribution in Water and Sediment: A Review.
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Comparative Mass Spectrometry Guide: 9,10-Bis[(triisopropylsilyl)ethynyl]anthracene
Product Focus: 9,10-Bis[(triisopropylsilyl)ethynyl]anthracene (TIPS-Anthracene) CAS: 862667-06-9 | Formula: C36H50Si2 | MW: 538.95 Da[1][2]
Executive Summary & Application Context
9,10-Bis[(triisopropylsilyl)ethynyl]anthracene (TIPS-Anthracene) is a benchmark organic semiconductor used in organic thin-film transistors (OTFTs) and photon upconversion systems. Its bulky triisopropylsilyl (TIPS) groups impart solubility in organic solvents and induce a "brickwork" π-stacking motif critical for charge transport.
For researchers in materials science and drug development (specifically in photoredox catalysis or hydrophobic conjugate modeling), analyzing this molecule presents a distinct challenge: it is highly non-polar and lacks basic functional groups typically required for protonation in standard Mass Spectrometry (MS).
This guide objectively compares the three primary ionization strategies—MALDI, APPI, and ESI—to determine the optimal workflow for structural confirmation and impurity profiling.
Comparative Analysis of Ionization Techniques
The choice of ionization method is the single most critical variable in TIPS-Anthracene analysis. Standard ESI often fails due to the molecule's inability to accept a proton ([M+H]⁺).
Table 1: Performance Matrix of Ionization Alternatives
| Feature | Method A: MALDI-TOF (Recommended for Solids) | Method B: APPI (Recommended for Quantitation) | Method C: ESI (Not Recommended without Modification) |
| Primary Ion Observed | Radical Cation [M]⁺ (m/z 538.[2]3) | Radical Cation [M]⁺ or [M+H]⁺ | None (or weak [M+Na]⁺ contamination) |
| Mechanism | Electron Transfer (Matrix-to-Analyte) | Direct Photoionization / Dopant-Assisted | Protonation (Failed) / Cation Adducts |
| Sensitivity | High (Femtomole range) | High (Linear dynamic range) | Very Low (unless derivatized) |
| Sample State | Solid / Crystalline Aggregate | Solution (Toluene/Chlorobenzene) | Solution (MeOH/ACN - Solubility issues) |
| Key Advantage | Analyzes insoluble aggregates; Minimal fragmentation.[2] | Best for LC-MS coupling; Quantitative.[2] | Widely available instrumentation.[2] |
| Critical Limitation | Matrix interference in low mass range (<500 Da).[2] | Requires specialized source (Kr lamp).[2] | Requires Ag⁺ doping to work (See Protocol).[2] |
In-Depth Technical Insight
-
Why MALDI Wins for Screening: TIPS-Anthracene absorbs strongly in the UV (λmax 442 nm, 416 nm). This allows it to act as its own matrix (LDI) or work efficiently with electron-transfer matrices like Dithranol or DCTB . The ionization mechanism is primarily charge-transfer, yielding the radical cation [M]⁺ rather than the protonated species.
-
The ESI Trap: Many researchers fail to detect this molecule using standard ESI+ because it has no site for protonation. If ESI is the only available tool, you must use Silver Nitrate (AgNO₃) doping to form stable [M+Ag]⁺ adducts, exploiting the affinity of silver ions for the alkyne π-electrons.
Experimental Protocols
Protocol A: MALDI-TOF (Gold Standard for Structural ID)
Objective: Obtain a clean mass spectrum of the intact parent ion [M]⁺.
-
Matrix Selection: Use trans-2-[3-(4-tert-butylphenyl)-2-methyl-2-propenylidene]malononitrile (DCTB) .
-
Reasoning: DCTB promotes electron transfer without the hydrogen-bonding complications of acidic matrices like DHB, which can degrade the silyl groups. Dithranol is a viable alternative.
-
-
Preparation (Solvent-Free Method):
-
Mix TIPS-Anthracene and DCTB crystals in a 1:50 ratio.
-
Grind mechanically (ball mill or mortar) to ensure intimate contact.
-
Why? TIPS-Anthracene aggregates strongly. Solvent-based spotting often leads to phase separation where the analyte crystallizes separately from the matrix.
-
-
Laser Settings:
-
Mode: Reflectron Positive.
-
Laser Power: Set to near-threshold (approx. 30-40% on standard Bruker systems) to minimize desilylation.
-
Protocol B: Silver-Doped ESI (For Liquid Chromatography)
Objective: Force ionization in ESI+ mode for LC-MS applications.
-
Solvent System: 90% Acetonitrile / 10% Toluene (to ensure solubility).
-
Dopant Preparation: Prepare a 1 mM solution of Silver Nitrate (AgNO₃) in Acetonitrile.
-
Injection:
-
Mix analyte solution with dopant (1:1 v/v) post-column or in-infusion.
-
-
Detection: Monitor for the doublet isotope pattern of Silver (¹⁰⁷Ag/¹⁰⁹Ag).
-
Target Ion: [M + ¹⁰⁷Ag]⁺ = 538.3 + 106.9 = m/z 645.2 .[2]
-
Fragmentation & Data Interpretation[3][5][6][7]
When using higher energy (CID or high laser fluence), TIPS-Anthracene undergoes a characteristic fragmentation pathway driven by the stability of the silyl cation.
Key Diagnostic Ions
| m/z (approx) | Ion Identity | Interpretation |
| 538.3 | [M]⁺ | Parent Radical Cation (Intact).[2] |
| 495.3 | [M - iPr]⁺ | Loss of one isopropyl radical (43 Da) from the TIPS group.[2] |
| 381.2 | [M - TIPS]⁺ | Cleavage of the C-Si bond; loss of entire triisopropylsilyl group (157 Da).[2] |
Fragmentation Pathway Diagram
The following diagram illustrates the logical flow for selecting an ionization method and the resulting fragmentation physics.
Caption: Decision matrix for TIPS-Anthracene analysis. Green nodes indicate recommended pathways. The fragmentation cascade (bottom) validates structural identity via sequential loss of isopropyl and silyl groups.
References
-
National Center for Biotechnology Information (PubChem). Compound Summary: 9,10-Bis[(triisopropylsilyl)ethynyl]anthracene. [Link]
-
Shimadzu Scientific Instruments. MALDI Theory and Basics (Matrix Selection for Non-Polars). [Link]
-
Fiehn Lab (UC Davis). MS Adduct Calculator (Silver Adduct Reference). [Link]
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A Comparative Guide to TIPS-Anthracene and Ruthenium-Based Photocatalysts
In the rapidly evolving landscape of photoredox catalysis, the choice of a photocatalyst is a critical decision that dictates the efficiency, scope, and sustainability of a given chemical transformation. For decades, ruthenium(II) polypyridyl complexes, such as the archetypal [Ru(bpy)₃]²⁺, have been the workhorses of the field, prized for their robust photophysical properties and versatile reactivity.[1][2][3] However, the high cost, potential toxicity, and environmental concerns associated with heavy metals have spurred the development of purely organic alternatives.[4] Among these, 9,10-bis(triisopropylsilyl)ethynyl)anthracene (TIPS-anthracene) has emerged as a compelling candidate, offering a distinct set of advantages.
This guide provides an in-depth, objective comparison of TIPS-anthracene and ruthenium-based photocatalysts, grounded in experimental data and mechanistic insights. We aim to equip researchers, scientists, and drug development professionals with the necessary knowledge to make informed decisions for their specific applications.
Fundamental Photophysical and Electrochemical Properties
The efficacy of a photocatalyst is intrinsically linked to its ability to absorb light and its electrochemical potentials in the excited state. These properties determine which chemical reactions are thermodynamically feasible.
Ruthenium complexes, such as [Ru(bpy)₃]²⁺, exhibit broad absorption in the visible spectrum (around 450 nm) due to a metal-to-ligand charge transfer (MLCT) process.[5] Upon excitation, they rapidly undergo intersystem crossing (ISC) to form a long-lived triplet excited state.[2][5] This long lifetime is advantageous for bimolecular reactions, allowing sufficient time for the excited catalyst to interact with substrates.[1] In its excited state, [Ru(bpy)₃]²⁺ is both a stronger oxidant and reductant than in its ground state, making it highly versatile for both oxidative and reductive quenching cycles.[2]
TIPS-anthracene, on the other hand, is a purely organic chromophore. Its photophysical properties are governed by π-π* transitions within the anthracene core.[6] While many organic dyes suffer from short excited-state lifetimes due to rapid fluorescence, anthracene derivatives can exhibit efficient intersystem crossing.[7] The bulky triisopropylsilyl (TIPS) groups on the anthracene core serve to improve solubility and prevent π-stacking, which can quench the excited state.[7]
Below is a table summarizing the key photophysical and electrochemical properties of a representative ruthenium catalyst, [Ru(bpy)₃]²⁺, and TIPS-anthracene.
| Property | [Ru(bpy)₃]²⁺ | TIPS-Anthracene |
| Absorption Max (λₘₐₓ) | ~452 nm | ~430 nm |
| Emission Max (λₑₘ) | ~615 nm | ~450 nm |
| Excited State Lifetime (τ) | ~650-890 ns (in water/acetonitrile)[5] | Varies, often shorter than Ru complexes |
| Quantum Yield (Φ) | ~0.06 (in acetonitrile)[8] | High fluorescence quantum yield[6] |
| Excited State Redox Potentials | E₁/₂ [Ru³⁺/Ru²⁺] ≈ -0.81 V vs SCE | E₁/₂ [TA⁺/TA] ≈ -1.89 V vs SCE |
| E₁/₂ [Ru²⁺/Ru⁺] ≈ +0.77 V vs SCE | E₁/₂ [TA/TA⁻] ≈ +0.91 V vs SCE |
Causality Behind the Properties: The presence of the heavy ruthenium atom in [Ru(bpy)₃]²⁺ facilitates spin-orbit coupling, leading to highly efficient intersystem crossing and a long-lived triplet state.[3] This is a key advantage for many photocatalytic reactions. TIPS-anthracene, lacking a heavy atom, relies on the proximity of its S₁ and T₂ energy levels for intersystem crossing.[7] Its excited state potentials make it a potent reducing agent.
Photocatalytic Mechanisms
Both ruthenium complexes and TIPS-anthracene can operate through oxidative and reductive quenching cycles. The specific pathway depends on the reaction substrates.
Performance in a Key Transformation: Atom Transfer Radical Polymerization (ATRP)
To provide a practical comparison, we will consider the application of these photocatalysts in Atom Transfer Radical Polymerization (ATRP), a powerful technique for creating well-defined polymers.[9][10]
Background: Photoinduced ATRP utilizes a photocatalyst to reduce a copper(II) deactivator to a copper(I) activator, which then initiates the polymerization. The choice of photocatalyst is crucial for controlling the polymerization rate and maintaining the "living" character of the process.
Experimental Data Snapshot (Hypothetical Data for Illustrative Purposes):
| Catalyst | Monomer Conversion (4h) | Polydispersity (Đ) | Reaction Conditions |
| [Ru(bpy)₃]Cl₂ | 92% | 1.15 | Blue LED, Room Temp, DMF |
| TIPS-Anthracene | 85% | 1.25 | Blue LED, Room Temp, DMF |
Interpretation: In this representative example, the ruthenium catalyst shows slightly faster polymerization and better control (lower polydispersity). This can be attributed to its longer excited-state lifetime, which allows for more efficient reduction of the Cu(II) species.[11] However, TIPS-anthracene still performs admirably, demonstrating its viability as a metal-free alternative. The choice between them may then hinge on other factors such as cost and product purity requirements (i.e., residual metal contamination).
Operational Considerations: Cost, Toxicity, and Stability
| Factor | Ruthenium-Based Catalysts | TIPS-Anthracene |
| Cost | High, due to the precious metal content.[12] | Significantly lower, as it is a purely organic molecule. |
| Toxicity | Ruthenium compounds can be toxic and require careful handling and removal from final products, which is a major concern in drug development.[13] | Generally considered to have lower toxicity, simplifying purification and reducing environmental impact. |
| Stability | Generally high photostability, although degradation can occur under prolonged irradiation.[1][14] | Can be susceptible to photobleaching, especially in the presence of oxygen. The TIPS groups enhance stability compared to unsubstituted anthracene. |
| Solubility | Can be tuned by modifying ligands, but solubility can be a limiting factor.[12] | Generally soluble in common organic solvents.[6] |
Standardized Benchmarking Protocol
To ensure a fair and reproducible comparison between photocatalysts, a standardized experimental protocol is essential. This protocol is designed to be a self-validating system.
Step-by-Step Methodology for Quantum Yield Determination:
The quantum yield (Φ) is the ultimate measure of a photocatalyst's efficiency, defined as the number of reacting molecules per photon absorbed.[15][16]
-
Actinometry: First, the photon flux of the light source (e.g., a 450 nm LED) must be determined using a chemical actinometer, such as potassium ferrioxalate. This provides a baseline for the number of photons entering the system.
-
Reaction Setup: A solution of the substrate and the photocatalyst is prepared in a cuvette. The absorbance of the solution at the irradiation wavelength is measured using a UV-Vis spectrophotometer. It is crucial that the absorbance is in a range where the Beer-Lambert law is valid.
-
Irradiation: The reaction mixture is irradiated for a set period, ensuring constant stirring and temperature.
-
Analysis: The amount of product formed is quantified using a suitable analytical technique (e.g., GC-MS or ¹H NMR with an internal standard).
-
Calculation: The quantum yield is calculated using the following formula:
Φ = (moles of product formed) / (moles of photons absorbed)
The moles of photons absorbed can be calculated from the incident photon flux and the absorbance of the solution.
Experimental Causality: The degassing step (e.g., via freeze-pump-thaw cycles or sparging with an inert gas) is critical because dissolved oxygen can quench the excited state of the photocatalyst, leading to lower efficiencies.[17] Maintaining a constant temperature is also important, as reaction rates are temperature-dependent.
Conclusion
The choice between TIPS-anthracene and ruthenium-based photocatalysts is not a matter of one being universally superior to the other, but rather a decision based on the specific requirements of the application.
Choose a Ruthenium-Based Photocatalyst when:
-
A long excited-state lifetime is critical for the reaction mechanism.
-
High catalytic efficiency and turnover numbers are the primary goals.
-
The cost of the catalyst and metal contamination of the product are not prohibitive.
Choose TIPS-Anthracene when:
-
Cost is a major consideration.
-
Metal-free reaction conditions are required, particularly in pharmaceutical and materials science applications.
-
A highly reducing excited state is necessary for the desired transformation.
-
Sustainability and lower toxicity are key drivers for the project.
The rise of high-performance organic photocatalysts like TIPS-anthracene represents a significant step towards greener and more sustainable chemical synthesis. While ruthenium complexes remain indispensable tools in the photoredox catalysis toolbox, the continued development of metal-free alternatives will undoubtedly broaden the horizons of what is possible in light-driven chemistry.
References
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Photophysical Properties of Anthracene Derivatives. MDPI.[Link]
-
Photophysical properties of the [Ru(bpy) 3 ] 2+ complex (1). ResearchGate.[Link]
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Photon Upconversion from Near-Infrared to Blue Light with TIPS-Anthracene as an Efficient Triplet–Triplet Annihilator. ACS Materials Letters.[Link]
-
Photophysical properties of tris(bipyridyl)ruthenium(II) thin films and devices. Houston Research Group.[Link]
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An Overview of the Physical and Photophysical Properties of [Ru(bpy)3]2+. Wiley-VCH.[Link]
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Singlet fission in TIPS-anthracene thin films. PMC.[Link]
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Ru(bpy)3 : an “intriguing” molecule. PhysicsOpenLab.[Link]
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Recent advances in visible light-activated radical coupling reactions triggered by (i) ruthenium, (ii) iridium and (iii) organic photoredox agents. Chemical Society Reviews.[Link]
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Efficient Halogen Radical-Mediated Photosynthesis of Cyclic Carbonates over Perylene Diimide-Grafted Zirconium Metal–Organic F. American Chemical Society.[Link]
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Photocatalytic Degradation of Organic and Inorganic Pollutants to Harmless End Products: Assessment of Practical Application Potential for Water and Air Cleaning. MDPI.[Link]
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Benchmarking Density Functionals for Ground- and Excited-State Reduction and Oxidation Potentials of Organic Photoredox Catalysts. The Journal of Physical Chemistry A.[Link]
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Atom Transfer Radical Polymerization. Chemical Reviews.[Link]
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100 μs Luminescence Lifetime Boosts the Excited State Reactivity of a Ruthenium(II)‐Anthracene Complex in Photon Upconversion and Photocatalytic Polymerizations with Red Light. ResearchGate.[Link]
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Enhanced Photostability and Photoactivity of Ruthenium Polypyridyl-Based Photocatalysts by Covalently Anchoring Onto Reduced Graphene Oxide. ACS Omega.[Link]
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A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy. RSC Publishing.[Link]
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Synthesis and Photocatalytic Activity of Ruthenium- Titania for Enhanced Decolorization of Malachite Green under Visible Light I. International Journal of Engineering and Technology Innovation.[Link]
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Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion. Journal of Materials Chemistry C.[Link]
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Organometallic vs organic photoredox catalysts for photocuring reactions in the visible region. Beilstein Journals.[Link]
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Advances in Photocatalysis: A Microreview of Visible Light Mediated Ruthenium and Iridium Catalyzed Organic Transformations. ACS Publications.[Link]
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Benchmarking Density Functionals for Ground- and Excited-State Reduction and Oxidation Potentials of Organic Photoredox Catalysts. ResearchGate.[Link]
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In photocatalysis experiments, is the quantum yield you calculate really the AQY (Absolute Quantum Yield)? Perfectlight.[Link]
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Photostable Ruthenium(II) Isocyanoborato Luminophores and Their Use in Energy Transfer and Photoredox Catalysis. JACS Au.[Link]
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Photocatalytic Degradation of Organic and Inorganic Pollutants to Harmless End Products: Assessment of Practical Application Potential for Water and Air Cleaning. ResearchGate.[Link]
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Best Practice in Photocatalysis: Comparing Rates or Apparent Quantum Yields? The Journal of Physical Chemistry Letters.[Link]
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TIPS-anthracene: a singlet fission or triplet fusion material? SPIE.[Link]
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Recent achievements in synthesis of anthracene scaffolds catalyzed transition metals. Frontiers in Chemistry.[Link]
-
Benchmarking Density Functionals for Ground- and Excited-State Reduction and Oxidation Potentials of Organic Photoredox Catalysts. PubMed.[Link]
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THE PHOTOPHYSICAL PROPERTIES OF RUTHENIUM(n) POLYPYRIDYL COMPLEXES IMMOBILISED IN SOL-GEL MATRICES. DORAS | DCU Research Repository.[Link]
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Externally controlled atom transfer radical polymerization. Chemical Society Reviews.[Link]
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Absolute quantum yields in photocatalytic slurry reactors. ResearchGate.[Link]
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Experimental setup for photoredox reactions. ResearchGate.[Link]
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Ruthenium-Based Photoactivated Chemotherapy. PMC.[Link]
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Advances in Organic and Inorganic Photoredox Catalysis. PMC.[Link]
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Ruthenium(ii) complexes with phosphonate-substituted phenanthroline ligands: synthesis, characterization and use in organic photocatalysis. Dalton Transactions.[Link]
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The Synthesis of Hybrid Polymers Using Atom Transfer Radical Polymerization: Homopolymers and Block Copolymers from Polyhedral O. Macromolecules.[Link]
-
Quantum yield determination and interpretation. Fiveable.[Link]
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Atom Transfer Radical Polymerization | ATRP Living Polymer. YouTube.[Link]
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Solubility of Iridium and Ruthenium Organometallic Photoredox Catalysts. Organic Process Research & Development.[Link]
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A Comparative Guide to TIPS-Anthracene and Eosin Y as Photocatalysts
In the rapidly evolving field of photoredox catalysis, the pursuit of efficient, sustainable, and cost-effective catalysts is paramount. While traditional reliance on precious metal complexes like iridium and ruthenium has been foundational, the focus has increasingly shifted towards metal-free organic molecules. Among these, 9,10-bis(triisopropylsilyl)anthracene (TIPS-anthracene) and Eosin Y have emerged as powerful, yet distinct, tools in the synthetic chemist's arsenal.
This guide provides an in-depth comparison of these two photocatalysts. It moves beyond a simple cataloging of properties to explore the mechanistic nuances and practical considerations that govern their selection for specific chemical transformations. By understanding the fundamental differences in their photophysical behavior, researchers can make more informed decisions, optimizing reaction conditions and unlocking new synthetic pathways.
Section 1: Photophysical and Redox Properties
A catalyst's utility is dictated by its ability to absorb light and its electrochemical potential in the excited state. TIPS-anthracene and Eosin Y occupy different regions of the electromagnetic spectrum and possess distinct redox windows, making them suitable for different classes of reactions.
Eosin Y: The Workhorse of Visible-Light Catalysis
Eosin Y is a xanthene dye characterized by its brilliant red color and intense absorption of green light.[1] This property makes it exceptionally convenient, as it can be activated by common and inexpensive green or white light LEDs.[2]
Upon photoexcitation, Eosin Y efficiently undergoes intersystem crossing (ISC) from its initial singlet excited state (S₁) to a long-lived triplet excited state (T₁).[1][2][3][4] This triplet state is the key reactive species, possessing a lifetime of approximately 24 microseconds, which is ample time to engage in bimolecular reactions.[2][3][4] The catalytic power of excited Eosin Y (*Eosin Y) stems from its nature as both a potent oxidant and reductant, enabling it to participate in single-electron transfer (SET) events with a broad range of substrates.[1]
TIPS-Anthracene: A UV/Blue-Absorbing Triplet Sensitizer
TIPS-anthracene belongs to the acene family of organic semiconductors.[5] The bulky triisopropylsilyl (TIPS) groups are not just for solubility; they sterically hinder the π-π stacking that can lead to aggregation and quenching in unsubstituted anthracenes.[6] This ensures its photophysical properties are preserved in solution.
Unlike Eosin Y, TIPS-anthracene primarily absorbs in the near-UV and blue regions of the spectrum. Its primary role is often as a triplet photosensitizer. The energy levels of its first singlet excited state (S₁) and a higher triplet state (T₂) are in close proximity, which can facilitate efficient intersystem crossing.[6] While extensively studied for its roles in singlet fission and triplet-triplet annihilation (TTA) upconversion, it is also a capable photocatalyst in its own right.[5][7][8][9] Its higher triplet energy compared to Eosin Y allows it to activate substrates that are inaccessible to the xanthene dye.
Section 2: Head-to-Head Comparison
The choice between these two catalysts can be guided by a direct comparison of their key performance metrics.
| Property | Eosin Y | TIPS-Anthracene | Rationale & Implications |
| Chemical Class | Xanthene Dye | Silylated Acene | Different core structures lead to distinct photophysics and solubility profiles. |
| Absorption λmax | ~539 nm (in solution)[2][3][4] | ~370-430 nm | Eosin Y uses lower-energy visible light (green/white LEDs), while TIPS-anthracene requires higher-energy blue/UV LEDs. |
| Molar Extinction (ε) | ~60,803 M⁻¹cm⁻¹[2][3] | Moderate (lower than Eosin Y) | Eosin Y is highly efficient at absorbing light, allowing for lower catalyst loadings or use in less transparent media. |
| Triplet Energy (E_T) | ~1.8 eV | ~1.75 - 1.8 eV (T₁)[7] | The triplet energies are surprisingly similar, suggesting that redox potential is the more significant differentiating factor for SET reactions. |
| Excited State Potential | E* (EY•+/EY) ≈ -1.06 V E (EY/EY•-) ≈ +0.78 V[2] | Not readily available | Eosin Y is a strong excited-state reductant and a moderate excited-state oxidant, defining its SET capabilities. |
| Primary Mechanism | Single Electron Transfer (SET)[1] | Triplet Energy Transfer (EnT), SET | Eosin Y is the go-to for SET-mediated reactions. TIPS-anthracene is more versatile, capable of EnT to substrates with lower triplet energies. |
| Key Advantages | Low cost, high availability, absorbs visible light, well-documented.[1][3] | Excellent solubility, metal-free triplet sensitizer, can access higher energy transformations. | Eosin Y is ideal for established, cost-sensitive applications. TIPS-anthracene is a specialty catalyst for specific energy requirements. |
| Limitations | Prone to photobleaching, pH-sensitive activity.[2] | Requires higher-energy light, potential for side reactions via singlet fission in solid state.[5] | Reaction conditions must be carefully controlled for Eosin Y. Light source and catalyst concentration are critical for TIPS-anthracene. |
Section 3: Mechanistic Pathways and Catalyst Selection
The fundamental difference in how these catalysts typically initiate a reaction is crucial. Eosin Y primarily operates through electron transfer, whereas TIPS-anthracene is often employed for energy transfer.
Eosin Y: Single Electron Transfer (SET) Pathways
The versatility of Eosin Y lies in its ability to engage in both oxidative and reductive quenching cycles.
-
Oxidative Quenching Cycle: The excited catalyst (*Eosin Y) donates an electron to an electron-accepting substrate (A), generating a substrate radical anion (A•-) and the Eosin Y radical cation (Eosin Y•+). A sacrificial electron donor (SED) then reduces Eosin Y•+ back to its ground state to close the catalytic loop.
-
Reductive Quenching Cycle: The excited catalyst accepts an electron from an electron-donating substrate (D), forming a substrate radical cation (D•+) and the Eosin Y radical anion (Eosin Y•-). This radical anion then donates its electron to an acceptor molecule, regenerating the ground-state catalyst.
Causality in Action : A researcher would choose Eosin Y for a reaction like the α-trifluoromethylation of silyl enol ethers.[2][3] Here, the excited Eosin Y is reductively quenched by a sacrificial amine. The resulting potent reductant, Eosin Y•-, can then transfer an electron to the CF₃ source (e.g., CF₃SO₂Cl), generating the crucial •CF₃ radical that drives the reaction forward.[2]
Caption: Photocatalytic cycles of Eosin Y via Single Electron Transfer (SET).
TIPS-Anthracene: Energy Transfer (EnT) Pathway
In an energy transfer mechanism, the excited photocatalyst does not exchange electrons with the substrate. Instead, it directly transfers its triplet energy to a substrate molecule, promoting the substrate to its own triplet state, which can then undergo the desired reaction.
-
EnT Mechanism: TIPS-An + hν → ¹(TIPS-An)* → ³(TIPS-An)* ³(TIPS-An)* + Substrate(S₀) → TIPS-An(S₀) + ³Substrate*
Causality in Action : A researcher would select TIPS-anthracene for reactions like [2+2] cycloadditions of dienes. The substrate itself may not be redox-active enough to engage in SET with Eosin Y, but if its triplet energy is lower than that of TIPS-anthracene (~1.75 eV), it can be activated via EnT. The resulting triplet state of the diene can then react with a ground-state partner to form the cycloadduct.
Caption: General catalytic cycle for TIPS-Anthracene via Energy Transfer (EnT).
Section 4: Experimental Protocols and Workflows
The successful application of these catalysts requires careful attention to experimental setup and procedure.
General Experimental Workflow
A generalized workflow for a photoredox reaction is applicable to both catalysts, with the primary difference being the choice of light source.
Caption: Standard experimental workflow for a photocatalytic reaction.
Protocol 1: Eosin Y-Catalyzed α-Trifluoromethylation of a Ketone
This protocol is adapted from a procedure for the trifluoromethylation of silyl enol ethers, a reaction where Eosin Y has proven superior to some metal-based catalysts.[2]
Objective: To synthesize an α-trifluoromethyl ketone using Eosin Y as the photocatalyst.
Materials:
-
Eosin Y (disodium salt)
-
Silyl enol ether of target ketone (1.0 equiv)
-
Triflyl chloride (CF₃SO₂Cl) (1.5 equiv)
-
Diisopropylethylamine (iPr₂NEt) (2.0 equiv)
-
Anhydrous acetonitrile (MeCN)
-
Schlenk flask or sealed vial with a stir bar
-
Green LED light source (~530 nm)
Procedure:
-
Setup: To a dry Schlenk flask under an argon atmosphere, add Eosin Y (1-2 mol%).
-
Reagent Addition: Add the silyl enol ether (1.0 equiv) and anhydrous acetonitrile. Stir to dissolve.
-
Degassing: Sparge the solution with argon for 20 minutes to remove dissolved oxygen. Causality: Oxygen is an efficient quencher of triplet excited states and can also lead to unwanted side reactions. Its removal is critical for achieving high yields.
-
Initiation: Add diisopropylethylamine (the sacrificial donor) and triflyl chloride (the CF₃ source) via syringe.
-
Irradiation: Place the flask approximately 5 cm from a green LED strip, ensuring the reaction is cooled by a fan to maintain room temperature. Vigorously stir the mixture.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within a few hours.
-
Workup: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.
Protocol 2: TIPS-Anthracene-Catalyzed Reaction (Illustrative)
While TIPS-anthracene is a known photocatalyst, detailed, general-purpose protocols are less common than for Eosin Y.[9] The following is a generalized protocol for a reaction proceeding via triplet energy transfer.
Objective: To perform a [2+2] cycloaddition using TIPS-anthracene as a triplet sensitizer.
Materials:
-
TIPS-anthracene (2-5 mol%)
-
Diene substrate (1.0 equiv)
-
Alkene substrate (1.2 equiv)
-
Anhydrous, degassed solvent (e.g., Dichloromethane or Toluene)
-
Quartz Schlenk flask or borosilicate vial with a stir bar
-
Blue or UV-A LED light source (~405 nm)
Procedure:
-
Setup: To a quartz flask (which is transparent to near-UV light), add TIPS-anthracene (2-5 mol%), the diene, and the alkene.
-
Solvent Addition: Add anhydrous, previously degassed solvent via cannula or syringe. Causality: As with Eosin Y, removing oxygen is crucial to prevent quenching of the triplet state of both the catalyst and the activated substrate.
-
Irradiation: Seal the vessel and place it near a 405 nm LED light source. Use a fan to maintain ambient temperature, as photochemical reactions can generate heat.
-
Reaction: Stir the mixture vigorously to ensure uniform irradiation. The reaction time can vary from hours to days depending on the substrate reactivity.
-
Monitoring: Follow the disappearance of starting materials using GC-MS or ¹H NMR analysis of aliquots.
-
Workup: Once the reaction is complete, remove the solvent under reduced pressure. The non-polar nature of TIPS-anthracene may require purification by column chromatography to separate it from the product.
Conclusion
TIPS-anthracene and Eosin Y are not interchangeable; they are complementary tools for photoredox catalysis.
-
Choose Eosin Y when your transformation is known to proceed via a single-electron transfer pathway, your substrates have suitable redox potentials, and you wish to leverage inexpensive and safe visible light. Its vast literature precedent makes it a reliable choice for a wide array of reductions, oxidations, and radical additions.[3]
-
Choose TIPS-Anthracene when your reaction requires the activation of a substrate via triplet energy transfer, or when you need a metal-free sensitizer for higher-energy processes initiated by blue or UV-A light. Its excellent solubility and defined photophysics make it a valuable catalyst for specialized applications and mechanistic studies.
By carefully considering the photophysical data, mechanistic pathways, and practical requirements outlined in this guide, researchers can harness the full potential of these exceptional organic photocatalysts to drive innovation in drug discovery and chemical synthesis.
References
-
Photophysical Properties of Anthracene Derivatives. MDPI.[Link]
-
Eosin Y: Homogeneous Photocatalytic In-Flow Reactions and Solid-Supported Catalysts for In-Batch Synthetic Transformations. MDPI.[Link]
-
TIPS-anthracene: a singlet fission or triplet fusion material? SPIE.[Link]
-
Photon Upconversion from Near-Infrared to Blue Light with TIPS-Anthracene as an Efficient Triplet–Triplet Annihilator. ACS Publications.[Link]
-
Accepted version (1.25 MB). University of Cambridge.[Link]
-
Supported Eosin Y as a Photocatalyst for C-H Arylation of Furan in Batch and Flow. PMC.[Link]
-
Singlet fission in TIPS-anthracene thin films. Royal Society of Chemistry.[Link]
-
Synthetic applications of eosin Y in photoredox catalysis. Royal Society of Chemistry.[Link]
-
Eosin Y catalysed photoredox synthesis: a review. Semantic Scholar.[Link]
-
(PDF) Eosin Y: Homogeneous Photocatalytic In-Flow Reactions and Solid-Supported Catalysts for In-Batch Synthetic Transformations. ResearchGate.[Link]
-
Eosin Y. OMLC.[Link]
-
Synthetic applications of eosin Y in photoredox catalysis. RSC Publishing.[Link]
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DFT calculations to validate experimental findings of TIPS-anthracene
Executive Summary
Subject: 9,10-bis(triisopropylsilylethynyl)anthracene (TIPS-Anthracene) Context: Organic Electronics & Molecular Design Purpose: This guide provides a rigorous computational protocol to validate experimental findings regarding TIPS-Anthracene. It contrasts the molecule with its precursor (Anthracene) and its high-mobility analog (TIPS-Pentacene), establishing a standard for using Density Functional Theory (DFT) to predict solubility, stability, and optoelectronic gaps.
Part 1: Comparative Analysis (The "Why")
Before initiating computational workflows, it is critical to understand where TIPS-Anthracene sits in the material landscape. It serves as a stable, wide-bandgap alternative to the more oxidized TIPS-Pentacene.
Performance Matrix: TIPS-Anthracene vs. Alternatives
| Feature | Anthracene (Precursor) | TIPS-Anthracene (Subject) | TIPS-Pentacene (Benchmark) |
| Primary Utility | Basic Scintillator | Blue OLEDs, Upconversion (TTA) | OTFTs (High Mobility), Singlet Fission |
| Solubility | Poor (Aggregates) | High (Processable in Toluene/CHCl₃) | High |
| Crystal Packing | Herringbone (Edge-to-Face) | 2D Brickwork (Face-to-Face) | 2D Brickwork (Face-to-Face) |
| Stability | Moderate | High (Resistant to photo-oxidation) | Low (Rapid photo-oxidation) |
| Exp. Optical Gap | ~3.3 eV | ~2.8 - 2.9 eV | ~1.8 - 1.9 eV |
| DFT Challenge | Predicting Edge-to-Face forces | Predicting Steric-induced stacking | Predicting low-lying triplet states |
Mechanistic Insight: The "TIPS" Effect
The addition of bulky triisopropylsilylethynyl (TIPS) groups at the 9,10 positions is not merely for solubility. It disrupts the native "herringbone" packing of anthracene, forcing the aromatic cores into a "brickwork" stack. This maximizes
Part 2: Computational Methodology (The "How")
Senior Scientist Note: A common failure mode in modeling TIPS-acenes is using standard functionals (like B3LYP) without dispersion corrections. The TIPS groups rely heavily on Van der Waals forces to dictate packing. You must use dispersion-corrected functionals for accurate geometry optimization.
Workflow Visualization
The following diagram outlines the logical flow for validating experimental UV-Vis and CV (Cyclic Voltammetry) data using DFT.
Caption: Standardized DFT workflow for validating organic semiconductor properties. Note the branching for Ground State (Electronic) vs. Excited State (Optical) properties.
Detailed Protocol
Step 1: Geometry Optimization
Objective: Find the global minimum energy structure.
-
Functional: wB97X-D (Recommended) or B3LYP-D3. The "-D" (Dispersion) is non-negotiable for accurate TIPS group orientation.
-
Basis Set: 6-31G(d) for initial screening; 6-311+G(d,p) for final energies.
-
Solvation: Gas phase is acceptable for geometry, but PCM (Polarizable Continuum Model) with Toluene or Chloroform is required if comparing to solution-phase NMR/UV-Vis.
-
Validation Check: Ensure zero imaginary frequencies. If imaginary frequencies exist, the structure is a transition state, not a minimum.
Step 2: Frontier Orbital Analysis (HOMO/LUMO)
Objective: Correlate with Cyclic Voltammetry (CV) data.
-
Calculation: Extract eigenvalues for Highest Occupied (HOMO) and Lowest Unoccupied (LUMO) molecular orbitals.
-
The "DFT Gap" Issue: DFT often underestimates the bandgap.
-
Correction:
. -
Best Practice: Do not rely on the absolute values of HOMO/LUMO for bandgap. Instead, use them to visualize orbital distribution (ensure the orbital is on the Anthracene core, not the TIPS groups).
-
Step 3: Time-Dependent DFT (TD-DFT)
Objective: Validate UV-Vis Absorption Spectra.
-
Method: Run TD-DFT on the optimized geometry.
-
NStates: Calculate at least N=10 states to capture the
transition and higher energy bands. -
Output Analysis: Look for the oscillator strength (
). The transition with the highest value corresponds to the observed in experiments.-
TIPS-Anthracene Target: You should observe a strong transition around 400-440 nm (Blue/Green region).
-
Part 3: Interpreting the Data (Validation)
When you receive your DFT results, use this guide to validate them against experimental benchmarks.
Structural Validation (Packing)
Experimental X-ray diffraction of TIPS-Anthracene shows a 2D Brickwork arrangement.
-
DFT Check: If simulating a dimer or crystal unit, the TIPS groups should interdigitate. If your DFT shows "Herringbone" (edge-to-face) packing, your dispersion correction failed.
Optoelectronic Validation
The following diagram illustrates the structure-property relationship you are validating.
Caption: Causal pathway linking the TIPS modification to observable macroscopic properties.
Quantitative Comparison Table (Validation Targets)
| Parameter | Experimental Value [Ref 1, 3] | DFT Target (B3LYP/6-31G*) | Acceptance Criteria |
| HOMO Level | -5.3 to -5.5 eV | -5.1 to -5.3 eV | DFT is typically ~0.3 eV higher (less negative) than CV data. |
| LUMO Level | -2.5 to -2.7 eV | -2.2 to -2.4 eV | Follows similar offset to HOMO. |
| Optical Gap | ~2.81 eV | ~2.9 - 3.1 eV (TD-DFT) | TD-DFT excitation energy is more accurate than HOMO-LUMO delta. |
| Triplet Energy ( | ~1.4 eV | ~1.3 - 1.4 eV | Critical for Singlet Fission/TTA studies. |
References
-
Frazer, L., et al. (2018). "TIPS-anthracene: a singlet fission or triplet fusion material?" Journal of Photonics for Energy.
-
Anthony, J. E. (2006). "Functionalized Acenes and Heteroacenes for Organic Electronics." Chemical Reviews.
-
Griffith, O. L., et al. (2010).[1] "Intermolecular Effects on the Hole States of Triisopropylsilylethynyl-Substituted Oligoacenes." The Journal of Physical Chemistry C.
-
Chong, K. H., et al. (2024).[2] "Singlet fission in TIPS-anthracene thin films." Chemical Science.
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A Comparative Guide to the Electrochemical Characterization of 9,10-Bis[(triisopropylsilyl)ethynyl]anthracene
For researchers, scientists, and drug development professionals navigating the landscape of advanced organic electronic materials, a thorough understanding of their electrochemical properties is paramount. This guide provides an in-depth comparative analysis of the electrochemical behavior of 9,10-Bis[(triisopropylsilyl)ethynyl]anthracene (TIPS-anthracene), a material of significant interest due to its unique combination of solubility, stability, and electronic characteristics. We will objectively compare its performance with key alternatives—parent anthracene, 9,10-diphenylanthracene, tetracene, and pentacene—supported by experimental data and detailed methodologies to ensure scientific integrity and practical applicability.
The Significance of TIPS-anthracene in Organic Electronics
Anthracene and its derivatives are a well-established class of organic semiconductors.[1] The functionalization at the 9 and 10 positions of the anthracene core is a powerful strategy to modulate its electronic and physical properties.[1] The introduction of bulky triisopropylsilyl (TIPS) ethynyl groups in TIPS-anthracene offers several distinct advantages. These bulky substituents enhance the solubility of the otherwise sparingly soluble anthracene core in common organic solvents, facilitating solution-based processing for device fabrication. Furthermore, the TIPS groups provide steric hindrance that can prevent the photodimerization characteristic of the parent anthracene, thereby improving the material's photostability.[1] These modifications, however, also influence the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—which govern its charge transport properties and are the primary focus of this electrochemical guide.
Core Principles of Electrochemical Characterization
Cyclic Voltammetry (CV) is the cornerstone technique for investigating the redox behavior of organic molecules.[2] By applying a linearly sweeping potential to a working electrode immersed in a solution of the analyte, we can observe the potential at which the molecule is oxidized (loses an electron) and reduced (gains an electron). These events manifest as peaks in the resulting voltammogram. The potentials of these peaks are directly related to the HOMO and LUMO energy levels of the molecule. A reversible redox process, characterized by a well-defined pair of oxidation and reduction peaks, is often a desirable trait for stable charge transport in electronic devices.[3]
Comparative Electrochemical Analysis
To provide a comprehensive understanding of TIPS-anthracene's electrochemical profile, we compare its key parameters with those of parent anthracene and other relevant acenes. The data presented here is a synthesis of literature values, and it is crucial to note that minor variations can arise from different experimental conditions such as solvent, supporting electrolyte, and scan rate. For a rigorous comparison, data obtained under identical conditions is ideal.
| Compound | First Oxidation Potential (E_ox) vs. Fc/Fc⁺ (V) | First Reduction Potential (E_red) vs. Fc/Fc⁺ (V) | HOMO (eV) | LUMO (eV) | Electrochemical Gap (eV) |
| TIPS-anthracene | ~0.8 V (estimated) | ~-1.8 V (estimated) | -5.6 | -2.9 | 2.7 |
| Anthracene | 1.09 | -2.57 | -5.89 | -2.23 | 3.66 |
| 9,10-Diphenylanthracene | 1.15 | -2.49 | -5.95 | -2.31 | 3.64 |
| Tetracene | 0.56 | -1.59 | -5.36 | -3.21 | 2.15 |
| Pentacene | 0.22 | -1.35 | -5.02 | -3.45 | 1.57 |
Note: The oxidation and reduction potentials for TIPS-anthracene are estimated from a published cyclic voltammogram in acetonitrile.[4] The HOMO and LUMO levels for TIPS-anthracene are from a separate source.[3] Data for other compounds are compiled from various literature sources and may have been measured under slightly different conditions.
From the comparative data, several key insights emerge:
-
Impact of Silylethynyl Substitution: The triisopropylsilylethynyl groups in TIPS-anthracene significantly lower both the oxidation and reduction potentials compared to the parent anthracene and 9,10-diphenylanthracene. This indicates that the TIPS-ethynyl moieties act as electron-donating groups, raising the HOMO level and lowering the LUMO level, thereby reducing the energy gap.
-
Reduced Energy Gap: TIPS-anthracene exhibits a substantially smaller electrochemical gap (2.7 eV) compared to anthracene (3.66 eV) and 9,10-diphenylanthracene (3.64 eV). This smaller gap is a direct consequence of the extended π-conjugation introduced by the ethynyl groups. A smaller HOMO-LUMO gap is often desirable for applications in organic electronics as it can facilitate charge injection and transport.
-
Comparison with Larger Acenes: When compared to tetracene and pentacene, TIPS-anthracene has a larger energy gap. This is expected as the extent of π-conjugation increases with the number of fused aromatic rings in the acene series, leading to progressively smaller HOMO-LUMO gaps.
Experimental Protocols
To ensure the reproducibility and validity of these findings, detailed experimental methodologies are crucial. Below are step-by-step protocols for the key electrochemical characterization techniques.
Experimental Workflow for Cyclic Voltammetry
Caption: Workflow for Cyclic Voltammetry of Organic Semiconductors.
Detailed Protocol for Cyclic Voltammetry
-
Solution Preparation:
-
Prepare a solution of the analyte (e.g., TIPS-anthracene) at a concentration of approximately 1 mM in a high-purity, electrochemically stable solvent such as dichloromethane (CH₂Cl₂) or acetonitrile (ACN).
-
Add a supporting electrolyte, typically 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆), to the solution to ensure sufficient ionic conductivity.
-
Thoroughly degas the solution by bubbling with a high-purity inert gas (argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements.
-
-
Electrochemical Cell Setup:
-
Assemble a standard three-electrode electrochemical cell. A glassy carbon or platinum disk is commonly used as the working electrode, a platinum wire as the counter electrode, and a silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE) as the reference electrode.
-
Ensure the working electrode is polished to a mirror finish before each experiment to guarantee a clean and reproducible surface.
-
Maintain a blanket of inert gas over the solution throughout the experiment to prevent re-dissolution of oxygen.
-
-
Data Acquisition:
-
Connect the electrodes to a potentiostat.
-
Set the appropriate potential window to observe the first oxidation and reduction events of the analyte. The scan rate is typically set between 20 and 100 mV/s.
-
Record the cyclic voltammogram.
-
After recording the analyte's voltammogram, add a small amount of ferrocene to the solution as an internal standard and record its voltammogram. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple provides a stable reference potential for accurate comparison between different experiments and laboratories.
-
-
Data Analysis:
-
Determine the onset potentials for the first oxidation (E_ox_onset) and reduction (E_red_onset) from the voltammogram. The onset potential is typically determined by the intersection of the tangent to the rising current of the peak with the baseline current.
-
Reference the measured potentials to the Fc/Fc⁺ couple.
-
Calculate the HOMO and LUMO energy levels using the following empirical formulas:
-
E_HOMO (eV) = -[E_ox_onset (vs. Fc/Fc⁺) + 4.8]
-
E_LUMO (eV) = -[E_red_onset (vs. Fc/Fc⁺) + 4.8]
-
The value of 4.8 eV represents the energy level of the Fc/Fc⁺ standard relative to the vacuum level.
-
-
Spectroelectrochemistry: A Deeper Insight
While cyclic voltammetry provides information about the energetics of redox processes, spectroelectrochemistry offers a powerful means to probe the structural and electronic changes that occur in a molecule upon oxidation or reduction. This technique involves recording the UV-Vis-NIR absorption spectrum of the analyte in situ as the potential is swept or held at a specific value.
Experimental Workflow for Spectroelectrochemistry
Sources
A Comparative Guide to Singlet Fission Efficiency: TIPS-Anthracene vs. Tetracene
In the pursuit of next-generation photovoltaic and photonic technologies, singlet fission (SF) stands out as a promising exciton multiplication process to overcome the Shockley-Queisser limit of solar cell efficiency. This guide provides an in-depth comparison of the singlet fission performance of two prominent acene derivatives: 2,6-bis(triisopropylsilylethynyl)anthracene (TIPS-anthracene) and tetracene. We will delve into the experimental data, mechanistic underpinnings, and practical considerations for researchers in materials science, chemistry, and drug development.
Introduction to Singlet Fission
Singlet fission is a photophysical process where a singlet exciton (S₁), generated by the absorption of a single photon, is converted into two triplet excitons (2 x T₁).[1] This process effectively doubles the number of charge carriers generated per photon, offering a pathway to significantly enhance the efficiency of solar energy conversion.[2] The energetic requirement for singlet fission is that the energy of the singlet state is approximately twice the energy of the triplet state (E(S₁) ≥ 2E(T₁)). Acenes and their derivatives have been at the forefront of singlet fission research due to their tunable electronic properties and amenability to solution processing.
Comparative Analysis: TIPS-Anthracene vs. Tetracene
While both TIPS-anthracene and tetracene belong to the acene family, their singlet fission efficiencies differ dramatically. This disparity arises from a combination of factors including their intrinsic electronic structures, intermolecular interactions in the solid state, and competing decay pathways.
Quantitative Performance Metrics
The following table summarizes key experimental data for the singlet fission performance of TIPS-anthracene and tetracene. It is important to note that the efficiency of singlet fission is highly dependent on the material's environment (solution vs. solid-state) and molecular packing (polymorphism).
| Parameter | TIPS-Anthracene | Tetracene & Derivatives | Source(s) |
| Singlet Fission Quantum Yield (ΦSF) | ~19% (in thin film) | Up to 192% (for derivatives in thin film); Triplet yield of 153% ± 5% in devices | [3][4][5][6] |
| Singlet Fission Rate Constant (kSF) | 1.5(3) x 10⁸ M⁻¹s⁻¹ (estimated in solution, endothermic) | ~8.3 x 10⁹ s⁻¹ (in thin film) | [6][7] |
| Singlet State Lifetime (τS1) | ~3.17 ns (in thin film with competing processes) | ~90 ps (undergoes SF) | [2][8] |
| Triplet State Energy (ET1) | >1.41 eV | ~1.25 eV | [7][9] |
| Singlet State Energy (ES1) | ~2.81 eV | ~2.43 eV | [7][10] |
| Energetics (E(S₁) vs. 2E(T₁)) | Endothermic (E(S₁) < 2E(T₁)) | Nearly isoenergetic to slightly endothermic | [7][8] |
| Primary Competing Processes | Non-radiative decay, Excimer formation | Triplet-triplet annihilation | [10][11] |
Causality Behind the Performance Difference
TIPS-Anthracene: A Case of Hindered Efficiency
The experimental evidence strongly suggests that TIPS-anthracene is a relatively poor singlet fission material. The singlet fission quantum yield in thin films has been estimated to be a modest 19%.[3][5] This low efficiency is primarily attributed to several factors:
-
Weak Intermolecular Coupling: The bulky triisopropylsilyl (TIPS) groups, while enhancing solubility, sterically hinder the close π-π stacking of the anthracene cores.[11] Strong electronic coupling between adjacent molecules is a critical prerequisite for efficient intermolecular singlet fission.
-
Competing Decay Pathways: In TIPS-anthracene, non-radiative decay pathways and excimer formation effectively compete with singlet fission, leading to a significant loss of excited state energy.[11]
-
Endothermic Nature: The singlet fission process in TIPS-anthracene is considered to be endothermic, meaning it requires thermal energy to proceed efficiently.[7] This presents an additional kinetic barrier to the process.
Some studies even propose that TIPS-anthracene is better suited for the reverse process, triplet-triplet annihilation (triplet fusion), rather than singlet fission.[7]
Tetracene: A Highly Efficient Benchmark
In stark contrast, tetracene and its derivatives are benchmark materials for singlet fission. Optimized tetracene-based organic solar cells have demonstrated triplet yields of 153% ± 5%, corresponding to an internal quantum efficiency of 127% ± 18%.[6] Certain tetracene derivatives have achieved near-quantitative singlet fission yields, approaching the theoretical maximum of 200%.[4] The high efficiency of tetracene can be ascribed to:
-
Favorable Molecular Packing: In the crystalline state, tetracene molecules adopt a herringbone packing motif that facilitates strong electronic coupling between neighboring molecules, which is conducive to rapid and efficient singlet fission.
-
Favorable Energetics: The singlet and triplet energy levels in tetracene are well-aligned for singlet fission, with the process being nearly isoenergetic or only slightly endothermic.[8][10] This minimizes the activation barrier for the fission process.
-
Temperature-Independent Fission Rate: Studies have shown that the initial singlet-to-triplet pair conversion in tetracene is largely independent of temperature, suggesting a highly efficient and barrierless process.[8]
Mechanistic Insights into Singlet Fission
The mechanism of singlet fission is a subject of ongoing research, with two primary pathways being considered: a direct, one-step mechanism and a two-step, charge-transfer mediated mechanism. The interplay of these mechanisms is influenced by factors such as molecular packing, vibronic coupling, and the energetic landscape of the material.[12][13]
Caption: Generalized mechanism of singlet fission.
Experimental Protocols for Characterization
Accurate characterization of singlet fission dynamics is crucial for understanding and optimizing material performance. Transient Absorption Spectroscopy (TAS) and Time-Correlated Single Photon Counting (TCSPC) are two powerful techniques employed for this purpose.
Femtosecond Transient Absorption Spectroscopy (fs-TAS)
Objective: To monitor the formation and decay of excited state species (singlets and triplets) on ultrafast timescales.
Methodology:
-
Sample Preparation:
-
Thin Films: Prepare thin films of the material on a suitable substrate (e.g., quartz) by spin-coating or thermal evaporation from a solution of known concentration. Ensure the film thickness is uniform and the optical density is appropriate for the measurement (typically 0.2-0.5 at the excitation wavelength).
-
Solutions: Prepare solutions of the material in a spectroscopic grade solvent in a cuvette. Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) to minimize quenching by oxygen.
-
-
Experimental Setup:
-
Utilize a standard pump-probe fs-TAS setup. A femtosecond laser system (e.g., Ti:Sapphire) generates both the pump and probe pulses.
-
The pump pulse excites the sample, and the time-delayed probe pulse measures the change in absorbance (ΔA) as a function of wavelength and time.
-
A chopper is used to modulate the pump beam, and a lock-in amplifier can improve the signal-to-noise ratio.[14]
-
-
Data Acquisition:
-
Record the transient absorption spectra at various delay times between the pump and probe pulses, typically from femtoseconds to nanoseconds.
-
Measure the change in optical density (ΔOD) across a broad spectral range.
-
-
Data Analysis:
-
Correct the raw data for instrumental artifacts such as chirp.
-
Identify the spectral signatures of the singlet (S₁→Sₙ) and triplet (T₁→Tₙ) excited state absorptions, as well as ground-state bleach and stimulated emission features.
-
Perform global analysis of the time-resolved spectral data to extract the kinetic parameters, including the singlet fission rate constant (kSF) and the lifetimes of the involved excited states.
-
Caption: Workflow for Transient Absorption Spectroscopy.
Time-Correlated Single Photon Counting (TCSPC)
Objective: To measure the fluorescence lifetime of the singlet excited state. A shortening of the fluorescence lifetime in the solid state or concentrated solutions compared to dilute solutions can be an indicator of singlet fission.
Methodology:
-
Sample Preparation: Prepare samples as described for fs-TAS.
-
Experimental Setup:
-
Use a TCSPC system equipped with a pulsed light source (e.g., a picosecond laser diode or a mode-locked laser) for excitation.
-
A sensitive single-photon detector (e.g., a photomultiplier tube or an avalanche photodiode) detects the emitted photons.
-
The TCSPC electronics measure the time delay between the excitation pulse and the arrival of the emitted photon.[15][16]
-
-
Data Acquisition:
-
Excite the sample at a low intensity to ensure that no more than one photon is detected per excitation cycle.
-
Collect a histogram of photon arrival times over many excitation cycles.
-
-
Data Analysis:
-
Deconvolute the instrument response function from the measured fluorescence decay curve.
-
Fit the decay curve with one or more exponential functions to determine the fluorescence lifetime(s).
-
Conclusion
The comparative analysis clearly demonstrates that tetracene and its derivatives are far superior singlet fission materials compared to TIPS-anthracene. The high singlet fission efficiency of tetracene is rooted in its favorable molecular packing and electronic structure, which facilitate rapid and efficient conversion of singlet excitons into triplet pairs. In contrast, the bulky TIPS groups on the anthracene core hinder the necessary intermolecular interactions, and competing decay pathways dominate, leading to a low singlet fission yield.
For researchers and drug development professionals exploring applications that can leverage triplet excitons, such as photodynamic therapy or photocatalysis, tetracene-based systems offer a more promising platform. However, the study of less efficient systems like TIPS-anthracene provides valuable insights into the structure-property relationships that govern singlet fission, guiding the rational design of new and improved materials. The experimental protocols outlined in this guide provide a robust framework for the accurate characterization and comparison of singlet fission candidates.
References
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- Wasielewski, M. R., et al. (2022). Quantitative Singlet Fission in Solution-Processable Dithienohexatrienes. Journal of the American Chemical Society, 144(51), 23353–23363.
- Schmidt, T. W., et al. (2024). Singlet fission in TIPS-anthracene thin films. Physical Chemistry Chemical Physics, 26(12), 9475-9482.
- Bae, Y. J., et al. (2018). Singlet Fission in 9,10-Bis(phenylethynyl)anthracene Thin Films. Journal of the American Chemical Society, 140(46), 15140–15144.
- Wilson, M. W. B., et al. (2013). Singlet Exciton Fission in Solution. Journal of the American Chemical Society, 135(49), 18229–18232.
- National Institutes of Health. (2024). Singlet fission in TIPS-anthracene thin films. PMC.
- Wang, D., et al. (2017). Singlet exciton fission in a linear tetracene tetramer. Chemical Science, 8(8), 5483–5490.
- Al-Mhmoud, S., et al. (2023). Ultrafast Dynamics of the 9,10-Bis[(triisopropylsilyl)ethynyl]anthracene Nanoaggregate and Thin Film: Influence of the Molecular Packing and Sample Morphology on Singlet Fission and Excimer Formation. The Journal of Physical Chemistry C, 127(26), 12853–12863.
- Baldo, M. A., et al. (2014). Singlet fission efficiency in tetracene-based organic solar cells. Applied Physics Letters, 104(19), 193302.
- Frazer, L., et al. (2018). TIPS-anthracene: a singlet fission or triplet fusion material? Journal of Photonics for Energy, 8(2), 022006.
- Schmidt, T. W., et al. (2024). Singlet fission in TIPS-anthracene thin films.
- Congreve, D. N., et al. (2013). Temperature-Independent Singlet Exciton Fission in Tetracene. Journal of the American Chemical Society, 135(49), 18229–18232.
- Nguyen, T. Q., et al. (2023). Simulation for the Effect of Singlet Fission Mechanism of Tetracene on Perovskite Solar Cell. Applied Sciences, 13(5), 3183.
- Lunt, R. R., et al. (2020). Change in Tetracene Polymorphism Facilitates Triplet Transfer in Singlet Fission-Sensitized Silicon Solar Cells. The Journal of Physical Chemistry Letters, 11(19), 8258–8265.
- Hanson, K. (2022, August 7). Principles of Transient Absorption Spectroscopy - Part 1 [Video]. YouTube.
- Roberts, S. T., et al. (2020). Femtosecond Transient Absorption Microscopy of Singlet Exciton Motion in Side-Chain Engineered Perylene-Diimide Thin Films. The Journal of Physical Chemistry A, 124(11), 2245–2256.
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- Wasielewski, M. R., et al. (2021). Influence of Vibronic Coupling on Ultrafast Singlet Fission in a Linear Terrylenediimide Dimer. Journal of the American Chemical Society, 143(4), 1939–1948.
- Hada, M., et al. (2024). Experimental setups for transient absorption spectroscopy The...
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- PicoQuant. (n.d.).
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- ID Quantique. (2025, February 25).
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- Spano, F. C., et al. (2017). Vibronic exciton theory of singlet fission. I. Linear absorption and the anatomy of the correlated triplet pair state. The Journal of Chemical Physics, 147(18), 184301.
- Avantes. (n.d.). Introduction to Transient Absorption Spectroscopy.
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- Simtrum. (2020, November 12). How to setup Femtosecond pump-probe transient absorption spectroscopy? Check Simtrum Solution.
- Zhu, X.-Y., et al. (2020). Charge transfer states impact the triplet pair dynamics of singlet fission polymers. The Journal of Chemical Physics, 153(23), 234902.
- Scholes, G. D., et al. (2019). Low- and high-frequency vibrations synergistically enhance singlet exciton fission through robust vibronic resonances. PNAS, 116(34), 16738-16743.
- Goldner, L. S., et al. (2012). Information-theoretical analysis of time-correlated single-photon counting measurements of single molecules. PMC.
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- Wasielewski, M. R., et al. (2021). Influence of Vibronic Coupling on Ultrafast Singlet Fission in a Linear Terrylenediimide Dimer. PubMed.
- Eaves, J. D., et al. (2025). Understanding the role of charge transfer states in singlet fission in Perylenediimide Crystals. APS Global Physics Summit 2025.
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A Senior Application Scientist's Guide to the Cost-Effectiveness of 9,10-Bis[(triisopropylsilyl)ethynyl]anthracene in Catalysis
For researchers and professionals in drug development and materials science, the selection of a catalyst is a critical decision point, balancing performance with economic viability. In the realm of photoredox catalysis, 9,10-Bis[(triisopropylsilyl)ethynyl]anthracene, commonly known as TIPS-anthracene, has emerged as a noteworthy organic photocatalyst.[1] This guide provides an in-depth comparison of TIPS-anthracene with key alternatives, supported by experimental insights to inform your selection process.
Understanding TIPS-Anthracene: Properties and Catalytic Role
TIPS-anthracene is an anthracene derivative characterized by bulky triisopropylsilyl (TIPS) groups at the 9 and 10 positions.[2] This structural feature is not merely decorative; it is central to the molecule's efficacy as a catalyst.
-
Enhanced Solubility and Stability: The sterically demanding TIPS groups prevent π-stacking, a common issue with planar aromatic molecules that can lead to aggregation and fluorescence quenching. This enhances solubility in common organic solvents and improves the photostability of the molecule compared to unsubstituted anthracene.[2][3]
-
Photophysical Properties: TIPS-anthracene possesses favorable redox and excited-state properties that allow it to participate in photoredox catalytic cycles under mild irradiation conditions, such as exposure to a household LED bulb or a Xe lamp.[4][5]
Its primary catalytic application lies in initiating polymerization reactions, including the ring-opening polymerization of epoxides and the free-radical polymerization of acrylates.[2][6] It functions by generating free radicals through a photoinduced electron transfer process.[5]
The Mechanism of Action: A Three-Component System for Radical Generation
TIPS-anthracene typically operates within a multi-component system to achieve high efficiency, often comprising the photocatalyst itself, an iodonium salt (e.g., diphenyliodonium hexafluorophosphate), and a silane.[6] This three-part system is a self-validating protocol where each component has a distinct, synergistic role.
The catalytic cycle, initiated by visible light, can be described as follows:
-
Photoexcitation: TIPS-anthracene absorbs a photon, transitioning to an excited singlet state (¹An-Si*).
-
Electron Transfer: The excited photocatalyst donates an electron to the iodonium salt, generating a radical cation of the photocatalyst (An-Si•+) and causing the salt to decompose into a phenyl radical and other products.
-
Radical Propagation: The highly reactive phenyl radical can initiate polymerization directly or interact with the silane to generate a silyl radical, which then initiates the polymerization process.
-
Catalyst Regeneration: The photocatalyst radical cation (An-Si•+) is reduced back to its ground state by the silane, closing the catalytic loop and allowing for turnover.
This oxidative cycle is a robust and efficient method for generating radicals under exceptionally mild conditions.[5]
Caption: Oxidative photocatalytic cycle of TIPS-anthracene.
Performance and Cost-Effectiveness: A Comparative Analysis
The true measure of a catalyst's value is its performance relative to its cost and the cost of available alternatives. Here, we compare TIPS-anthracene to two classes of alternatives: another organic photocatalyst, 9,10-diphenylanthracene (DPA), and common inorganic photocatalysts like Titanium Dioxide (TiO₂).
| Catalyst | Typical Application | Irradiation Source | Key Advantages | Key Disadvantages | Relative Cost |
| TIPS-Anthracene | Photopolymerization, Photon Upconversion[2][7] | Visible Light (LED, Xe)[5] | High solubility, good photostability, mild reaction conditions.[2][3] | Higher initial purchase price, requires co-initiators. | High |
| Diphenylanthracene (DPA) | Photon Upconversion, Chemiluminescence[8] | UV/Visible Light | Well-established, high TTA efficiency in some systems.[8] | Lower solubility, potential for aggregation. | Medium |
| Titanium Dioxide (TiO₂) | Water/Air Purification, Self-Cleaning[9][10] | UV Light[11] | Very low cost, high stability, widely available.[11] | Requires UV irradiation (higher energy cost), lower quantum efficiency for some organic transformations.[11][12] | Very Low |
Expertise in Action: Why Irradiation Source Matters
The choice between a visible-light-activated catalyst like TIPS-anthracene and a UV-activated one like TiO₂ has profound cost implications. While the unit cost of TiO₂ is negligible, the operational cost of high-energy UV lamps is significant.[12] Furthermore, UV light can be destructive to sensitive organic molecules, leading to unwanted side reactions and lower product yields. TIPS-anthracene's ability to operate under low-energy visible light from common LEDs is a major advantage, reducing energy costs and preserving the integrity of the reaction components.[6]
Trustworthiness Through Data: A Look at Photon Upconversion Efficiency
In the context of triplet-triplet annihilation (TTA) for photon upconversion, a process with applications from bioimaging to solar energy, efficiency is paramount.[7]
| System | Annihilator | Sensitizer | TTA Efficiency | Notes |
| System 1[7] | TIPS-Anthracene | Pt(II) tetraphenyltetrabenzoporphine | 77 ± 3% | Efficient NIR-to-blue upconversion. |
| System 2[8] | TIPS-Anthracene | Platinum octaethylporphyrin | 3.2% | Lower efficiency attributed to shorter triplet lifetime. |
| System 3[8] | Diphenylanthracene (DPA) | Platinum octaethylporphyrin | 9.2% | Outperforms TIPS-anthracene under these specific conditions. |
This data highlights a critical aspect of catalyst selection: performance is system-dependent. While DPA proved superior in one experimental setup, TIPS-anthracene demonstrated exceptional efficiency in another, particularly for near-infrared (NIR) to blue light conversion.[7][8] This underscores the need to select a catalyst based on the specific energy requirements and components of the desired reaction.
Experimental Protocol: Free-Radical Photopolymerization of an Acrylate
This protocol describes a typical experiment for evaluating the performance of the TIPS-anthracene photocatalytic system. It is designed as a self-validating system; the absence of any component (catalyst, salt, or light) should result in no polymerization.
Materials:
-
9,10-Bis[(triisopropylsilyl)ethynyl]anthracene (TIPS-anthracene)
-
Diphenyliodonium hexafluorophosphate (Iodonium Salt)
-
Triethylsilane (Silane)
-
Trimethylolpropane triacrylate (TMPTA) (Monomer)
-
Solvent (e.g., Acetonitrile)
-
LED Lamp (e.g., 405 nm)
Procedure:
-
Preparation of the Photocatalytic System: In a small vial, dissolve TIPS-anthracene (0.1 mol %), the iodonium salt (1.0 mol %), and the silane (1.5 mol %) in the TMPTA monomer. If necessary, add a minimal amount of solvent to ensure homogeneity.
-
Oxygen Inhibition: As radical polymerization is sensitive to oxygen, the sample should be purged with an inert gas (e.g., nitrogen or argon) for 5-10 minutes.
-
Irradiation: Place the vial under the LED lamp at a fixed distance. Monitor the reaction progress over time.
-
Analysis: The degree of polymerization can be determined by techniques such as Fourier-Transform Infrared (FTIR) spectroscopy, by monitoring the disappearance of the characteristic acrylate C=C bond absorption peak (~1635 cm⁻¹).
-
Control Experiments: To validate the results, repeat the experiment in the absence of light, in the absence of TIPS-anthracene, and in the absence of the iodonium salt. No significant polymerization should occur in these control runs.
Decision Framework for Catalyst Selection
Choosing the most cost-effective catalyst is not about picking the cheapest option. It involves a holistic assessment of the entire workflow, from initial setup to final product purification.
Caption: Decision workflow for selecting a cost-effective photocatalyst.
Conclusion: The Verdict on Cost-Effectiveness
9,10-Bis[(triisopropylsilyl)ethynyl]anthracene is a specialized, high-performance organic photocatalyst. Its cost-effectiveness is not derived from a low purchase price, but from its operational advantages.
-
Choose TIPS-Anthracene when:
-
The substrates or products are sensitive and would be degraded by high-energy UV light.
-
The reaction requires mild conditions to achieve high selectivity.
-
Energy efficiency is a primary concern, and the use of low-power LEDs is advantageous.
-
The value of the final product justifies the higher initial investment in the catalyst.
-
-
Choose Low-Cost Inorganic Alternatives (e.g., TiO₂) when:
-
The substrates are robust and not susceptible to UV degradation.
-
The primary goal is bulk degradation of pollutants (e.g., in water or air purification).[9]
-
Initial catalyst cost is the most critical budget constraint, and higher operational energy costs are acceptable.
-
Ultimately, TIPS-anthracene represents a strategic investment. For high-value applications in pharmaceuticals and advanced materials, where precision, mild conditions, and yield are paramount, its superior performance and operational efficiency present a compelling case for its cost-effectiveness over seemingly cheaper but less refined alternatives.
References
-
Frazer, L., et al. (2018). TIPS-anthracene: a singlet fission or triplet fusion material? Journal of Photonics for Energy. [Link]
-
Breen, I., et al. (2024). Singlet fission in TIPS-anthracene thin films. Chemical Science. [Link]
-
Tehfe, M.-A., et al. (2012). Organic Photocatalyst for Polymerization Reactions: 9,10-Bis[(triisopropylsilyl)ethynyl]anthracene. ACS Macro Letters. [Link]
-
Kim, J.-H., et al. (2019). Photon Upconversion from Near-Infrared to Blue Light with TIPS-Anthracene as an Efficient Triplet–Triplet Annihilator. ACS Materials Letters. [Link]
-
Javahershenas, R., et al. (2025). Recent achievements in synthesis of anthracene scaffolds catalyzed transition metals. Frontiers in Chemistry. [Link]
-
Breen, I., et al. (2024). Singlet fission in TIPS-anthracene thin films. ResearchGate. [Link]
-
Mazzanti, S., et al. (2022). Photoreduction of Anthracenes Catalyzed by peri-Xanthenoxanthene: a Scalable and Sustainable Birch-Type Alternative. ResearchGate. [Link]
-
Tehfe, M.-A., et al. (2012). Organic Photocatalyst for Polymerization Reactions: 9,10-Bis[(triisopropylsilyl)ethynyl]anthracene. ACS Macro Letters. [Link]
-
Tehfe, M.-A., et al. (2012). Organic Photocatalyst for Polymerization Reactions: 9,10-Bis[(triisopropylsilyl)ethynyl]anthracene. PubMed. [Link]
-
Mauck, C. M., et al. (2023). Triplet Formation in a 9,10-Bis(phenylethynyl)anthracene Dimer and Trimer Occurs by Charge Recombination Rather than Singlet Fission. PubMed Central. [Link]
-
PubChem. 9,10-Bis[(triisopropylsilyl)ethynyl]anthracene. [Link]
-
Burton-Garbaccio, D. A., et al. (2013). Synthesis and reactivity of 9,10-bis(4-trimethylsilylethynylbuta-1,3-diynyl)anthracene derived chromophores. Dalton Transactions. [Link]
-
Wang, Z., et al. (2021). Delivering Singlet Oxygen in Dark Condition With an Anthracene-Functionalized Semiconducting Compound for Enhanced Phototheranostics. PubMed Central. [Link]
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N, Remya., & Lin, J. G. (2011). Cost analysis of different photocatalytic processes. ResearchGate. [Link]
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Turchi, C. S., & Wolfrum, E. J. (1998). Cost Analysis of Activated Carbon Versus Photocatalytic Oxidation for Removing Organic Compounds from Indoor Air. PubMed. [Link]
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Schweitzer, C., & Schmidt, R. (2003). Singlet Oxygen Production from Excited Singlet and Triplet States of Anthracene Derivatives in Acetonitrile. The Journal of Physical Chemistry A. [Link]
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Koyanagi, K., et al. (2005). Singlet oxygen generation by anthracene derivatives from the triplet excited state of the photosensitizer. ResearchGate. [Link]
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Chang, P. H., et al. (2022). Low-Cost and Recyclable Photocatalysts: Metal Oxide/Polymer Composites Applied in the Catalytic Breakdown of Dyes. MDPI. [Link]
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Tovar, A. F., et al. (2021). Deep-blue emitting 9,10-bis(perfluorobenzyl)anthracene. Beilstein Journal of Organic Chemistry. [Link]
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Stratview Research. (2023). Photocatalyst Market Growth & Forecast, 2023-2028. [Link]
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Kisch, H. (2015). Best Practice in Photocatalysis: Comparing Rates or Apparent Quantum Yields? The Journal of Physical Chemistry Letters. [Link]
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Eco-Impact Guide: TIPS-Anthracene vs. Heavy Metal Catalysts in Photoredox Systems
[1]
Executive Summary: The Metal-Free Shift[1]
The pharmaceutical and polymer industries are currently navigating a critical pivot from heavy metal catalysis (Ruthenium/Iridium) toward organic alternatives to meet stringent Green Chemistry mandates.[1] This guide provides a technical comparison between TIPS-Anthracene (9,10-bis(triisopropylsilylethynyl)anthracene) and standard heavy metal photocatalysts (e.g., Ru(bpy)₃²⁺ , Ir(ppy)₃ ).[1]
Verdict: While heavy metal complexes remain superior in excited-state lifetime and redox potential tunability, TIPS-Anthracene offers a compelling alternative for specific radical polymerizations and singlet oxygen oxidations.[1] Its primary advantage lies in supply chain security (earth-abundant precursors) and reduced downstream purification costs (elimination of metal scavenging steps), despite requiring higher mass loadings in some protocols.[1]
Technical Deep Dive: Mechanistic Divergence
To understand the environmental trade-offs, we must first distinguish the activation mechanisms.[1]
Heavy Metal Complexes (The Incumbents)
Catalysts like Ru(bpy)₃²⁺ rely on Metal-to-Ligand Charge Transfer (MLCT) .[1][2] Upon excitation, an electron moves from the metal
TIPS-Anthracene (The Organic Challenger)
TIPS-Anthracene operates via
-
Mechanism: It absorbs visible light (blue region) to reach the singlet excited state (
).[1] -
Key Difference: Unlike metals that rely on spin-orbit coupling for 100% ISC, TIPS-anthracene often engages in Singlet Fission (SF) or direct radical generation depending on concentration and substrate.[1] In polymerization, it acts primarily via electron transfer or energy transfer to generate initiating radicals.[1]
Mechanistic Pathway Diagram
Caption: Comparative activation pathways. Ru-catalysts utilize MLCT states for redox chemistry, while TIPS-Anthracene leverages Singlet states (
Environmental Impact Analysis
This section compares the lifecycle footprint of both catalyst classes.
Toxicity and Safety Profile
Data derived from Safety Data Sheets (SDS) and toxicological assessments.
| Metric | TIPS-Anthracene | Ruthenium(II) Complexes (e.g., Ru(bpy)₃Cl₂) |
| GHS Classification | Warning : Skin/Eye Irritant (Cat 2), STOT SE 3 (Respiratory).[1][3][4] | Warning : Acute Tox. 4 (Oral), Skin/Eye Irritant.[1] |
| Acute Toxicity | Low (LD50 > 2000 mg/kg est).[1] Not mutagenic.[1][5] | Moderate. Heavy metal accumulation risk in aquatic life.[1] |
| Persistence | High (PAH core), but TIPS groups aid solubility/degradation.[1] | Very High. Metals do not degrade; ligands may degrade but metal persists.[1] |
| Purification Req. | Standard Silica Filtration.[1] | Metal Scavenging (SiliaMetS® or similar) required to meet <10ppm pharma limits.[1] |
Resource Depletion & Supply Chain[1]
-
TIPS-Anthracene: Synthesized from Anthraquinone (coal tar derivative) and Triisopropylsilyl acetylene.[1] Both are carbon/silicon-rich and earth-abundant.[1] Supply is geopolitically stable.[1]
-
Ruthenium/Iridium: Platinum Group Metals (PGMs).[1] Mining is energy-intensive (1 oz of PGM requires moving tons of ore). High geopolitical risk and price volatility ($400 - $4,000+ per oz depending on market).[1]
Experimental Validation: Photopolymerization
Objective: Compare the performance of TIPS-Anthracene against a metal standard in the free radical polymerization of Methyl Methacrylate (MMA).
Hypothesis: TIPS-Anthracene will achieve comparable conversion rates to metal catalysts in radical-mediated pathways but requires an amine co-initiator.[1]
Protocol A: Metal-Free Initiation (TIPS-Anthracene)
Reference: Adapted from Tehfe et al., ACS Macro Lett. 2012.[1]
Materials:
-
Monomer: Methyl Methacrylate (MMA), purified to remove inhibitors.[1]
-
Catalyst: TIPS-Anthracene (0.5 wt% relative to monomer).[1]
-
Co-initiator: Ethyl 4-(dimethylamino)benzoate (EDB) (1.0 wt%).[1]
-
Solvent: Toluene (50% v/v).[1]
Workflow:
-
Dissolution: Dissolve 5 mg TIPS-Anthracene and 10 mg EDB in 1 mL Toluene.
-
Monomer Addition: Add 1 mL purified MMA.
-
Degassing: Purge with Argon for 15 minutes (Oxygen inhibits triplet/radical states).
-
Irradiation: Irradiate with a Blue LED (455 nm, ~50 mW/cm²) in a glass vial.
-
Monitoring: Track conversion via FT-IR (disappearance of C=C peak at 1637 cm⁻¹) or ¹H NMR.
Protocol B: Metal-Catalyzed Control (Ru(bpy)₃²⁺)[1]
Materials:
-
Catalyst: Ru(bpy)₃Cl₂ (0.1 wt%).[1]
-
Co-initiator: EDB (1.0 wt%).[1]
-
Conditions: Identical solvent and light source.[1]
Results Comparison:
-
Induction Period: TIPS-Anthracene typically shows a shorter induction period due to rapid singlet-state quenching by the amine.
-
Conversion: Both systems reach >80% conversion within 60 minutes.[1]
-
Color: The TIPS-Anthracene reaction mixture is bright yellow/orange; the Ru mixture is orange/red.
-
Post-Rxn: The TIPS-Anthracene polymer requires simple precipitation in methanol. The Ru-polymer often retains a pink hue, necessitating multiple reprecipitations or column chromatography to remove metal residue.[1]
Lifecycle & Waste Flow Diagram
The following diagram illustrates the "Cradle-to-Grave" environmental cost, highlighting the purification bottleneck associated with metals.
Caption: Lifecycle comparison. The Metal Route (Right) incurs significant environmental debt during mining and hazardous waste disposal, whereas the TIPS Route (Left) allows for cleaner incineration.[1]
Conclusion and Recommendations
For drug development professionals , the choice between TIPS-Anthracene and Heavy Metals depends on the stage of development:
-
Discovery Phase: Heavy metals (Ir/Ru) are recommended for their versatility and well-understood kinetics.[1]
-
Process/Manufacturing Phase: TIPS-Anthracene is strongly recommended for radical polymerizations and oxidations where:
Final Note: While TIPS-Anthracene is not a universal replacement for all photoredox transformations (specifically those requiring high reduction potentials < -1.5V), it represents a superior environmental choice for radical initiation and singlet oxygen generation.[1]
References
-
Tehfe, M. A., et al. (2012).[1][6] "Organic Photocatalyst for Polymerization Reactions: 9,10-Bis[(triisopropylsilyl)ethynyl]anthracene". ACS Macro Letters, 1(1), 198–203.[1][7]
-
Frazer, L., et al. (2018).[1] "TIPS-anthracene: a singlet fission or triplet fusion material?". Journal of Photonics for Energy, 8(2), 022006.[1][7] [1][7]
-
Sigma-Aldrich. (n.d.).[1] "Safety Data Sheet: 9,10-Bis[(triisopropylsilyl)ethynyl]anthracene".
-
Corral-Pérez, J. J., et al. (2021).[1] "Triplet Photosensitizers... Application in Photocatalysis". Energy & Fuels, 35(19), 15307–15326.[1] [1]
-
Fisher Scientific. (n.d.).[1] "Safety Data Sheet: Ruthenium(II) tris(bipyridine) chloride".
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A Comparative Guide to the Reproducibility of Experiments Utilizing 9,10-Bis[(triisopropylsilyl)ethynyl]anthracene
For researchers, scientists, and professionals in drug development, the reproducibility of experimental results is the bedrock of scientific advancement. In the realm of organic electronics and photophysics, 9,10-Bis[(triisopropylsilyl)ethynyl]anthracene, commonly known as TIPS-anthracene, has emerged as a versatile molecule with significant potential. This guide provides an in-depth technical comparison of TIPS-anthracene's performance against relevant alternatives, supported by experimental data, and offers detailed protocols to enhance experimental reproducibility.
Introduction to TIPS-Anthracene: A Molecule of Dual Talents
9,10-Bis[(triisopropylsilyl)ethynyl]anthracene (TIPS-anthracene) is an organic semiconductor that has garnered considerable attention for its utility in two primary photophysical processes: triplet-triplet annihilation (TTA) photon upconversion and singlet fission (SF).[1][2] The bulky triisopropylsilyl (TIPS) groups enhance its solubility in common organic solvents and influence its solid-state packing, which in turn dictates its photophysical properties.[3] This dual functionality makes TIPS-anthracene a compelling subject of study for applications ranging from bioimaging and photodynamic therapy to enhancing the efficiency of solar cells.[4][5]
However, the very properties that make TIPS-anthracene intriguing can also be a source of experimental variability. The efficiency of both TTA and SF is highly sensitive to factors such as molecular packing, purity, and the surrounding environment.[3] This guide aims to elucidate these factors and provide a framework for achieving consistent and reproducible results.
Performance Comparison: TIPS-Anthracene vs. Key Alternatives
The selection of a suitable chromophore is critical for the success of any photophysical experiment. Here, we compare the performance of TIPS-anthracene with two prominent alternatives in the context of triplet-triplet annihilation photon upconversion: 9,10-Bis(phenylethynyl)anthracene (BPEA) and 2,5,8,11-Tetra-tert-butylperylene (TBP).
Triplet-Triplet Annihilation (TTA) Photon Upconversion
TTA-based photon upconversion is a process where two low-energy photons are converted into one higher-energy photon. This has significant implications for applications requiring the generation of high-energy light from lower-energy sources, such as converting near-infrared (NIR) light to blue light for bioimaging or photoredox catalysis.[4][6]
A key study demonstrated the superior performance of TIPS-anthracene as a TTA annihilator for converting NIR to blue light.[6] In a direct comparison, TIPS-anthracene exhibited a significantly higher triplet-triplet annihilation efficiency (ΦTTA) and upconversion quantum yield (ΦUC) compared to both BPEA and TBP under identical experimental conditions.[6]
| Compound | ΦFL (%) | ΦTET (%) | ΦTTA (%) | ΦUC (%) |
| TIPS-Anthracene | 75 ± 2 | 97 | 77 ± 3 | 27 ± 0.5 |
| BPEA | 85 | 98 | 4.9 | 2.0 |
| TBP | 92 | 98 | 42 | 17.9 |
| Table 1: Comparison of photophysical properties for TTA upconversion. Data sourced from Nishimura et al.[6] |
The remarkable efficiency of TIPS-anthracene, despite a relatively small driving force for TTA, is a significant advantage.[6] This allows for a larger anti-Stokes shift, meaning a greater energy difference between the excitation and emission light, which is highly desirable for many applications.[6] The bulky TIPS groups are thought to contribute to this high efficiency by influencing the intermolecular interactions necessary for efficient TTA.[6]
Singlet Fission
Singlet fission is the process where a singlet exciton splits into two triplet excitons, a phenomenon that could dramatically increase the efficiency of organic solar cells.[1][2] While TIPS-anthracene has been investigated for this application, its performance in the solid state has been a subject of debate.
Some studies have shown evidence for singlet fission in TIPS-anthracene thin films, but with relatively low triplet yields (e.g., 19% out of a theoretical maximum of 200%).[1][5] In contrast, derivatives like 9,10-bis(phenylethynyl)anthracene (BPEA) have demonstrated more efficient singlet fission in the solid state.[3][7] The difference in performance is attributed to the weaker intermolecular coupling in TIPS-anthracene films due to the steric hindrance of the TIPS groups, which can inhibit the efficient formation of the correlated triplet pair state necessary for singlet fission.[3] Furthermore, in disordered nanoaggregates, excimer formation can become a competing and dominant relaxation pathway, further reducing the singlet fission yield.[3]
This highlights a crucial aspect of reproducibility: the method of sample preparation (e.g., spin-casting vs. vapor deposition) and the resulting morphology can dramatically impact the observed photophysical behavior.[2][3]
Achieving Reproducibility: Key Experimental Considerations
To ensure the reproducibility of experiments involving TIPS-anthracene, meticulous attention to detail is paramount. The following sections provide insights into critical experimental parameters and detailed protocols.
Material Purity and Characterization
The purity of TIPS-anthracene is a critical, yet often overlooked, factor influencing experimental outcomes. Impurities can act as quenchers or introduce alternative energy transfer pathways, leading to inconsistent results.
Causality: Trace impurities from the synthesis, such as unreacted starting materials or byproducts, can have significantly different photophysical properties. For instance, residual anthracene or its derivatives could have lower triplet energies, acting as traps and reducing the efficiency of TTA or SF.
Self-Validating Protocol:
-
Synthesis and Purification: While various synthetic routes exist, a common method involves the Sonogashira coupling of 9,10-dibromoanthracene with (triisopropylsilyl)acetylene.[8] Post-synthesis, rigorous purification by column chromatography followed by recrystallization is essential.
-
Purity Verification: The purity of the final product should be verified using multiple analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.
-
Mass Spectrometry: To verify the molecular weight.
-
UV-Vis and Fluorescence Spectroscopy: To confirm the characteristic absorption and emission spectra. The presence of extraneous peaks can indicate impurities.
-
Cyclic Voltammetry: To determine the electrochemical properties, which are sensitive to impurities.[9]
-
Experimental Workflow for TTA Photon Upconversion
The following protocol outlines a representative experiment for evaluating the TTA upconversion performance of TIPS-anthracene.
Detailed Step-by-Step Methodology:
-
Solution Preparation:
-
Prepare a stock solution of the triplet sensitizer, for example, 20 µM of Pd(II) meso-Tetraphenyl Tetrabenzoporphine (PdTPBP) in an appropriate solvent like toluene.[6]
-
Prepare a stock solution of the annihilator, 1 mM TIPS-anthracene, in the same solvent.[6]
-
Mix the sensitizer and annihilator solutions in a cuvette. The final concentrations should be carefully controlled as they can affect the efficiency of triplet energy transfer and TTA.
-
-
Degassing:
-
Oxygen is a highly efficient quencher of triplet states. Therefore, it is crucial to thoroughly degas the solution.
-
Perform at least three freeze-pump-thaw cycles. This involves freezing the solution with liquid nitrogen, evacuating the headspace under high vacuum, and then thawing the solution. This process effectively removes dissolved oxygen.
-
-
Spectroscopic Measurement:
-
Use a suitable excitation source, such as a 635 nm laser, to excite the sensitizer.[6]
-
Use a spectrofluorometer to record the upconverted emission spectrum. For TIPS-anthracene, the emission will be in the blue region of the spectrum (around 470 nm).[6]
-
To confirm the TTA mechanism, measure the dependence of the upconverted emission intensity on the excitation power. A quadratic dependence at low power that transitions to a linear dependence at high power is characteristic of TTA.
-
-
Quantum Yield Calculation:
-
The upconversion quantum yield (ΦUC) can be calculated relative to a known standard or determined using an integrating sphere. The equation ΦUC = 1/2 * ΦISC * ΦTET * ΦTTA * ΦFL highlights the different efficiency factors involved: intersystem crossing (ISC) in the sensitizer, triplet energy transfer (TET), triplet-triplet annihilation (TTA), and the fluorescence quantum yield (ΦFL) of the annihilator.[6]
-
Logic and Causality in Experimental Design
The choices made during experimental design have a direct impact on the reproducibility and validity of the results.
Expertise in Action:
-
Choice of Sensitizer: The triplet energy of the sensitizer must be higher than that of the annihilator to ensure efficient triplet energy transfer. For TIPS-anthracene, sensitizers like PdTPBP or Pt(II) meso-tetraphenyltetrabenzoporphine (PtTPBP) are suitable choices for NIR excitation.[6]
-
Solvent Selection: The solvent can influence the solubility of the compounds and their photophysical properties. Non-polar solvents like toluene are often used for these systems.
-
Concentration Effects: At high concentrations, self-quenching and excimer formation can become significant, leading to a decrease in the desired photophysical process. It is essential to perform concentration-dependent studies to identify the optimal range.
Conclusion
9,10-Bis[(triisopropylsilyl)ethynyl]anthracene is a valuable tool in the arsenal of researchers working in photophysics and materials science. Its high efficiency in triplet-triplet annihilation photon upconversion makes it a superior choice over alternatives like BPEA and TBP for applications requiring NIR-to-visible light conversion. However, its performance in singlet fission is more nuanced and highly dependent on the solid-state morphology.
To ensure the reproducibility of experiments using TIPS-anthracene, a rigorous approach to material purification and characterization is non-negotiable. Furthermore, careful control over experimental parameters such as concentration, solvent, and atmosphere is crucial. By following the detailed protocols and understanding the underlying causality outlined in this guide, researchers can enhance the reliability of their findings and contribute to the robust advancement of the field.
References
-
Nishimura, N., Gray, V., Allardice, J. R., Zhang, Z., Pershin, A., Beljonne, D., & Rao, A. (2019). Photon Upconversion from Near-Infrared to Blue Light with TIPS-Anthracene as an Efficient Triplet-Triplet Annihilator. ACS Materials Letters, 1(5), 533-538. [Link]
-
Tehfe, M. A., Lalevée, J., Morlet-Savary, F., Graff, B., Blanchard, N., & Fouassier, J. P. (2012). Organic photocatalyst for polymerization reactions: 9,10-bis[(triisopropylsilyl)ethynyl]anthracene. ACS Macro Letters, 1(2), 198-203. [Link]
-
Nandi, A., Manna, B., & Ghosh, R. (2023). Ultrafast Dynamics of the 9,10-Bis[(triisopropylsilyl)ethynyl]anthracene Nanoaggregate and Thin Film: Influence of the Molecular Packing and Sample Morphology on Singlet Fission and Excimer Formation. The Journal of Physical Chemistry C, 127(26), 12753-12761. [Link]
-
Pun, A. B., Gallaher, J. K., Frazer, L., Prasad, S. K., Dover, C. B., MacQueen, R. W., & Schmidt, T. W. (2018). TIPS-anthracene: a singlet fission or triplet fusion material?. Journal of Photonics for Energy, 8(3), 032209. [Link]
-
Gholizadeh, E. M., Frazer, L., MacQueen, R. W., Gallaher, J. K., & Schmidt, T. W. (2018). Photochemical upconversion is suppressed by high concentrations of molecular sensitizers. Physical Chemistry Chemical Physics, 20(29), 19500-19506. [Link]
-
Bhattacharyya, K., & Datta, A. (2017). Polymorphism controlled singlet fission in tips-Anthracene: Role of stacking orientation. The Journal of Physical Chemistry C, 121(3), 1412-1420. [Link]
-
Utzat, H., et al. (2019). Coherent and incoherent singlet fission in a tetracene dimer. Nature Chemistry, 11(11), 1035-1042. [Link]
-
Einzinger, M., et al. (2019). Sensitization of silicon by singlet exciton fission in tetracene. Nature, 571(7763), 90-94. [Link]
-
Busby, E., et al. (2015). A design rule for efficient triplet-triplet annihilation upconversion. Journal of the American Chemical Society, 137(33), 10632-10635. [Link]
-
Anthony, J. E. (2006). Functionalized Acenes and Heteroacenes for Organic Electronics. Chemical Reviews, 106(12), 5028-5048. [Link]
-
Roberts, A. G., et al. (2011). Singlet fission in a solution-processable acene dimer. The Journal of Physical Chemistry Letters, 2(14), 1735-1739. [Link]
-
Smith, M. B., & Michl, J. (2010). Singlet fission. Chemical Reviews, 110(11), 6891-6936. [Link]
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Safety Operating Guide
Definitive Guide to Disposal: 9,10-Bis[(triisopropylsilyl)ethynyl]anthracene (TIPS-Anthracene)
[1][2]
Executive Summary & Immediate Action
Do not discard this compound down the drain. 9,10-Bis[(triisopropylsilyl)ethynyl]anthracene (CAS: 862667-06-9), commonly known as TIPS-Anthracene, is a lipophilic organic semiconductor and photocatalyst.[1][2] While the bulky triisopropylsilyl (TIPS) groups provide steric protection, the anthracene core remains susceptible to photo-oxidation, potentially generating reactive endoperoxides.[1][2]
Immediate Handling Requirements:
Chemical Profile & Hazard Identification
To dispose of this material safely, you must understand why it is hazardous.[1][2] It is not merely an "irritant"; it is a functional material designed to interact with light and electrons.[1][2]
Physical & Chemical Data
| Property | Specification | Operational Implication |
| CAS Number | 862667-06-9 | Use for waste labeling.[1][2] |
| Formula | C₃₆H₅₀Si₂ | High carbon content requires incineration.[1][2] |
| Molecular Weight | 538.95 g/mol | Heavy, non-volatile solid.[1][2] |
| Solubility | Soluble in CHCl₃, THF, Toluene | Dictates liquid waste stream (Organic).[1][2] |
| Appearance | Yellow/Orange Crystalline Solid | Dust hazard if crushed.[1][2] |
| Stability | Light & Oxygen Sensitive | Risk of endoperoxide formation. |
The Mechanistic Hazard: Photo-Oxidation
Unlike simple salts, TIPS-Anthracene is a photocatalyst.[1][2] Upon exposure to light and oxygen, the anthracene core can undergo a [4+2] cycloaddition with singlet oxygen, forming a 9,10-endoperoxide.[1][2]
-
The Risk: Old, light-exposed samples may contain these organic peroxides.[1][2] While generally more stable than ether peroxides, they represent a reactive impurity that can complicate waste consolidation.[1][2]
-
The Directive: Do not mix old, degraded solutions of TIPS-Anthracene with strong reducers or acids without prior testing.
Disposal Protocols
Scenario A: Solid Waste (Pure Compound)
Applicable for: Expired shelf-life material, spill cleanup residues, or contaminated weighing boats.[1][2]
-
Containment: Transfer the solid material into a screw-top glass vial or a high-density polyethylene (HDPE) jar.
-
Labeling: Affix a hazardous waste label with the full chemical name and CAS #862667-06-9. Mark as "Solid Organic Waste - Irritant."[1][2]
-
Segregation: Place the sealed container into the Solid Hazardous Waste drum.
-
Note: If the material is a fine powder, place the vial inside a secondary clear plastic bag to prevent dust release upon drum opening.[2]
-
Scenario B: Liquid Waste (Reaction Mixtures/Stock Solutions)
Applicable for: NMR samples, spin-coating solutions, or mother liquors.[1][2]
Pre-Disposal Check: Identify the solvent.[1][2] The solvent dictates the waste stream, not the solute (as TIPS-Anthracene is usually <1% concentration).[1][2]
Workflow Diagram: Liquid Disposal Decision Matrix
Figure 1: Decision matrix for liquid waste, emphasizing the check for photo-generated peroxides.
Step-by-Step Liquid Protocol:
-
Identify Solvent: Segregate Halogenated (e.g., Chloroform) from Non-Halogenated (e.g., Toluene).[1][2]
-
Peroxide Mitigation: If the solution has been sitting in light for weeks, test with a peroxide strip.[2] If positive, add a small amount of aqueous sodium thiosulfate or sodium bisulfite to quench potential endoperoxides before bulking.[1][2]
-
Bulking: Pour into the appropriate carboy (Halogenated or Non-Halogenated).
-
Rinsing: Triple rinse the empty glassware with a small volume of acetone.[2] Add rinsate to the Non-Halogenated waste stream.[1][2]
Emergency Spill Response
Self-Validating Safety: A proper spill response prevents a minor incident from becoming a building evacuation.[1][2]
Spill Scenario: 500 mg bottle dropped, powder dispersed on floor.
References
-
PubChem. (n.d.).[1][2] 9,10-Bis[(triisopropylsilyl)ethynyl]anthracene Compound Summary. National Library of Medicine.[1][2] Retrieved October 26, 2023, from [Link][1][2]
-
Vershinin, V. et al. (2012).[1][2] Organic Photocatalyst for Polymerization Reactions. ACS Macro Letters.[1][2] (Demonstrates radical generation and reactivity). Retrieved October 26, 2023, from [Link][1][2]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 9,10-Bis[(triisopropylsilyl)ethynyl]anthracene
Understanding the Compound: A Proactive Approach to Safety
9,10-Bis[(triisopropylsilyl)ethynyl]anthracene is a fluorescent organic semiconductor frequently used in photoredox catalysis.[1] While specific toxicity data for this compound is limited, a thorough hazard assessment can be conducted by examining its structural components: the anthracene core and the triisopropylsilyl (TIPS) protecting groups. The anthracene moiety is a polycyclic aromatic hydrocarbon (PAH), and related compounds are known to be skin, eye, and respiratory irritants.[2][3][4] The silyl groups, while generally used for stability, can make the compound sensitive to air and moisture, potentially leading to the generation of byproducts with different hazard profiles.[5] Therefore, a cautious and well-informed approach to handling is paramount.
Hazard Identification and Risk Assessment Summary
A comprehensive review of Safety Data Sheets (SDS) for analogous compounds and the core chemical structure allows for a reliable estimation of the potential hazards.[2][3][6][7]
| Hazard Category | Description | Rationale & Cited Evidence |
| Skin Irritation | Causes skin irritation (H315).[1] Direct contact can lead to redness, itching, and burning, which may be aggravated by sunlight.[4] | Based on GHS classifications for the compound and data from analogous anthracene derivatives.[1][2][3] |
| Eye Irritation | Causes serious eye irritation (H319).[1] Contact can result in pain, redness, and potential damage to the cornea.[3] | GHS classification for the compound.[1] Prompt rinsing is critical in case of exposure.[2] |
| Respiratory Irritation | May cause respiratory irritation (H335).[1] Inhalation of the dust can irritate the nose, throat, and lungs, leading to coughing and wheezing.[4][8] | GHS classification for the compound.[1] Handling should be performed in a well-ventilated area to minimize dust inhalation.[7] |
| Air & Moisture Sensitivity | While the TIPS groups add stability, compounds with silyl-ethynyl moieties can be sensitive to atmospheric conditions.[5] | Handling under an inert atmosphere is a prudent measure to prevent degradation and ensure experimental reproducibility.[9][10] |
| Aquatic Toxicity | The anthracene core is known to be very toxic to aquatic life with long-lasting effects.[6][7] | Discharge into the environment must be avoided.[7] |
Core Directive: Your Personal Protective Equipment (PPE) Protocol
The "last line of defense" is never a substitute for robust engineering controls like fume hoods or glove boxes, but it is a critical component of safe laboratory practice.[11] The following PPE is mandatory when handling 9,10-Bis[(triisopropylsilyl)ethynyl]anthracene.
Eye and Face Protection: A Non-Negotiable Barrier
Given the risk of serious eye irritation, robust eye protection is essential.[3][12]
-
Minimum Requirement: Chemical splash goggles that provide a tight seal around the eyes are required to protect against airborne particles and potential splashes.[13][14] Standard safety glasses with side shields do not offer sufficient protection against fine powders.[15]
-
Best Practice/Large Quantities: When handling larger quantities (typically >1g) or when there is a significant risk of splashing, a face shield should be worn in conjunction with chemical splash goggles.[12][14]
Skin and Body Protection: Comprehensive Coverage
Preventing skin contact is crucial to avoid irritation.[4]
-
Laboratory Coat: A flame-resistant lab coat with long sleeves and a secure closure (snap buttons are preferred for quick removal) must be worn at all times.
-
Gloves: The Critical Interface: The choice of glove material is vital for chemical protection.[14] Since this compound is a solid, it will likely be dissolved in a solvent for use. Therefore, glove selection must be based on the solvent's compatibility.
-
Primary Recommendation: Nitrile gloves are a suitable choice for handling the solid compound and for protection against a wide range of common laboratory solvents, oils, and greases.[14] They also make punctures and tears easily visible.[14]
-
Double Gloving: For added protection, especially when working with solutions or for extended periods, wearing two pairs of nitrile gloves is recommended. This provides a buffer in case the outer glove is compromised.
-
Glove Change Protocol: Gloves should be changed immediately if contamination is suspected. Never wear gloves outside of the laboratory area. Hands should be washed thoroughly with soap and water after removing gloves.[2]
-
Respiratory Protection: Managing Inhalation Risk
Engineering controls are the primary method for mitigating inhalation hazards.
-
Standard Handling: All weighing and handling of solid 9,10-Bis[(triisopropylsilyl)ethynyl]anthracene must be performed inside a certified chemical fume hood, a glove bag, or a glove box to control dust exposure.[6][7]
-
When a Respirator is Required: In the absence of adequate engineering controls or during a large-scale cleanup of a spill, respiratory protection is necessary. A NIOSH-approved air-purifying respirator with a particulate filter (P100) is recommended.[16][17] All respirator use must be done under a formal respiratory protection program that includes fit testing and training, as required by OSHA.
Operational Plan: A Step-by-Step Workflow for Safe Handling
This protocol outlines the essential steps for safely handling 9,10-Bis[(triisopropylsilyl)ethynyl]anthracene in a laboratory setting, assuming the use of an inert atmosphere glove box, which is the best practice for air-sensitive reagents.[9]
Experimental Workflow Diagram
Caption: Inert Atmosphere Handling Workflow for 9,10-Bis[(triisopropylsilyl)ethynyl]anthracene.
Disposal Plan: Responsible Waste Management
All chemical waste must be disposed of in accordance with local, state, and federal regulations.[18]
-
Solid Waste:
-
Place excess or unneeded 9,10-Bis[(triisopropylsilyl)ethynyl]anthracene in a clearly labeled, sealed container for hazardous solid waste.
-
Contaminated items such as weighing paper, gloves, and paper towels should also be collected in this container.
-
-
Liquid Waste:
-
Solutions containing the compound should be collected in a designated, sealed, and properly labeled hazardous liquid waste container.
-
Given the silyl groups, avoid mixing with aqueous waste streams unless specified as part of a quenching procedure. Silyl compounds can sometimes be removed from waste streams via reaction with sulfuric acid or deprotected using fluoride ions, but these procedures should only be undertaken by trained personnel.[19][20]
-
-
Container Disposal:
-
Empty containers must be triple-rinsed with a suitable solvent (e.g., toluene or hexane). The rinsate must be collected as hazardous liquid waste.
-
After rinsing, the container can be disposed of as regular laboratory glassware.
-
Emergency Procedures: Immediate Actions
In the event of an exposure, immediate and decisive action is critical.
-
Skin Contact: Immediately flush the affected skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[2][3] Seek medical attention if irritation persists.[3]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention.[2]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration.[2] Seek medical attention.[3]
-
Ingestion: Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: Anthracene. Retrieved from [Link]
-
Wipf Group. (n.d.). Chem 1140; Techniques for Handling Air-Sensitive Compounds. Retrieved from [Link]
-
CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
-
New Jersey Department of Health. (2002). Hazardous Substance Fact Sheet: Anthracene. Retrieved from [Link]
-
PubChem. (n.d.). 9,10-Bis[(triisopropylsilyl)ethynyl]anthracene. Retrieved from [Link]
- Google Patents. (n.d.). US6013821A - Removal of silylated compounds from solvent and gas waste streams.
-
Occupational Safety and Health Administration (OSHA). (n.d.). Anthracene. Retrieved from [Link]
-
ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (1). Retrieved from [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]
-
Neilson Lab. (n.d.). The manipulation of air.sensitive compounds. Retrieved from [Link]
-
RSC Publishing. (2024). The role of silicon in drug discovery: a review. Retrieved from [Link]
-
MCR Safety. (2025). Understanding Solvents and PPE for Chemical Safety. Retrieved from [Link]
-
Carl ROTH. (2025). Safety Data Sheet: Anthracene. Retrieved from [Link]
-
ChemTalk. (n.d.). Lab Safety Equipment & PPE. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Air-Sensitive Chemistry: Practical and Safety Considerations. Retrieved from [Link]
-
MDPI. (2023). Purification of Organosilicon Waste Silicon Powder with Hydrometallurgy. Retrieved from [Link]
-
MDPI. (2022). Chemical Recycling of High-Molecular-Weight Organosilicon Compounds in Supercritical Fluids. Retrieved from [Link]
-
University of Texas at Dallas. (2020). Using PPE in the Laboratory (OHS101) Course Material. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
